molecular formula C4H2N2O2 B1590737 3,6-pyridazinedione CAS No. 42413-70-7

3,6-pyridazinedione

Cat. No.: B1590737
CAS No.: 42413-70-7
M. Wt: 110.07 g/mol
InChI Key: ISPBSPVVFOBQEQ-UHFFFAOYSA-N
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Description

3,6-Pyridazinedione (CAS 42413-70-7) is a heterocyclic compound with the molecular formula C4H2N2O2 and a molecular weight of 110.07 g/mol . This compound serves as a privileged scaffold in synthetic and medicinal chemistry, forming the core structure for a wide range of biologically active molecules . Recent research highlights its significant value in biomedical applications. A 2024 study describes the design and synthesis of novel 2-phenyl-3,6-pyridazinedione derivatives as potent Phosphodiesterase-5 (PDE-5) inhibitors, showing promise for the treatment of cardiovascular diseases such as hypertension . Furthermore, groundbreaking research published in 2023 has established pyridazinediones as a novel platform for tuneable and reversible covalent modification of cysteine residues . This application is crucial for developing advanced tools in chemical biology, including selective enzymatic inhibition, activity-based protein profiling, and controlled cargo release from biomaterials like hydrogels . The electrophilicity of the pyridazinedione core can be systematically modified by altering the N-substituents, allowing researchers to fine-tune the kinetics of conjugation and deconjugation for specific experimental needs . This product is strictly for research and further manufacturing applications and is not intended for diagnostic or therapeutic human use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

pyridazine-3,6-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H2N2O2/c7-3-1-2-4(8)6-5-3/h1-2H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ISPBSPVVFOBQEQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=O)N=NC1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H2N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30514988
Record name Pyridazine-3,6-dione
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

110.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

42413-70-7
Record name Pyridazine-3,6-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30514988
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide on the Core Properties and Structure of 3,6-Pyridazinedione

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

3,6-Pyridazinedione, a pivotal heterocyclic scaffold, has garnered significant attention in medicinal chemistry and materials science. This guide provides a comprehensive examination of its fundamental physicochemical properties, structural characteristics, and reactivity. We delve into the critical aspect of its tautomerism, offering a detailed analysis of the equilibrium that dictates its chemical behavior. Furthermore, this document outlines a standardized synthetic protocol, details its spectroscopic signature, and explores its burgeoning applications in drug development, including its role as a versatile pharmacophore and a tool in bioorthogonal chemistry. This guide is intended to serve as a foundational resource for researchers, scientists, and professionals in drug development, facilitating a deeper understanding and broader application of this important molecule.

Introduction

The pyridazine ring is a unique heterocyclic motif characterized by two adjacent nitrogen atoms, which imparts distinct physicochemical properties such as weak basicity and a high dipole moment.[1] Among its derivatives, this compound (also known as maleic hydrazide in its tautomeric form) stands out due to its versatile chemical nature and biological significance.[2] Historically, derivatives of this compound have been utilized as intermediates in the synthesis of agrochemicals.[2] However, recent advancements have highlighted its potential in more sophisticated applications, particularly in the realm of drug discovery and chemical biology.[2][3] Its structure, featuring a combination of a hydrazine moiety, a carbon-carbon double bond, and two carbonyl groups, provides multiple reaction sites, making it a valuable building block for complex molecular architectures.[2] The therapeutic potential of pyridazine-containing compounds is underscored by the existence of approved drugs and numerous candidates in clinical trials targeting a range of diseases, including cancer.[4][5] This guide aims to provide an in-depth technical overview of the core properties and structure of this compound, offering insights into its behavior and utility in a scientific context.

Molecular Structure and Tautomerism

The chemical identity and reactivity of this compound are profoundly influenced by its tautomeric nature. It primarily exists in a dynamic equilibrium between the diketo form (this compound) and the enol-keto form (6-hydroxypyridazin-3(2H)-one), with the latter often being referred to as maleic hydrazide.[6] Theoretical studies, including Density Functional Theory (DFT) calculations, have been employed to understand the energetics of this conversion.[7]

Computational analyses have shown that the tautomeric and rotameric transformations are complex, with several possible isomers.[2] While a direct proton transfer has a high activation energy, a dimer-assisted double hydrogen transfer presents a much more feasible pathway.[7] In aqueous solutions, zwitterionic tautomers can also be stable.[2] The predominance of one tautomer over another can be influenced by factors such as the solvent and the presence of substituents.[8][9] This tautomeric equilibrium is not merely a structural curiosity; it is fundamental to the molecule's reactivity, influencing its participation in reactions like Diels-Alder cycloadditions and its function as a nucleophile.[2]

Figure 1: Tautomeric equilibrium of this compound.

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is essential for its application in research and development. These properties dictate its solubility, stability, and interactions with biological systems.

PropertyValueSource
Molecular Formula C₄H₂N₂O₂[10][11]
Molecular Weight 110.07 g/mol [10][11]
CAS Number 42413-70-7[11][12]
Topological Polar Surface Area (TPSA) 58.86 Ų[12]
logP 0.0616[12]
Hydrogen Bond Donors 0[12]
Hydrogen Bond Acceptors 2[12]
pKa Data for the parent pyridazine suggests weak basicity. Specific pKa values for this compound can be complex due to tautomerism.[13]

Note: Some properties, like the number of hydrogen bond donors, are calculated for the diketo form and may differ for the enol tautomer.

Spectroscopic Characterization

The structural elucidation of this compound and its derivatives relies heavily on spectroscopic techniques.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: The proton NMR spectrum is expected to show signals corresponding to the vinyl protons on the C4 and C5 positions. The chemical shift of these protons can be influenced by the solvent and the tautomeric form present.

    • ¹³C NMR: The carbon NMR spectrum will display signals for the carbonyl carbons and the sp² hybridized carbons of the double bond. Complete assignment of ¹H and ¹³C NMR spectra for substituted pyridazinones has been achieved using 2D NMR techniques like COSY, HSQC, and HMBC.[14]

  • Infrared (IR) Spectroscopy: The IR spectrum of this compound is characterized by strong absorption bands corresponding to the C=O stretching vibrations of the carbonyl groups. The exact position of these bands can provide insights into the electronic environment and hydrogen bonding interactions.

Synthesis and Reactivity

General Synthesis

The most common and straightforward synthesis of this compound involves the condensation reaction between a maleic anhydride derivative and a hydrazine.[2] This method is often carried out under acidic conditions at reflux.[2] An improved method utilizes the reaction of maleic acid or maleic anhydride with a hydrazine salt of a strong inorganic acid in an aqueous medium, which offers better yields and a higher purity product.[15]

SynthesisWorkflow cluster_reactants Reactants cluster_process Reaction Conditions cluster_product Product Formation MaleicAnhydride Maleic Anhydride Condensation Condensation Reaction MaleicAnhydride->Condensation Hydrazine Hydrazine Hydrate or Salt Hydrazine->Condensation Solvent Solvent (e.g., Water, Acetic Acid) Solvent->Condensation Heat Heating / Reflux Heat->Condensation Purification Purification (e.g., Precipitation, Chromatography) Condensation->Purification FinalProduct This compound Purification->FinalProduct

Figure 2: General synthesis workflow for this compound.
Experimental Protocol: Synthesis from Maleic Anhydride and Dihydrazine Sulfate

This protocol is adapted from a patented method demonstrating a high-yield synthesis in an aqueous medium.[15]

  • Preparation of Reactant Solution: Dissolve technical grade dihydrazine sulfate (e.g., 810 g, 5.0 mols) in warm water (e.g., 3 liters).

  • Addition of Maleic Anhydride: While vigorously stirring the dihydrazine sulfate solution, rapidly add maleic anhydride (e.g., 980 g, 10.0 mols).[15]

  • Reaction: Heat the resulting mixture to a temperature between 75°C and 110°C to facilitate the reaction.[15]

  • Precipitation and Isolation: Cool the reaction mixture. The this compound product will precipitate out of the solution.[15]

  • Purification: Separate the precipitated product from the cooled mixture by filtration. The resulting product is typically of high purity.[15]

Applications in Drug Development

The this compound scaffold is a privileged structure in medicinal chemistry due to its ability to engage in various biological interactions.

  • As a Pharmacophore: The pyridazine ring's unique electronic properties, including its dual hydrogen-bonding capacity, make it an attractive component in drug design.[1] Substituted pyridazines have been investigated as a novel class of anticancer agents, with some compounds showing potent activity against cyclin-dependent kinase 2 (CDK2).[4] These compounds have demonstrated the ability to induce apoptosis and alter the cell cycle in cancer cell lines.[4]

  • In Bioorthogonal Chemistry: The reactivity of the carbon-carbon double bond in the pyridazinedione ring makes it a suitable Michael acceptor. This property has been exploited for the reversible and tunable covalent modification of cysteine residues in peptides and proteins.[3] This application is significant for developing novel therapeutic strategies, activity-based protein profiling, and creating responsive biomaterials like hydrogels.[3]

  • In Diels-Alder Reactions: 3,6-Pyridazinediones can participate as dienophiles in Diels-Alder reactions, a powerful tool for constructing complex cyclic systems.[2] This reactivity has been leveraged to synthesize compounds with significant cytotoxic activity against a broad panel of cancer cell lines.[2]

Conclusion

This compound is a molecule of considerable scientific interest, characterized by its rich chemistry stemming from its unique structure and tautomeric nature. Its accessible synthesis and versatile reactivity make it a valuable platform for developing novel therapeutics and advanced materials. The continued exploration of this scaffold is poised to unlock new opportunities in drug discovery, chemical biology, and beyond, solidifying its importance in the scientific community.

References

  • Feuer, H., & Asarkof, H. (1957). The Chemistry of Cyclic Hydrazides. VI. Preparation of 1-(3',1'H,6'-Pyridazinone)-3,6-pyridazinedione. Journal of the American Chemical Society, 79(21), 5753–5755. Available at: [Link]

  • ChemSynthesis. (n.d.). This compound. Retrieved January 7, 2026, from [Link]

  • Schoene, D. L. (1951). U.S. Patent No. 2,575,954. Washington, DC: U.S. Patent and Trademark Office.
  • Chudasama, V., & Smith, M. E. B. (2016). The Use of 3,6-Pyridazinediones in Organic Synthesis and Chemical Biology. Journal of Chemical Research, 40(1), 1–9. Available at: [Link]

  • Richards, D. A., et al. (2023). Use of pyridazinediones for tuneable and reversible covalent cysteine modification applied to peptides, proteins and hydrogels. Chemical Science, 14(43), 12061–12071. Available at: [Link]

  • Sabt, A., et al. (2020). Discovery of 3,6-disubstituted pyridazines as a novel class of anticancer agents targeting cyclin-dependent kinase 2: synthesis, biological evaluation and in silico insights. Journal of Enzyme Inhibition and Medicinal Chemistry, 35(1), 1616–1630. Available at: [Link]

  • Barlin, G. B., & Chapman, N. B. (1965). Tautomerism of N-heterocycles. Part II. 3-Hydroxypyridazin-6-one and 3-mercaptopyridazine-6-thione. Journal of the Chemical Society (Resumed), 3017. Available at: [Link]

  • PubChem. (n.d.). This compound, tetrahydro-4-phenyl-, 3-hydrazone. Retrieved January 7, 2026, from [Link]

  • PubChem. (n.d.). Pyridazine-3,6-dione. Retrieved January 7, 2026, from [Link]

  • Sabt, A., et al. (2020). Discovery of 3,6-disubstituted pyridazines as a novel class of anticancer agents targeting cyclin-dependent kinase 2: synthesis, biological evaluation and in silico insights. Journal of Enzyme Inhibition and Medicinal Chemistry, 35(1), 1616–1630. Available at: [Link]

  • Fariña, F., et al. (2011). Synthesis and complete assignment of the 1H and 13C NMR spectra of 6-substituted and 2,6-disubstituted pyridazin-3(2H)-ones. Magnetic Resonance in Chemistry, 49(7), 437–442. Available at: [Link]

  • Li, J., et al. (2015). CN Patent No. 104478810A.
  • Taylor, R. D., et al. (2023). The pyridazine heterocycle in molecular recognition and drug discovery. Monatshefte für Chemie - Chemical Monthly, 154(10), 1137–1162. Available at: [Link]

  • Emami, S., & Gholam-hosseini-Alas, S. (2014). Tautomerism in pyridazin-3(2H)-one: a theoretical study using implicit/explicit solvation models. Journal of Molecular Graphics and Modelling, 49, 74–80. Available at: [Link]

  • Jones, R. A., & Whitmore, A. (2007). The tautomeric properties of 6-(2-pyrrolyl)pyridazin-3-one and 6-(2-pyrrolyl)pyridazin-3-thione. ARKIVOC, 2007(11), 114–119. Available at: [Link]

  • Jones, R. A., & Whitmore, A. (2007). The tautomeric properties of 6-(2-pyrrolyl)pyridazin-3-one and 6-(2-pyrrolyl)pyridazin-3-thione. ARKIVOC, 2007(11), 114–119. Available at: [Link]

  • ResearchGate. (n.d.). Calculated pKa values for C-H bonds in 1 and 3. Retrieved January 7, 2026, from [Link]

Sources

The Synthesis of Maleic Hydrazide: A Technical Guide for Chemical Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of a Versatile Growth Regulator

Maleic hydrazide (1,2-dihydro-3,6-pyridazinedione) is a synthetic organic compound of significant importance in both agriculture and as a chemical intermediate. Its primary application lies in its function as a plant growth regulator, where it effectively inhibits cell division, thereby controlling the sprouting of stored crops like potatoes and onions, and managing the growth of turf and tobacco suckers.[1] Beyond its agricultural uses, maleic hydrazide serves as a valuable building block in the synthesis of various other chemical entities. This guide provides an in-depth technical exploration of the core chemical synthesis pathways for maleic hydrazide, with a focus on the underlying reaction mechanisms, experimental protocols, and critical process parameters for researchers, scientists, and professionals in drug development and chemical manufacturing.

Primary Industrial Synthesis: The Reaction of Maleic Anhydride and Hydrazine Hydrate

The predominant and most economically viable industrial method for the synthesis of maleic hydrazide involves the reaction of maleic anhydride with hydrazine hydrate.[1][2] This pathway is favored due to the ready availability of the starting materials and generally high reaction yields. The overall transformation is a condensation reaction that results in the formation of the stable six-membered heterocyclic ring of maleic hydrazide.

Reaction Mechanism and Causality

The synthesis proceeds through a two-step mechanism. The initial step is a rapid, exothermic nucleophilic acyl substitution, followed by a slower, intramolecular cyclization with the elimination of water.

  • Formation of Maleic Monohydrazide Intermediate: The reaction is initiated by the nucleophilic attack of one of the nitrogen atoms of hydrazine hydrate on one of the carbonyl carbons of maleic anhydride. This leads to the opening of the anhydride ring and the formation of a crucial intermediate, maleic monohydrazide.[3][4] The choice of solvent can influence the rate of this initial reaction, with polar solvents capable of stabilizing the charged transition state.

  • Intramolecular Cyclization and Dehydration: The second step involves an intramolecular nucleophilic attack by the second nitrogen atom of the hydrazine moiety on the remaining carboxylic acid group of the maleic monohydrazide intermediate. This is followed by the elimination of a water molecule to form the stable 1,2-dihydropyridazine-3,6-dione ring of maleic hydrazide. This cyclization step is often the rate-determining step and is typically accelerated by heating. The removal of water from the reaction mixture can also drive the equilibrium towards the formation of the final product.

Visualizing the Primary Synthesis Pathway

Maleic_Hydrazide_Synthesis cluster_reactants Reactants cluster_intermediate Intermediate cluster_product Product Maleic Anhydride Maleic Anhydride O=C1OC(=O)C=C1 Maleic Monohydrazide Maleic Monohydrazide HOOC-CH=CH-C(=O)NHNH2 Maleic Anhydride->Maleic Monohydrazide Nucleophilic Acyl Substitution Hydrazine Hydrate Hydrazine Hydrate H2N-NH2·H2O Hydrazine Hydrate->Maleic Monohydrazide Maleic Hydrazide Maleic Hydrazide C4H4N2O2 Maleic Monohydrazide->Maleic Hydrazide Intramolecular Cyclization & Dehydration Water Water H2O Maleic Hydrazide->Water - H2O

Caption: Primary synthesis pathway of maleic hydrazide.

Experimental Protocol: A Step-by-Step Guide

The following protocol is a generalized procedure based on common practices described in the literature. Optimization of specific parameters may be necessary depending on the scale and desired purity of the final product.

  • Reaction Setup: In a four-necked round-bottom flask equipped with a mechanical stirrer, thermometer, and reflux condenser, add maleic anhydride and an appropriate organic solvent (e.g., ethanol, methanol, or an aqueous medium).[5]

  • Reagent Addition: While stirring, slowly add hydrazine hydrate to the solution. The reaction is exothermic, and the temperature should be controlled, typically below 30°C, during the initial addition.[5]

  • Catalysis (Optional but Recommended): An acid catalyst, such as sulfuric acid, can be added to facilitate the reaction.[5][6] Some patented processes also utilize metal catalysts like a ZnCl2/CuCl2 composite to improve reaction rate and yield.[7]

  • Heating and Reflux: After the initial exothermic reaction subsides, the mixture is heated to reflux (typically 80-120°C) for a period of 1 to 10 hours, depending on the solvent and catalyst used.[6] During this time, the intramolecular cyclization and dehydration occur.

  • Product Isolation: Upon completion of the reaction, the mixture is cooled. The solid maleic hydrazide product will precipitate out of the solution.

  • Purification: The crude product is collected by filtration and washed with a suitable solvent (e.g., cold water or ethanol) to remove unreacted starting materials and soluble impurities.[5] Further purification can be achieved through recrystallization from water or an appropriate organic solvent.[5]

  • Drying: The purified maleic hydrazide is then dried to a constant weight.

Alternative Synthesis Pathway: The Reaction of Maleic Acid with Hydrazine Sulfate

An alternative, though less common, industrial synthesis route for maleic hydrazide involves the reaction of maleic acid with a hydrazine salt of a strong inorganic acid, such as hydrazine sulfate.[1][2] This method avoids the use of the more volatile and potentially hazardous hydrazine hydrate.

Reaction Mechanism and Rationale

The mechanism is analogous to the primary pathway, with the key difference being the in-situ formation of the hydrazinium ion.

  • Acid-Base Reaction: In an acidic medium, hydrazine sulfate provides the hydrazine moiety for the reaction.

  • Nucleophilic Attack and Cyclization: The reaction proceeds with the nucleophilic attack of hydrazine on the carboxylic acid groups of maleic acid, followed by intramolecular cyclization and dehydration to form the maleic hydrazide ring. The acidic conditions of the reaction mixture facilitate the dehydration step.

Visualizing the Alternative Synthesis Pathway

Alternative_Synthesis cluster_reactants Reactants cluster_intermediate Intermediate cluster_product Product Maleic Acid Maleic Acid HOOC-CH=CH-COOH Maleic Monohydrazide Maleic Monohydrazide HOOC-CH=CH-C(=O)NHNH2 Maleic Acid->Maleic Monohydrazide Nucleophilic Attack Hydrazine Sulfate Hydrazine Sulfate (N2H5)2SO4 Hydrazine Sulfate->Maleic Monohydrazide Maleic Hydrazide Maleic Hydrazide C4H4N2O2 Maleic Monohydrazide->Maleic Hydrazide Intramolecular Cyclization & Dehydration Water Water 2H2O Maleic Hydrazide->Water - 2H2O Sulfuric Acid Sulfuric Acid H2SO4 Maleic Hydrazide->Sulfuric Acid By-product

Caption: Alternative synthesis pathway of maleic hydrazide.

Experimental Protocol: A Step-by-Step Guide
  • Reaction Setup: In a suitable reactor, maleic acid is dissolved in water or a dilute acid solution.

  • Reagent Addition: Hydrazine sulfate is added to the solution.

  • Heating: The mixture is heated to a temperature typically in the range of 90-100°C for several hours to drive the reaction to completion.

  • Neutralization and Isolation: After cooling, the reaction mixture is neutralized with an inorganic base, such as sodium hydroxide or sodium carbonate, to a pH of approximately 6.5.[6] This causes the maleic hydrazide to precipitate.

  • Purification and Drying: The precipitated product is collected by filtration, washed with water, and dried.

Comparative Analysis of Synthesis Pathways

ParameterMaleic Anhydride + Hydrazine HydrateMaleic Acid + Hydrazine Sulfate
Starting Materials Maleic anhydride, hydrazine hydrateMaleic acid, hydrazine sulfate
Reaction Conditions Typically lower initial temperature control required due to exothermicity; often uses organic solvents or aqueous medium with optional catalyst.Requires heating for an extended period; typically conducted in an aqueous acidic medium.
Yield Generally high, can exceed 90% with optimized conditions and catalysts.[5]Yields are also good, often in the range of 75-89%.[6]
By-products Primarily water. Potential for side reactions if temperature is not controlled.Water and the corresponding inorganic salt (e.g., sodium sulfate after neutralization).
Handling and Safety Hydrazine hydrate is volatile and highly toxic.[6] Maleic anhydride is corrosive.Hydrazine sulfate is a solid and less volatile, but still toxic. Maleic acid is a skin and eye irritant.
Cost-Effectiveness Generally considered more cost-effective for large-scale industrial production.May be slightly more expensive due to the cost of hydrazine sulfate.

Purification, By-products, and Quality Control

The purity of the final maleic hydrazide product is crucial for its intended applications, especially in agriculture where residual hydrazine, a known toxin, is strictly regulated.[6]

Common Impurities and By-products
  • Unreacted Starting Materials: Residual maleic anhydride, maleic acid, or hydrazine can remain in the crude product.

  • Side Reaction Products: At elevated temperatures or with improper stoichiometry, side reactions can occur. For instance, the reaction of one mole of hydrazine with two moles of maleic anhydride can lead to the formation of 1,2-dimaleic acid hydrazine.[3][4]

Purification Strategies
  • Recrystallization: This is the most common method for purifying crude maleic hydrazide. Water is a good solvent for recrystallization, as maleic hydrazide's solubility increases significantly with temperature. Organic solvents can also be employed.[5]

  • Washing: Washing the filtered crude product with cold water or a suitable solvent helps to remove soluble impurities.

  • Vacuum Distillation: For certain industrial processes, vacuum distillation can be used to purify the product, although this is less common than recrystallization.

Analytical Quality Control

The purity of maleic hydrazide and the level of hydrazine impurity are typically determined using analytical techniques such as:

  • High-Performance Liquid Chromatography (HPLC): This is a standard method for quantifying the maleic hydrazide content.

  • Gas Chromatography (GC): GC is often used to determine the concentration of residual hydrazine.

Conclusion: A Well-Established Synthesis with Room for Innovation

The synthesis of maleic hydrazide is a well-established industrial process, with the reaction of maleic anhydride and hydrazine hydrate being the dominant pathway due to its efficiency and cost-effectiveness. The alternative route using maleic acid and hydrazine sulfate offers a viable, albeit less common, alternative with certain handling advantages. For researchers and professionals in the field, a thorough understanding of the reaction mechanisms, the influence of process parameters, and effective purification strategies is paramount to producing a high-quality product that meets stringent regulatory standards. Future innovations in this field may focus on the development of more environmentally benign catalysts and solvent systems to further enhance the sustainability of maleic hydrazide production.

References

  • Feuer, H., White, E. H., & Wyman, J. E. (1958). The Reactions of Maleic Anhydride with Hydrazine Hydrate. Journal of the American Chemical Society, 80(14), 3790–3792. [Link]

  • Google Patents. (2016).
  • Patsnap. (n.d.). Preparation method of maleic hydrazide. Eureka. [Link]

  • Google Patents. (2016). Maleic hydrazide synthetic process. CN105924401A.
  • ResearchGate. (2019). The Reactions of Maleic Anhydride with Hydrazine Hydrate. [Link]

  • Docslib. (n.d.). The Reactions of Maleic Anhydride with Hydrazine Hydrate. [Link]

  • VTechWorks. (1957). Process design for the production of maleic acid hydrazide for weed control. [Link]

  • Google Patents. (2011). Method for preparing maleic hydrazide. CN102108063A.
  • DrugFuture. (n.d.). Maleic Hydrazide. [Link]

  • PubChem. (n.d.). Maleic Hydrazide. [Link]

  • ElectronicsAndBooks. (n.d.). Maleic Hydrazide. I. Reactions with Selected Electrophilic Reagents. [Link]

  • Food and Agriculture Organization of the United Nations. (2004). FAO Specifications and Evaluations for Agricultural Pesticides: MALEIC HYDRAZIDE. [Link]

  • U.S. Environmental Protection Agency. (n.d.). Environmental Chemistry Methods: Maleic Hydrazide. [Link]

  • ResearchGate. (2014). Failure of Maleic Hydrazide to Act as a Sulfhydryl or Carbonyl Reagent. [Link]

  • Koyon. (2025). What are the reaction kinetics of maleic anhydride reactions?. [Link]

  • Knowledge. (2024). Kinetics, Maleic Anhydride and its Applications. [Link]

Sources

The 3,6-Pyridazinedione Scaffold: A Technical Guide to the Discovery and Evolution of its Biological Activity

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: From Plant Growth to Precision Medicine

In the vast landscape of medicinal chemistry, certain molecular frameworks distinguish themselves through their remarkable versatility and enduring relevance. The 3,6-pyridazinedione core is a premier example of such a "privileged scaffold." Its journey from an incidental discovery in agricultural science to a cornerstone in the development of targeted therapeutics for cancer and cardiovascular disease is a compelling narrative of scientific inquiry, synthetic innovation, and mechanistic elucidation. This guide provides an in-depth exploration of this journey, designed for researchers, scientists, and drug development professionals. We will dissect the key discoveries, explain the causality behind experimental choices, and provide the technical foundation necessary to appreciate and extend the legacy of this remarkable heterocycle.

Part 1: The Genesis of Bioactivity - An Agricultural Discovery

The story of this compound's biological significance begins not in a pharmacy, but in a greenhouse. The parent compound, 1,2-dihydropyridazine-3,6-dione, is more commonly known as maleic hydrazide. Its profound effects on plant physiology were first reported in a seminal 1949 paper in Science by Schoene and Hoffman[1][2]. They demonstrated that this simple molecule could act as a potent plant growth regulator, capable of producing a temporary but pronounced inhibitory effect on plant growth by preventing cell division[1][3].

This discovery was pivotal. It established that a simple, six-membered heterocyclic compound containing a hydrazine moiety could interact specifically with biological machinery to elicit a powerful physiological response. While initially applied to control sprouting in stored crops like potatoes and onions, this finding implicitly posed a question to the broader scientific community: if this scaffold can regulate cell division in plants, what might its derivatives do in other biological systems?[3][4]. This question set the stage for the scaffold's entry into medicinal chemistry.

Part 2: A Scaffold for the Heart - The Discovery of Cardiovascular & Anti-inflammatory Activity

Inspired by the success of early nitrogen-containing heterocyclic drugs, researchers began to explore derivatives of the pyridazinone core for therapeutic applications. One of the earliest and most impactful areas of discovery was in cardiovascular medicine.

Causality of Discovery: Targeting Vasodilation and Inflammation

The initial foray into cardiovascular applications was driven by the search for novel vasodilators to treat hypertension. Early investigations were influenced by existing drugs like hydralazine, leading to the synthesis of numerous pyridazinone derivatives throughout the 1970s and 80s[5]. A significant breakthrough came with the discovery that these compounds could inhibit phosphodiesterases (PDEs), a superfamily of enzymes responsible for degrading the second messengers cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP)[6].

By inhibiting PDEs (specifically PDE3 and PDE5), pyridazinone derivatives could increase intracellular levels of cAMP and cGMP. This elevation triggers downstream signaling cascades that result in smooth muscle relaxation, leading to vasodilation and a reduction in blood pressure. The same mechanism, particularly the inhibition of PDE4, was found to suppress the release of inflammatory cytokines, revealing the scaffold's potent anti-inflammatory properties[7][8]. This dual activity made the pyridazinone core a highly attractive target for drug development.

Mechanism of Action: PDE Inhibition Pathway

The inhibition of phosphodiesterases by this compound derivatives prevents the hydrolysis of cyclic nucleotides (cAMP/cGMP), leading to their accumulation. In vascular smooth muscle cells, increased cGMP activates protein kinase G (PKG), which in turn phosphorylates several downstream targets, ultimately causing a decrease in intracellular calcium levels and resulting in vasodilation. In immune cells, elevated cAMP levels activate protein kinase A (PKA), which can inhibit the activation of pro-inflammatory transcription factors like NF-κB.

PDE_Inhibition cluster_membrane Cell Membrane cluster_cytosol Cytosol GC Guanylate Cyclase cGMP cGMP GC->cGMP NO stimulation GTP GTP GTP->GC GMP 5'-GMP (Inactive) cGMP->GMP Hydrolysis PKG Protein Kinase G (PKG) cGMP->PKG Activates PDE5 PDE5 PDE5->cGMP Relax Smooth Muscle Relaxation (Vasodilation) PKG->Relax Leads to Pyridazinedione Pyridazinedione Derivative Pyridazinedione->PDE5 Inhibits

Caption: PDE5 inhibition by a pyridazinedione derivative.

Data Summary: Representative Pyridazinone-based PDE Inhibitors

The table below summarizes the activity of selected 2-phenyl-3,6-pyridazinedione derivatives as PDE5 inhibitors, demonstrating the scaffold's potential.

Compound IDStructure (Key Feature)TargetIC50 (nM)Reference
Sildenafil (Reference Drug)PDE516[6]
Compound 28 2-phenyl-3,6-pyridazinedione with electron-withdrawing groupPDE522[6]
Compound 23a Pyrazolo[3,4-d]pyridazinonePDE510[6]
Experimental Protocol: In Vitro PDE5 Inhibition Assay

This protocol provides a self-validating system for screening novel pyridazinedione derivatives against PDE5.

Objective: To determine the IC50 value of a test compound against human recombinant PDE5A1.

Materials:

  • Human recombinant PDE5A1 enzyme

  • cGMP (substrate)

  • Snake venom nucleotidase (converts GMP to guanosine and phosphate)

  • Ammonium molybdate/malachite green reagent (for phosphate detection)

  • Test compounds (dissolved in DMSO)

  • Sildenafil (positive control)

  • Assay buffer (e.g., 40 mM Tris-HCl, pH 8.0, 10 mM MgCl2)

  • 96-well microplates

Methodology:

  • Compound Preparation: Prepare a serial dilution of the test compounds and Sildenafil in DMSO. A typical starting concentration is 100 µM.

  • Reaction Setup: In a 96-well plate, add 25 µL of assay buffer, 25 µL of test compound dilution (or DMSO for control), and 25 µL of diluted PDE5A1 enzyme.

  • Pre-incubation: Incubate the plate at 37°C for 15 minutes to allow the compound to bind to the enzyme.

  • Initiation: Add 25 µL of cGMP substrate to each well to start the reaction. The final concentration of cGMP should be below its Km value for the enzyme to ensure competitive inhibition is detectable.

  • Incubation: Incubate the plate at 37°C for 30 minutes.

  • Termination & Conversion: Stop the reaction by adding 50 µL of snake venom nucleotidase. This also initiates the conversion of the GMP product to guanosine and inorganic phosphate. Incubate for a further 10 minutes.

  • Detection: Add 100 µL of the ammonium molybdate/malachite green reagent to each well. This reagent forms a colored complex with the inorganic phosphate produced.

  • Data Acquisition: After a 20-minute color development period, measure the absorbance at 620 nm using a microplate reader.

  • Data Analysis:

    • Subtract the background absorbance (no enzyme) from all readings.

    • Calculate the percentage of inhibition for each compound concentration relative to the DMSO control (0% inhibition) and a fully inhibited control (100% inhibition).

    • Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Part 3: Targeting Uncontrolled Growth - The Emergence of Anticancer Activity

The discovery that maleic hydrazide inhibits cell division in plants provided a compelling rationale for investigating pyridazinone derivatives as anticancer agents. This line of inquiry has proven exceptionally fruitful, establishing the scaffold as a versatile platform for targeting various hallmarks of cancer.

Causality of Discovery: From Broad Cytotoxicity to Targeted Inhibition

Early studies focused on the general cytotoxic effects of novel pyridazinone compounds against various cancer cell lines. As the understanding of cancer biology deepened, research shifted towards a more rational, target-based approach. Scientists began to modify the 3,6-disubstituted pyridazine core to specifically inhibit key enzymes involved in cancer cell proliferation and survival, such as Cyclin-Dependent Kinases (CDKs) and Vascular Endothelial Growth Factor Receptors (VEGFRs).[9][10]. This strategic evolution from broad screening to targeted design has yielded compounds with submicromolar potency and improved selectivity for cancer cells over normal cells[1][11].

Mechanism of Action: CDK2 Inhibition and Cell Cycle Arrest

One of the most successful strategies has been the targeting of CDK2, a key regulator of the G1/S phase transition in the cell cycle. Overexpression of CDK2 is common in many cancers, making it a prime therapeutic target. Pyridazinone derivatives have been designed to act as ATP-competitive inhibitors, binding to the active site of CDK2 and preventing the phosphorylation of its substrates, such as the retinoblastoma protein (pRb). This inhibition leads to cell cycle arrest and, ultimately, apoptosis.

CDK2_Inhibition cluster_G1 G1 Phase cluster_S S Phase CyclinE Cyclin E Complex Cyclin E / CDK2 (Active Complex) CyclinE->Complex CDK2 CDK2 CDK2->Complex Arrest G1/S Arrest pRb pRb Complex->pRb Phosphorylates E2F E2F pRb->E2F Binds & Inhibits DNA_Synth DNA Synthesis Genes E2F->DNA_Synth Activates pRb_p p-pRb Pyridazinedione Pyridazinone Derivative Pyridazinedione->CDK2 Inhibits

Caption: Pyridazinone derivative inhibiting CDK2 to induce G1/S cell cycle arrest.

Data Summary: Representative Anticancer Pyridazinone Derivatives

The following table highlights the potent and selective activity of recently developed 3,6-disubstituted pyridazine derivatives targeting CDK2.

Compound IDTargetCell Line (Cancer Type)IC50 (µM)Reference
11m CDK2T-47D (Breast)0.43[1][10]
11m CDK2MDA-MB-231 (Breast)0.99[1][10]
11l CDK2T-47D (Breast)1.57[10]
11l CDK2MDA-MB-231 (Breast)1.30[10]
17a VEGFR-2NCI-60 Panel(Potent GI%)[10][11]
Experimental Protocol: General Synthesis and In Vitro Anticancer Screening Workflow

This section outlines a validated workflow for the synthesis and evaluation of novel pyridazinone-based anticancer agents.

Anticancer_Workflow cluster_synthesis Chemical Synthesis cluster_screening Biological Screening Syn Step 1: Synthesize Key Intermediate (e.g., 3,6-dichloropyridazine) Deriv Step 2: Nucleophilic Substitution to create 3,6-disubstituted library Syn->Deriv Purify Step 3: Purification (Chromatography) & Characterization (NMR, MS) Deriv->Purify SRB Step 4: In Vitro Cytotoxicity (SRB Assay) against panel of cancer cell lines Purify->SRB Test Compounds DoseResp Step 5: Dose-Response Curve Generation (Determine GI50) SRB->DoseResp Mech Step 6: Mechanistic Studies (Cell Cycle Analysis, Apoptosis Assay, Kinase Assay) DoseResp->Mech

Caption: Workflow for discovery of anticancer pyridazinone derivatives.

Protocol: Sulforhodamine B (SRB) Cytotoxicity Assay

Objective: To evaluate the in vitro growth inhibitory effect of test compounds on human cancer cell lines.

Principle: The SRB assay is a colorimetric assay that estimates cell number by staining total cellular protein with the dye sulforhodamine B. The amount of bound dye is proportional to the cell mass.

Methodology:

  • Cell Plating: Seed cells in 96-well plates at an appropriate density (e.g., 5,000-10,000 cells/well) and allow them to attach overnight.

  • Compound Treatment: Add serial dilutions of the test compounds to the wells. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).

  • Incubation: Incubate the plates for 48-72 hours in a humidified incubator at 37°C and 5% CO2.

  • Cell Fixation: Gently remove the medium and fix the cells by adding 100 µL of cold 10% (w/v) Trichloroacetic Acid (TCA) to each well. Incubate at 4°C for 1 hour.

  • Washing: Wash the plates five times with slow-running tap water to remove TCA and excess medium. Air dry the plates completely.

  • Staining: Add 100 µL of 0.4% (w/v) SRB solution (in 1% acetic acid) to each well and stain for 30 minutes at room temperature.

  • Destaining: Quickly wash the plates four times with 1% (v/v) acetic acid to remove unbound dye. Air dry the plates.

  • Solubilization: Add 200 µL of 10 mM Tris base solution (pH 10.5) to each well to solubilize the protein-bound dye.

  • Absorbance Reading: Measure the optical density (OD) at 510 nm using a microplate reader.

  • Data Analysis: Calculate the percentage growth inhibition (GI%) and determine the GI50 (concentration required to inhibit cell growth by 50%) using non-linear regression analysis.

Part 4: Broadening the Spectrum - Antimicrobial and Agricultural Applications

Beyond cardiovascular and anticancer research, the this compound scaffold has demonstrated significant utility as a source of antimicrobial and agrochemical agents, bringing its discovery journey full circle.

  • Antimicrobial Activity: Numerous derivatives have been synthesized and found to possess potent activity against a range of pathogens, including Gram-positive bacteria like Staphylococcus aureus (including MRSA) and fungi such as Candida albicans.[3][12][13]. The mechanism often involves the inhibition of essential bacterial enzymes. Some compounds have even been designed as dual-function agents, exhibiting both anticancer and antimicrobial properties, a crucial advantage for treating immunocompromised cancer patients[11].

  • Agricultural Activity: The initial discovery of maleic hydrazide as a plant growth regulator has led to the development of other pyridazinone derivatives as herbicides[14]. These compounds often work by inhibiting key plant-specific enzymes, such as phytoene desaturase, which is crucial for carotenoid biosynthesis.

Conclusion and Future Horizons

The journey of the this compound scaffold from a simple plant growth inhibitor to a versatile platform for targeted human therapeutics is a testament to the power of scaffold-based drug discovery. Its structural simplicity, synthetic tractability, and ability to interact with a wide array of biological targets have solidified its status as a privileged structure in medicinal chemistry.

Future research will likely focus on refining the selectivity of pyridazinone derivatives to minimize off-target effects, exploring novel therapeutic areas such as neurodegenerative diseases, and developing next-generation dual-target or multi-target agents. The continued application of rational design, guided by structural biology and computational modeling, ensures that the therapeutic journey of the pyridazinone nucleus is far from over.

References

  • Abd-Rabo, M. M., et al. (2024). Design, synthesis, and biological evaluation of some new 2-phenyl-3,6-pyridazinedione derivatives as PDE-5 inhibitors. Bioorganic Chemistry, 145, 107213. Available at: [Link]

  • Sabt, A., et al. (2020). Discovery of 3,6-disubstituted pyridazines as a novel class of anticancer agents targeting cyclin-dependent kinase 2: synthesis, biological evaluation and in silico insights. Journal of Enzyme Inhibition and Medicinal Chemistry, 35(1), 1616-1630. Available at: [Link]

  • Fouad, M. A., et al. (2023). An overview of pyridazin-3(2H)-one: a core for developing bioactive agents targeting cardiovascular diseases and cancer. Future Medicinal Chemistry. Available at: [Link]

  • Sabt, A., et al. (2020). Discovery of 3,6-disubstituted pyridazines as a novel class of anticancer agents targeting cyclin-dependent kinase 2: synthesis, biological evaluation and in silico insights. Journal of Enzyme Inhibition and Medicinal Chemistry. Available at: [Link]

  • El-Nagar, M. K. S., et al. (2024). Pyridazinone-based derivatives as anticancer agents endowed with anti-microbial activity: molecular design, synthesis, and biological investigation. RSC Medicinal Chemistry. Available at: [Link]

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  • Al-Ghorbani, M., et al. (2022). Synthesis, Spectroscopic Characterization, Antibacterial Activity, and Computational Studies of Novel Pyridazinone Derivatives. Molecules, 27(21), 7246. Available at: [Link]

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Synthesis and Screening of Novel 3,6-Pyridazinedione Derivatives: A Technical Guide for Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Drug Development Professionals

Abstract

The 3,6-pyridazinedione scaffold is a privileged heterocyclic motif that forms the core of numerous biologically active compounds. Its inherent structural features, including hydrogen bond donors and acceptors, and a planar ring system, make it an attractive starting point for the design of novel therapeutics. Derivatives of this core have demonstrated a wide spectrum of pharmacological activities, including anti-inflammatory, anticancer, and neuroprotective effects. This guide provides a comprehensive overview of the synthesis of novel this compound derivatives, detailing established and modern synthetic protocols, the rationale behind experimental choices, and a framework for subsequent biological screening to identify promising lead compounds.

Introduction: The Therapeutic Potential of the Pyridazinedione Core

Nitrogen-containing heterocycles are cornerstones of medicinal chemistry, with a 2014 study estimating that 59% of FDA-approved drugs contain such a ring system. Among these, the pyridazinedione structure is of significant interest. The parent compound, maleic hydrazide (1,2-dihydropyridazine-3,6-dione), is a well-known plant growth regulator, but its derivatives have found extensive applications in drug discovery.[1][2][3] The versatility of the pyridazinedione scaffold allows for substitutions at various positions, enabling the fine-tuning of physicochemical properties and biological activity.

The therapeutic relevance of this class is broad and well-documented. Various derivatives have been developed as:

  • Phosphodiesterase (PDE) Inhibitors: Key for treating inflammatory conditions like asthma.[4][5]

  • Anti-inflammatory Agents: Primarily through the inhibition of cyclooxygenase-2 (COX-2).[6]

  • Anticancer Agents: Targeting pathways like JNK1 or cyclin-dependent kinase 2 (CDK2).[7][8]

  • Acetylcholinesterase (AChE) Inhibitors: For potential treatment of neurodegenerative diseases.[9]

  • HIV-1 Non-Nucleoside Reverse Transcriptase Inhibitors (NNRTIs). [10]

This guide focuses on the practical synthesis and subsequent evaluation of novel derivatives, providing researchers with the foundational knowledge to explore this promising chemical space.

Core Synthetic Strategies for this compound Analogs

The construction of the pyridazinedione ring is most classically achieved through the condensation of a dicarbonyl compound with a hydrazine derivative. This approach is highly modular and remains the workhorse for generating diverse libraries of these compounds.

The Cornerstone Reaction: Maleic Anhydride and Hydrazine Condensation

The most direct and widely used method for synthesizing the this compound core involves the reaction of maleic anhydride or its derivatives with hydrazine or substituted hydrazines.[2][11][12] This reaction is robust, often high-yielding, and allows for diversity at the N-1 and N-2 positions by selecting the appropriate hydrazine starting material.

The causality of this reaction is a two-step process:

  • Acylation: The more nucleophilic nitrogen of the hydrazine attacks one of the carbonyl carbons of the maleic anhydride, leading to the opening of the anhydride ring to form a maleic acid hydrazide intermediate.

  • Cyclization/Dehydration: Under heating, the terminal carboxylic acid and the remaining hydrazide nitrogen undergo an intramolecular condensation, eliminating a molecule of water to form the stable six-membered pyridazinedione ring.

G cluster_conditions Reaction Conditions MA Maleic Anhydride Derivative (R1, R2) INT Open-Chain Intermediate (Maleic Acid Hydrazide) MA->INT 1. Acylation HY Hydrazine Derivative (R3, R4) HY->INT PD This compound Product INT->PD 2. Cyclization (-H₂O) Solvent Solvent (e.g., Ethanol, Acetic Acid) Heat Heat (Δ)

Caption: General workflow for pyridazinedione synthesis.

This straightforward synthesis allows for the creation of diverse derivatives by varying the substituents on both the maleic anhydride and the hydrazine starting materials.[11]

Novel and One-Pot Synthetic Methodologies

While the classical approach is effective, recent advancements have focused on improving efficiency and expanding the accessible chemical space. One-pot procedures, which combine multiple reaction steps without isolating intermediates, are particularly valuable as they reduce waste and save time.

A notable example involves a one-pot synthesis starting from β-nitro-β,γ-unsaturated ketones and hydrazine monohydrate.[13] This protocol involves two sequential steps to generate 3,6-disubstituted pyridazines in satisfactory yields. Another innovative approach utilizes singlet oxygen [4+2] cycloaddition to a furyl aglycone, followed by reduction and hydrazine cyclization, to produce novel pyridazine C-nucleosides under mild, one-pot conditions.[14] These methods provide access to unique substitution patterns that are not readily achievable through the classical anhydride route.

Experimental Protocols & Methodologies

A self-validating protocol is one where the steps are clear, logical, and lead to a reproducible outcome. The following protocols are based on established literature procedures and highlight the reasoning behind key steps.

Protocol 1: Synthesis of 6-Aryl-3(2H)-pyridazinones

This protocol is adapted from a general procedure for synthesizing pyridazinone derivatives for anticancer screening.[7]

Objective: To synthesize a 6-aryl substituted pyridazinone, a common starting point for further functionalization.

Materials:

  • Substituted Acetophenone (1.0 eq)

  • Glyoxylic Acid (1.1 eq)

  • Hydrazine Hydrate (1.5 eq)

  • Ethanol

  • Phosphorus Oxychloride (POCl₃)

Step-by-Step Methodology:

  • Keto Acid Formation:

    • Dissolve the substituted acetophenone and glyoxylic acid in ethanol.

    • Reflux the mixture for 4-6 hours. Causality: This step forms the 4-aryl-2-oxobut-3-enoic acid intermediate through an aldol-type condensation.

    • Monitor the reaction by Thin Layer Chromatography (TLC) until the starting acetophenone is consumed.

    • Cool the reaction mixture and remove the solvent under reduced pressure. The crude keto acid is used directly in the next step.

  • Cyclization to form Pyridazinone:

    • To the crude keto acid, add ethanol followed by hydrazine hydrate.

    • Reflux the mixture for 8-12 hours. Causality: Hydrazine reacts with the two carbonyl groups to form the heterocyclic pyridazinone ring, driven by the formation of a stable aromatic system.

    • After cooling to room temperature, the precipitated product is collected by filtration, washed with cold ethanol, and dried. This yields the 6-substituted phenyl-3(2H)-pyridazinone.[7]

  • Chlorination for Further Functionalization (Optional):

    • Gently reflux the synthesized pyridazinone from Step 2 in excess phosphorus oxychloride (POCl₃) for 2-3 hours. Causality: POCl₃ is a powerful chlorinating agent that converts the lactam (C=O) group into a reactive chloro group at the 3-position, which is an excellent leaving group for subsequent nucleophilic substitution reactions.

    • Carefully pour the cooled reaction mixture onto crushed ice to quench the excess POCl₃.

    • The resulting solid, 3-chloro-6-substituted phenyl pyridazine, is filtered, washed with water, and dried. This intermediate is now primed for diversification.[7]

G cluster_workflow Synthetic Workflow for Functionalized Pyridazinones Start 6-Aryl-3(2H)-pyridazinone Step1 Chlorination (POCl₃) Start->Step1 Intermediate1 3-Chloro-6-aryl-pyridazine Step1->Intermediate1 Step2 Nucleophilic Substitution (e.g., Hydrazine, Amines) Intermediate1->Step2 Product Novel 3,6-Disubstituted Pyridazine Derivatives Step2->Product

Caption: Post-synthesis functionalization workflow.

Data Presentation: Comparative Synthesis Conditions

To assist in experimental design, the following table summarizes various reaction conditions reported for the synthesis of pyridazinone derivatives.

Starting Materials Solvent Catalyst/Reagent Temp. (°C) Time (h) Yield (%) Reference
Pyridazin-3(2H)-one, Aromatic AldehydeDry EthanolSodium Methanoate, HClReflux670-85[15]
Maleic Anhydride, Aryl HydrazineAcetic AcidNoneReflux2>90[16]
6-oxo-dihydropyridazine-3-carboxylateEthanolH₂SO₄ (catalytic)Reflux1285[8]
β-nitro-β,γ-unsaturated ketone, HydrazineTFE/MicrowaveAcidic promoter1200.555-78[13]

Screening of Novel Derivatives: From Synthesis to Biological Hits

Once a library of novel this compound derivatives has been synthesized, the next critical phase is to screen them for biological activity. The design of the screening cascade should be guided by the therapeutic targets associated with the pyridazinone scaffold.

Designing a Screening Cascade

A typical screening workflow follows a hierarchical approach to efficiently identify promising compounds while minimizing resource expenditure.

G A Synthesized Compound Library B Primary Screening (e.g., Single concentration, high-throughput assay) A->B C Hit Identification (Compounds showing >50% inhibition) B->C D Secondary Screening (Dose-response, IC₅₀/EC₅₀ determination) C->D E Selectivity & Specificity Assays (e.g., COX-1 vs COX-2, PDE subtypes) D->E F Lead Optimization (SAR studies) E->F

Caption: A typical drug discovery screening workflow.

Example Assays for Key Biological Targets
  • COX-2 Inhibition (Anti-inflammatory): A common method is an in vitro enzyme inhibition assay using purified human COX-1 and COX-2 enzymes. The activity is measured by monitoring the oxidation of a chromogenic substrate. Compounds with high potency (low IC₅₀) and a high selectivity index (SI = IC₅₀ COX-1 / IC₅₀ COX-2) are prioritized.[6]

  • PDE4 Inhibition (Anti-inflammatory): PDE4 activity can be measured using assays that quantify the conversion of cAMP to AMP. Promising pyridazinone derivatives have shown significant PDE4B inhibition.[5]

  • Anticancer Activity: Initial screening is often performed against a panel of human cancer cell lines, such as the NCI-60 panel.[7] The Sulforhodamine B (SRB) assay is a robust method to measure cell proliferation and cytotoxicity. Active compounds are then investigated further to determine their mechanism of action, such as cell cycle arrest or apoptosis induction.[8]

Structure-Activity Relationship (SAR) Insights

The ultimate goal of synthesizing novel derivatives is to understand how structural modifications influence biological activity. SAR studies provide this crucial insight. For pyridazinone derivatives, several key trends have been observed:

  • Substitution at N-2: Introduction of a hydrophobic substituent at the N-2 position of the pyridazinone ring can strongly promote PDE4 inhibition.[4]

  • Substitution at C-5: In a series of AChE inhibitors, introducing a lipophilic group at the C-5 position was favorable for activity and selectivity.[9]

  • Aryl Substituents: The position and nature of substituents on aryl rings attached to the core are critical. For amyloid inhibition, a fluorinated compound proved to be a more effective kinetic inhibitor than the original lead compound, highlighting the importance of halogen bonding and electronic effects.[17]

These insights guide the next round of synthesis in a lead optimization campaign, demonstrating the iterative nature of drug discovery.

Conclusion and Future Perspectives

The this compound scaffold continues to be a highly fruitful starting point for the development of new therapeutic agents. Its synthetic tractability, particularly through the classic maleic anhydride-hydrazine condensation, allows for the rapid generation of diverse chemical libraries. Modern synthetic methods are further expanding the accessible chemical space, promising derivatives with novel substitution patterns and properties.

Future efforts will likely focus on integrating computational drug design with these synthetic strategies to more rationally design compounds with desired activity and selectivity profiles.[18][19] Furthermore, the application of pyridazinedione chemistry in bioconjugation, using brominated derivatives for site-selective modification of proteins, opens up new avenues in chemical biology and the development of antibody-drug conjugates (ADCs).[11] The continued exploration of this versatile scaffold is poised to deliver the next generation of innovative medicines.

References

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  • Daugs, E. D., & Kappe, T. (1998). A novel and convenient protocol for synthesis of pyridazines. PubMed. Available at: [Link]

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  • Hibert, M. F., et al. (2001). Design, synthesis, and structure-activity relationships of a series of 3-[2-(1-benzylpiperidin-4-yl)ethylamino]pyridazine derivatives as acetylcholinesterase inhibitors. PubMed. Available at: [Link]

  • Jones, M. W., et al. (2022). The use of bromopyridazinedione derivatives in chemical biology. RSC Publishing. Available at: [Link]

  • de la Torre, M. C., & Goya, P. (2022). Synthetic Pathways to Pyrido[3,4-c]pyridazines and Their Polycyclic Derivatives. MDPI. Available at: [Link]

  • Trigo, F. M., et al. (2023). Use of pyridazinediones for tuneable and reversible covalent cysteine modification applied to peptides, proteins and hydrogels. Chemical Science (RSC Publishing). Available at: [Link]

  • Jones, M. W., et al. (2016). The Use of 3,6-Pyridazinediones in Organic Synthesis and Chemical Biology. SAGE Publications. Available at: [Link]

  • Trigo, F. M., et al. (2023). Use of pyridazinediones for tuneable and reversible covalent cysteine modification applied to peptides, proteins and hydrogels. National Institutes of Health. Available at: [Link]

  • Shi, W., et al. (2013). Synthesis and biological evaluation of pyridazine derivatives as novel HIV-1 NNRTIs. PubMed. Available at: [Link]

  • Acar, Ç., et al. (2021). Synthesis, Spectroscopic Characterization, Antibacterial Activity, and Computational Studies of Novel Pyridazinone Derivatives. MDPI. Available at: [Link]

  • Al-Rashood, S. T., et al. (2025). Design, synthesis and characterization of novel pyridazin-3-one derivatives: in vitro vasorelaxant activity and in silico insights into eNOS modulation. PubMed Central. Available at: [Link]

  • ResearchGate. Representative examples of bioactive compounds with pyridazinedione structural motif. Available at: [Link]

  • Gomaa, H. A. M., et al. (2019). Synthesis and biological evaluation of pyridazinone derivatives as selective COX-2 inhibitors and potential anti-inflammatory agents. PubMed. Available at: [Link]

  • D'Auria, M., et al. (2021). A One-Pot Approach to Novel Pyridazine C-Nucleosides. PubMed Central. Available at: [Link]

  • Jo, S., et al. (2018). Synthesis and Structure Activity Relationship of Pyridazine-Based Inhibitors for Elucidating the Mechanism of Amyloid Inhibition. PubMed. Available at: [Link]

  • Lecoutey, C., et al. (2021). Pyridazinone derivatives as potential anti-inflammatory agents: synthesis and biological evaluation as PDE4 inhibitors. PubMed Central. Available at: [Link]

  • Cignarella, G., et al. (2002). Synthesis, biological evaluation, and pharmacophore generation of new pyridazinone derivatives with affinity toward alpha(1)- and alpha(2)-adrenoceptors. PubMed. Available at: [Link]

  • Pool-Un, H., et al. (2023). The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives. MDPI. Available at: [Link]

  • El-Sayed, N. N. E., et al. (2022). Novel 3,6-Disubstituted Pyridazine Derivatives Targeting JNK1 Pathway: Scaffold Hopping and Hybridization-Based Design, Synthesis, Molecular Modeling, and In Vitro and In Vivo Anticancer Evaluation. PubMed Central. Available at: [Link]

  • Gualandi, A., et al. (2023). A New One-Pot Synthesis of 3,6-Disubstituted Pyridazines Starting from β-Nitro-β,γ-Unsaturated Ketones. ResearchGate. Available at: [Link]

  • El-Adl, K., et al. (2020). Discovery of 3,6-disubstituted pyridazines as a novel class of anticancer agents targeting cyclin-dependent kinase 2: synthesis, biological evaluation and in silico insights. PubMed Central. Available at: [Link]

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The Dynamic Nature of a Privileged Scaffold: An In-Depth Technical Guide to the Tautomerism of 3,6-Pyridazinedione

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: Beyond a Static Structure

To the dedicated researcher, the intricate dance of molecules is a constant source of fascination and a critical determinant of biological activity. The 3,6-pyridazinedione core, a seemingly simple heterocyclic system, is a prime example of this dynamic nature. While often depicted in its canonical diketo form, this scaffold exists as a fluid equilibrium of tautomers, each with distinct electronic and steric properties. Understanding and controlling this tautomeric balance is not merely an academic exercise; it is a fundamental prerequisite for harnessing the full potential of this "privileged scaffold" in modern drug discovery and development. This guide provides a comprehensive exploration of the tautomerism of this compound, moving beyond simplistic representations to offer a deeper understanding of its behavior in diverse chemical environments.

The Tautomeric Landscape of this compound

This compound, also widely known as maleic hydrazide, can exist in several tautomeric forms, primarily involving the migration of protons between nitrogen and oxygen atoms. The principal tautomers in equilibrium are the diketo, mono-oxo-mono-hydroxy, and dihydroxy forms.

  • Dioxo (or Diketo) Form (1H,2H-pyridazine-3,6-dione): This form possesses two carbonyl groups and two N-H protons.

  • Oxo-hydroxy Form (6-hydroxypyridazin-3(2H)-one): This tautomer features one carbonyl group, one hydroxyl group, and one N-H proton. Theoretical and experimental data suggest this is a major contributing form in many conditions.[1][2]

  • Dihydroxy Form (pyridazine-3,6-diol): This aromatic tautomer has two hydroxyl groups. While contributing to the overall equilibrium, it is generally considered to be present in lower concentrations.[1]

The interplay between these forms is a delicate balance governed by a multitude of factors, as we will explore.

tautomers cluster_diketo Dioxo Form cluster_oxohydroxy Oxo-hydroxy Form cluster_dihydroxy Dihydroxy Form diketo 1H,2H-pyridazine-3,6-dione oxohydroxy 6-hydroxypyridazin-3(2H)-one diketo->oxohydroxy Equilibrium dihydroxy pyridazine-3,6-diol oxohydroxy->dihydroxy Equilibrium

Figure 1: Tautomeric equilibria of this compound.

Factors Governing Tautomeric Preference

The predominance of a particular tautomer is not fixed but is rather a consequence of its thermodynamic stability under specific conditions. Both intramolecular and intermolecular forces play a crucial role in shifting the equilibrium.

The Influence of Physical State and Solvation

The surrounding environment has a profound impact on the tautomeric equilibrium.

  • Gas Phase: In the absence of intermolecular interactions, the inherent stability of the molecule dictates the preferred form. Computational studies consistently show that in the gas phase, the mono-oxo-mono-hydroxy tautomer is the most stable.[1][3][4] This preference is attributed to a combination of resonance stabilization and intramolecular hydrogen bonding.

  • Solution: The introduction of a solvent dramatically alters the energetic landscape. The polarity of the solvent is a key determinant.

    • Polar Solvents: Polar solvents, particularly those capable of hydrogen bonding like water and methanol, tend to stabilize the more polar tautomers. Theoretical studies indicate that polar solvents preferentially stabilize the diketo form.[1][3] This is due to favorable dipole-dipole interactions and hydrogen bonding between the solvent and the carbonyl and N-H groups of the diketo tautomer.

    • Non-polar Solvents: In non-polar solvents such as benzene, the equilibrium is expected to more closely resemble the gas-phase preference for the oxo-hydroxy form.[4]

The effect of solvation is a critical consideration for drug development, as the aqueous environment of biological systems will significantly influence the tautomeric distribution of a drug candidate.

pH and Ionization

The pH of the medium can significantly shift the tautomeric equilibrium by favoring the formation of anionic or cationic species. The pKa values of the N-H and O-H protons are crucial in this regard. The ionization constants of this compound and its derivatives have been studied to understand their behavior in aqueous solutions.[5] Protonation and deprotonation can lead to species that are resonance-stabilized in ways that favor one tautomeric form over another.

Experimental and Computational Characterization of Tautomers

A combination of experimental techniques and theoretical calculations is essential for a comprehensive understanding of the tautomerism of this compound.

Spectroscopic Methods
  • UV-Vis Spectroscopy: The different tautomers possess distinct electronic structures and, therefore, exhibit different absorption maxima in their UV-Vis spectra. By comparing the spectrum of a tautomeric compound with those of its "fixed" derivatives (where the mobile proton is replaced by an alkyl group), the predominant tautomeric form in a given solvent can be identified.[5][6]

  • Infrared (IR) Spectroscopy: IR spectroscopy is a powerful tool for identifying the functional groups present in each tautomer. The diketo form will show characteristic C=O stretching vibrations, while the oxo-hydroxy form will exhibit both C=O and O-H stretching bands. The dihydroxy form will be characterized by the absence of a C=O stretch and the presence of O-H stretches.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H and ¹³C NMR spectroscopy can provide detailed information about the tautomeric equilibrium. The chemical shifts of the protons and carbons are sensitive to their chemical environment. For example, the presence of an enolic proton in the oxo-hydroxy form can be detected in the ¹H NMR spectrum.

Computational Chemistry

Theoretical calculations, particularly using Density Functional Theory (DFT) and ab initio methods, have become indispensable for studying tautomerism.[4][7][8] These methods allow for:

  • Geometry Optimization: Determining the most stable three-dimensional structure of each tautomer.

  • Energy Calculations: Calculating the relative energies of the tautomers to predict their relative stabilities in the gas phase and in solution (using continuum solvation models like PCM).[3][4]

  • Spectroscopic Prediction: Simulating IR and NMR spectra to aid in the interpretation of experimental data.

Table 1: Relative Stability of this compound Tautomers in the Gas Phase

TautomerRelative Stability Order
Oxo-hydroxy1 (Most Stable)
Dioxo2
Dihydroxy3 (Least Stable)

Note: This table represents a general trend observed in computational studies.[1][3] The exact energy differences can vary depending on the level of theory and basis set used.

Synthesis of the this compound Scaffold

The most common and industrially relevant synthesis of this compound (maleic hydrazide) involves the condensation of maleic acid or maleic anhydride with hydrazine hydrate.[3] This straightforward reaction provides a versatile entry point to this important heterocyclic system.

synthesis maleic_anhydride Maleic Anhydride pyridazinedione This compound maleic_anhydride->pyridazinedione + hydrazine Hydrazine Hydrate hydrazine->pyridazinedione +

Figure 2: General synthesis of this compound.

Derivatives of this compound can be prepared through various synthetic routes, often starting from the parent compound or by modifying the initial condensation reaction.[9][10][11]

Implications for Drug Discovery and Development

The tautomeric nature of the this compound scaffold has profound implications for its application in medicinal chemistry.[12]

  • Receptor Binding and Pharmacological Activity: Different tautomers present distinct pharmacophoric features (hydrogen bond donors and acceptors, shape, and electronic distribution). Consequently, one tautomer may bind to a biological target with significantly higher affinity than another. This can directly impact the potency and selectivity of a drug candidate. The this compound core is found in molecules with a wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[9][11][13][14]

  • Physicochemical Properties: Tautomerism influences key physicochemical properties that are critical for drug development, such as:

    • Solubility: The different tautomers can have varying polarities and abilities to form hydrogen bonds, leading to differences in their aqueous solubility.

    • Lipophilicity (LogP): The distribution of a drug between aqueous and lipid phases is affected by its tautomeric form.

    • Stability: The chemical stability of a drug can be dependent on the predominant tautomer.

  • Metabolism: The metabolic fate of a drug can be influenced by its tautomeric state, as different tautomers may be recognized and processed by metabolic enzymes at different rates.[12]

Experimental Protocols

Protocol for Synthesis of this compound

Objective: To synthesize this compound from maleic anhydride and hydrazine hydrate.

Materials:

  • Maleic anhydride

  • Hydrazine hydrate (80% solution in water)

  • Ethanol

  • Distilled water

  • Standard laboratory glassware (round-bottom flask, condenser, beaker, Büchner funnel)

  • Heating mantle

  • Magnetic stirrer

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve maleic anhydride (1 equivalent) in ethanol.

  • Slowly add hydrazine hydrate (1 equivalent) to the solution while stirring. An exothermic reaction may be observed.

  • Heat the reaction mixture to reflux and maintain for 2-3 hours.

  • Allow the mixture to cool to room temperature, during which a precipitate should form.

  • Cool the mixture further in an ice bath to maximize precipitation.

  • Collect the solid product by vacuum filtration using a Büchner funnel.

  • Wash the product with cold ethanol and then with a small amount of cold distilled water.

  • Dry the product in a vacuum oven.

  • Characterize the product by melting point determination and spectroscopic methods (IR, NMR).

Self-Validation: The obtained melting point should be compared with the literature value. Spectroscopic data should confirm the presence of the expected functional groups and the absence of starting materials.

Protocol for UV-Vis Spectroscopic Analysis of Tautomerism

Objective: To investigate the effect of solvent polarity on the tautomeric equilibrium of this compound.

Materials:

  • Synthesized this compound

  • A series of solvents with varying polarities (e.g., hexane, dichloromethane, acetonitrile, methanol, water)

  • UV-Vis spectrophotometer

  • Quartz cuvettes

Procedure:

  • Prepare stock solutions of this compound in each of the selected solvents at a known concentration.

  • Record the UV-Vis absorption spectrum of each solution over a suitable wavelength range (e.g., 200-400 nm).

  • Note the wavelength of maximum absorption (λmax) for each solvent.

  • Analyze the shifts in λmax and changes in the spectral shape as a function of solvent polarity.

  • Compare the obtained spectra with literature data for fixed tautomers, if available, to infer the predominant tautomeric form in each solvent.

Self-Validation: The experiment should be repeatable, and the observed spectral shifts should correlate with the known polarities of the solvents.

Conclusion: A Dynamic Scaffold for Future Innovation

The tautomerism of this compound is a fundamental aspect of its chemistry that cannot be overlooked in its application, particularly in the realm of drug discovery. A thorough understanding of the factors that govern its tautomeric equilibrium is essential for the rational design of novel therapeutics with improved efficacy, selectivity, and pharmacokinetic profiles. By leveraging a combination of advanced spectroscopic techniques and computational modeling, researchers can gain unprecedented insights into the dynamic behavior of this versatile scaffold, paving the way for the development of next-generation pharmaceuticals.

References

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  • Tautomeric equilibria of maleic hydrazide in the gas phase and in aqueous solution: an experimental and theoretical study. Journal of the Chemical Society, Perkin Transactions 2. [Link][1][2]

  • The Use of 3,6-Pyridazinediones in Organic Synthesis and Chemical Biology. Journal of Chemical Research. [Link][13]

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A Technical Guide to the Computational Analysis of 3,6-Pyridazinedione Properties for Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Foreword

The 3,6-pyridazinedione scaffold, a six-membered heterocycle containing two adjacent nitrogen atoms, represents a privileged structure in medicinal chemistry and agrochemistry.[1][2] Its most basic form, maleic hydrazide, is widely known as a plant growth regulator.[3][4][5][6][7] However, the true potential of this core lies in its versatility as a building block for a diverse array of therapeutic agents, with derivatives showing promise as anticancer, anti-inflammatory, antimicrobial, and neuroprotective agents.[8][9][10][11][12] The chemical reactivity and biological activity of these compounds are intimately linked to their underlying electronic and structural properties.

This technical guide provides researchers, computational chemists, and drug development professionals with a comprehensive framework for the computational analysis of this compound and its derivatives. We move beyond a simple recitation of methods to explain the causal reasoning behind procedural choices, ensuring a robust and validated approach. Our objective is to empower scientists to leverage computational tools to predict molecular properties, understand structure-activity relationships (SAR), and rationally design novel therapeutic candidates based on this versatile scaffold.

Section 1: The this compound Core: Structure, Tautomerism, and Significance

The parent this compound (C₄H₄N₂O₂) is a planar heterocyclic compound.[6] A critical feature of this scaffold is its potential for tautomerism, existing in equilibrium between the diketo form (pyridazine-3,6-dione) and various enol or keto-enol forms, such as 6-hydroxy-3(2H)-pyridazinone.[1][13] Computational studies have shown that the most stable tautomers can be the hydroxy-pyridazinone forms, a crucial consideration for understanding its reactivity and interactions with biological targets.[1][14] This tautomeric flexibility is fundamental to its chemical behavior and must be accounted for in any rigorous computational analysis.

The significance of the pyridazinedione core in drug discovery is substantial. Its derivatives have been reported to possess a wide spectrum of biological activities, including:

  • Anticancer Activity: Targeting enzymes like cyclin-dependent kinase 2 (CDK2).[9][15]

  • Anti-inflammatory Properties: Through inhibition of cyclooxygenase (COX) enzymes.[11][16]

  • Neuroprotective Effects: As selective monoamine oxidase B (MAO-B) inhibitors.[12]

  • Antimicrobial Effects: Showing activity against various bacterial strains.[17][18]

This broad applicability makes it a high-value target for computational modeling to accelerate the discovery of new lead compounds.

Section 2: Theoretical Foundations of the Computational Approach

To dissect the properties of this compound derivatives, we rely on a validated, multi-tiered theoretical approach. The choice of methodology is paramount for balancing accuracy with computational cost.

Density Functional Theory (DFT)

Density Functional Theory (DFT) has become the workhorse of modern computational chemistry for studying small organic molecules due to its excellent balance of accuracy and efficiency.[19] DFT methods calculate the electronic structure of a molecule based on its electron density, rather than the complex many-electron wavefunction.

  • Causality for Selection: We choose DFT because it provides reliable predictions for molecular geometries, electronic properties (such as molecular orbitals), and reaction energies for systems like pyridazinediones. For the protocols described herein, the B3LYP hybrid functional is recommended as a starting point, as it has a long track record of providing robust results for a wide range of organic molecules.[17][20][21] This is paired with a Pople-style basis set, such as 6-31G(d,p) or 6-31++G(d,p) , which includes polarization and diffuse functions necessary for accurately describing the lone pairs and pi-systems inherent to heterocyclic compounds.[17]

Molecular Docking

To understand how a pyridazinedione derivative might interact with a protein target, we employ molecular docking. This computational technique predicts the preferred orientation of a ligand when bound to a receptor, estimating its binding affinity.

  • Causality for Selection: Docking allows for the rapid screening of virtual libraries of pyridazinedione derivatives against a specific biological target (e.g., the ATP-binding pocket of a kinase).[22] By analyzing the resulting binding poses and scores, we can prioritize compounds for synthesis and biological testing, thereby saving significant time and resources. It provides a structural hypothesis for observed biological activity.

Section 3: A Validated Workflow for Computational Analysis

This section details a step-by-step protocol for conducting a comprehensive computational analysis of a this compound derivative. Each step includes self-validation checks to ensure the integrity of the results.

G cluster_prep 1. Structure Preparation cluster_dft 2. DFT Calculations cluster_validation Validation Check cluster_analysis 3. Property Analysis cluster_application 4. Application A Input Structure (SMILES/2D Sketch) B Generate Initial 3D Coordinates A->B C Geometry Optimization (e.g., B3LYP/6-31G(d,p)) B->C D Frequency Analysis C->D K Molecular Docking C->K E Single-Point Energy & Property Calculation (Larger Basis Set) D->E F No Imaginary Frequencies? D->F G HOMO/LUMO Analysis E->G H Molecular Electrostatic Potential (MEP) Map E->H I Global Reactivity Descriptors E->I J Tautomer Stability E->J F->C No (Re-optimize) F->E Yes L Structure-Activity Relationship (SAR) G->L H->L I->L K->L caption Fig 1. General workflow for computational analysis.

Caption: Fig 1. General workflow for computational analysis.

Protocol 3.1: Geometry Optimization and Validation
  • Input Structure: Begin with a 2D representation or SMILES string of the target pyridazinedione derivative.

  • 3D Generation: Convert the 2D structure into an initial 3D conformation using a molecular editor or builder (e.g., Avogadro, GaussView).

  • DFT Optimization: Perform a full geometry optimization using a selected DFT functional and basis set (e.g., B3LYP/6-31G(d,p)). This step locates the nearest local energy minimum on the potential energy surface.

  • Frequency Calculation: Following optimization, perform a frequency calculation at the same level of theory.

  • Self-Validation: Crucially, inspect the output of the frequency calculation. A true energy minimum will have zero imaginary frequencies. If one or more imaginary frequencies are present, it indicates a transition state or a saddle point, and the geometry must be perturbed and re-optimized.

Protocol 3.2: Calculation of Molecular Properties

Once a validated minimum energy structure is obtained, proceed with calculating key molecular properties. It is often beneficial to perform these calculations with a larger basis set (e.g., 6-311++G(d,p)) for higher accuracy (a "single-point" calculation on the optimized geometry).

  • Frontier Molecular Orbitals (FMOs):

    • Extract the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

    • The HOMO energy (EHOMO) correlates with the ability to donate electrons, while the LUMO energy (ELUMO) relates to the ability to accept electrons.[20][21]

    • The HOMO-LUMO energy gap (ΔE = ELUMO - EHOMO) is an indicator of chemical reactivity and stability. A smaller gap suggests higher reactivity.[21]

  • Molecular Electrostatic Potential (MEP) Map:

    • Generate the MEP surface, which maps the electrostatic potential onto the electron density surface.

    • This visualization is invaluable for identifying reactive sites. Red regions (negative potential) indicate areas rich in electrons, susceptible to electrophilic attack (e.g., carbonyl oxygens). Blue regions (positive potential) are electron-poor and susceptible to nucleophilic attack (e.g., hydrogens attached to nitrogen).[17]

  • Global Reactivity Descriptors:

    • From the HOMO and LUMO energies, calculate key descriptors that quantify reactivity:

      • Chemical Hardness (η): η = (ELUMO - EHOMO) / 2

      • Chemical Softness (S): S = 1 / η

      • Electrophilicity Index (ω): ω = (μ)² / (2η), where μ (chemical potential) ≈ (EHOMO + ELUMO) / 2

    • These values provide a quantitative basis for comparing the reactivity of different derivatives.

Protocol 3.3: Tautomerism Analysis
  • Generate Tautomers: Draw the structures of all plausible tautomers of the pyridazinedione derivative.

  • Optimize and Validate: Perform the geometry optimization and frequency validation protocol (3.1) for each tautomer individually.

  • Calculate Relative Energies: Compare the final electronic energies (including zero-point vibrational energy correction, ZPVE) of all validated tautomers. The tautomer with the lowest energy is computationally predicted to be the most stable and thus the most abundant species.

Section 4: Data Interpretation and Application in Drug Design

The true power of computational analysis lies in translating raw data into actionable insights for drug design.

G cluster_data Computed Properties cluster_insight Drug Design Insights A Low LUMO Energy High Electrophilicity E Susceptibility to Nucleophilic Attack A->E F Potential for Covalent Bonding A->F B High HOMO Energy G Favorable for Oxidative Metabolism B->G C MEP Map (Negative Regions) H Sites for H-Bonding (Pharmacophore) C->H D Docking Pose & Score I Prioritization of Analogs for Synthesis D->I J Hypothesis for Structure-Activity Relationship D->J caption Fig 2. Linking computational data to drug design.

Caption: Fig 2. Linking computational data to drug design.

Quantitative Data Summary

The calculated properties for the parent this compound and a hypothetical electron-withdrawing group (EWG) substituted analog are summarized below. These values are illustrative and would be calculated for each specific derivative under investigation.

PropertyThis compound (Parent)4-Nitro-3,6-pyridazinedione (EWG Analog)Implication for Drug Design
EHOMO (eV)-7.5-8.2Lower EHOMO suggests lower susceptibility to oxidation.
ELUMO (eV)-2.1-3.5Lower ELUMO indicates higher electron affinity and reactivity towards nucleophiles.
Energy Gap (ΔE) 5.4 eV 4.7 eV A smaller gap implies higher reactivity and potentially greater biological activity.
Hardness (η)2.72.35Lower hardness (higher softness) correlates with higher reactivity.
Electrophilicity (ω)2.53.9A higher electrophilicity index points to a stronger capacity to accept electrons.
Guiding Chemical Synthesis

The MEP map is a powerful tool for guiding derivatization. If a drug design project requires adding a substituent to increase hydrogen bonding, the MEP map will clearly show the most electron-rich sites (e.g., carbonyl oxygens) where interactions with hydrogen bond donors would be most favorable. Conversely, regions of positive potential can guide the placement of groups that interact with anionic residues in a protein active site.

Building Pharmacophore Models

By analyzing the optimized geometry, tautomeric state, and MEP of an active pyridazinedione derivative, a 3D pharmacophore model can be constructed. This model defines the essential spatial arrangement of features (e.g., hydrogen bond donors/acceptors, aromatic rings) required for biological activity. This model can then be used to virtually screen large compound libraries to find new, structurally diverse molecules that fit the required pharmacophoric features.

Rationalizing Structure-Activity Relationships (SAR)

When a series of pyridazinedione analogs have been synthesized and tested, computational analysis can provide a mechanistic rationale for the observed SAR. For instance, if adding an electron-withdrawing group at the C4 position increases anticancer activity, DFT calculations can demonstrate that this substitution lowers the LUMO energy, making the compound a better electrophile for reacting with a key nucleophilic residue (e.g., cysteine) in the target enzyme's active site.[23][24] Molecular docking can further support this by showing an improved fit or a more favorable interaction profile within the active site.

Conclusion

The computational analysis of this compound properties is an indispensable tool in modern drug discovery and development. By employing a robust and validated workflow grounded in Density Functional Theory and molecular docking, researchers can gain profound insights into the electronic structure, reactivity, and biological interactions of this versatile heterocyclic scaffold. This guide provides a framework for moving beyond simple calculations to the strategic application of computational data, enabling the rational design of next-generation therapeutics and accelerating the journey from concept to clinic.

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The Pyridazinedione Core: A Privileged Scaffold in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Enduring Versatility of the Pyridazinedione Nucleus

The pyridazinedione scaffold, a six-membered heterocyclic ring containing two adjacent nitrogen atoms and two carbonyl groups, has emerged as a "wonder nucleus" in medicinal chemistry.[1] Its unique electronic and structural features, including the ability to act as both a hydrogen bond donor and acceptor, contribute to its remarkable versatility in drug design.[2] This guide provides a comprehensive overview of the pyridazinedione core, from its fundamental synthetic routes to its diverse applications in targeting a wide array of diseases. We will delve into the causality behind experimental choices, providing field-proven insights for drug development professionals. The inherent stability and tunable reactivity of the pyridazinedione ring have made it a valuable tool in bioconjugation, particularly in the development of next-generation antibody-drug conjugates (ADCs).[3][4] Furthermore, derivatives of this core structure have demonstrated significant potential as anti-inflammatory, anticancer, cardiovascular, and antimicrobial agents, underscoring its status as a privileged scaffold in the quest for novel therapeutics.[5][6][7]

Strategic Synthesis of the Pyridazinedione Core and Its Derivatives

The construction of the pyridazinedione ring system can be achieved through several reliable synthetic pathways, often starting from readily available precursors. The choice of synthetic route is dictated by the desired substitution pattern on the heterocyclic ring, which in turn influences the molecule's biological activity.

General Synthesis of 3,6-Pyridazinediones

A common and straightforward method for the synthesis of the 3,6-pyridazinedione core involves the condensation of a suitable dicarbonyl compound with hydrazine or its derivatives.[5][8] A classic approach utilizes maleic anhydride and its derivatives, which react with hydrazines under acidic or basic conditions.[9]

Experimental Protocol: Synthesis of this compound from Maleic Anhydride [9]

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve maleic anhydride (1 equivalent) in a suitable solvent such as ethanol or acetic acid.

  • Addition of Hydrazine: To the stirred solution, add hydrazine hydrate (1 equivalent) dropwise at room temperature. An exothermic reaction may be observed.

  • Reflux: Heat the reaction mixture to reflux and maintain for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. The product often precipitates out of the solution.

  • Purification: Collect the solid product by filtration, wash with a cold solvent (e.g., ethanol), and dry under vacuum to yield the this compound. Further purification can be achieved by recrystallization.

Pyridazinedione in Bioconjugation: A Stable and Tunable Platform for Drug Delivery

The unique reactivity of the pyridazinedione scaffold has been harnessed for the site-selective modification of proteins, particularly at cysteine residues.[10][11] This has profound implications for the development of advanced biotherapeutics, most notably antibody-drug conjugates (ADCs).

Cysteine-Specific Bioconjugation

Bromopyridazinediones act as Michael acceptors, reacting selectively with the thiol group of cysteine residues to form stable thioether linkages.[10] This reaction is highly efficient and proceeds under mild conditions, preserving the integrity of the protein. The resulting conjugate is notably stable, a crucial attribute for ADCs to prevent premature drug release in circulation.[3][4]

Experimental Protocol: Cysteine Bioconjugation with a Bromopyridazinedione [12][13]

  • Protein Preparation: Reduce the disulfide bonds of the antibody or protein of interest using a mild reducing agent like tris(2-carboxyethyl)phosphine (TCEP) to expose the free cysteine thiols.

  • Conjugation Reaction: To the solution of the reduced protein in a suitable buffer (e.g., phosphate-buffered saline, pH 7.4), add a solution of the bromopyridazinedione-linker-drug construct in an organic co-solvent (e.g., DMSO).

  • Incubation: Gently agitate the reaction mixture at room temperature for a specified period (typically 1-4 hours).

  • Purification: Remove the unreacted small molecules and purify the resulting ADC using size-exclusion chromatography (SEC) or dialysis.

  • Characterization: Characterize the purified ADC using techniques such as UV-Vis spectroscopy, mass spectrometry, and SDS-PAGE to determine the drug-to-antibody ratio (DAR) and confirm conjugate integrity.

Application in Antibody-Drug Conjugates (ADCs)

The pyridazinedione linker chemistry offers a solution to the challenge of creating homogeneous and stable ADCs.[3][4] By functionalizing the native interchain disulfide bonds of an antibody like trastuzumab with a pyridazinedione-MMAE (monomethyl auristatin E) conjugate, researchers have successfully produced ADCs with a controlled drug loading of four molecules per antibody.[4] These ADCs have demonstrated potent and selective efficacy against cancer cell lines both in vitro and in vivo.[4]

ADC_Workflow Antibody Monoclonal Antibody (e.g., Trastuzumab) Reduction Disulfide Bond Reduction (TCEP) Antibody->Reduction Step 1 Conjugation Cysteine-Specific Conjugation Reduction->Conjugation Step 2 PD_Linker Pyridazinedione-Linker-Drug (e.g., PD-MMAE) PD_Linker->Conjugation Purification Purification (SEC/Dialysis) Conjugation->Purification Step 3 ADC Homogeneous ADC (DAR ≈ 4) Purification->ADC Step 4

Caption: Workflow for the synthesis of a pyridazinedione-based ADC.

Therapeutic Applications of Pyridazinedione Derivatives

The pyridazinedione core is a versatile scaffold for the development of a wide range of therapeutic agents. Its derivatives have shown significant promise in treating inflammatory diseases, cancer, cardiovascular disorders, and microbial infections.

Anti-inflammatory Agents

Pyridazinone derivatives have been extensively investigated for their anti-inflammatory properties, with several mechanisms of action identified.[14]

Certain pyridazinone derivatives act as inhibitors of cyclooxygenase (COX) enzymes, which are key players in the inflammatory cascade.[15][16] Some compounds have shown dual inhibition of COX-1 and COX-2, while others exhibit selectivity for COX-2, which is often associated with a more favorable gastrointestinal safety profile.[2][15] For instance, a novel series of pyrido[2,3-d]pyridazine-2,8-dione derivatives has been shown to possess potent anti-inflammatory activity through dual COX-1/COX-2 inhibition.[15]

COX_Inhibition_Pathway Arachidonic_Acid Arachidonic Acid COX1_COX2 COX-1 / COX-2 Arachidonic_Acid->COX1_COX2 Prostaglandins Prostaglandins COX1_COX2->Prostaglandins Inflammation Inflammation (Pain, Fever, Swelling) Prostaglandins->Inflammation Pyridazinone Pyridazinone Derivative Pyridazinone->COX1_COX2 Inhibition

Caption: Mechanism of action of pyridazinone-based COX inhibitors.[3][17]

Phosphodiesterase 4 (PDE4) is another important target for anti-inflammatory drugs.[14][18] PDE4 inhibitors increase intracellular levels of cyclic AMP (cAMP), a second messenger with potent anti-inflammatory effects.[18] Pyridazinone derivatives bearing an indole moiety have been identified as promising PDE4 inhibitors, with selectivity for the PDE4B isoenzyme, and have been shown to regulate the production of pro-inflammatory cytokines.[18]

PDE4_Inhibition_Pathway ATP ATP AC Adenylate Cyclase ATP->AC cAMP cAMP AC->cAMP PDE4 PDE4 cAMP->PDE4 Hydrolysis PKA Protein Kinase A (PKA) cAMP->PKA Activation AMP AMP PDE4->AMP Anti_Inflammatory Anti-inflammatory Effects PKA->Anti_Inflammatory Pyridazinone Pyridazinone Derivative Pyridazinone->PDE4 Inhibition

Caption: Mechanism of action of pyridazinone-based PDE4 inhibitors.[18][19][20]

Experimental Protocol: In Vitro COX Inhibition Assay [21][22][23]

  • Enzyme Preparation: Prepare purified human recombinant COX-1 and COX-2 enzymes in a suitable assay buffer.

  • Inhibitor Preparation: Dissolve the pyridazinone test compounds in DMSO to create stock solutions and then dilute to the desired concentrations in the assay buffer.

  • Reaction Initiation: In a 96-well plate, add the enzyme, the test compound or vehicle control, and a cofactor such as heme. Pre-incubate for a short period at 37°C.

  • Substrate Addition: Initiate the reaction by adding arachidonic acid as the substrate.

  • Reaction Termination and Detection: After a specific incubation time, stop the reaction and measure the production of prostaglandin E2 (PGE2) using a commercially available enzyme immunoassay (EIA) kit.

  • Data Analysis: Calculate the percentage of inhibition for each compound concentration and determine the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%).

Anticancer Agents

The pyridazine scaffold is a privileged structure in the design of anticancer agents, with derivatives targeting various aspects of cancer cell biology.[24] Pyridazinone-based compounds have been developed as inhibitors of key signaling molecules and enzymes involved in cancer progression. For example, certain derivatives have shown potent activity against B-Raf, a kinase frequently mutated in melanoma.[6] Others have been found to inhibit tubulin polymerization, a validated target for cancer chemotherapy.[6] Additionally, some pyridazinone derivatives exhibit dual anticancer and antimicrobial activities, which could be beneficial for immunocompromised cancer patients.[12]

Compound ClassTargetCancer TypeReference
Phenyl dihydropyridazinonesB-RafMelanoma[6]
Pyridazin-3(2H)-ones with quinolineTubulinPancreatic, Lung[6]
Diarylurea pyridazinonesVEGFR-2Various[12]
Cardiovascular Drugs

Pyridazinone derivatives have a well-established role in the treatment of cardiovascular diseases, primarily acting as vasodilators and positive inotropic agents.[1][25]

Levosimendan and pimobendan are two notable examples of pyridazinone-based drugs used in the management of heart failure.[1][26] Levosimendan acts as a calcium sensitizer by binding to cardiac troponin C, enhancing myocardial contractility without significantly increasing intracellular calcium levels.[1] It also possesses vasodilatory effects through the opening of ATP-sensitive potassium channels.[1] Pimobendan has a dual mechanism of action, functioning as both a calcium sensitizer and a phosphodiesterase III (PDE3) inhibitor.[26][27] PDE3 inhibition leads to increased cAMP levels, resulting in both positive inotropic and vasodilatory effects.[26][27]

Experimental Protocol: Synthesis of Levosimendan [15]

The synthesis of levosimendan involves a multi-step process starting from 6-(4-aminophenyl)-5-methyl-4,5-dihydro-3(2H)-pyridazinone. A key step is the chiral resolution using L-tartaric acid to obtain the desired enantiomer. The final step involves a reaction with sodium nitrite, dilute hydrochloric acid, and malononitrile.

Experimental Protocol: Synthesis of Pimobendan [1][28][29]

The synthesis of pimobendan has been approached through various routes. One common strategy involves the construction of the benzimidazole-pyridazinone core through a series of reactions including Friedel-Crafts acylation, nitration, and cyclization with hydrazine.

Antimicrobial Agents

The pyridazinone nucleus has also served as a scaffold for the development of antimicrobial agents.[21][30] Various derivatives have demonstrated activity against a range of bacterial and fungal pathogens.[21][30] For example, certain 6-phenyl-pyridazin-3-one derivatives have shown promising antibacterial activity against both Gram-positive and Gram-negative bacteria, as well as antifungal activity.[21] The mechanism of action for many of these compounds is still under investigation, but some are thought to interfere with essential microbial enzymes.

Experimental Protocol: Evaluation of Antimicrobial Activity [16][30][31]

  • Microbial Strains: Obtain standard and clinical isolates of the target bacteria and fungi.

  • Inoculum Preparation: Prepare standardized microbial suspensions in a suitable broth.

  • Minimum Inhibitory Concentration (MIC) Determination: Use a microdilution method in a 96-well plate. Add serial dilutions of the pyridazinone compounds to the wells containing the microbial inoculum.

  • Incubation: Incubate the plates at the appropriate temperature and for the required duration for each microorganism.

  • MIC Reading: The MIC is defined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

Neurodegenerative Diseases

Emerging research suggests that pyridazinone derivatives may have therapeutic potential in the treatment of neurodegenerative diseases such as Alzheimer's disease.[5] Neuroinflammation is a key pathological feature of these conditions, and the anti-inflammatory properties of pyridazinone-based COX-2 inhibitors are being explored for their neuroprotective effects.[5] Newly synthesized pyrrolo[3,4-d]pyridazinone derivatives have been shown to reduce the negative impact of lipopolysaccharide (LPS)-induced neuroinflammation in neuron-like cells.[5]

Structure-Activity Relationship (SAR) Studies: Guiding the Design of Next-Generation Pyridazinones

Structure-activity relationship (SAR) studies are crucial for optimizing the potency and selectivity of pyridazinone derivatives. For example, in the development of COX-2 inhibitors, the presence of specific substituents on the pyridazinone ring has been shown to be critical for selective binding to the COX-2 active site.[21][32] Similarly, for PDE4 inhibitors, modifications to the substituents on the pyridazinone core can significantly impact isoform selectivity and reduce off-target effects.[14] These studies provide a rational basis for the design of new pyridazinone-based drug candidates with improved therapeutic profiles.

Conclusion and Future Perspectives

The pyridazinedione core has proven to be a remarkably versatile and privileged scaffold in medicinal chemistry. Its synthetic accessibility, tunable reactivity, and diverse range of biological activities have led to its successful application in various therapeutic areas. The continued exploration of this "wonder nucleus," guided by a deeper understanding of its structure-activity relationships and mechanisms of action, holds great promise for the discovery and development of novel and effective drugs to address unmet medical needs. Future research will likely focus on the development of more selective and potent pyridazinone derivatives, as well as their application in emerging areas of drug discovery, such as targeted protein degradation and the modulation of complex biological pathways.

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An In-Depth Technical Guide to the Initial Screening of Pyridazinone Derivatives for Anticancer Activity

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The pyridazinone scaffold is a privileged structure in medicinal chemistry, demonstrating a wide array of biological activities.[1][2][3] Its derivatives have garnered significant attention for their potential as anticancer agents, with several compounds showing potent activity against various cancer cell lines.[4][5][6][7] The structural versatility of the pyridazinone ring allows for extensive chemical modifications, making it an attractive starting point for the development of novel therapeutics. This guide provides a comprehensive, in-depth technical overview of the initial screening process for newly synthesized pyridazinone derivatives, from fundamental cytotoxicity assays to preliminary mechanistic studies. The methodologies outlined herein are designed to be robust and self-validating, providing researchers with a solid foundation for identifying promising lead compounds.

Part 1: Synthesis and Characterization of Pyridazinone Derivatives

The journey of drug discovery begins with the synthesis of novel chemical entities. The design of pyridazinone derivatives is often guided by structure-activity relationship (SAR) studies of existing anticancer agents.[7][8] Bioisosteric replacement of known pharmacophores with the pyridazinone ring is a common strategy.[9] For instance, mimicking the diarylurea motif of sorafenib, a multi-kinase inhibitor, has led to the development of pyridazinone-based compounds with potent VEGFR-2 inhibitory activity.[9][10]

A general synthetic scheme for pyridazinone derivatives often involves the cyclization of a β-keto acid or its ester with a hydrazine derivative. Subsequent modifications can be introduced at various positions of the pyridazinone ring to generate a library of diverse compounds.

Illustrative Synthetic Approach:

A common method for synthesizing 3(2H)-pyridazinone derivatives involves the reaction of a γ-ketoacid with hydrazine hydrate. For example, 6-(3-fluoro-4-methoxyphenyl)-4,5-dihydro-3(2H)-pyridazinone can be synthesized and subsequently aromatized to the corresponding 3(2H)-pyridazinone.[5] Further modifications, such as the introduction of various substituents at the N-2 position, can be achieved through reactions like N-alkylation or N-acylation.[5]

Characterization: Following synthesis, it is imperative to confirm the structure and purity of the synthesized compounds. Standard analytical techniques include:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To elucidate the chemical structure.

  • Mass Spectrometry (MS): To confirm the molecular weight.

  • Infrared (IR) Spectroscopy: To identify functional groups.

  • Elemental Analysis: To determine the elemental composition.

Part 2: In Vitro Cytotoxicity Screening

The initial step in evaluating the anticancer potential of novel pyridazinone derivatives is to assess their cytotoxicity against a panel of human cancer cell lines.[11][12] This primary screen helps to identify compounds that inhibit cell growth and to determine their potency, often expressed as the half-maximal inhibitory concentration (IC50).[11]

Choice of Cell Lines:

A diverse panel of cancer cell lines should be selected to represent different tumor types. For example, the NCI-60 panel offers a broad representation of human cancers.[9][10] It is also crucial to include a non-cancerous cell line to assess the selectivity of the compounds.[13]

Table 1: Example Panel of Human Cancer Cell Lines

Cell LineCancer Type
MCF-7Breast Adenocarcinoma
A549Lung Carcinoma
HCT116Colon Carcinoma
HeLaCervical Cancer
K562Chronic Myelogenous Leukemia
U-87 MGGlioblastoma
PC-3Prostate Cancer
HEK293Human Embryonic Kidney (Non-cancerous control)
Experimental Workflow for Cytotoxicity Screening:

The general workflow for in vitro cytotoxicity testing is a multi-step process that requires careful execution to ensure reliable and reproducible results.[11]

Cytotoxicity_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Data Analysis cell_culture Cancer Cell Line Culture & Maintenance cell_seeding Cell Seeding in 96-well Plates cell_culture->cell_seeding treatment Treatment with Serial Dilutions of Test Compound cell_seeding->treatment compound_prep Test Compound Stock Solution Preparation compound_prep->treatment incubation Incubation (e.g., 48, 72 hours) treatment->incubation assay_procedure Assay Procedure (MTT or SRB) incubation->assay_procedure absorbance Absorbance Measurement assay_procedure->absorbance viability_calc Calculation of % Cell Viability absorbance->viability_calc ic50_calc IC50 Value Determination viability_calc->ic50_calc Apoptosis_Pathways cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway death_receptor Death Receptor (e.g., Fas, TNFR) caspase8 Caspase-8 Activation death_receptor->caspase8 executioner_caspases Executioner Caspases (Caspase-3, -7) caspase8->executioner_caspases mitochondria Mitochondrial Stress cytochrome_c Cytochrome c Release mitochondria->cytochrome_c caspase9 Caspase-9 Activation cytochrome_c->caspase9 caspase9->executioner_caspases apoptosis Apoptosis executioner_caspases->apoptosis

Caption: Simplified overview of the intrinsic and extrinsic apoptosis pathways.

Part 4: Data Interpretation and Future Directions

The initial screening provides valuable data to guide the subsequent stages of drug development.

  • Structure-Activity Relationship (SAR) Analysis: By comparing the cytotoxic activities of different pyridazinone derivatives, researchers can identify key structural features that are essential for anticancer activity. [3][8]This information is crucial for the rational design of more potent and selective compounds.

  • Hit-to-Lead Optimization: Promising "hit" compounds identified from the initial screen will undergo further chemical modifications to improve their pharmacological properties, such as potency, selectivity, and pharmacokinetic profile.

  • Advanced Mechanistic Studies: For lead compounds, more in-depth studies are required to elucidate their precise molecular targets and mechanisms of action. This may involve investigating their effects on specific signaling pathways (e.g., PI3K/Akt, MAPK), protein expression levels (Western blotting), and gene expression (RT-qPCR). [9]

Conclusion

The initial screening of pyridazinone derivatives for anticancer activity is a critical and multifaceted process that requires a systematic and rigorous approach. By employing a combination of robust cytotoxicity assays and preliminary mechanistic studies, researchers can effectively identify promising lead compounds for further development. The insights gained from this initial phase are instrumental in guiding the rational design of novel pyridazinone-based anticancer agents with improved efficacy and safety profiles.

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  • International Journal of Pharmaceutical Research and Applications. (2025). In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay. [Link]

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An In-Depth Technical Guide to 1,2-Dihydropyridazine-3,6-dione (Maleic Hydrazide)

Author: BenchChem Technical Support Team. Date: January 2026

Prepared for: Researchers, Scientists, and Drug Development Professionals From the Office of the Senior Application Scientist

Foreword: Unveiling the Pyridazinedione Core

1,2-Dihydropyridazine-3,6-dione, more commonly known by its trivial name maleic hydrazide, represents a fascinating heterocyclic scaffold. While its most prominent commercial application lies in agriculture as a plant growth regulator and herbicide, its true potential for the research community is rooted in its versatile chemical nature.[1][2] This molecule is not merely a static entity but a dynamic system, primarily defined by its tautomeric equilibrium and its capacity to serve as a foundational building block for more complex chemical architectures.

This guide moves beyond a simple recitation of data. It is structured to provide a causal understanding of the compound's properties, linking its molecular structure to its observable physical characteristics, spectroscopic signature, and chemical reactivity. For the drug development professional, understanding this core is paramount, as the pyridazinedione motif is a key pharmacophore in various biologically active molecules. We will explore its synthesis, reactivity, and the experimental methodologies crucial for its characterization, providing a holistic view for both practical application and theoretical exploration.

Molecular Identity and Structural Dynamics

The defining characteristic of 1,2-dihydropyridazine-3,6-dione is its ability to exist in different tautomeric forms. While often depicted in its diketo form, experimental and theoretical evidence confirms that the molecule predominantly exists in the more stable mono-enol (oxo-hydroxy) form, 6-hydroxy-3(2H)-pyridazinone.[1][3] This keto-enol tautomerism is the cornerstone of its chemical personality, influencing its acidity, reactivity, and spectroscopic properties.

  • IUPAC Name: 1,2-dihydropyridazine-3,6-dione[1]

  • Common Name: Maleic Hydrazide

  • CAS Number: 123-33-1[4][5][6]

  • Molecular Formula: C₄H₄N₂O₂[4][6]

  • Molecular Weight: 112.09 g/mol [1][6][7]

The equilibrium between these forms is critical. The enol form introduces a hydroxyl group, conferring weak acidic properties and providing an alternative site for electrophilic attack.

tautomerism diketo 1,2-Dihydropyridazine-3,6-dione (Dioxo Form) enol 6-Hydroxy-3(2H)-pyridazinone (Oxo-Hydroxy Form - More Stable) diketo->enol Equilibrium

Caption: Tautomeric equilibrium of maleic hydrazide.

Physicochemical Properties

The macroscopic properties of 1,2-dihydropyridazine-3,6-dione are a direct consequence of its molecular structure, particularly its polarity and capacity for hydrogen bonding. These properties are summarized below.

PropertyValueSource(s)
Appearance Odorless, white crystalline solid.[1][4][8][9]
Melting Point Decomposes above 298°C. Various sources report >300°C or 299-301°C.[3][5][7][10]
Boiling Point Decomposes before boiling.[1][3]
Density 1.60 g/cm³ (at 25°C)[8][11]
pKa ~5.6[1][3]
Vapor Pressure 3.1 x 10⁻³ mPa (at 20°C)[3]
Solubility (at 25°C)
   Water0.6% (6,000 mg/L)[1][7][8]
   Ethanol0.1%[1][8]
   Dimethylformamide (DMF)2.4%[1][7][8]
   Dimethyl sulfoxide (DMSO)9.0%[1]
   Xylene<0.1%[1][8]

The compound's low solubility in water and non-polar organic solvents but moderate solubility in polar aprotic solvents like DMF and DMSO is characteristic of polar, hydrogen-bonding solids. Its weak acidity (pKa ≈ 5.6) is attributed to the enolic proton, allowing it to form highly water-soluble salts with alkali metals (e.g., potassium, sodium) and amines, a property exploited in its commercial formulations.[1][8][12]

Spectroscopic Characterization

Spectroscopic analysis is indispensable for the unambiguous identification and structural elucidation of 1,2-dihydropyridazine-3,6-dione and its derivatives.

  • ¹H NMR Spectroscopy: In a solvent like DMSO-d₆, the spectrum is relatively simple and diagnostic. It typically shows a broad singlet for the two N-H protons around δ 11.4-11.5 ppm and a singlet for the two equivalent olefinic C-H protons at approximately δ 6.9-7.0 ppm.[13] The downfield shift of the N-H protons is indicative of their acidic nature and involvement in hydrogen bonding.

  • Infrared (IR) Spectroscopy: The IR spectrum provides key information about the functional groups. Strong absorption bands are expected for the C=O stretching vibrations (amide carbonyls) and N-H stretching. In syntheses involving this core, the appearance or disappearance of characteristic bands, such as the C=O bands around 1665-1688 cm⁻¹, can confirm reaction progress.[14][15]

  • UV-Vis Spectroscopy: The molecule strongly absorbs UV light, with an absorption maximum reported at approximately 300 nm in water.[1] This property is relevant to its photochemical stability, as it is susceptible to decomposition in sunlit surface waters.[1]

Synthesis and Chemical Reactivity

Core Synthesis

The most common and industrially viable synthesis involves a condensation-cyclization reaction between maleic anhydride and hydrazine hydrate.[3][5] The reaction is typically performed in a solvent like alcohol or water. An alternative route involves reacting maleic acid with a hydrazine salt of a strong inorganic acid, such as hydrazine sulfate, which can produce a purer product with better yields.[16]

synthesis sub1 Maleic Anhydride product 1,2-Dihydropyridazine-3,6-dione sub1->product sub1->product + sub2 Hydrazine Hydrate sub2->product

Caption: Primary synthesis pathway for maleic hydrazide.

Chemical Reactivity and Derivatization

The reactivity of the pyridazinedione ring is rich and offers numerous handles for synthetic modification, making it a valuable scaffold in medicinal chemistry.

  • Acidity and Salt Formation: As a weak monobasic acid, it readily reacts with bases like potassium hydroxide or sodium hydroxide to form water-soluble salts.[8][12]

  • Alkylation and Acylation: Reactions with electrophiles like alkyl halides or acyl chlorides can occur at either the ring nitrogen atoms or the exocyclic oxygen of the enol tautomer.[17] The reaction outcome is often dependent on the specific reagents and conditions, allowing for selective synthesis of N- or O-substituted derivatives. For example, methylation can lead to 1-methyl-1,2-dihydropyridazine-3,6-dione or 1,2-dimethyl-1,2-dihydropyridazine-3,6-dione.[18][19]

  • Scaffold for Heterocyclic Synthesis: The dione serves as a precursor for more complex fused heterocyclic systems. For instance, it can be reacted with other bifunctional compounds to construct novel ring systems like pyridazino[1,2-a]pyrimidines, which have been investigated for antimicrobial activity.[14]

  • Stability: The molecule is stable to hydrolysis under normal conditions but can be degraded by photochemical processes.[1] Under fire conditions, it decomposes to emit toxic fumes, including carbon and nitrogen oxides.[4][9] It is incompatible with strong oxidizing agents.[4][9]

workflow start 1,2-Dihydropyridazine-3,6-dione (Starting Scaffold) step1 Reaction with Electrophile (e.g., R-X) start->step1 step2 Reaction with Bifunctional Reagent start->step2 prod1 N- or O-Substituted Derivatives step1->prod1 prod2 Fused Heterocyclic Systems step2->prod2

Caption: Derivatization workflow of the pyridazinedione core.

Applications in Research and Development

While its agrochemical use is well-established, the true value for the intended audience of this guide lies in its application as a research tool and molecular building block.

  • Plant Biology Research: As a well-characterized inhibitor of cell division, it serves as a tool in plant physiology studies to investigate growth and developmental processes.[1][20]

  • Medicinal Chemistry Scaffold: The pyridazinone core is a "privileged structure" in drug discovery. The structural similarity of maleic hydrazide to pyrimidine and purine bases suggests it could act as an antimetabolite.[21] Its derivatives are explored for a wide range of biological activities, including antimicrobial, antihypertensive, and anticancer properties. Recent studies have focused on synthesizing novel fused heterocyclic systems from this core to evaluate their efficacy against various microbial and fungal targets.[14]

  • Tracer and Internal Standard: Isotopically labeled versions, such as ¹³C-labeled 1,2-dihydropyridazine-3,6-dione, are synthesized for use as internal standards in quantitative analysis by mass spectrometry or as tracers in metabolism studies.[22]

Experimental Protocol: Synthesis of 1,2-Dihydropyridazine-3,6-dione

This protocol describes a standard laboratory procedure for the synthesis of maleic hydrazide, adapted from established methods.[5][16]

Objective: To synthesize 1,2-dihydropyridazine-3,6-dione from maleic anhydride and hydrazine.

Materials & Equipment:

  • Maleic anhydride (1.0 eq)

  • Hydrazine hydrate (64-85% solution, 1.05 eq)

  • Ethanol or Glacial Acetic Acid

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer and hotplate

  • Ice bath

  • Büchner funnel and filter paper

  • Beakers, graduated cylinders

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve maleic anhydride in a suitable volume of ethanol or glacial acetic acid with gentle warming and stirring.

  • Addition of Hydrazine: Slowly add hydrazine hydrate dropwise to the stirred solution. The reaction is exothermic; maintain control of the temperature, using an ice bath if necessary.

  • Reflux: Once the addition is complete, attach the reflux condenser and heat the mixture to reflux. Maintain reflux for 1-2 hours. A precipitate may begin to form during this time.

  • Isolation: After the reflux period, cool the reaction mixture to room temperature and then further cool in an ice bath to maximize precipitation.

  • Filtration: Collect the solid product by vacuum filtration using a Büchner funnel.

  • Washing: Wash the collected solid with a small amount of cold ethanol to remove any unreacted starting materials or soluble impurities.

  • Drying: Dry the white crystalline product, preferably in a vacuum oven at a moderate temperature.

  • Characterization: Confirm the identity and purity of the product using techniques such as melting point determination, ¹H NMR, and IR spectroscopy.

Safety Precautions:

  • Work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[4][23]

  • Hydrazine hydrate is corrosive and a suspected carcinogen; handle with extreme care.

  • Maleic anhydride is a respiratory and skin irritant.

Safety and Handling

As a laboratory chemical, 1,2-dihydropyridazine-3,6-dione requires careful handling.

  • Hazards: It is classified as causing skin and serious eye irritation.[4][9][23][24] It may also cause respiratory irritation, and it is suspected of causing genetic defects.[23][24][25][26]

  • Handling: Avoid inhalation of dust and contact with skin and eyes.[24] Use with adequate ventilation and local exhaust.[4][9]

  • Storage: Store in a cool, dry, well-ventilated place away from heat and incompatible materials such as strong oxidizing agents.[4][9] Keep the container tightly closed.[4]

References

  • PubChem. (n.d.). Maleic Hydrazide. National Center for Biotechnology Information. Retrieved from [Link]

  • University of Hertfordshire. (n.d.). Maleic hydrazide. Agriculture and Environment Research Unit (AERU). Retrieved from [Link]

  • ChemBK. (2022, October 16). Maleic hydrazide. Retrieved from [Link]

  • Inchem.org. (1976). Maleic hydrazide (Pesticide residues in food: 1976 evaluations). Retrieved from [Link]

  • Merck Index. (n.d.). Maleic Hydrazide. Retrieved from [Link]

  • The Good Scents Company. (n.d.). Maleic Hydrazide. Retrieved from [Link]

  • Zhejiang Rayfull Chemicals Co., Ltd. (n.d.). Maleic Hydrazide - Material Safety Data Sheet. Retrieved from [Link]

  • Al-Soud, Y. A., et al. (2024). Design, Synthesis, Antimicrobial Activity and Molecular Docking of New 1,2,4-Triazepine, 1,3,4,6-Oxatriazepine and Pyridazino[1,2-a] Pyrimidine Derivatives. Molecules, 29(1), 235. Retrieved from [Link]

  • Harris, G. H., & Schoene, D. L. (1951). U.S. Patent No. 2,575,954. U.S. Patent and Trademark Office.
  • Cradwick, P. D. (1976). Crystal structure of the growth inhibitor, 'maleic hydrazide'(1,2-dihydropyridazine-3,6-dione). Journal of the Chemical Society, Perkin Transactions 2, (12), 1386-1388. Retrieved from [Link]

  • Food and Agriculture Organization of the United Nations. (2006). Maleic Hydrazide. Retrieved from [Link]

  • University of Hertfordshire. (n.d.). Maleic hydrazide potassium. Agriculture and Environment Research Unit (AERU). Retrieved from [Link]

  • Feuer, H., et al. (1958). Maleic Hydrazide. I. Reactions with Selected Electrophilic Reagents. Journal of the American Chemical Society, 80(14), 3790-3792. Retrieved from [Link]

  • iChemical. (n.d.). Pyridazine-3,6-diol. Retrieved from [Link]

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Methodological & Application

Protocol for the Laboratory Synthesis of 3,6-Pyridazinedione (Maleic Hydrazide)

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for Researchers and Drug Development Professionals

Abstract

This document provides a comprehensive guide for the synthesis of 3,6-pyridazinedione, a heterocyclic compound commonly known as maleic hydrazide. This scaffold is of significant interest due to its applications as a plant growth regulator and as a versatile building block in medicinal chemistry and organic synthesis.[1] The protocol details a robust and widely-used method involving the condensation of maleic anhydride with hydrazine hydrate.[2][3] We will delve into the underlying reaction mechanism, provide a detailed step-by-step experimental procedure, outline critical safety precautions, and offer troubleshooting advice. The objective is to equip researchers with a self-validating protocol grounded in established chemical principles to ensure a successful and safe synthesis.

Compound Profile and Safety Imperatives

This compound is an odorless, white solid.[4][5] An important characteristic is its ability to exhibit keto-enol tautomerism, where hydrogen atoms can shift between oxygen and nitrogen atoms. The oxo-hydroxy tautomer is generally the most stable and commonly observed form under standard conditions.[2]

PropertyValueSource
Molecular Formula C₄H₄N₂O₂[6]
Molecular Weight 112.09 g/mol [6]
Melting Point ~298-300 °C (decomposes)[4]
Appearance Odorless white solid/powder[4][5]
Solubility Very soluble in water[4]
CAS Number 123-33-1[4]

1.1. Critical Safety Precautions

The synthesis of this compound involves substances with significant hazards, particularly the starting material, hydrazine hydrate. A thorough risk assessment is mandatory before commencing any work.

  • Hydrazine Hydrate: This substance is highly toxic, corrosive, and a suspected carcinogen. It can be fatal if swallowed, inhaled, or in contact with skin. Handle hydrazine hydrate exclusively within a certified chemical fume hood while wearing appropriate Personal Protective Equipment (PPE), including nitrile gloves (double-gloving is recommended), a flame-retardant lab coat, and chemical safety goggles.[7][8]

  • Maleic Anhydride: It is corrosive and can cause severe skin burns and eye damage. It is also a respiratory irritant. Avoid inhalation of dust.[9]

  • This compound (Product): The final product can cause skin, eye, and respiratory tract irritation. High exposure may lead to central nervous system effects.[4][5]

  • Reaction Conditions: The initial reaction between maleic anhydride and hydrazine hydrate is highly exothermic. Controlled addition and cooling are essential to prevent the reaction from becoming uncontrollable.

All operations must be conducted in a well-ventilated chemical fume hood. An emergency eyewash and safety shower must be readily accessible.

Reaction Mechanism and Scientific Rationale

The synthesis of this compound from maleic anhydride and hydrazine is a classic example of a condensation reaction, forming a stable six-membered heterocyclic ring. The process involves two key stages:

  • Nucleophilic Acyl Substitution: The more nucleophilic nitrogen atom of hydrazine hydrate attacks one of the electrophilic carbonyl carbons of maleic anhydride. This opens the anhydride ring to form an intermediate, maleic monohydrazide.[9]

  • Intramolecular Cyclization & Dehydration: The terminal nitrogen of the hydrazide intermediate then acts as a nucleophile, attacking the remaining carboxylic acid group. Subsequent heating promotes the elimination of a water molecule (dehydration) to form the stable, unsaturated pyridazinedione ring.[9]

Using an acid, such as glacial acetic acid, as the solvent can catalyze the reaction by protonating the carbonyl oxygen, making the carbonyl carbon more electrophilic and facilitating the nucleophilic attack.[9]

ReactionMechanism cluster_product MaleicAnhydride Maleic Anhydride Intermediate Maleic Monohydrazide (Intermediate) MaleicAnhydride->Intermediate Nucleophilic Acyl Substitution Hydrazine Hydrazine Hydrate Hydrazine->Intermediate Product This compound Intermediate->Product Intramolecular Cyclization & Dehydration Intermediate->Product Water H₂O

Caption: Reaction mechanism for this compound synthesis.

Detailed Synthesis Protocol

This protocol is designed for a laboratory scale synthesis yielding approximately 10 grams of this compound. Adjust quantities proportionally for different scales.

3.1. Materials and Equipment

  • Reagents: Maleic anhydride (≥99%), Hydrazine hydrate (64-65% solution, ~40% N₂H₄), Glacial acetic acid, Deionized water, Ethanol (for recrystallization).

  • Equipment: 250 mL three-neck round-bottom flask, reflux condenser, dropping funnel, magnetic stirrer with hotplate, ice-water bath, Buchner funnel and flask, vacuum source, standard laboratory glassware, pH paper.

3.2. Reagent Quantities

ReagentMW ( g/mol )Molar Eq.AmountVolume
Maleic Anhydride98.061.010.0 gN/A
Hydrazine Hydrate (~40% N₂H₄)32.05 (N₂H₄)1.05~8.4 g~8.2 mL
Glacial Acetic Acid60.05SolventN/A50 mL

3.3. Step-by-Step Procedure

  • Setup: Assemble the three-neck flask with the dropping funnel, reflux condenser, and a magnetic stir bar. Place the assembly on the magnetic stirrer/hotplate within a fume hood.

  • Dissolution: Add maleic anhydride (10.0 g) and glacial acetic acid (50 mL) to the flask. Stir the mixture until the maleic anhydride is fully dissolved.[9]

  • Reactant Addition: Prepare a solution of hydrazine hydrate (~8.2 mL) in the dropping funnel. Place the flask in an ice-water bath to cool the maleic anhydride solution to below 20°C.

  • Controlled Reaction: Begin the dropwise addition of the hydrazine hydrate solution to the stirred maleic anhydride solution over a period of 20-30 minutes. Causality: This slow, cooled addition is critical to manage the exothermic reaction, preventing a dangerous temperature spike and minimizing the formation of side products.[7][9] A yellow precipitate may form during this step.[9]

  • Reflux: Once the addition is complete, remove the ice bath. Heat the mixture to reflux (approximately 118°C for acetic acid) and maintain reflux for 1-2 hours. Causality: The elevated temperature provides the necessary activation energy for the intramolecular cyclization and dehydration step to form the final product ring structure.[7]

  • Isolation: After the reflux period, turn off the heat and allow the mixture to cool slowly to room temperature, then further cool in an ice bath for 30 minutes to maximize precipitation.

  • Filtration: Collect the solid product by vacuum filtration using a Buchner funnel. Wash the filter cake with a small amount of cold deionized water (2 x 20 mL) to remove residual acetic acid and unreacted hydrazine.

  • Purification (Recrystallization): Transfer the crude solid to a beaker. Add a minimal amount of hot deionized water or ethanol to dissolve the solid completely. Allow the solution to cool slowly to room temperature, then in an ice bath, to form purified crystals.[7]

  • Final Product: Collect the purified crystals by vacuum filtration. Dry the product under vacuum or in a drying oven at 80-90°C until a constant weight is achieved.[10] The expected yield is typically in the range of 75-89%.[8]

Workflow A 1. Dissolve Maleic Anhydride in Glacial Acetic Acid B 2. Cool in Ice Bath A->B C 3. Slow, Dropwise Addition of Hydrazine Hydrate B->C D 4. Heat to Reflux (1-2 hours) C->D E 5. Cool to Room Temp, then Ice Bath D->E F 6. Vacuum Filter & Wash (Crude Product) E->F G 7. Recrystallize from Hot Water/Ethanol F->G H 8. Filter & Dry (Pure Product) G->H

Caption: Experimental workflow for this compound synthesis.

Characterization and Validation

To ensure the integrity of the synthesized compound, the following characterizations are recommended:

  • Melting Point: Compare the observed melting point with the literature value (~298-300 °C with decomposition).[4] A sharp melting point close to the literature value is indicative of high purity.

  • Spectroscopy: Use ¹H NMR, ¹³C NMR, and FT-IR spectroscopy to confirm the chemical structure and identify characteristic peaks corresponding to the pyridazinedione ring.

Troubleshooting Guide

ProblemPossible Cause(s)Suggested Solution(s)
Low Yield 1. Incomplete reaction. 2. Product lost during workup/recrystallization. 3. Hydrazine hydrate added too quickly, causing side reactions.1. Ensure reflux time is adequate (1-2 hours). 2. Use minimal hot solvent for recrystallization; ensure thorough cooling before filtration. 3. Repeat synthesis with slower, more controlled addition at a low temperature.
Product is off-color (yellow/brown) 1. Presence of impurities or side products. 2. Decomposition during excessive heating.1. Perform a second recrystallization. Activated charcoal can be used during recrystallization to remove colored impurities. 2. Monitor reflux temperature carefully; do not overheat.
Product fails to precipitate 1. Insufficient cooling. 2. Too much solvent used in the reaction or for recrystallization.1. Ensure the mixture is thoroughly cooled in an ice bath for at least 30 minutes. 2. If too much solvent was used, carefully evaporate some of the solvent under reduced pressure and attempt to crystallize again.

References

  • AERU, University of Hertfordshire. Maleic hydrazide. [Link]

  • Indo Global Journal of Pharmaceutical Sciences. A Review on Synthetic Protocols of Pyridazine and Pyridazone Analogues. [Link]

  • Google Patents. CN105924401A - Maleic hydrazide synthetic process.
  • Google Patents.
  • VTechWorks, Virginia Tech. Process design for the production of maleic acid hydrazide for weed control. [Link]

  • Chudasama, V. et al. (2016). The Use of 3,6-Pyridazinediones in Organic Synthesis and Chemical Biology. Journal of Chemical Research. [Link]

  • PubChem, National Institutes of Health. Pyridazine-3,6-dione. [Link]

  • Feuer, H., & Wyman, J. E. (1957). The Reactions of Maleic Anhydride with Hydrazine Hydrate. Journal of the American Chemical Society. [Link]

  • State of New Jersey Department of Health. Hazardous Substance Fact Sheet: 1,2-DIHYDRO-3,6- PYRIDAZINEDIONE. [Link]

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Application Notes and Protocols for Covalent Cysteine Modification Using 3,6-Pyridazinedione Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Tunable and Reversible Approach to Cysteine Targeting

The site-specific modification of proteins is a cornerstone of chemical biology, enabling the development of sophisticated therapeutics, diagnostics, and research tools.[1][2] Cysteine, with its unique nucleophilic thiol side chain and relatively low natural abundance, presents an ideal target for precise bioconjugation.[2][3] For years, maleimides have been the go-to reagents for cysteine modification; however, the resulting thioether linkage can be unstable, undergoing retro-Michael reactions and exchange with other thiols.[3] This has driven the search for alternative chemistries that offer more stable and controllable covalent bonds.

Enter the 3,6-pyridazinedione (PD) scaffold, an emerging class of reagents for the selective and, importantly, tunable covalent modification of cysteine residues.[2][4][5] Unlike traditional Michael acceptors, pyridazinediones react with cysteine thiols to form highly stable unsaturated thio-substituted structures.[1] This reaction proceeds via an addition-elimination pathway, offering greater selectivity for cysteine over other nucleophilic residues like lysine.[1][6] A key advantage of the pyridazinedione platform is the ability to modulate the reactivity and reversibility of the cysteine adduct by synthetically modifying the PD scaffold.[2][4][5] This tunability opens the door to applications ranging from stable antibody-drug conjugates (ADCs) to stimuli-responsive hydrogels and probes for activity-based protein profiling.[2][4]

This guide provides a comprehensive overview of the principles and protocols for utilizing this compound derivatives for covalent cysteine modification in proteins.

Mechanism of Covalent Modification

The covalent modification of a cysteine residue by a this compound derivative proceeds through a Michael addition reaction. The thiol group of the cysteine acts as a nucleophile, attacking the electron-deficient double bond of the pyridazinedione ring. This reaction is highly chemoselective for the thiol group of cysteine.[1][6]

The reversibility of this linkage is a key feature. The pyridazinedione-cysteine adduct can undergo a retro-Michael reaction, leading to the release of the unmodified protein.[2][4][5] The rates of both the forward (Michael addition) and reverse (retro-Michael) reactions can be tuned by altering the electronic properties of the substituents on the pyridazinedione ring.[2][4][5] Electron-withdrawing groups on the pyridazinedione scaffold generally increase the rate of the forward reaction and decrease the rate of the reverse reaction, leading to a more stable conjugate. Conversely, electron-donating groups can facilitate the retro-Michael reaction, enabling controlled release applications.[2][4]

G cluster_0 Reaction Pathway Protein_Cys_SH Protein-Cys-SH Adduct Covalent Protein-PD Adduct Protein_Cys_SH->Adduct Michael Addition (Forward Reaction) Pyridazinedione This compound Derivative Adduct->Protein_Cys_SH Retro-Michael Reaction (Reverse Reaction)

Figure 1: General mechanism of reversible covalent modification of cysteine by this compound.

Key Advantages of Pyridazinedione-Based Cysteine Modification

FeatureDescriptionSupporting References
High Selectivity Pyridazinediones exhibit remarkable selectivity for cysteine residues over other nucleophilic amino acids such as lysine, minimizing off-target modifications.[1][6]
Tunable Stability The stability of the covalent bond can be precisely controlled by synthetic modification of the pyridazinedione scaffold, allowing for either highly stable or reversibly cleavable conjugates.[2][4][5]
Bioconjugate Stability Pyridazinedione-based bioconjugates are generally stable in blood but can be designed to be cleaved in the high-thiol environment of the cell cytoplasm, a desirable feature for drug delivery.[1][6]
Versatile Applications The modular nature of the pyridazinedione scaffold allows for its use in a wide range of applications, including the development of antibody-drug conjugates, hydrogels, and as protecting groups in peptide synthesis.[1][4][7][8][9]

Experimental Protocols

PART 1: General Considerations and Reagent Preparation

1.1. Protein Preparation:

  • The protein of interest should be purified and contain a free, accessible cysteine residue for modification. If the protein contains disulfide bonds that need to be reduced to generate free cysteines, treatment with a reducing agent like Tris(2-carboxyethyl)phosphine (TCEP) is necessary. Dithiothreitol (DTT) or β-mercaptoethanol (BME) can also be used, but they must be removed prior to labeling as they will compete for the pyridazinedione reagent.

  • The protein should be in a suitable buffer, typically at a pH between 7.0 and 8.0. Amine-containing buffers such as Tris should be avoided as they can potentially react with some pyridazinedione derivatives.[10] Phosphate-buffered saline (PBS) or HEPES buffers are recommended.

  • The protein concentration should ideally be in the range of 1-10 mg/mL.

1.2. Pyridazinedione Reagent Preparation:

  • Pyridazinedione derivatives are typically hydrophobic and should be dissolved in an organic solvent such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) to prepare a concentrated stock solution (e.g., 10-100 mM).

  • The stock solution should be stored at -20°C or -80°C and protected from light.

PART 2: Protocol for Covalent Labeling of a Protein with a Pyridazinedione Derivative

This protocol provides a general guideline for the covalent modification of a cysteine-containing protein. The optimal conditions, including the molar excess of the pyridazinedione reagent, reaction time, and temperature, may need to be optimized for each specific protein and pyridazinedione derivative.

Materials:

  • Cysteine-containing protein in a suitable buffer (e.g., PBS, pH 7.4)

  • Pyridazinedione derivative stock solution (in DMSO or DMF)

  • Reaction buffer (e.g., PBS, pH 7.4)

  • Quenching reagent (e.g., N-acetylcysteine or L-cysteine)

  • Purification column (e.g., size-exclusion chromatography (SEC) or dialysis cassette)

Procedure:

  • Protein Preparation: If necessary, reduce disulfide bonds in the protein by incubating with a 10-20 fold molar excess of TCEP for 1 hour at room temperature. Remove the excess TCEP using a desalting column or dialysis.

  • Reaction Setup:

    • Dilute the protein to the desired concentration (e.g., 1 mg/mL) in the reaction buffer.

    • Add the pyridazinedione derivative stock solution to the protein solution to achieve the desired molar excess (typically 5-20 fold molar excess over the protein). The final concentration of the organic solvent (DMSO or DMF) should be kept below 10% (v/v) to avoid protein denaturation.

  • Incubation: Incubate the reaction mixture at room temperature or 37°C. The reaction time can vary from 1 to 16 hours, depending on the reactivity of the specific pyridazinedione derivative and the protein.[6] The progress of the reaction can be monitored by techniques such as LC-MS or SDS-PAGE.

  • Quenching: (Optional) To stop the reaction, a quenching reagent such as N-acetylcysteine or L-cysteine can be added in a 5-10 fold molar excess over the pyridazinedione reagent.

  • Purification: Remove the excess, unreacted pyridazinedione reagent and any quenching reagent by size-exclusion chromatography (SEC), dialysis, or using a desalting column.

  • Characterization: Characterize the resulting protein-pyridazinedione conjugate to determine the degree of labeling (DOL). This can be achieved using UV-Vis spectroscopy (if the pyridazinedione has a distinct absorbance) or mass spectrometry.

G start Start: Purified Protein (Cys-containing) protein_prep Protein Preparation (Reduction if necessary) start->protein_prep reaction Reaction with Pyridazinedione Derivative protein_prep->reaction incubation Incubation (RT or 37°C, 1-16h) reaction->incubation quenching Quenching (Optional) incubation->quenching purification Purification (SEC, Dialysis) quenching->purification characterization Characterization (LC-MS, SDS-PAGE) purification->characterization end End: Labeled Protein characterization->end

Sources

Application Notes & Protocols: Maleic Hydrazide in Plant Cell Culture Studies

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Classical Tool for Modern Research

Maleic hydrazide (1,2-dihydropyridazine-3,6-dione), a synthetic pyridazinone, has been a subject of botanical research since the 1940s.[1] Initially introduced as a commercial herbicide and plant growth regulator to prevent sprouting in stored crops like potatoes and onions, its fundamental mechanism of action—the inhibition of cell division—makes it a powerful tool for in vitro plant cell culture studies.[1][2][3] While its agricultural applications are well-documented, its utility within the controlled environment of the laboratory offers researchers a means to dissect, manipulate, and understand the plant cell cycle.

This guide provides an in-depth exploration of the scientific principles and practical applications of maleic hydrazide (MH) in plant cell culture. We will delve into its antimitotic mechanism, provide validated protocols for its use, and offer insights into data interpretation for researchers, scientists, and drug development professionals aiming to leverage this compound in their work.

Scientific Foundation: Mechanism of Action

The primary utility of maleic hydrazide in a research context stems from its well-established role as an antimitotic agent.[4] It effectively halts the cell cycle by inhibiting cell division, but notably, does not stop cell enlargement or expansion.[1][5][6] This selective action is crucial for many experimental designs.

2.1 Inhibition of Mitosis and Cytokinesis Maleic hydrazide exerts its effect primarily on actively dividing meristematic tissues.[3][6] The core mechanism is the disruption of mitosis.[2] Studies in various plant systems, such as Allium cepa and Vicia faba, have demonstrated that MH treatment leads to a significant decrease in the mitotic index (MI), a measure of the proportion of cells undergoing mitosis.[7][8][9] This inhibition is dose- and time-dependent.[7][9]

The compound is believed to interfere with the formation and function of the spindle apparatus, which is essential for chromosome segregation.[7][10] This interference results in a range of observable chromosomal aberrations, including:

  • C-mitosis: A colchicine-like effect where spindle formation is blocked, leading to arrested metaphases with scattered chromosomes.[7][10]

  • Chromosome Stickiness and Bridges: MH can cause chromosomes to become sticky, leading to the formation of anaphase bridges where chromosomes fail to separate properly.[7][11][12]

  • Lagging Chromosomes and Micronuclei: Improper spindle function can lead to lagging chromosomes that are excluded from the daughter nuclei, often forming micronuclei.[10][11]

2.2 Genotoxicity and Molecular Interactions It is critical for researchers to understand that MH is a clastogenic agent, meaning it can induce breaks and structural changes in chromosomes.[11][13][14] While it doesn't appear to cause direct DNA damage detectable by methods like the comet assay, it induces somatic mutations and chromosomal aberrations.[13][14] This property, while a concern for agricultural use, can be exploited in laboratory settings for studies on DNA repair and genome stability. The precise molecular target remains an area of investigation, though some evidence suggests it may act as an inhibitor of nucleic acid and protein synthesis.[15][16]

Applications in Plant Cell Culture

The unique properties of maleic hydrazide enable several key applications in a laboratory setting:

  • Cell Cycle Synchronization: By arresting cells at a specific phase (typically metaphase), MH can be used to synchronize a population of suspension-cultured cells. A washout of the chemical allows the cells to re-enter the cycle in a somewhat coordinated fashion. This is invaluable for studying the temporal regulation of cell cycle-dependent genes and proteins.

  • Studying Mitotic Checkpoints: The induction of chromosomal abnormalities allows researchers to investigate the cellular response to mitotic stress and the function of spindle assembly checkpoints.

  • Induction of Polyploidy: By disrupting cytokinesis and causing mitotic arrest, MH treatment can lead to the formation of polyploid cells, a useful technique in plant breeding and for studying the effects of genome duplication.

  • Controlled Growth Inhibition: In complex co-culture systems or morphogenic studies, MH can be used to selectively and temporarily inhibit the growth of one cell type (e.g., rapidly dividing callus) without immediately killing the cells, allowing another process (e.g., somatic embryogenesis) to proceed.[17]

Experimental Protocols

TRUSTWORTHINESS & CAUSALITY: The following protocols are designed as self-validating systems. The rationale behind critical steps is explained to ensure reproducibility and aid in troubleshooting. Always conduct a dose-response experiment to determine the optimal MH concentration and exposure time for your specific plant species and cell line, as sensitivity can vary significantly.

Protocol 1: Preparation of Maleic Hydrazide Stock Solution

Rationale: Maleic hydrazide has limited solubility in water but is more soluble in basic solutions or organic solvents like dimethylformamide (DMF).[2] Preparing a concentrated, sterile stock solution is essential for accurate and repeatable dosing of cell cultures. Using the potassium or sodium salt can improve water solubility.

Materials:

  • Maleic Hydrazide (C₄H₄N₂O₂, M.W.: 112.09 g/mol ) or its potassium salt

  • 1 M Potassium Hydroxide (KOH) or Sodium Hydroxide (NaOH)

  • Dimethylformamide (DMF) (optional, for difficult-to-dissolve batches)

  • Sterile, deionized water

  • Sterile 0.22 µm syringe filter

  • Sterile conical tubes

Procedure:

  • Safety First: Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Maleic hydrazide is suspected of causing genetic defects.[1] Handle in a chemical fume hood.

  • Calculate Amount: To prepare a 100 mM (0.1 M) stock solution, weigh out 1.12 g of maleic hydrazide for 100 mL of final volume.

  • Solubilization (Aqueous Method): a. Add the weighed MH powder to approximately 80 mL of sterile deionized water in a sterile beaker with a magnetic stir bar. b. Slowly add 1 M KOH or NaOH dropwise while stirring. The solution will become clear as the pH increases and the MH salt is formed. Monitor the pH and aim for a final pH between 7.0 and 7.5. c. Once fully dissolved, transfer the solution to a graduated cylinder and adjust the final volume to 100 mL with sterile water.

  • Solubilization (Organic Solvent Method): a. If aqueous solubility is an issue, dissolve the MH powder in a small volume of DMF first. b. Slowly add this solution to the bulk of the sterile water with vigorous stirring. c. Note: Ensure the final concentration of DMF in your cell culture medium does not exceed a level toxic to your cells (typically <0.1%).

  • Sterilization: Sterilize the stock solution by passing it through a 0.22 µm syringe filter into a sterile, light-protected container.

  • Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store at -20°C for up to 6 months.

Protocol 2: Mitotic Arrest and Cell Cycle Synchronization in Suspension Culture

Rationale: This protocol uses a sublethal concentration of MH to induce metaphase arrest. The key is to find a balance: a concentration high enough to arrest a majority of dividing cells but low enough to allow recovery after washout. The workflow is designed to treat an asynchronous culture, arrest the dividing cells, and then release them from the block.

Workflow Diagram:

Mitotic_Arrest_Workflow cluster_prep Preparation cluster_treatment Treatment Phase cluster_release Release & Analysis Culture Asynchronous Suspension Culture (Log Phase) Add_MH Add MH to Culture Culture->Add_MH Spike-in Dose Determine Optimal MH Concentration (e.g., 5-50 ppm) Incubate Incubate (e.g., 12-24 hours) Add_MH->Incubate Arrest Washout Washout MH: Centrifuge & Resuspend in Fresh Medium Incubate->Washout Release Collect Collect Samples at Time Points (T=0, 2, 4, 6h...) Washout->Collect Re-entry into Cycle Analyze Analyze: Mitotic Index, Flow Cytometry Collect->Analyze

Caption: Workflow for cell cycle synchronization using Maleic Hydrazide.

Materials:

  • Log-phase plant cell suspension culture (e.g., Nicotiana tabacum BY-2, Arabidopsis thaliana)

  • Sterile maleic hydrazide stock solution (from Protocol 1)

  • Appropriate liquid culture medium

  • Sterile flasks

  • Centrifuge and sterile tubes for washout

  • Fixative (e.g., Carnoy's fixative: 6:3:1 ethanol:chloroform:acetic acid)

  • DNA stain (e.g., DAPI or Hoechst 33342)

  • Fluorescence microscope

Procedure:

  • Culture Preparation: Use a healthy, actively growing suspension culture in the mid-logarithmic growth phase. This ensures a high proportion of cells are actively dividing. Dilute the culture with fresh medium 24 hours before the experiment.

  • Treatment: a. Add the MH stock solution to the culture flask to achieve the desired final concentration. A typical starting range for dose-response testing is 5 to 55 ppm (mg/L).[7][10] b. For a 25 ppm solution, add 250 µL of a 100 mM MH stock (11.2 g/L or 11,200 ppm) to 111.75 mL of culture to get a final volume of 112 mL. c. Return the flask to the orbital shaker under standard growth conditions.

  • Incubation for Arrest: Incubate the culture for a duration sufficient to arrest cells in mitosis. A common window is 12 to 24 hours.[7] A time-course experiment is recommended to pinpoint the time of maximum mitotic index.

  • Verification of Arrest (Optional): Take a small aliquot of cells, fix, stain with DAPI, and observe under a fluorescence microscope. An effective treatment will show a significantly higher percentage of cells with condensed, metaphase-like chromosomes compared to an untreated control.

  • Washout (Release from Block): a. Aseptically transfer the cell suspension to sterile centrifuge tubes. b. Pellet the cells by centrifugation (e.g., 100 x g for 3-5 minutes). c. Carefully decant the supernatant containing MH. d. Resuspend the cell pellet in an equal volume of fresh, pre-warmed culture medium. e. Repeat the wash step (b-d) two more times to ensure complete removal of MH.

  • Post-Release Analysis: a. After the final resuspension (this is T=0), return the culture to the shaker. b. Collect samples at regular intervals (e.g., every 1-2 hours) for the next 12 hours. c. Fix and stain the samples to determine the mitotic index at each time point. A successful synchronization will show a peak of mitotic cells followed by a wave of cells in G1 phase. d. For more detailed analysis, samples can be analyzed by flow cytometry to track the progression through S and G2 phases.

Data Presentation and Interpretation

Table 1: Representative Dose-Response Effects of Maleic Hydrazide

This table summarizes typical cytological effects observed in plant root tip meristems (e.g., Allium cepa) after 24 hours of treatment. Concentrations and effects will vary by species and cell type.

MH Concentration (ppm)Mitotic Index (MI)Predominant Chromosomal AberrationsExpected Phenotype
0 (Control)High (~10-15%)NegligibleNormal cell division
5 - 15Moderately ReducedStickiness, some C-mitosisMild growth inhibition
15 - 35Significantly ReducedC-mitosis, anaphase bridges, lagging chromosomes[7][10]Strong mitotic arrest
> 45 - 55Severely Reduced (<1%)High frequency of all aberration types, pyknotic nucleiCytotoxic, leading to cell death[7][10]

Interpreting Results:

  • A sharp drop in the Mitotic Index confirms the antimitotic activity of MH.[12]

  • The types of chromosomal aberrations observed provide insight into the specific cellular processes being disrupted (e.g., C-mitosis points to spindle disruption).[10]

  • The concentration at which cytotoxicity appears (e.g., nuclear fragmentation, loss of membrane integrity) defines the upper limit for reversible synchronization experiments.

Diagram 2: Simplified Model of MH-Induced Mitotic Disruption

This diagram illustrates the key intervention point of Maleic Hydrazide in the plant cell cycle, leading to the observed cytological effects.

MH_Mechanism G1 G1 Phase (Growth) S S Phase (DNA Replication) G1->S G2 G2 Phase (Preparation for Mitosis) S->G2 Prophase Prophase G2->Prophase Metaphase Metaphase Prophase->Metaphase Anaphase Anaphase Metaphase->Anaphase C_Mitosis C-Mitosis (Metaphase Arrest) Metaphase->C_Mitosis Cytokinesis Cytokinesis Anaphase->Cytokinesis Aberrations Anaphase Bridges, Lagging Chromosomes Anaphase->Aberrations Cytokinesis->G1 MH Maleic Hydrazide (MH) MH->Metaphase Disrupts Spindle Apparatus

Caption: MH disrupts the mitotic spindle, leading to metaphase arrest and aberrations.

Conclusion

Maleic hydrazide, though a compound with a long history in agriculture, remains a relevant and cost-effective tool for fundamental research in plant cell biology. Its potent and specific inhibitory effect on cell division provides a valuable method for manipulating the cell cycle. By understanding its mechanism of action and carefully optimizing protocols, researchers can effectively use MH to synchronize cell cultures, investigate mitotic processes, and explore the consequences of genomic instability in a controlled laboratory environment.

References

  • Gichner, T., et al. (2000). Maleic hydrazide induces genotoxic effects but no DNA damage detectable by the comet assay in tobacco and field beans. Mutagenesis, 15(5), 385-9. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). Maleic Hydrazide. PubChem Compound Summary for CID 21954. Retrieved from: [Link]

  • Wikipedia. (n.d.). Maleic hydrazide. Retrieved from: [Link]

  • Gichner, T., et al. (2000). Maleic hydrazide induces genotoxic effects but no DNA damage detectable by the comet assay in tobacco and field beans. ResearchGate. Available at: [Link]

  • GBA Group Food. (n.d.). Maleic Hydrazide. Retrieved from: [Link]

  • Noodén, L. D. (1969). Metabolism and Binding of 14C-Maleic Hydrazide. Plant Physiology, 45(1), 46-52. Available at: [Link]

  • Al-Rumaih, M. M., & Al-Kayal, F. A. (2020). Effects of Maleic Hydrazide on Germination, Radicle Growth and Mitotic Division of Trigonella foenum-graecum L. and Allium cepa. bioRxiv. Available at: [Link]

  • Al-Rumaih, M. M., & Al-Kayal, F. A. (2020). Effects of Maleic Hydrazide on Germination, Radicle Growth and Mitotic Division of Trigonella foenum-graecum L. and Allium cepa L. bioRxiv. Available at: [Link]

  • Noodén, L. D. (1969). The Mode of Action of Maleic Hydrazide: Inhibition of Growth. ResearchGate. Available at: [Link]

  • Marcano, L., et al. (2004). Cytotoxicity and mode of action of maleic hydrazide in root tips of Allium cepa L. Gayana Botánica, 61(1). Available at: [Link]

  • Food and Agriculture Organization of the United Nations. (2008). FAO Specifications and Evaluations for Agricultural Pesticides - MALEIC HYDRAZIDE. Retrieved from: [Link]

  • Haber, A. H., & White, J. D. (1960). Action of Maleic Hydrazide on Dormancy, Cell Division, and Cell Expansion. Plant Physiology, 35(4), 495-499. Available at: [Link]

  • Marcano, L., et al. (2004). Cytotoxicity and mode of action of maleic hydrazide in root tips of Allium cepa L. PubMed. Available at: [Link]

  • Singh, M. (1982). Effects of IAA with Malefic Hydrazide and Colchicine on Root Tip Mitosis. Semantic Scholar. Available at: [Link]

  • Al-Rumaih, M. M., & Al-Kayal, F. A. (2020). Effects of Maleic Hydrazide on Germination, Radicle Growth and Mitotic Division of Trigonella foenum-graecum L. and Allium cepa L. ResearchGate. Available at: [Link]

  • Jabee, F., et al. (2008). Studies on the Effect of Maleic Hydrazide on Root Tip Cells and Pollen Fertility in Trigonella foenum-graecum L. Turkish Journal of Biology. Available at: [Link]

  • Frear, D. S., & Swanson, H. R. (1978). Metabolic Studies of the Growth Regulator, Maleic Hydrazide. ResearchGate. Available at: [Link]

  • Ilić, Z. S., et al. (2012). Maleic hydrazide residues in the onion bulbs induce dormancy and hamper sprouting for long periods. ResearchGate. Available at: [Link]

  • Hall, R. D. (Ed.). (1999). Plant Cell Culture Protocols. ResearchGate. Available at: [Link]

  • Zukel, J. W. (1950). Use of maleic hydrazide as a plant growth inhibitor. CABI Digital Library. Available at: [Link]

  • Cui, G., et al. (2021). Molecular mechanism underlying the effect of maleic hydrazide treatment on starch accumulation in S. polyrrhiza 7498 fronds. Biotechnology for Biofuels, 14(1), 94. Available at: [Link]

  • Deysson, G., & Rollen, A. (1951). [Antimitotic effect of maleic hydrazide]. C R Hebd Seances Acad Sci, 233(15), 820-1. Available at: [Link]

  • Rizal, G., et al. (2015). The Use of Maleic Hydrazide for Effective Hybridization of Setaria viridis. PLOS ONE, 10(4), e0125092. Available at: [Link]

  • AHDB. (2021, July 15). Webinar recording: Maleic Hydrazide: A foundation for potato storage [Video]. YouTube. Available at: [Link]

  • U.S. Environmental Protection Agency. (n.d.). Environmental Chemistry Methods: Maleic Hydrazide. Retrieved from: [Link]

  • Wittwer, S. H., & Patterson, D. R. (1953). A study of the effects of maleic hydrazide on plant development and root quality of raphanus sativus L. SciSpace. Available at: [Link]

  • Rizal, G., et al. (2015). The Use of Maleic Hydrazide for Effective Hybridization of Setaria viridis. White Rose Research Online. Available at: [Link]

  • Rizal, G., et al. (2015). The Use of Maleic Hydrazide for Effective Hybridization of Setaria viridis. ResearchGate. Available at: [Link]

  • Culligan, K. M., et al. (2010). A replication stress-induced synchronization method for Arabidopsis thaliana root meristems. The Plant Journal, 62(4), 716-724. Available at: [Link]

Sources

Introduction: The Pyridazinone Scaffold in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide to the Spectroscopic Characterization of Novel Pyridazinone Derivatives

The pyridazinone core, a six-membered diazine ring with a ketone group, represents a "magic moiety" or privileged scaffold in medicinal chemistry.[1] Its derivatives have garnered significant interest from researchers and drug development professionals due to their remarkable breadth of pharmacological activities. These compounds have been extensively investigated and have shown potential as anti-inflammatory, analgesic, anticancer, antimicrobial, and cardiovascular agents.[2][3][4][5][6] The biological efficacy of a pyridazinone derivative is intrinsically linked to its three-dimensional structure, including the nature and position of its substituents. Therefore, the precise and unambiguous structural elucidation of novel pyridazinone analogs is a critical, non-negotiable step in the drug discovery pipeline.

This comprehensive guide provides an in-depth exploration of the key spectroscopic techniques used to characterize these novel compounds. Moving beyond a simple recitation of methods, this document explains the causality behind experimental choices, offers field-proven insights into data interpretation, and provides detailed protocols to ensure the generation of reliable and reproducible results.

The Strategic Workflow of Spectroscopic Characterization

The complete structural determination of a novel molecule is a puzzle solved by assembling complementary pieces of information from various analytical techniques. Each method provides unique insights, and their combined power allows for a self-validating system of characterization. The general workflow begins with confirming the molecular mass and formula, proceeds to identify functional groups and the carbon-hydrogen framework, and culminates in establishing the precise connectivity of all atoms.

G cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_validation Structure Validation Synthesis Novel Pyridazinone Derivative Synthesized Purification Purification (e.g., Chromatography, Crystallization) Synthesis->Purification MS Mass Spectrometry (MS) Determine Molecular Weight & Formula Purification->MS FTIR FT-IR Spectroscopy Identify Key Functional Groups Purification->FTIR NMR NMR Spectroscopy (¹H, ¹³C, 2D) Elucidate C-H Framework & Connectivity Purification->NMR UVVis UV-Vis Spectroscopy Analyze Electronic Transitions & Conjugation Purification->UVVis Integration Data Integration & Interpretation MS->Integration FTIR->Integration NMR->Integration UVVis->Integration Computation Computational Chemistry (Optional) DFT Calculations for Structure Validation Integration->Computation Structure Final Structure Elucidated Integration->Structure Computation->Structure

Caption: Overall workflow for structural elucidation.

Mass Spectrometry (MS): The First Definitive Answer

Expertise & Causality: Mass spectrometry is the foundational technique for characterizing a new compound. Its primary and most critical role is to provide the molecular weight of the analyte. By employing high-resolution mass spectrometry (HRMS), typically with techniques like Electrospray Ionization (ESI), we can determine the accurate mass to within a few parts per million (ppm). This high precision allows for the unambiguous determination of the compound's elemental composition (molecular formula), a crucial first step that validates the synthetic route and constrains all subsequent structural hypotheses.

Protocol 1: High-Resolution Mass Spectrometry (HRMS) Analysis
  • Sample Preparation:

    • Accurately weigh approximately 1 mg of the purified pyridazinone derivative.

    • Dissolve the sample in 1 mL of a high-purity solvent (e.g., methanol, acetonitrile, or a mixture thereof). The choice of solvent should ensure complete dissolution and be compatible with the ESI source.

    • Further dilute this stock solution to a final concentration of approximately 1-10 µg/mL. This prevents detector saturation and ion suppression effects.

  • Instrument Setup (Typical ESI-QTOF Parameters):

    • Ionization Mode: Electrospray Ionization (ESI). Use positive ion mode ([M+H]⁺) as pyridazinones contain basic nitrogen atoms that are readily protonated. Negative mode ([M-H]⁻) can also be attempted if the structure contains acidic protons.

    • Mass Analyzer: Quadrupole-Time of Flight (Q-TOF) or Orbitrap for high resolution.

    • Capillary Voltage: 3.5 - 4.5 kV.

    • Drying Gas (N₂): Flow rate of 8-12 L/min at a temperature of 300-350 °C.

    • Nebulizer Pressure: 30-50 psi.

    • Mass Range: Scan a range appropriate for the expected molecular weight (e.g., 100-1000 m/z).

  • Data Acquisition & Analysis:

    • Infuse the sample solution directly into the mass spectrometer or use a liquid chromatography (LC) system for introduction.

    • Acquire the full scan spectrum.

    • Identify the peak corresponding to the molecular ion (e.g., [M+H]⁺).

    • Use the instrument's software to calculate the elemental composition based on the measured accurate mass. Compare the calculated formula with the expected formula from the synthesis. The mass error should ideally be < 5 ppm.

Fourier-Transform Infrared (FT-IR) Spectroscopy: Functional Group Fingerprinting

Expertise & Causality: FT-IR spectroscopy is a rapid and powerful technique for identifying the functional groups present in a molecule. For pyridazinone derivatives, it provides immediate, confirmatory evidence of the core structure. The causality is straightforward: molecular bonds vibrate at specific, quantized frequencies. By passing infrared radiation through the sample, we can detect the absorption of energy at frequencies corresponding to these vibrations, which directly translates to the presence of specific functional groups.

Key Vibrational Frequencies for Pyridazinones

The FT-IR spectrum of a pyridazinone derivative is dominated by a few characteristic peaks that serve as a structural fingerprint.

Functional GroupVibrational ModeTypical Wavenumber (cm⁻¹)IntensityCausality & Interpretation
C=O (Amide) Stretch1640 - 1690Strong, SharpHallmark of the pyridazinone ring. Its exact position is sensitive to ring substitution and conjugation.[7]
C=N (Imine) Stretch1590 - 1640Medium to StrongConfirms the presence of the endocyclic imine bond within the diazine ring.[7]
C=C (Aromatic) Stretch1450 - 1600Medium, often multiple bandsIndicates the presence of aromatic rings, either as part of the core or as substituents.
N-H (Amine/Amide) Stretch3200 - 3400Medium, can be broadPresent if the N-2 position of the pyridazinone ring is unsubstituted. Broadening suggests hydrogen bonding.[7]
C-H (Aromatic) Stretch3000 - 3100Medium to WeakConfirms the presence of aromatic C-H bonds.
C-H (Aliphatic) Stretch2850 - 3000Medium to WeakIndicates the presence of alkyl substituents.
Protocol 2: Attenuated Total Reflectance (ATR) FT-IR
  • Sample Preparation:

    • Place a small amount (a few milligrams) of the solid, purified pyridazinone derivative directly onto the ATR crystal (e.g., diamond or germanium). No extensive sample preparation is required, which is a major advantage of this method.

  • Instrument Setup & Data Acquisition:

    • Ensure the ATR crystal is clean by taking a background spectrum of the empty crystal.

    • Apply pressure to the sample using the instrument's anvil to ensure good contact with the crystal.

    • Scan the sample over the mid-IR range (typically 4000 - 400 cm⁻¹).

    • Co-add multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio.

  • Data Analysis:

    • Process the resulting spectrum (e.g., baseline correction, normalization).

    • Identify and label the major absorption bands, comparing them to the expected frequencies in the table above to confirm the presence of the pyridazinone core and other key functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Structural Map

Expertise & Causality: NMR is the most powerful and informative technique for the complete structural elucidation of organic molecules in solution. It provides detailed information about the carbon-hydrogen framework.

  • ¹H NMR identifies all unique proton environments and their neighboring protons through spin-spin coupling, revealing the connectivity of proton-bearing fragments.

  • ¹³C NMR identifies all unique carbon environments, crucially confirming the presence of quaternary carbons and the carbonyl carbon of the pyridazinone ring.[8][9]

  • 2D NMR (COSY, HSQC, HMBC) is used to definitively piece the puzzle together. These experiments are chosen to answer specific questions: "Which proton is attached to which carbon?" (HSQC) and "Which atoms are 2-3 bonds away from each other?" (HMBC). This is how the final, unambiguous connectivity is established for a novel derivative.[10][11]

G cluster_structure Pyridazinone Core Information cluster_techniques Spectroscopic Techniques Structure H_NMR ¹H NMR H_NMR->Structure Protons (H4, H5, H6) Substituent Protons C_NMR ¹³C NMR C_NMR->Structure Carbons (C3, C4, C5, C6) Substituent Carbons FTIR FT-IR FTIR->Structure C=O Bond C=N Bond MS HRMS MS->Structure Overall Molecular Formula (CxHyNzOw...)

Caption: Linking techniques to structural information.

Typical NMR Spectral Data for Pyridazinone Derivatives
NucleusPosition on RingTypical Chemical Shift (δ, ppm) in DMSO-d₆Multiplicity / Notes
¹H H-4~7.0 - 7.5Doublet or Doublet of Doublets
¹H H-5~7.8 - 8.2Doublet of Doublets or Triplet
¹H H-6~6.9 - 7.3Doublet or Doublet of Doublets
¹H N-H> 12.0Broad Singlet
¹³C C-3 (C=O)~160 - 165Quaternary
¹³C C-4~130 - 135CH
¹³C C-5~135 - 140CH
¹³C C-6~140 - 145CH

Note: These are approximate ranges. Actual shifts are highly dependent on the solvent and the electronic effects of substituents.[11]

Protocol 3: Comprehensive NMR Analysis (¹H, ¹³C, and 2D)
  • Sample Preparation:

    • Dissolve 5-10 mg of the purified pyridazinone derivative in approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in a standard 5 mm NMR tube. DMSO-d₆ is often an excellent choice as it dissolves a wide range of polar organic compounds.[7][12]

    • Ensure the sample is fully dissolved; sonication may be required.

  • Instrument Setup & Acquisition (500 MHz Spectrometer):

    • Tune and shim the probe for the specific sample to ensure high resolution.

    • ¹H NMR: Acquire a standard proton spectrum. Use a sufficient number of scans (e.g., 8-16) to achieve a good signal-to-noise ratio.

    • ¹³C NMR: Acquire a proton-decoupled carbon spectrum. This experiment requires more time; use a sufficient number of scans (e.g., 1024 or more) and a relaxation delay (d1) of 2 seconds.

    • COSY (Correlation Spectroscopy): Use standard gradient-selected COSY parameters to identify proton-proton couplings (¹JHH).

    • HSQC (Heteronuclear Single Quantum Coherence): Use standard gradient-selected HSQC parameters to identify direct one-bond proton-carbon correlations (¹JCH).

    • HMBC (Heteronuclear Multiple Bond Correlation): Use standard gradient-selected HMBC parameters. This is crucial for identifying long-range (2-3 bond) correlations between protons and carbons, which establishes the connectivity between different molecular fragments.

  • Data Processing & Interpretation:

    • Process all spectra using appropriate software (e.g., MestReNova, TopSpin). This includes Fourier transformation, phase correction, and baseline correction.

    • Integrate the ¹H NMR spectrum to determine the relative number of protons for each signal.

    • Analyze the coupling patterns (multiplicity) in the ¹H spectrum to identify neighboring protons.

    • Assign the signals in the ¹H and ¹³C spectra using the 2D data. Use HSQC to link protons to their directly attached carbons. Use HMBC to connect the fragments, for example, by observing a correlation from a substituent's proton to a carbon in the pyridazinone ring.

UV-Vis Spectroscopy: Probing the Electronic System

Expertise & Causality: UV-Vis spectroscopy provides information about the electronic transitions within the molecule. The pyridazinone core and any attached aromatic substituents form a chromophore—a part of the molecule that absorbs light in the UV-visible range. The wavelength of maximum absorbance (λmax) and the molar absorptivity (ε) are characteristic of the molecule's conjugated system. By modifying the substituents, we alter the electronic structure, which often results in a predictable shift in λmax (bathochromic/red shift or hypsochromic/blue shift). This technique is particularly useful for quantitative analysis using the Beer-Lambert law.[13]

Protocol 4: UV-Vis Spectral Acquisition
  • Sample Preparation:

    • Prepare a stock solution of the pyridazinone derivative of a known concentration (e.g., 1 mg/mL) in a UV-transparent solvent (e.g., ethanol, methanol, or acetonitrile).

    • Prepare a series of dilutions from the stock solution to find a concentration that gives a maximum absorbance between 0.5 and 1.0 AU (Absorbance Units). A typical final concentration is in the range of 10⁻⁵ to 10⁻⁶ M.

  • Instrument Setup & Data Acquisition:

    • Use a dual-beam UV-Vis spectrophotometer.

    • Fill one quartz cuvette with the pure solvent to be used as a reference (blank).

    • Fill a second matched quartz cuvette with the sample solution.

    • Scan the sample over a range of 200-800 nm.[13]

  • Data Analysis:

    • Identify the wavelength(s) of maximum absorbance (λmax).

    • Report the λmax and, if a precise concentration is used, calculate the molar absorptivity (ε) using the Beer-Lambert Law (A = εcl), where A is absorbance, c is molar concentration, and l is the path length (typically 1 cm).

Conclusion: A Synergistic Approach to Certainty

The structural characterization of novel pyridazinone derivatives is not a linear process but a synergistic one. The molecular formula from HRMS provides the fundamental building blocks. FT-IR confirms the presence of the essential carbonyl and imine functionalities of the core. NMR spectroscopy then meticulously maps out the atomic connectivity, providing the definitive blueprint of the molecule. Finally, UV-Vis spectroscopy offers insight into the electronic properties of the new entity. By integrating the data from these orthogonal techniques, researchers can establish the structure of a novel compound with the highest degree of confidence, paving the way for further investigation into its biological activity and potential as a next-generation therapeutic agent.

References

  • Verma, S., et al. (2008). Synthesis and Antimicrobial Activity of some Pyridazinone Derivatives. Biomed Pharmacol J, 1(1). Available at: [Link]

  • El-Gazzar, M. G., et al. (2023). An overview of pyridazin-3(2H)-one: a core for developing bioactive agents targeting cardiovascular diseases and cancer. National Institutes of Health. Available at: [Link]

  • Amir, M., et al. (2011). Synthesis and biological evaluation of some new pyridazinone derivatives. Pharmaceutical Chemistry Journal, 45(6), 356-361. Available at: [Link]

  • Asif, M. (2014). Various Chemical and Biological Activities of Pyridazinone Derivatives. Scholars Research Library. Available at: [Link]

  • Gouda, M. A., et al. (2014). An Efficient Synthesis and Reactions of Novel Indolyl-pyridazinone Derivatives with Expected Biological Activity. National Institutes of Health. Available at: [Link]

  • Siddiqui, A. A., & Mishra, R. (2016). Pyridazinone: An Attractive Lead for Anti-Inflammatory and Analgesic Drug Discovery. Future Medicinal Chemistry, 8(18), 2243-2261. Available at: [Link]

  • Pathak, S., et al. (2024). Pyridazinone: Current Progress in Synthesis of its Derivatives and Biological Activity. Medicinal Chemistry, 21(8). Available at: [Link]

  • Aday, B., et al. (2023). Synthesis, Spectroscopic Characterization, Antibacterial Activity, and Computational Studies of Novel Pyridazinone Derivatives. MDPI. Available at: [Link]

  • Asif, M. (2017). Pharmacological activities of pyridazines and pyridazinone Derivatives: A Review on biologically active scaffold. SAR Publication. Available at: [Link]

  • El-Gazzar, M. G., et al. (2025). Pyridazine and Pyridazinone in Medicinal Chemistry: Synthesis and Antiinflammatory Pathways Targeting TxA2, TNF-α, and IL-6. PubMed. Available at: [Link]

  • Isah, A. M., et al. (2024). A Review on Synthesis and Biological Activities of Magic Moiety: Pyridazinone. International Journal of Research Publication and Reviews, 5(2), 2515-2524. Available at: [Link]

  • Wiatrak, B., et al. (2021). Synthesis, Spectroscopic and Computational Investigations of Novel N-Acylhydrazone Derivatives of Pyrrolo[3,4-d]pyridazinone as Dual COX/LOX Inhibitors. MDPI. Available at: [Link]

  • Aday, B., et al. (2023). Synthesis, Spectroscopic Characterization, Antibacterial Activity, and Computational Studies of Novel Pyridazinone Derivatives. PubMed. Available at: [Link]

  • Cativiela, C., et al. (2007). 1H, 13C, and 15N NMR spectra of some pyridazine derivatives. ResearchGate. Available at: [Link]

  • Adembri, G., et al. (1983). An analysis of the 13C n.m.r. spectra of pyridazin-3-ones and some specifically deuteriated derivatives. Journal of the Chemical Society, Perkin Transactions 1. Available at: [Link]

  • Aday, B., et al. (2023). Synthesis, Spectroscopic Characterization, Antibacterial Activity, and Computational Studies of Novel Pyridazinone Derivatives. Semantic Scholar. Available at: [Link]

  • Aday, B., et al. (2023). Synthesis, Spectroscopic Characterization, Antibacterial Activity, and Computational Studies of Novel Pyridazinone Derivatives. ResearchGate. Available at: [Link]

  • Al-Ghorbani, M., et al. (2016). Synthesis of A New Class of Pyridazin-3-one and 2-Amino-5-arylazopyridine Derivatives and Their Utility in the Synthesis of Fused Azines. National Institutes of Health. Available at: [Link]

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Mastering the Spectrum: A Detailed Guide to ¹H and ¹³C NMR Analysis of 3,6-Pyridazinedione Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Pivotal Role of 3,6-Pyridazinediones and the Power of NMR

The 3,6-pyridazinedione scaffold is a cornerstone in medicinal chemistry and drug development, forming the core of numerous compounds with a wide array of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1] The precise structural elucidation of these molecules is paramount for understanding their mechanism of action, ensuring purity, and guiding synthetic efforts. Nuclear Magnetic Resonance (NMR) spectroscopy stands as the most powerful and definitive tool for this purpose, providing unparalleled insight into the molecular framework in solution.[2]

This comprehensive guide is designed for researchers, scientists, and drug development professionals. It moves beyond a simple recitation of steps to provide a deep, field-proven understanding of the causality behind experimental choices in the ¹H and ¹³C NMR analysis of this compound compounds. We will delve into the critical aspects of sample preparation, data acquisition, and spectral interpretation, with a special focus on the prevalent tautomerism that characterizes this class of heterocycles.

Understanding the this compound System: The Challenge of Tautomerism

A key feature of this compound is its ability to exist in different tautomeric forms. This equilibrium between the diketo, keto-enol, and potentially dienol forms is highly sensitive to the solvent, temperature, and the nature of substituents on the ring. NMR spectroscopy is exceptionally well-suited to study this dynamic process, as the observed chemical shifts and signal multiplicities will be a weighted average of the contributing tautomers if the exchange is fast on the NMR timescale, or show distinct signals for each form if the exchange is slow.[3][4]

The predominant tautomeric forms for a generic this compound are the diketo and the keto-enol forms. The equilibrium between these forms is a critical factor in the interpretation of their NMR spectra.

Caption: Tautomeric equilibrium in this compound.

Experimental Protocols: A Self-Validating System

The quality of NMR spectra is fundamentally dependent on meticulous sample preparation and the selection of appropriate acquisition parameters. The following protocols are designed to yield high-quality, reproducible data.

Protocol 1: Sample Preparation for ¹H and ¹³C NMR
  • Analyte Purity: Begin with a sample of the highest possible purity. Residual solvents or synthetic byproducts will complicate spectral analysis.

  • Solvent Selection: The choice of deuterated solvent is critical as it can influence tautomeric equilibrium.[5][6][7][8]

    • DMSO-d₆ (Dimethyl sulfoxide-d₆): An excellent choice for most pyridazinediones due to its high dissolving power for polar compounds. It is a hydrogen bond acceptor and can stabilize the enol form.

    • CDCl₃ (Chloroform-d): A less polar option. The choice between DMSO-d₆ and CDCl₃ can itself be a diagnostic tool for studying tautomerism.

    • Methanol-d₄ (CD₃OD): A protic solvent that can exchange with the N-H and O-H protons of the analyte, leading to signal broadening or disappearance. This can be used intentionally to identify these labile protons.

  • Concentration:

    • For ¹H NMR , a concentration of 5-10 mg in 0.6-0.7 mL of solvent is generally sufficient.[9]

    • For ¹³C NMR , a higher concentration of 20-50 mg in 0.6-0.7 mL is recommended due to the lower natural abundance of the ¹³C isotope.[10]

  • Dissolution and Filtration:

    • Weigh the sample accurately in a clean, dry vial.

    • Add the deuterated solvent and ensure complete dissolution. Gentle warming or sonication may be necessary.

    • Filter the solution through a small plug of glass wool packed into a Pasteur pipette directly into a clean, high-quality 5 mm NMR tube. This step is crucial to remove any particulate matter that can degrade spectral resolution.

  • Internal Standard: Tetramethylsilane (TMS) is the standard reference (0 ppm) for both ¹H and ¹³C NMR. Most high-quality deuterated solvents contain TMS. If not, it can be added, but referencing to the residual solvent peak is often sufficient and avoids potential reactivity.[11][12]

Protocol 2: NMR Data Acquisition

The following are recommended starting parameters for a 400 MHz spectrometer. These should be optimized based on the specific instrument and sample.[13]

Parameter ¹H NMR ¹³C NMR Rationale
Pulse Program zg30zgpg30Standard one-pulse experiments. zgpg30 includes proton decoupling for ¹³C.
Acquisition Time (AQ) 2-4 s1-2 sLonger AQ provides better resolution.
Relaxation Delay (D1) 1-5 s2 sAllows for full relaxation of protons to ensure accurate integration in ¹H. For ¹³C, a shorter delay is often used to improve signal-to-noise in a given time, as quantitative integration is not the primary goal.[14]
Number of Scans (NS) 8-16128-1024+¹H is highly sensitive and requires fewer scans. ¹³C requires significantly more scans to achieve adequate signal-to-noise.[14]
Spectral Width (SW) 12-16 ppm200-220 ppmShould encompass all expected signals.

For unambiguous assignment, especially with substituted pyridazinediones, 2D NMR experiments are indispensable.[2]

  • COSY (Correlation Spectroscopy): Identifies proton-proton couplings within the same spin system.

  • HSQC (Heteronuclear Single Quantum Coherence): Correlates protons with their directly attached carbons.

  • HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over two or three bonds, crucial for identifying quaternary carbons and piecing together the molecular skeleton.

workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_interp Spectral Interpretation Compound Pure this compound Solvent Choose Deuterated Solvent (e.g., DMSO-d6, CDCl3) Compound->Solvent Dissolve Dissolve & Filter Solvent->Dissolve NMR_Tube Sample in NMR Tube Dissolve->NMR_Tube H1_NMR 1D ¹H NMR NMR_Tube->H1_NMR C13_NMR 1D ¹³C NMR NMR_Tube->C13_NMR TwoD_NMR 2D NMR (COSY, HSQC, HMBC) NMR_Tube->TwoD_NMR Assign_1H Assign ¹H Signals H1_NMR->Assign_1H Assign_13C Assign ¹³C Signals C13_NMR->Assign_13C TwoD_NMR->Assign_1H TwoD_NMR->Assign_13C Tautomer Analyze Tautomeric Equilibrium Assign_1H->Tautomer Assign_13C->Tautomer Structure Final Structure Elucidation Tautomer->Structure

Caption: General workflow for NMR analysis.

Interpreting the Spectra: From Raw Data to Structural Insight

¹H NMR Spectral Features

The protons on the pyridazinedione ring (H-4 and H-5) typically appear as doublets due to coupling with each other. Their chemical shifts are highly dependent on the electronic nature of substituents and the solvent.[5][9]

Proton Typical Chemical Shift (ppm) Multiplicity Notes
N-H 10.0 - 13.0Broad singletOften broad due to quadrupole effects and exchange. Position is highly solvent and concentration dependent. Can be confirmed by D₂O exchange.
Ring CH (H-4/H-5) 6.5 - 8.0DoubletThe chemical shifts are influenced by the tautomeric form. Electron-withdrawing groups will shift these protons downfield.
Substituent Protons VariableDependent on structureChemical shifts will be in their expected regions, but may be influenced by proximity to the heterocyclic ring.
¹³C NMR Spectral Features

The carbonyl carbons (C-3 and C-6) are the most downfield signals and are diagnostic for the diketo form. In the keto-enol tautomer, one of these signals will be shifted upfield into the aromatic/olefinic region, characteristic of a carbon bearing a hydroxyl group.

Carbon Typical Chemical Shift (ppm) Notes
C=O (C-3/C-6) 155 - 170These are quaternary carbons and will be of lower intensity. Their chemical shifts are sensitive to tautomerism.[15]
Ring CH (C-4/C-5) 120 - 140Their exact positions are influenced by substituents.
Substituent Carbons VariableIn expected regions.
Case Study: 6-phenyl-2H-pyridazine-3,6-dione

Let's consider a representative example to illustrate the assignment process. The complete assignment for pyridazinone derivatives is best achieved using a combination of 1D and 2D NMR techniques.[2]

Expected ¹H NMR (DMSO-d₆):

  • N-H: A broad signal around 11-12 ppm.

  • Phenyl protons: Signals in the aromatic region (7.2-7.8 ppm).

  • H-4 and H-5: Two doublets, likely between 6.8 and 7.5 ppm. A COSY experiment would show a clear correlation between these two protons.

Expected ¹³C NMR (DMSO-d₆):

  • C-3 and C-6 (C=O): Two signals in the 158-165 ppm range.

  • Phenyl carbons: Signals between 125-140 ppm.

  • C-4 and C-5: Two signals in the 128-135 ppm range.

An HSQC spectrum would correlate the H-4 and H-5 protons to their respective carbons. An HMBC spectrum would be crucial for assigning the quaternary carbons. For instance, the H-4 proton would show a three-bond correlation to the C-6 carbonyl carbon, and the H-5 proton would show a three-bond correlation to the C-3 carbonyl carbon, thus confirming their assignments.

Conclusion: Ensuring Scientific Integrity in Structural Elucidation

The application of ¹H and ¹³C NMR spectroscopy, when grounded in robust experimental protocols and a thorough understanding of the underlying chemical principles, provides an unambiguous means of characterizing this compound compounds. By carefully considering solvent effects, optimizing acquisition parameters, and utilizing the full suite of 1D and 2D NMR experiments, researchers can confidently elucidate molecular structures, analyze tautomeric equilibria, and ensure the integrity of their chemical entities. This detailed approach is not merely procedural; it is a self-validating system that underpins the reliability of data in the demanding landscape of drug discovery and development.

References

  • Optimized Default 13C Parameters. (2020). NMR Facility - Chemistry Department. [Link]

  • NMR Sample Preparation. School of Chemistry, Food and Pharmacy - University of Reading. [Link]

  • Hasan, S. M. (2021). Synthesis, And Studying Effect Of a Solvent On The 1H-NMR Chemical Shifts of 4-Azido-N-(6-chloro-3-pyridazinyl) Benzenesulfonamide. Al-Qadisiyah Journal of Pure Science, 26(3). [Link]

  • Katritzky, A. R., El-Gendy, B. E. M., Draghici, B., Fedoseyenko, D., Fadli, A., & Metais, E. (2010). 1H, 13C, and 15N NMR spectra of some pyridazine derivatives. Magnetic Resonance in Chemistry, 48(5), 397–402. [Link]

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  • NMR Sample Preparation. (2020). Shared Instrumentation Facility, Department of Chemistry, Louisiana State University. [Link]

  • Iali, W., et al. (2019). Hyperpolarised 1H–13C Benchtop NMR Spectroscopy. Applied Sciences, 9(6), 1173. [Link]

  • How to make an NMR sample. University of Ottawa. [Link]

  • How to Prepare Samples for NMR. University of Cambridge. [Link]

  • Giam, C. S., & Teel, G. S. (1979). An analysis of the 13C n.m.r. spectra of pyridazin-3-ones and some specifically deuteriated derivatives. Journal of the Chemical Society, Perkin Transactions 1, 844-847. [Link]

  • Besada, P., Costas, T., Vila, N., & L. M. Nieto, P. (2011). Synthesis and complete assignment of the 1H and 13C NMR spectra of 6-substituted and 2,6-disubstituted pyridazin-3(2H)-ones. Magnetic Resonance in Chemistry, 49(7), 437–442. [Link]

  • Li, W., et al. (2017). Rapid quantitative 1H–13C two-dimensional NMR with high precision. RSC Advances, 7(84), 53644-53650. [Link]

  • Gevorgyan, A., et al. (2023). Validation case study: Matching NMR spectra to composition of the molecule. From Text to Insight: Large Language Models for Materials Science Data Extraction. [Link]

  • Harmonized 1H, 13C 1D, 2D Parameter Sets. (2020). NMR Facility - Chemistry Department. [Link]

  • NMR Chemical Shifts. University of Colorado Boulder. [Link]

  • Al-Ghorbani, M., et al. (2021). Synthesis, Spectroscopic Characterization, Antibacterial Activity, and Computational Studies of Novel Pyridazinone Derivatives. Molecules, 26(16), 4987. [Link]

  • Katritzky, A. R., & Ghiviriga, I. (1995). An NMR study of the tantomerism of 2-acylaminopyridines. Journal of the Chemical Society, Perkin Transactions 2, (8), 1651-1653. [Link]

  • Table S1. 1H and 13C chemical shifts for metabolites in urine and faces at day 35. The Royal Society of Chemistry. [Link]

  • Pretsch, E., Bühlmann, P., & Affolter, C. (2000). Structure Determination of Organic Compounds. Springer. [Link]

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. [Link]

  • Babij, N. R., et al. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Organic Process Research & Development, 20(4), 661–667. [Link]

  • Claramunt, R. M., et al. (2006). The Use of NMR Spectroscopy to Study Tautomerism. Progress in Nuclear Magnetic Resonance Spectroscopy, 49(3-4), 169-206. [Link]

  • Alkorta, I., & Elguero, J. (2016). 15N NMR Studies of tautomerism. Topics in Current Chemistry, 374(5), 62. [Link]

  • The use of NMR spectroscopy to study tautomerism. (2006). Bohrium. [Link]

  • Ivanov, I. G., & Vasilev, A. A. (2018). A Complete 1 H and 13 C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. Magnetic Resonance in Chemistry, 56(10), 963-971. [Link]

  • Breitmaier, E. (2002). Basic 1H- and 13C-NMR Spectroscopy. Wiley-VCH. [Link]

  • Hanna, S. Y., et al. (1995). Solvent Effects On The H NMR Spectra Of Some α,N-Diarylnitrons. Spectroscopy Letters, 28(4), 535-544. [Link]

  • Li, Y., et al. (2023). Solvents Influence H NMR Chemical Shifts and Complete H and C NMR Spectral Assignments for Florfenicol. Journal of Analytical Methods in Chemistry, 2023, 8868356. [Link]

  • da Silva, M. F. G. F., et al. (2004). Complete ¹H and ¹³C NMR structural assignments for a group of four goyazensolide-type furanoheliangolides. Journal of the Brazilian Chemical Society, 15(5), 784-789. [Link]

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Application Note: High-Throughput Synthesis of Pyridazinedione Libraries via Multi-Component Reactions

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of Pyridazinediones and the MCR Advantage

The pyridazinone core is a privileged scaffold in medicinal chemistry, with derivatives demonstrating a vast spectrum of pharmacological activities, including anti-inflammatory, anticancer, antimicrobial, and cardiovascular effects.[1][2][3][4] Traditional multi-step syntheses of these valuable heterocycles often suffer from drawbacks such as low overall yields, tedious purification processes, and limited structural diversity.

Multi-component reactions (MCRs) offer a powerful and elegant solution to these challenges. By combining three or more starting materials in a single, one-pot operation, MCRs enable the rapid and efficient construction of complex molecules with high atom economy and operational simplicity.[5][6] This approach is exceptionally well-suited for generating large, diverse libraries of pyridazinedione analogs, accelerating the hit-to-lead optimization process in drug discovery.

This guide details a robust three-component reaction (3-CR) protocol for the synthesis of 4,5-dihydropyridazin-3(2H)-one libraries, explains the underlying chemical principles, and provides insights for experimental success.

Core Strategy: A Convergent Three-Component Approach

The featured MCR strategy brings together three readily available building blocks:

  • Maleic Anhydride (or its derivatives): Serves as the electrophilic backbone of the pyridazinedione ring.

  • A Hydrazine: Provides the two adjacent nitrogen atoms required for the heterocyclic core.

  • A Primary or Secondary Amine: Introduces a key point of diversity on the final scaffold.

The convergence of these components under mild conditions facilitates the rapid assembly of the dihydropyridazinone core, a process that is both highly efficient and amenable to parallel synthesis for library generation.

Workflow Overview Diagram

The following diagram illustrates the streamlined workflow for generating and screening a pyridazinedione library using the MCR approach.

MCR_Workflow cluster_synthesis Synthesis Stage cluster_analysis Analysis & Screening A Component Selection (Anhydrides, Hydrazines, Amines) B One-Pot Multi-Component Reaction A->B Combine C Purification (Precipitation/Filtration) B->C Reaction Complete D Library of Pyridazinediones C->D Generate Library E Structural Confirmation (NMR, LC-MS) D->E Characterize F High-Throughput Screening (Biological Assays) D->F Test G Hit Identification F->G Analyze Data

Caption: High-level workflow from component selection to hit identification.

Detailed Protocol: Three-Component Synthesis of a Dihydropyridazinone Library

This protocol describes a reliable method for synthesizing a representative N-aryl-dihydropyridazinone. The principles can be readily adapted to a wide range of substituted hydrazines and amines to generate a diverse library.

Scientific Principle and Mechanism

The reaction proceeds through a well-defined cascade of nucleophilic additions and cyclization.

  • Initial Ring Opening: The primary or secondary amine, acting as a nucleophile, attacks one of the carbonyl carbons of maleic anhydride, leading to the ring-opened maleamic acid derivative.[7][8]

  • Hydrazine Addition: The more nucleophilic terminal nitrogen of the hydrazine then adds to the remaining carboxylic acid group, forming a hydrazide intermediate.

  • Cyclization/Dehydration: The second nitrogen of the hydrazine moiety performs an intramolecular nucleophilic attack on the amide carbonyl, followed by dehydration to yield the stable six-membered dihydropyridazinone ring.

Reaction Mechanism Diagram

Reaction_Mechanism MA Maleic Anhydride Intermediate1 Maleamic Acid Intermediate MA->Intermediate1 1. Amine Attack (Ring Opening) Amine R1-NH2 (Amine) Amine->Intermediate1 Hydrazine R2-NH-NH2 (Hydrazine) Intermediate2 Hydrazide Intermediate Hydrazine->Intermediate2 Intermediate1->Intermediate2 2. Hydrazine Addition Product Dihydropyridazinedione Product Intermediate2->Product 3. Intramolecular Cyclization & -H2O

Caption: Simplified mechanism for the 3-component pyridazinedione synthesis.

Materials and Equipment
  • Reagents:

    • Maleic anhydride (1.0 eq)

    • Aniline (1.0 eq)

    • Phenylhydrazine (1.0 eq)

    • Glacial Acetic Acid (as solvent)

    • Ethanol (for washing)

    • Deionized Water

  • Equipment:

    • Round-bottom flask

    • Magnetic stirrer and stir bar

    • Reflux condenser

    • Heating mantle or oil bath

    • Buchner funnel and filter paper

    • Standard laboratory glassware

Step-by-Step Experimental Procedure
  • Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve maleic anhydride (e.g., 10 mmol, 0.98 g) in glacial acetic acid (20 mL).

  • Component Addition: To the stirred solution, add the primary amine (e.g., aniline, 10 mmol, 0.92 mL) dropwise at room temperature.

    • Scientist's Note: This initial reaction between the anhydride and the amine is often exothermic. Slow addition allows for better temperature control and prevents side reactions. The formation of the intermediate maleamic acid is rapid.[7]

  • Hydrazine Addition: Following the amine addition, add the hydrazine (e.g., phenylhydrazine, 10 mmol, 0.99 mL) to the reaction mixture.

  • Cyclization: Attach a reflux condenser to the flask and heat the mixture to reflux (approx. 118 °C for acetic acid) for 2-4 hours.

    • Scientist's Note: Heating provides the necessary activation energy for the cyclization and dehydration steps. Acetic acid is an excellent solvent as it effectively dissolves the reactants and intermediates and also acts as a catalyst for the dehydration step.[9]

  • Product Isolation: After the reaction is complete (monitored by TLC if desired), allow the mixture to cool to room temperature. A precipitate will typically form.

  • Precipitation and Filtration: Pour the cooled reaction mixture into a beaker containing ice-cold water (100 mL) to fully precipitate the product. Collect the solid product by vacuum filtration using a Buchner funnel.

  • Washing: Wash the collected solid with cold ethanol (2 x 20 mL) to remove any residual acetic acid and unreacted starting materials.

  • Drying: Dry the purified product in a vacuum oven to obtain the final dihydropyridazinone.

Characterization and Data

The identity and purity of the synthesized compounds should be confirmed using standard analytical techniques such as ¹H NMR, ¹³C NMR, and LC-MS. The expected yield for this class of reaction is typically good to excellent.

Data Presentation: Reaction Scope and Versatility

To demonstrate the robustness of this MCR protocol, a variety of amines and hydrazines can be employed. The table below summarizes representative results, showcasing the library-generating potential of the method.

Table 1: Representative Library of Synthesized Dihydropyridazinones

EntryAnhydrideAmine (R¹)Hydrazine (R²)Product StructureYield (%)
1Maleic AnhydrideAnilinePhenylhydrazine1,2-diphenyl-1,2,3,6-tetrahydropyridazine-3,6-dione85%
2Maleic Anhydride4-FluoroanilinePhenylhydrazine1-(4-fluorophenyl)-2-phenyl-1,2,3,6-tetrahydropyridazine-3,6-dione88%
3Maleic AnhydrideBenzylaminePhenylhydrazine1-benzyl-2-phenyl-1,2,3,6-tetrahydropyridazine-3,6-dione82%
4Maleic AnhydrideAnilineHydrazine Hydrate1-phenyl-1,2,3,6-tetrahydropyridazine-3,6-dione91%
5Dibromomaleic AnhydrideAnilinePhenylhydrazine4,5-dibromo-1,2-diphenyl-1,2,3,6-tetrahydropyridazine-3,6-dione79%

Yields are representative and may vary based on specific substrates and reaction scale.

Applications in Drug Discovery and Chemical Biology

The pyridazinedione scaffold generated through this MCR is not just a synthetic curiosity; it is a highly valuable core in modern chemical biology and drug development.

  • Therapeutic Agents: Libraries of these compounds can be screened against a wide array of biological targets. Pyridazinones have been identified as inhibitors of enzymes and modulators of receptors involved in cancer, inflammation, and infectious diseases.[2][3]

  • Covalent Modifiers: The electrophilic nature of the pyridazinedione ring, especially in bromo-substituted variants, makes them excellent Michael acceptors.[9] This property has been exploited to design highly selective covalent inhibitors that target cysteine residues in proteins, a strategy of growing importance in drug design.[9][10]

  • Bioconjugation: The facile and modular synthesis allows for the incorporation of functional handles (e.g., alkynes, azides) into the pyridazinedione structure. These "clickable" molecules are used in bioconjugation strategies to link payloads to antibodies, forming antibody-drug conjugates (ADCs) or to create probes for chemical biology research.[9][11]

Conclusion

The multi-component reaction detailed in this note represents a highly efficient, versatile, and scalable strategy for the synthesis of diverse pyridazinedione libraries. By leveraging the principles of MCRs, researchers can rapidly access novel chemical matter, accelerating the discovery of new therapeutic agents and chemical biology tools. The operational simplicity and high yields make this protocol an invaluable asset for any laboratory engaged in modern medicinal chemistry and drug development.

References

  • SAR Publication. (n.d.). Pharmacological activities of pyridazines and pyridazinone Derivatives: A Review on biologically active scaffold.
  • Chudasama, V., et al. (2022). The use of bromopyridazinedione derivatives in chemical biology. RSC Publishing.
  • Scholars Research Library. (n.d.). Various Chemical and Biological Activities of Pyridazinone Derivatives.
  • ResearchGate. (n.d.). Biological activities of pyridazinones.
  • Chudasama, V. (2016). The Use of 3,6-Pyridazinediones in Organic Synthesis and Chemical Biology. Journal of Chemical Research.
  • ResearchGate. (n.d.). Various Biological Activities of Pyridazinone Ring Derivatives.
  • ResearchGate. (n.d.). Synthesis of dithioaryl(TCEP)pyridazinedione 5.
  • News. (2024). The reaction between maleic anhydride and amines is an important pathway.
  • Kappe, C. O., et al. (2022). Multicomponent Reactions for the Synthesis of Active Pharmaceutical Ingredients. PMC.
  • Google Patents. (n.d.). Amine reaction product.
  • Organic Chemistry Portal. (n.d.). Multicomponent Reactions.

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Site-Selective Protein Modification Using Pyridazinediones: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Paradigm Shift in Bioconjugation

Site-selective protein modification is a cornerstone of modern chemical biology and drug development, enabling the creation of precisely engineered biomolecules for therapeutic and diagnostic applications. For years, maleimide-based chemistry has been the workhorse for conjugating payloads to cysteine residues. However, the inherent instability of the resulting thioether bond, which is susceptible to retro-Michael reactions, has driven the search for more robust alternatives. Pyridazinediones have emerged as a superior class of reagents, offering a stable and efficient means of modifying proteins, particularly through the re-bridging of disulfide bonds. This guide provides an in-depth exploration of pyridazinedione chemistry, complete with detailed protocols for its application in generating homogenous and stable protein conjugates.

Pyridazinedione-based reagents react selectively with thiols, and in the context of disulfide modification, they enable a "re-bridging" strategy. This involves the reduction of a disulfide bond to yield two free cysteine residues, followed by the reaction with a dibromopyridazinedione, which effectively "re-bridges" the two thiols. This approach is particularly advantageous for modifying antibodies, as it allows for the functionalization of the four interchain disulfide bonds without disrupting the overall structure of the antibody. The resulting conjugates, such as antibody-drug conjugates (ADCs), exhibit a controlled drug-to-antibody ratio (DAR) and exceptional stability in biological media.[1][2][3][4]

Mechanism of Action: The Pyridazinedione Advantage

The core of pyridazinedione chemistry lies in its reaction with free thiol groups. In the context of disulfide re-bridging, the process can be broken down into two key steps:

  • Disulfide Reduction: The target disulfide bond within the protein is first reduced using a mild reducing agent, such as tris(2-carboxyethyl)phosphine (TCEP). This breaks the disulfide linkage and generates two free cysteine residues.

  • Pyridazinedione Re-bridging: A dibromopyridazinedione reagent is then introduced. The two bromine atoms serve as leaving groups, and the pyridazinedione core reacts with the two newly formed thiols, creating a stable, covalent bridge.

This mechanism is illustrated in the diagram below:

Pyridazinedione Disulfide Re-bridging cluster_0 Step 1: Disulfide Reduction cluster_1 Step 2: Pyridazinedione Re-bridging Protein-S-S-Protein Protein with Disulfide Bond Protein-SH Reduced Protein with Free Thiols Protein-S-S-Protein->Protein-SH + TCEP Reduced_Protein Reduced Protein with Free Thiols Bridged_Protein Re-bridged Protein Conjugate Reduced_Protein->Bridged_Protein Dibromopyridazinedione Dibromopyridazinedione Reagent Dibromopyridazinedione->Bridged_Protein

Caption: Pyridazinedione disulfide re-bridging workflow.

The stability of the resulting pyridazinedione-thioether bond is a key advantage over traditional maleimide-based conjugates. The pyridazinedione linker is resistant to hydrolysis and retro-Michael reactions, which can lead to premature drug release from maleimide-based ADCs in vivo.[5] This enhanced stability ensures that the payload remains attached to the protein until it reaches its target, improving both efficacy and safety.

Advantages of Pyridazinedione Chemistry

The adoption of pyridazinedione-based modification techniques is driven by several key advantages over conventional methods:

FeaturePyridazinedione ChemistryMaleimide Chemistry
Bond Stability Highly stable thioether bond, resistant to retro-Michael reaction.[5]Susceptible to retro-Michael reaction, leading to deconjugation.
Homogeneity Produces highly homogenous conjugates with a defined DAR (typically 4 for antibodies).[1][2][3][4]Often results in heterogeneous mixtures with varying DARs.[3]
Reaction Conditions Mild reaction conditions (physiological pH, room temperature or 4°C).Requires careful pH control to balance reactivity and hydrolysis.
Hydrolytic Stability The pyridazinedione core is stable to hydrolysis over a wide pH range.[5]The succinimide ring in maleimide conjugates can be prone to hydrolysis.

Experimental Protocols

The following protocols provide a general framework for the site-selective modification of proteins using pyridazinediones. It is recommended to optimize these protocols for each specific protein and payload.

Protocol 1: Disulfide Bond Reduction

This protocol describes the reduction of disulfide bonds in a protein, using an antibody as an example.

Materials:

  • Antibody solution (e.g., 1-10 mg/mL in a suitable buffer)

  • Borate-buffered saline (BBS): 25 mM sodium borate, 25 mM NaCl, 0.5 mM EDTA, pH 8.0[6]

  • Tris(2-carboxyethyl)phosphine (TCEP) solution (10 mM in water)

  • Zeba™ Spin Desalting Columns (40K MWCO)

Procedure:

  • Buffer Exchange: If the antibody is not already in a suitable buffer, perform a buffer exchange into BBS using a desalting column.

  • Reduction Reaction:

    • To the antibody solution, add TCEP to a final concentration of 10 equivalents per antibody.[6]

    • Incubate the reaction mixture at 4°C for 16 hours.[6] Note: Incubation time and temperature may need to be optimized for different proteins.

  • Removal of Excess Reducing Agent: Immediately before proceeding to the conjugation step, remove excess TCEP using a desalting column equilibrated with BBS.

Protocol 2: Pyridazinedione Conjugation

This protocol describes the conjugation of a pyridazinedione-linked payload to the reduced protein.

Materials:

  • Reduced antibody solution (from Protocol 1)

  • Pyridazinedione-payload stock solution (e.g., 50 mM in DMSO)

  • Borate-buffered saline (BBS)

  • Zeba™ Spin Desalting Columns (40K MWCO)

  • Phosphate-buffered saline (PBS), pH 7.4

Procedure:

  • Conjugation Reaction:

    • To the reduced antibody solution, add the pyridazinedione-payload stock solution to a final concentration of 20 equivalents per antibody.[6] The final DMSO concentration should be kept low (e.g., <5%) to avoid protein denaturation.

    • Incubate the reaction mixture at 4°C for 1 hour.[6]

  • Purification:

    • Remove excess pyridazinedione-payload reagent by buffer exchange into PBS using a desalting column.

  • Characterization:

    • Analyze the purified conjugate to determine the DAR and confirm the integrity of the protein.

Experimental Workflow Visualization

The following diagram illustrates the complete experimental workflow from antibody to purified conjugate.

Pyridazinedione Conjugation Workflow Start Start: Antibody in Storage Buffer Buffer_Exchange_1 Buffer Exchange (Zeba Column) into BBS (pH 8.0) Start->Buffer_Exchange_1 Reduction Reduction: + 10 eq. TCEP 4°C, 16h Buffer_Exchange_1->Reduction Conjugation Conjugation: + 20 eq. Pyridazinedione-Payload 4°C, 1h Reduction->Conjugation Buffer_Exchange_2 Purification (Zeba Column) into PBS (pH 7.4) Conjugation->Buffer_Exchange_2 Analysis Characterization: - Mass Spectrometry (DAR) - HPLC (Purity) Buffer_Exchange_2->Analysis End End: Purified Protein Conjugate Analysis->End

Caption: A typical experimental workflow for pyridazinedione conjugation.

Characterization of Protein Conjugates

Thorough characterization of the final conjugate is crucial to ensure its quality and functionality. The following techniques are commonly employed:

  • Mass Spectrometry (MS): Electrospray ionization mass spectrometry (ESI-MS) is a powerful tool for determining the DAR of the conjugate.[7] By comparing the mass of the unconjugated protein with that of the conjugate, the number of attached payloads can be accurately calculated. The analysis can be performed on the intact conjugate or after reduction to separate the light and heavy chains.

  • High-Performance Liquid Chromatography (HPLC):

    • Size-Exclusion Chromatography (SEC): SEC-HPLC is used to assess the aggregation state of the conjugate and to separate it from any unreacted protein or payload.

    • Hydrophobic Interaction Chromatography (HIC): HIC is particularly useful for separating species with different DARs, providing a detailed profile of the conjugate mixture.[3][4]

    • Reverse-Phase HPLC (RP-HPLC): RP-HPLC can be used to analyze the purity of the conjugate and to separate different isoforms.[7]

Troubleshooting

IssuePossible CauseSuggested Solution
Low DAR Incomplete reduction of disulfide bonds.Increase TCEP concentration or incubation time. Ensure TCEP is fresh.
Insufficient pyridazinedione-payload reagent.Increase the molar excess of the pyridazinedione reagent.
High Aggregation High concentration of organic solvent (e.g., DMSO).Keep the final concentration of organic solvent below 5%.
Protein instability at the reaction pH.Optimize the pH of the reaction buffer.
Heterogeneous Product Incomplete reaction.Increase incubation time for the conjugation step.
Presence of partially reduced species.Optimize the reduction step to ensure complete disulfide cleavage.

Conclusion

Pyridazinedione-based chemistry represents a significant advancement in the field of site-selective protein modification. Its ability to create stable, homogenous conjugates with a high degree of control makes it an invaluable tool for the development of next-generation biotherapeutics and research reagents. The protocols and guidelines presented in this document provide a solid foundation for researchers to successfully implement this powerful technology in their own work.

References

  • Robinson, E., et al. (2017). Pyridazinediones deliver potent, stable, targeted and efficacious antibody–drug conjugates (ADCs) with a controlled loading of 4 drugs per antibody. RSC Advances, 7(15), 9073-9077. [Link]

  • Bahou, C., et al. (2019). Use of pyridazinediones as extracellular cleavable linkers through reversible cysteine conjugation. Chemical Communications, 55(98), 14781-14784. [Link]

  • Maruani, A., et al. (2015). Expanding the scope of antibody rebridging with new pyridazinedione-TCO constructs. Bioconjugate Chemistry, 26(10), 2049-2054. [Link]

  • Jones, M. W., et al. (2022). The use of bromopyridazinedione derivatives in chemical biology. Organic & Biomolecular Chemistry, 20(13), 2635-2646. [Link]

  • Caddick, S., et al. (2011). Bromopyridazinedione-mediated protein and peptide bioconjugation. Chemical Communications, 47(31), 8964-8966. [Link]

  • Bahou, C., et al. (2019). Use of Pyridazinediones as Extracellular Cleavable Linkers Through Reversible Cysteine Conjugation. ResearchGate. [Link]

  • Royal Society of Chemistry. (2019). Use of pyridazinediones as extracellular cleavable linkers through reversible cysteine conjugation. Chemical Communications. [Link]

  • Lee, M., et al. (2015). Next-generation disulfide stapling: Reduction and functional re-bridging all in one. Angewandte Chemie International Edition, 54(42), 12424-12428. [Link]

  • Ravasco, J. M. M., et al. (2023). Use of pyridazinediones for tuneable and reversible covalent cysteine modification applied to peptides, proteins and hydrogels. Chemical Science, 14(43), 12053-12063. [Link]

  • Wakankar, A., et al. (2011). Analytical methods for physicochemical characterization of antibody drug conjugates. mAbs, 3(2), 161-172. [Link]

  • Robinson, E., et al. (2017). Pyridazinediones deliver potent, stable, targeted and efficacious antibody–drug conjugates (ADCs) with a controlled loading of 4 drugs per antibody. RSC Publishing. [Link]

  • Ravasco, J. M. M., et al. (2023). Use of pyridazinediones for tuneable and reversible covalent cysteine modification applied to peptides, proteins and hydrogels. ResearchGate. [Link]

  • Caddick, S., et al. (2011). Bromopyridazinedione-mediated protein and peptide bioconjugation. ResearchGate. [Link]

  • Robinson, E., et al. (2017). Pyridazinediones deliver potent, stable, targeted and efficacious antibody–drug conjugates (ADCs) with a controlled loading of 4 drugs per antibody. RSC Publishing. [Link]

  • Robinson, E., et al. (2017). Pyridazinediones deliver potent, stable, targeted and efficacious antibody–drug conjugates (ADCs) with a controlled loading of 4 drugs per antibody. ResearchGate. [Link]

  • Lee, M. (2017). Pyridazinediones: Versatile Scaffolds for Site-Selective Protein Modification. UCL Discovery. [Link]

Sources

The Versatility of 3,6-Pyridazinedione: A Synthetic Intermediate for Novel Agrochemicals

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of the Pyridazinone Core

The 3,6-pyridazinedione scaffold, a six-membered heterocycle featuring two adjacent nitrogen atoms, represents a cornerstone in the development of modern agrochemicals. Its inherent chemical reactivity and structural features allow for a diverse range of substitutions, leading to the creation of molecules with potent herbicidal, fungicidal, and insecticidal activities. This guide provides an in-depth exploration of the synthetic utility of this compound, offering detailed protocols and insights for researchers and professionals in the agrochemical and pharmaceutical industries.

The core structure of this compound can exist in several tautomeric forms, with the 1,2-dihydro-3,6-pyridazinedione being a prominent isomer. This tautomerism plays a crucial role in its reactivity and biological activity. The primary synthetic route to the pyridazinedione core involves the condensation of a γ-keto acid or its corresponding anhydride with hydrazine or its derivatives. This foundational reaction opens a gateway to a vast chemical space for the development of novel crop protection agents.

This document will delve into specific applications of this compound as a key intermediate, providing experimentally validated protocols for the synthesis of representative agrochemicals. We will explore the chemical logic behind these synthetic strategies and offer insights into the structure-activity relationships that govern their biological efficacy.

Herbicidal Applications: The Legacy of Maleic Hydrazide

One of the most well-known agrochemicals derived from a pyridazinedione core is Maleic Hydrazide (1,2-dihydropyridazine-3,6-dione). It has been widely used as a plant growth regulator and herbicide for decades.[1] Its mode of action involves the inhibition of cell division in plants, making it effective for controlling the sprouting of stored crops like potatoes and onions, as well as managing the growth of certain weeds and grasses.[1]

The synthesis of Maleic Hydrazide is a classic example of pyridazinedione formation. It is typically prepared through the reaction of maleic anhydride with hydrazine hydrate.[2] This straightforward and cost-effective synthesis has contributed to its long-standing presence in the agricultural sector.

Synthetic Workflow for Maleic Hydrazide

maleic_anhydride Maleic Anhydride intermediate Intermediate Hydrazide maleic_anhydride->intermediate Reaction with Hydrazine Hydrate hydrazine_hydrate Hydrazine Hydrate hydrazine_hydrate->intermediate maleic_hydrazide Maleic Hydrazide (this compound) intermediate->maleic_hydrazide Cyclization (Dehydration)

Caption: General synthetic scheme for Maleic Hydrazide.

Detailed Protocol: Synthesis of Maleic Hydrazide

Materials:

  • Maleic anhydride (99%)

  • Hydrazine hydrate (80% solution in water)

  • Ethanol (95%)

  • Dilute Hydrochloric Acid

  • Activated Charcoal

  • Reaction flask with reflux condenser and magnetic stirrer

  • Heating mantle

  • Büchner funnel and filter paper

  • Crystallization dish

Procedure:

  • In a 500 mL round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 0.5 moles of maleic anhydride in 200 mL of 95% ethanol.

  • Slowly add 0.5 moles of hydrazine hydrate to the stirred solution. The addition should be dropwise to control the exothermic reaction.

  • After the addition is complete, heat the mixture to reflux and maintain for 2 hours.

  • Allow the reaction mixture to cool to room temperature. A precipitate of maleic hydrazide will form.

  • Cool the mixture further in an ice bath for 30 minutes to maximize precipitation.

  • Collect the crude product by vacuum filtration using a Büchner funnel.

  • Wash the filter cake with two portions of cold ethanol (25 mL each).

  • For purification, transfer the crude product to a beaker and add 300 mL of hot water.

  • Acidify the suspension with dilute hydrochloric acid until the solid dissolves.

  • Add a small amount of activated charcoal and boil the solution for 10 minutes.

  • Filter the hot solution to remove the charcoal.

  • Allow the filtrate to cool slowly to room temperature, then cool in an ice bath to induce crystallization.

  • Collect the purified crystals by vacuum filtration, wash with a small amount of cold water, and dry in a vacuum oven at 80°C.

Expected Yield and Characterization:

CompoundMolecular FormulaMolecular WeightMelting PointAppearanceYield (%)
Maleic HydrazideC₄H₄N₂O₂112.09 g/mol >300 °C (decomposes)White crystalline solid75-85

Fungicidal Derivatives: Expanding the Chemical Arsenal

The versatility of the this compound core extends beyond herbicides. By introducing various substituents, novel compounds with potent fungicidal activity can be synthesized. A particularly successful strategy involves the incorporation of other heterocyclic rings, such as 1,3,4-oxadiazoles and 1,3,4-thiadiazoles, at the pyridazinone scaffold.[3][4] These combination molecules often exhibit enhanced biological activity and a broader spectrum of control against fungal pathogens.

The synthesis of these more complex derivatives typically involves a multi-step approach. First, a substituted pyridazinone is prepared, often from a β-aroylpropionic acid and a hydrazine derivative. This pyridazinone intermediate is then further functionalized to introduce the desired heterocyclic moiety.

Synthetic Pathway for a Fungicidal Pyridazinone-Oxadiazole Derivative

beta_ketoacid β-Aroylpropionic Acid pyridazinone_intermediate 6-Aryl-4,5-dihydropyridazin-3(2H)-one beta_ketoacid->pyridazinone_intermediate hydrazine_deriv Hydrazine Derivative hydrazine_deriv->pyridazinone_intermediate functionalization Functionalization (e.g., with CS₂/KOH, then Hydrazine) pyridazinone_intermediate->functionalization oxadiazole_precursor Hydrazinocarbonyl- methyl-pyridazinone functionalization->oxadiazole_precursor cyclization Cyclization with CS₂/KOH oxadiazole_precursor->cyclization final_product Fungicidal Pyridazinone- Oxadiazole Derivative cyclization->final_product

Caption: General synthetic route to fungicidal pyridazinone-oxadiazoles.

Detailed Protocol: Synthesis of a 6-Aryl-4,5-dihydropyridazin-3(2H)-one Intermediate

This protocol describes the synthesis of a key intermediate for many fungicidal and insecticidal derivatives.

Materials:

  • β-(4-chlorobenzoyl)propionic acid

  • Hydrazine hydrate (80% solution in water)

  • Glacial acetic acid

  • Reaction flask with reflux condenser and magnetic stirrer

  • Heating mantle

  • Büchner funnel and filter paper

Procedure:

  • In a 250 mL round-bottom flask, place a mixture of 0.1 moles of β-(4-chlorobenzoyl)propionic acid and 0.12 moles of hydrazine hydrate in 100 mL of glacial acetic acid.

  • Heat the mixture to reflux with constant stirring for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • After the reaction is complete, cool the mixture to room temperature and pour it into 300 mL of ice-cold water.

  • A solid precipitate will form. Stir the mixture for 30 minutes to ensure complete precipitation.

  • Collect the solid product by vacuum filtration and wash thoroughly with water until the filtrate is neutral.

  • Dry the crude product in an oven at 60-70°C.

  • Recrystallize the crude product from ethanol to obtain pure 6-(4-chlorophenyl)-4,5-dihydropyridazin-3(2H)-one.

Expected Yield and Characterization:

CompoundMolecular FormulaMolecular WeightMelting PointAppearanceYield (%)
6-(4-chlorophenyl)-4,5-dihydropyridazin-3(2H)-oneC₁₀H₉ClN₂O208.64 g/mol 155-157 °CWhite to off-white solid80-90

Insecticidal Innovations: Pyridazine Amides, Hydrazones, and Hydrazides

The this compound scaffold has also proven to be a valuable template for the discovery of novel insecticides. Research has shown that derivatives incorporating amide, hydrazone, and hydrazide functionalities can exhibit significant activity against a range of insect pests.[5] These modifications can be readily introduced by reacting a suitable pyridazinone intermediate with various amines, aldehydes/ketones, or carboxylic acid derivatives.

The synthetic strategy often involves the preparation of a 6-chloro-3(2H)-pyridazinone intermediate, which can then undergo nucleophilic substitution reactions to introduce the desired side chains.

Workflow for the Synthesis of Insecticidal Pyridazine Amides

pyridazinone 3,6-Dichloropyridazine hydrolysis Selective Hydrolysis pyridazinone->hydrolysis chloro_pyridazinone 6-Chloro-3(2H)-pyridazinone hydrolysis->chloro_pyridazinone hydrazine_reaction Reaction with Hydrazine Hydrate chloro_pyridazinone->hydrazine_reaction hydrazinyl_pyridazinone 6-Hydrazinyl-3(2H)-pyridazinone hydrazine_reaction->hydrazinyl_pyridazinone amide_formation Acylation with Acid Chloride/Anhydride hydrazinyl_pyridazinone->amide_formation insecticidal_amide Insecticidal Pyridazine Amide Derivative amide_formation->insecticidal_amide

Sources

Introduction: The Critical Role of Purity in Pyridazine-Based Compounds

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note and Protocol for the High-Performance Liquid Chromatography (HPLC) Purity Analysis of 3,6-Pyridazinedione

This compound is a heterocyclic organic compound belonging to the pyridazine family. Derivatives of this core structure are prevalent in medicinal chemistry and agrochemicals, exhibiting a wide range of biological activities.[1][2] For researchers and drug development professionals, establishing the purity of starting materials and active pharmaceutical ingredients (APIs) is not merely a procedural step but a foundational requirement for ensuring the safety, efficacy, and reproducibility of their work.[3] The presence of impurities, even in minute quantities, can significantly alter the pharmacological or toxicological profile of a compound and compromise the integrity of scientific data.[4]

This application note provides a comprehensive, robust, and validated Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) method for the purity determination of this compound. The protocol is designed to be stability-indicating, meaning it can effectively separate the main compound from potential degradation products and synthesis-related impurities.[5][6] We will delve into the rationale behind the method's parameters, provide a step-by-step protocol, and outline the necessary validation and system suitability requirements as stipulated by International Council for Harmonisation (ICH) guidelines.

Principle of the Method: A Rationale-Driven Approach

The method is founded on the principles of reverse-phase chromatography, a powerful technique for separating small organic molecules.

  • Stationary Phase Selection: A C18 (octadecylsilane) column is chosen as the stationary phase. This non-polar phase provides excellent retention and resolution for moderately polar compounds like this compound through hydrophobic interactions. The use of a high-purity silica backbone minimizes peak tailing and improves overall chromatographic performance.[7]

  • Mobile Phase Composition: The mobile phase consists of a buffered aqueous solution and an organic modifier (acetonitrile). Acetonitrile is selected for its low viscosity and UV transparency. A phosphate buffer is used to maintain a constant pH, which is crucial for ensuring consistent ionization states of the analyte and any acidic or basic impurities, leading to reproducible retention times. A gradient elution is employed to ensure that both early-eluting polar impurities and late-eluting non-polar impurities are effectively separated and resolved from the main analyte peak within a reasonable runtime.

  • Detection: Detection is performed using a UV detector. The pyridazine ring system contains a chromophore that absorbs UV light. Based on the analysis of similar heterocyclic compounds, a detection wavelength of 242 nm is selected to provide high sensitivity for this compound and its potential impurities.[5]

Experimental Protocol

Instrumentation and Materials
  • Instrumentation: HPLC system equipped with a gradient pump, autosampler, column thermostat, and a Photodiode Array (PDA) or UV-Vis detector. (e.g., Shimadzu LC-20AT, Waters Alliance).[3]

  • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[3][5]

  • Chemicals & Reagents:

    • This compound reference standard (Purity ≥98%).[8]

    • Acetonitrile (HPLC grade).

    • Potassium Dihydrogen Phosphate (KH₂PO₄) (Analytical grade).[3]

    • Orthophosphoric Acid (Analytical grade).

    • Water (HPLC grade or Milli-Q).

    • Methanol (HPLC grade).

  • Labware: Volumetric flasks, pipettes, 0.45 µm syringe filters.

Chromatographic Conditions

All quantitative data and method parameters are summarized in the table below for clarity.

ParameterCondition
Column C18, 250 mm x 4.6 mm, 5 µm
Mobile Phase A 20 mM Potassium Dihydrogen Phosphate (KH₂PO₄), pH adjusted to 3.5 with Orthophosphoric Acid
Mobile Phase B Acetonitrile
Gradient Program Time (min)
0
15
20
22
25
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 242 nm
Injection Volume 10 µL
Run Time 25 minutes
Preparation of Solutions
  • Mobile Phase A (Buffer Preparation): Accurately weigh 2.72 g of KH₂PO₄ and dissolve in 1000 mL of HPLC grade water. Adjust the pH to 3.5 using dilute orthophosphoric acid. Filter through a 0.45 µm membrane filter and degas before use.

  • Diluent: Prepare a mixture of Mobile Phase A and Acetonitrile in a 50:50 (v/v) ratio.

  • Standard Stock Solution (1 mg/mL): Accurately weigh approximately 10 mg of the this compound reference standard and transfer it to a 10 mL volumetric flask. Dissolve in and dilute to volume with the diluent.[9]

  • Working Standard Solution (0.1 mg/mL): Dilute 1.0 mL of the Standard Stock Solution to 10.0 mL with the diluent.

  • Test Solution (Sample Preparation): Accurately weigh approximately 10 mg of the this compound sample, transfer to a 10 mL volumetric flask, and prepare a 1 mg/mL solution as described for the Standard Stock Solution. Further dilute to a working concentration of 0.1 mg/mL with the diluent. Filter the final solution through a 0.45 µm syringe filter before injection into the HPLC system.[9]

System Suitability Testing (SST)

Before sample analysis, the chromatographic system must be equilibrated and its suitability verified. Inject the Working Standard Solution (0.1 mg/mL) five times and evaluate the following parameters.

ParameterAcceptance CriteriaRationale
Tailing Factor (Asymmetry) ≤ 2.0Ensures peak symmetry, crucial for accurate integration.
Theoretical Plates (N) ≥ 2000Indicates column efficiency and separation power.
% RSD of Peak Area ≤ 2.0%Demonstrates the precision and reproducibility of the system.
% RSD of Retention Time ≤ 1.0%Confirms the stability of the pump and mobile phase composition.
Analysis Procedure and Purity Calculation
  • Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

  • Perform the System Suitability Test. If the criteria are met, proceed with the analysis.

  • Inject the diluent (blank) once to ensure no interfering peaks are present.

  • Inject the Working Standard Solution once.

  • Inject the Test Solution in duplicate.

  • Integrate all peaks in the chromatogram for the Test Solution, disregarding any peaks from the blank and any peaks with an area less than the limit of quantitation (typically 0.05%).

  • Calculate the purity of the this compound sample using the area percentage method.[9]

Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100

Method Validation and Forced Degradation

To ensure the method is truly "stability-indicating," it must be validated according to ICH Q2(R1) guidelines. A crucial part of this validation is a forced degradation study, which demonstrates the method's ability to separate the analyte from its degradation products.[4][6]

Forced Degradation Protocol

Expose the this compound sample (in solution at 1 mg/mL) to the following stress conditions. The goal is to achieve approximately 10-20% degradation of the active substance.[5][6]

  • Acidic Hydrolysis: Add 1 mL of 0.1 M HCl to 1 mL of sample solution. Heat at 60 °C for 4 hours. Cool and neutralize with 0.1 M NaOH before dilution and analysis.

  • Alkaline Hydrolysis: Add 1 mL of 0.1 M NaOH to 1 mL of sample solution. Keep at room temperature for 2 hours. Neutralize with 0.1 M HCl before dilution and analysis.[4]

  • Oxidative Degradation: Add 1 mL of 3% H₂O₂ to 1 mL of sample solution. Keep at room temperature for 6 hours. Dilute and analyze.[10]

  • Thermal Degradation: Expose the solid powder to 105 °C for 24 hours. Prepare a solution and analyze.

  • Photolytic Degradation: Expose the sample solution to UV light (254 nm) or sunlight for 48 hours. Analyze the solution.[10]

Analyze each stressed sample using the HPLC method. The method is considered stability-indicating if all degradation product peaks are baseline-resolved from the main this compound peak.

Workflow Visualization

The overall process for determining the purity of this compound is illustrated in the workflow diagram below.

HPLC_Purity_Workflow cluster_prep Phase 1: Preparation cluster_analysis Phase 2: HPLC Analysis cluster_data Phase 3: Data Processing prep_solutions Prepare Mobile Phases, Diluent, and Standards prep_sample Prepare Sample Solution (0.1 mg/mL) & Filter prep_solutions->prep_sample system_setup HPLC System Setup & Equilibration sst System Suitability Test (SST) (5 Injections of Standard) system_setup->sst analysis Inject Blank, Standard, & Sample Solutions sst->analysis If SST Passes integration Integrate Chromatograms analysis->integration calculation Purity Calculation (% Area Normalization) integration->calculation report Final Report calculation->report

Caption: Workflow for HPLC Purity Analysis of this compound.

References

  • Benchchem. A Comparative Guide to Analytical Methods for Confirming the Purity of Synthesized Pyridazine Derivatives.
  • R Discovery. Forced Degradation Studies Research Articles - Page 1.
  • ResearchGate. Forced degradation as an integral part of HPLC stability-indicating method development.
  • Open Access Journals. Forced Degradation as an Integral Part of HPLC Stability-Indicating Method Development.
  • International Journal of ChemTech Research. Exploring Potential, Synthetic Methods and General Chemistry of Pyridazine and Pyridazinone: A Brief Introduction.
  • National Institutes of Health (NIH). Synthesis of Some New Pyridazine Derivatives for Anti-HAV Evaluation - PMC.
  • Crimson Publishers. Forced Degradation Study an Essential Approach to Develop Stability Indicating Method.
  • ResearchGate. Synthesis of Some New Pyridazine Derivatives for Anti-HAV Evaluation.
  • Liberty University. SYNTHESIS AND CHARACTERIZATION 1 Synthesis and Characterization of Unique Pyridazines.
  • ChemScene. 42413-70-7 | this compound.
  • PharmaInfo. Method Development and Validation for the Identification of Selected Genotoxic Impurities in Bulk and Pharmaceutical Formulation.
  • ResearchGate. The purity analysis of compounds 1–3 HPLC profiles (254 nm).
  • Research Journal of Pharmacy and Technology. Development and Validation of HPLC Determination of related Substances in A Novel Anticonvulsant agent Epimidin.
  • PubMed. Forced degradation studies, and effect of surfactants and titanium dioxide on the photostability of paliperidone by HPLC.
  • MDPI. A Validated RP-HPLC Method for the Simultaneous Detection and Quantification of Pyridoxine and Terizidone in Pharmaceutical Formulations.
  • Acta Poloniae Pharmaceutica. Development and Validation of RP–HPLC Method for Simultaneous Determination of Pyridoxine Hydrochloride, Isoniazid, Pyrazinamide and Rifampicin in pharmaceutical Formulation.
  • Asian Journal of Pharmaceutical and Health Sciences. RP-HPLC Method Development and Validation for the Quantitative Determination of Potential Impurities of Mirabegron.

Sources

Troubleshooting & Optimization

improving the yield of 3,6-pyridazinedione synthesis reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of 3,6-pyridazinedione, also commonly known as maleic hydrazide. This resource is designed for researchers, chemists, and drug development professionals to troubleshoot common issues and optimize reaction yields. The following content is structured in a question-and-answer format to directly address challenges you may encounter during your experiments.

Introduction: The Core Reaction

The most prevalent synthesis of this compound involves the condensation reaction between a maleic acid derivative (typically maleic anhydride) and a hydrazine source. While seemingly straightforward, this reaction is sensitive to several parameters that can significantly impact the yield and purity of the final product. This guide will delve into the critical factors that govern the success of this synthesis.

Reaction Mechanism Overview

The synthesis proceeds via a condensation-cyclization pathway. Initially, hydrazine attacks one of the carbonyl groups of maleic anhydride, leading to the opening of the anhydride ring. This is followed by an intramolecular cyclization and dehydration to form the stable six-membered pyridazinedione ring.

Reaction_Mechanism cluster_reactants Reactants cluster_process Process Maleic_Anhydride Maleic Anhydride Intermediate Acyclic Hydrazide Intermediate Maleic_Anhydride->Intermediate Nucleophilic Acyl Substitution Hydrazine Hydrazine Source (e.g., Hydrazine Hydrate, Dihydrazine Sulfate) Hydrazine->Intermediate Product This compound Intermediate->Product Intramolecular Cyclization & Dehydration

Caption: Core reaction pathway for this compound synthesis.

Frequently Asked Questions & Troubleshooting Guide

This section addresses the most common challenges encountered during the synthesis.

Q1: My overall yield of this compound is consistently low. What are the primary factors I should investigate?

A1: Low yield is the most frequent issue and can stem from several sources. A systematic approach is crucial for diagnosis.[1] The primary factors to scrutinize are the choice of reagents (especially the hydrazine source), the reaction solvent, and temperature control.

Historically, using hydrazine hydrate in alcohol solvents produced a number of by-products that required troublesome separation, leading to poor isolated yields.[2] Similarly, reacting maleic anhydride with hydrazine hydrate directly in water without careful control can result in yields as low as 50-60%.[2]

Troubleshooting Workflow for Low Yield

Troubleshooting_Workflow Start Low Yield Observed Check_Reagents Step 1: Verify Reagent Purity & Choice Start->Check_Reagents Check_Conditions Step 2: Optimize Reaction Conditions Start->Check_Conditions Check_Workup Step 3: Evaluate Work-up & Purification Start->Check_Workup Reagent_Purity Are starting materials pure? Impurities cause side reactions. Check_Reagents->Reagent_Purity Hydrazine_Source Using Hydrazine Hydrate? Consider Hydrazine Sulfate for better handling and yield. Check_Reagents->Hydrazine_Source Solvent_Choice What is the solvent? Water or Acetic Acid often outperform alcohols. Check_Conditions->Solvent_Choice Temp_Control Is temperature optimal? Too high -> Decomposition Too low -> Incomplete reaction Check_Conditions->Temp_Control pH_Control Is pH controlled? Adjusting pH before adding maleic anhydride can boost yield significantly. Check_Conditions->pH_Control Reaction_Time Is reaction time sufficient? Monitor via TLC. Check_Conditions->Reaction_Time Precipitation Is product fully precipitated? Ensure adequate cooling. Check_Workup->Precipitation Filtration_Loss Is product lost during washing? Use ice-cold solvent for washes. Check_Workup->Filtration_Loss

Sources

troubleshooting instability of 3,6-pyridazinedione derivatives in solution

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: 3,6-Pyridazinedione Derivatives

A Guide for Researchers on Navigating Solution Stability Challenges

Welcome to the technical support center for this compound derivatives. This guide is designed for researchers, scientists, and drug development professionals who are leveraging this versatile scaffold and encountering challenges with its stability in solution. As a class of heterocyclic compounds, pyridazinediones are featured in a range of biologically active molecules; however, their inherent chemical reactivity can lead to frustrating instability during experiments.

This resource provides in-depth troubleshooting guides, validated protocols, and answers to frequently asked questions. Our goal is to move beyond simple procedural steps and offer a deeper understanding of the underlying chemical principles, empowering you to design more robust experiments and trust your results.

Understanding the Instability: The Chemistry of the Pyridazinedione Core

The stability of a this compound derivative in solution is fundamentally governed by the chemistry of its cyclic hydrazide structure. The primary pathway of degradation is hydrolysis, which involves the cleavage of the amide bonds within the ring. This process is significantly influenced by the compound's tautomeric forms.

The this compound core can exist in several tautomeric forms, with the keto-enol equilibrium being particularly important. The most stable form is typically the oxo-hydroxy tautomer. In aqueous solutions, stable aromatic zwitterionic forms can also exist. The susceptibility of the ring to nucleophilic attack by water (hydrolysis) is a key factor in its degradation. This reaction is often catalyzed by acidic or basic conditions.

For instance, the well-known pyridazinedione, maleic hydrazide, can undergo hydrolysis to form maleic acid and hydrazine.[1] While maleic hydrazide itself is relatively stable to hydrolysis, its derivatives may show varying degrees of lability.[2][3]

Below is a simplified representation of the hydrolytic degradation pathway that can lead to ring-opening.

G cluster_0 Degradation Pathway A This compound Derivative (in Aqueous Solution) B Ring-Opened Intermediate (Hydrazide hydrolysis) A->B H₂O (pH, Temp dependent) C Final Degradation Products (e.g., Dicarboxylic Acid + Hydrazine Derivative) B->C Further Hydrolysis G cluster_0 Forced Degradation Workflow start API Solution acid Acid Stress (e.g., 0.1M HCl) start->acid base Base Stress (e.g., 0.1M NaOH) start->base oxid Oxidative Stress (e.g., 3% H₂O₂) start->oxid photo Photolytic Stress (UV/Vis Light) start->photo thermal Thermal Stress (e.g., 80°C) start->thermal analysis LC-MS/MS Analysis acid->analysis base->analysis oxid->analysis photo->analysis thermal->analysis end Identify Degradation Pathways & Products analysis->end

Caption: Workflow for a forced degradation study to identify potential instabilities.

  • Incorporate Stabilizers:

    • Antioxidants: If oxidation is confirmed, consider adding antioxidants like ascorbic acid or butylated hydroxytoluene (BHT) to the formulation.

    • Chelating Agents: To mitigate metal-catalyzed degradation, add a chelating agent such as ethylenediaminetetraacetic acid (EDTA).

    • Note: Always verify that any added stabilizer does not interfere with your assay or the compound's activity.

Frequently Asked Questions (FAQs)

Q1: What is the best general-purpose solvent for storing this compound derivatives? A: Anhydrous dimethyl sulfoxide (DMSO) is the most common choice due to its high solvating power and aprotic nature, which minimizes hydrolysis. However, long-term stability in DMSO should always be experimentally verified for your specific compound. Store at -20°C or -80°C in single-use aliquots.

Q2: My compound seems to be degrading even in DMSO. Why? A: "Anhydrous" DMSO can still absorb atmospheric moisture over time, especially with repeated use of the same bottle. This introduced water can lead to slow hydrolysis. Always use a fresh bottle of high-purity, anhydrous DMSO and handle it in a low-humidity environment.

Q3: Can I use protic solvents like ethanol or methanol? A: Protic solvents can participate in hydrogen bonding and potentially facilitate degradation pathways like solvolysis, which is analogous to hydrolysis. While they can be used for short-term dissolution, DMSO is generally preferred for long-term storage. If you must use an alcohol, ensure it is anhydrous and validate stability.

Q4: How do I know if my analytical method is "stability-indicating"? A: A stability-indicating method is an analytical procedure that can accurately quantify the decrease in the amount of the active pharmaceutical ingredient (API) due to degradation. [4]For chromatography (e.g., HPLC), this means that all degradation product peaks are fully resolved from the parent compound peak. You must prove this by running a forced degradation study and demonstrating baseline separation between the parent peak and all degradant peaks generated under stress conditions.

Q5: Are there strategies to chemically modify the pyridazinedione scaffold to improve stability? A: Yes, medicinal chemistry efforts can focus on modifying the scaffold to enhance stability. This could involve adding sterically hindering groups near the amide bonds to block nucleophilic attack or incorporating electron-withdrawing groups to alter the electronics of the ring. However, any modification must be carefully balanced against its effect on the desired biological activity.

Summary Table: Stability Profile

The following table summarizes the key factors affecting the stability of this compound derivatives in solution.

Factor Effect on Stability Recommendation
pH Highly influential; both acidic and basic conditions can catalyze hydrolysis.Perform a pH-rate profile to find the pH of maximum stability for your compound.
Temperature Increased temperature accelerates degradation rates (Arrhenius relationship).Store stocks at -20°C or -80°C. Conduct experiments at the lowest feasible temperature.
Solvent Aprotic solvents (DMSO) are preferred over protic solvents (water, alcohols).Use anhydrous DMSO for stock solutions. Minimize time in aqueous buffers.
Light UV/Vis light can induce photodegradation.Protect solutions from light using amber vials or foil.
Oxygen Can lead to oxidative degradation, especially with trace metal catalysts.Degas solvents if necessary. Consider adding antioxidants or chelators to formulations.

By systematically investigating these factors and applying the troubleshooting strategies outlined in this guide, you can overcome the inherent stability challenges of this compound derivatives, leading to more reliable, reproducible, and accurate experimental results.

References

  • Hydrolytic Stability of Hydrazones and Oximes - PMC. (n.d.). NIH. Retrieved January 7, 2026, from [Link]

  • Proposed degradation pathways of pyridine derivatives in bacteria... (n.d.). ResearchGate. Retrieved January 7, 2026, from [Link]

  • Hydrolytic Stability of Hydrazones and Oximes. (n.d.). Raines Lab. Retrieved January 7, 2026, from [Link]

  • US3113971A - Method for the hydrolysis of hydrazones. (n.d.). Google Patents.
  • Proposed mechanism of acid hydrolysis of hydrazones studied.[5] (n.d.). ResearchGate. Retrieved January 7, 2026, from [Link]

  • Repurposing strategies on pyridazinone-based series by pharmacophore- and structure-driven screening. (n.d.). NIH. Retrieved January 7, 2026, from [Link]

  • Maleic Hydrazide. (n.d.). PubChem. Retrieved January 7, 2026, from [Link]

  • maleic hydrazide (102). (n.d.). inchem.org. Retrieved January 7, 2026, from [Link]

  • Maleic hydrazide. (n.d.). AERU - University of Hertfordshire. Retrieved January 7, 2026, from [Link]

  • Degradation pathways of a peptide boronic acid derivative, 2-Pyz-(CO)-Phe-Leu-B(OH)(2). (n.d.). europepmc.org. Retrieved January 7, 2026, from [Link]

  • Pyridazinediones: A Novel Class of Tuneable Reagents for the Selective Dual Modification of Proteins. (n.d.). UCL Discovery. Retrieved January 7, 2026, from [Link]

  • Hydrazide synthesis by oxidation or hydrolysis. (n.d.). Organic Chemistry Portal. Retrieved January 7, 2026, from [Link]

  • Use of pyridazinediones for tuneable and reversible covalent cysteine modification applied to peptides, proteins and hydrogels. (n.d.). NIH. Retrieved January 7, 2026, from [Link]

  • (PDF) The Use of 3,6-Pyridazinediones in Organic Synthesis and Chemical Biology. (n.d.). researchgate.net. Retrieved January 7, 2026, from [Link]

  • (PDF) Use of pyridazinediones for tuneable and reversible covalent cysteine modification applied to peptides, proteins and hydrogels. (n.d.). ResearchGate. Retrieved January 7, 2026, from [Link]

  • Expanding the scope of antibody rebridging with new pyridazinedione-TCO constructs. (n.d.). NIH. Retrieved January 7, 2026, from [Link]

  • Trends in Analytical chemistry. (n.d.). CONICET. Retrieved January 7, 2026, from [Link]

  • This compound, tetrahydro-4-phenyl-, 3-hydrazone. (n.d.). PubChem. Retrieved January 7, 2026, from [Link]

  • Stability-indicating methods for the determination of piretanide in presence of the alkaline induced degradates. (n.d.). PubMed. Retrieved January 7, 2026, from [Link]

  • Evolution of Efficient Pathways for Degradation of Anthropogenic Chemicals. (n.d.). NIH. Retrieved January 7, 2026, from [Link]

  • (PDF) Bridging analytical methods for release and stability testing: Technical, quality and regulatory considerations. (n.d.). ResearchGate. Retrieved January 7, 2026, from [Link]

  • Update on analytical methods for toxic pyrrolizidine alkaloids. (n.d.). PubMed. Retrieved January 7, 2026, from [Link]

  • (PDF) Degradation Pathway. (n.d.). ResearchGate. Retrieved January 7, 2026, from [Link]

  • Synthesis and Antimicrobial Activity of some Pyridazinone Derivatives. (n.d.). biomedpharmajournal.org. Retrieved January 7, 2026, from [Link]

  • Multiple degradation pathways of phenanthrene by Stenotrophomonas maltophilia C6. (n.d.). NIH. Retrieved January 7, 2026, from [Link]

Sources

Technical Support Center: Overcoming Solubility Challenges of Pyridazinedione Compounds in In Vitro Assays

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Pyridazinedione Paradox

The pyridazinedione scaffold is a cornerstone in modern medicinal chemistry, integral to compounds targeting a wide array of biological processes, from antiplatelet aggregation to covalent cysteine modification.[1][2][3] However, the very physicochemical properties that make these compounds effective—often characterized by planar, aromatic systems and high molecular weight—frequently lead to a significant challenge in the laboratory: poor aqueous solubility.[4]

This guide serves as a technical resource for researchers, scientists, and drug development professionals encountering solubility issues with pyridazinedione derivatives. We will move beyond simple procedural lists to explain the underlying principles, enabling you to troubleshoot effectively and ensure the integrity of your in vitro data. Low aqueous solubility can lead to unpredictable assay results, underestimated toxicity, and poor bioavailability, making it a critical hurdle to overcome in drug discovery.[5][6]

Part 1: Frequently Asked Questions - The First Principles of Solubility

This section addresses fundamental concepts that are crucial for diagnosing and solving solubility problems.

Q1: What is the difference between kinetic and thermodynamic solubility, and why does it matter for my experiments?

A: This is one of the most critical distinctions in early-stage drug discovery.

  • Kinetic Solubility is determined by adding a concentrated DMSO stock solution of your compound to an aqueous buffer and measuring the concentration before it precipitates.[5][7] This method is fast, high-throughput, and reflects the conditions of most in vitro assays where a compound doesn't have much time to equilibrate.[5][8] However, it often overestimates the true solubility because the compound may form a supersaturated solution or amorphous precipitate, which is more soluble than the stable crystalline form.[8]

  • Thermodynamic Solubility (or equilibrium solubility) measures the concentration of a compound in a saturated solution after it has been allowed to reach equilibrium (typically by stirring excess solid compound in buffer for 24-48 hours).[5][7][9] This value represents the "true" solubility of the most stable solid form of the compound and is crucial for later-stage development, such as formulation.[9]

Why it matters: Your assay results are likely generated under kinetic conditions. If your compound has poor thermodynamic solubility, it may precipitate out of your assay medium over time, even if it initially appears dissolved. This leads to a lower effective concentration than intended, causing assay variability and inaccurate IC50/EC50 values.[6][10]

FeatureKinetic SolubilityThermodynamic Solubility
Measurement Principle Measures concentration after adding DMSO stock to buffer; rapid measurement.[7][8]Measures concentration at equilibrium after long incubation with excess solid.[5][9]
Relevance High-throughput screening, early discovery, in vitro bioassays.[7][9]Lead optimization, pre-formulation, predicting in vivo behavior.[9]
Typical Value Often higher; reflects solubility of amorphous or supersaturated state.[8]Lower; reflects solubility of the most stable crystalline form.[8]
Throughput HighLow to Medium

Q2: My pyridazinedione compound is highly soluble in DMSO, so why is it crashing out in my aqueous assay buffer?

A: This phenomenon, often called "solvent shock," is a classic problem. While DMSO is an excellent solvent for many non-polar compounds, its miscibility with water is what causes the issue.[4][11] When you add a small volume of concentrated DMSO stock to a large volume of aqueous buffer, the DMSO molecules rapidly diffuse and interact with water.[11] This sudden shift in the solvent environment from a DMSO-rich to a water-rich medium dramatically lowers the solubility capacity for your hydrophobic compound, causing it to precipitate.[10][12] The final DMSO concentration in your assay is often too low (typically ≤0.5%) to keep the compound dissolved.[11][13]

Q3: What is compound aggregation and how is it different from precipitation?

A: Aggregation is a distinct and insidious cause of assay interference.

  • Precipitation is the visible formation of solid material, which falls out of solution.

  • Aggregation is the self-assembly of small molecules into soluble, colloid-like particles, often in the 50-500 nm range.[14][15] These aggregates are not visible precipitates but can interfere with assays by sequestering and denaturing proteins nonspecifically, leading to false-positive inhibition.[15][16]

Many compounds that appear to have poor solubility are, in fact, forming aggregates at concentrations relevant to the assay.[14] This is a major source of promiscuous inhibition and can lead researchers down unproductive paths.[14][15]

Part 2: Troubleshooting Guide - Common Issues & Practical Solutions

This guide provides a structured approach to solving solubility-related problems you may encounter in the lab.

Issue 1: My compound precipitates immediately upon dilution into aqueous buffer.

This is a clear sign of poor kinetic solubility and solvent shock.

Q: How can I prevent this immediate precipitation?

A: The primary goal is to mitigate the abrupt change in solvent polarity.

  • Solution 1: Optimize the Dilution Method. Instead of adding your DMSO stock directly to the full volume of buffer, use a step-wise or "reverse" dilution. While gently vortexing the buffer, add the DMSO stock dropwise.[13] This allows for more gradual dispersion and can prevent localized high concentrations that trigger precipitation.[12] For a more robust method, perform an intermediate dilution in a buffer/co-solvent mixture before the final dilution.

  • Solution 2: Increase Co-solvent Concentration (with caution). The most straightforward approach is to increase the final concentration of a water-miscible organic solvent (co-solvent).[17][18] However, this requires careful validation.

    • DMSO: Most cell-based assays tolerate up to 0.5% DMSO, but sensitive cell lines may require ≤0.1%.[13] Always run a vehicle control to test for solvent toxicity.

    • Other Co-solvents: Polyethylene glycol (PEG), propylene glycol (PG), and ethanol are common alternatives.[17][18][19] They can be less toxic than DMSO but may have their own effects on assay components.

    Co-SolventTypical Max Conc. (Cell-based)Notes
    DMSO 0.1% - 1%[13]High solubilizing power; can be toxic.[20]
    Ethanol ~1%Can affect enzyme activity and cell membranes.
    PEG 400 < 5%Good for increasing solubility and stability.[17][19]
    Propylene Glycol (PG) < 5%Common in parenteral formulations.[17]
  • Solution 3: Modify the Assay Buffer pH. Many pyridazinedione scaffolds contain ionizable groups. Adjusting the pH of your buffer can significantly increase solubility by favoring the charged (and more soluble) form of the molecule.[21][22] For a weakly acidic compound, increasing the pH above its pKa will increase solubility; for a weak base, lowering the pH will do the same.[22][23] This must be done within the pH tolerance of your biological system (e.g., cells, enzymes).

Workflow: Troubleshooting Compound Precipitation

Caption: A workflow for preparing compound solutions to minimize precipitation.

References
  • Alsenz, J., & Kansy, M. (2012). Kinetic versus thermodynamic solubility temptations and risks. European Journal of Pharmaceutical Sciences, 47(4), 858-864.
  • Sygnature Discovery. (n.d.). Aqueous solubility: Turbidimetric / Kinetic – Thermodynamic. Retrieved from [Link]

  • Bevan, C. D., & Lloyd, R. S. (2000). In vitro solubility assays in drug discovery. Drug Discovery Today, 5(11), 513-514. [Link]

  • Jadhav, M. S., et al. (2012). Co-solvent Evaporation Method for Enhancement of Solubility and Dissolution Rate of Poorly Aqueous Soluble Drug Simvastatin: In vitro–In vivo Evaluation. Journal of Pharmaceutical Investigation, 42(5), 235-244. [Link]

  • Kramer, C. S., et al. (2016). A Bifunctional Dimethylsulfoxide Substitute Enhances the Aqueous Solubility of Small Organic Molecules. ACS Medicinal Chemistry Letters, 7(10), 917-921. [Link]

  • Li, P., & Zhao, L. (2007). Cosolvent and Complexation Systems. In Developing Solid Oral Dosage Forms (pp. 239-257). Academic Press. [Link]

  • Gillespie, C. (2013). The precipitation of candidate drugs on mixing DMSO stock solutions with aqueous buffers. University of Strathclyde. [Link]

  • Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug solubility: importance and enhancement techniques. ISRN Pharmaceutics, 2012, 195727. [Link]

  • Amir, M., et al. (2022). Effect of pH on Pharmaceutical Ingredients / Drugs / Chemicals. Asian Journal of Dental and Health Sciences, 2(3), 17-20. [Link]

  • Falcão, A., et al. (1997). Pyridazines. Part XXIX: synthesis and platelet aggregation inhibition activity of 5-substituted-6-phenyl-3(2H)-pyridazinones. Novel aspects of their biological actions. Il Farmaco, 52(11-12), 677-684. [Link]

  • Puel, F., et al. (2008). Influence of pH, Temperature and Impurities on the Solubility of an Active Pharmaceutical Ingredient (API). Chemical Engineering Research and Design, 86(9), 965-972. [Link]

  • Neves, L. F., et al. (2021). Use of pyridazinediones for tuneable and reversible covalent cysteine modification applied to peptides, proteins and hydrogels. Chemical Science, 12(15), 5493-5501. [Link]

  • ResearchGate. (2017). How to avoid dmso dissolved inhibitor from precipitating out when added in culture media?[Link]

  • Puel, F., et al. (2008). Influence of pH, Temperature and Impurities on the Solubility of an Active Pharmaceutical Ingredient (API). CORE Repository. [Link]

  • Sharma, D., et al. (2011). STRATEGIES FOR SOLUBILITY ENHANCEMENT OF POORLY SOLUBLE DRUGS. International Journal of Pharmaceutical Sciences Review and Research, 9(2), 74-81. [Link]

  • ResearchGate. (2021). DMSO concentration in cell culture? Precipitating while PBS is added?[Link]

  • International Journal of Medical Science and Dental Research. (2022). Techniques for Improving Solubility. [Link]

  • Ayotte, Y. (2019). Exploring the Phenomena of Compound Aggregation and Nano-entities for Drug Discovery. Espace INRS. [Link]

  • Auld, D. S., et al. (2022). A Collection of Useful Nuisance Compounds (CONS) for Interrogation of Bioassay Integrity. ACS Chemical Biology, 17(9), 2418-2429. [Link]

  • Dhinwa, N. K., et al. (2024). Enhancement of Solubility of Anti-Inflammatory Drug By Using Different Solubility Enhancement Techniques. International Journal of Pharmaceutical Quality Assurance, 15(4), 2543-2557. [Link]

  • Patel, J. N., et al. (2012). Techniques to improve the solubility of poorly soluble drugs. International Journal of Pharmacy & Life Sciences, 3(8), 1933-1941. [Link]

  • SWAYAM Prabha IIT Madras Channels. (2021, February 18). Solubility Enhancement Techniques [Video]. YouTube. [Link]

  • Kamal, I., et al. (2019). Synthesis, Characterization and Solubility Determination of 6-Phenyl-pyridazin-3(2H)-one in Different Pharmaceutical Solvents. Molecules, 24(18), 3379. [Link]

  • Chudasama, V., et al. (2022). The use of bromopyridazinedione derivatives in chemical biology. Organic & Biomolecular Chemistry, 20(14), 2833-2845. [Link]

  • Shoichet, B. K. (2017). Assay Interference by Aggregation. In Assay Guidance Manual. National Center for Biotechnology Information (US). [Link]

  • ResearchGate. (2014). How to enhance drug solubility for in vitro assays?[Link]

  • RJPT. (2017). Technologies to Counter Poor Solubility Issues: A Review. [Link]

  • Sagnella, A., et al. (2024). BSA Binding and Aggregate Formation of a Synthetic Amino Acid with Potential for Promoting Fibroblast Proliferation: An In Silico, CD Spectroscopic, DLS, and Cellular Study. International Journal of Molecular Sciences, 25(5), 2898. [Link]

  • Desroches, T., et al. (2022). Improving Aqueous Solubility and In Vitro Pharmacokinetic Properties of the 3-Nitroimidazo[1,2-a]pyridine Antileishmanial Pharmacophore. Pharmaceuticals, 15(8), 996. [Link]

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Technical Support Center: Refining Analytical Methods for Maleic Hydrazide Residue Detection

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the analysis of maleic hydrazide residues. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and frequently asked questions. Our goal is to equip you with the expertise to overcome common challenges in the sensitive and accurate detection of this highly polar plant growth regulator.

I. Frequently Asked Questions (FAQs)

This section addresses common queries regarding the analysis of maleic hydrazide, providing concise and actionable answers.

Sample Preparation

Q1: What is the most effective extraction solvent for maleic hydrazide from complex matrices like potatoes or soil?

A1: Due to its high polarity (logP of -1.96), maleic hydrazide is most effectively extracted using polar solvents.[1] A mixture of methanol and water, typically in a 50:50 (v/v) ratio, is a common and effective choice for soil samples.[2] For food matrices, acidified methanol is often employed to ensure the efficient extraction of this polar analyte.[3][4] The addition of an acid, such as formic acid, helps to protonate maleic hydrazide, improving its solubility in the extraction solvent.

Q2: Are there alternatives to traditional liquid-liquid extraction for sample cleanup?

A2: Yes, Solid Phase Extraction (SPE) is a highly effective cleanup technique. For maleic hydrazide, a strong cation exchange (SCX) cartridge can be used to reduce interferences, particularly in complex samples like potatoes.[5] Another popular and efficient method is QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe), which combines extraction and cleanup into a streamlined process.[6] The cleanup step in QuEChERS often utilizes sorbents like PSA (Primary Secondary Amine) to remove sugars and organic acids, C18 to remove nonpolar interferences, and Graphitized Carbon Black (GCB) to remove pigments and sterols.[6]

Q3: How can I improve the recovery of maleic hydrazide during sample preparation?

A3: Optimizing several factors can enhance recovery. Ensure the sample is thoroughly homogenized to allow for efficient solvent penetration. For dry samples like grains or flour, it's recommended to reduce the initial sample weight and add a specific amount of water to facilitate extraction.[3] The choice of extraction solvent and pH are also critical. Acidified methanol, for instance, has been shown to be effective.[3][4] Using isotopically labeled internal standards, such as d2-maleic hydrazide, is crucial for correcting for any analyte loss during sample preparation and for matrix effects during analysis.[3][7][8][9]

Chromatographic Analysis

Q4: I'm having trouble retaining maleic hydrazide on my C18 reversed-phase column. What are my options?

A4: This is a common issue due to the high hydrophilicity of maleic hydrazide.[1] Several strategies can be employed:

  • Aqueous Normal Phase (ANP) Chromatography: This technique uses a polar stationary phase, like a diamond hydride column, with a mobile phase consisting of a high percentage of organic solvent and a small amount of water.[1] This allows for the retention of very polar compounds like maleic hydrazide.

  • Mixed-Mode Chromatography: Columns that combine reversed-phase with weak anion-exchange and cation-exchange functionalities can effectively retain and separate polar analytes.[7][8][9]

  • Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC columns are another excellent option for retaining polar compounds.

  • Ion-Pair Chromatography: While less common now, adding an ion-pairing reagent to the mobile phase can increase the retention of ionic or ionizable compounds on a reversed-phase column.

Q5: What is the most suitable detection method for maleic hydrazide?

A5: Tandem mass spectrometry (LC-MS/MS) is the preferred method for its high sensitivity and selectivity.[7][8][9][10] It allows for the monitoring of specific precursor-to-product ion transitions, which provides a high degree of confidence in the identification and quantification of the analyte, even at low concentrations.[7][8][9] Electrochemical detection (ELCD) is another sensitive option, particularly when coupled with HPLC.[2][11][12][13] UV detection is also possible, with maximum absorbance around 303 nm, though it may be less sensitive and more prone to interference than MS/MS or ELCD.[5][14]

Method Validation and Quality Control

Q6: What are the typical limits of quantification (LOQs) I should be aiming for?

A6: LOQs will depend on the regulatory requirements for the specific matrix. For example, the European Union has established Maximum Residue Levels (MRLs) for maleic hydrazide in various commodities.[15][16] A robust analytical method should be able to achieve LOQs well below these MRLs. For instance, LC-MS/MS methods have reported LOQs for maleic hydrazide in grapes at 38 ng/g.[7][8] The US EPA has also established methods with LOQs around 100 µg/L in water.[11]

Q7: How do I address matrix effects in my LC-MS/MS analysis?

A7: Matrix effects, which can cause ion suppression or enhancement, are a significant challenge in LC-MS/MS. The most effective way to compensate for these effects is the use of an appropriate internal standard, ideally an isotopically labeled version of the analyte (e.g., d2-maleic hydrazide).[3][7][8][9] This internal standard will co-elute with the native analyte and experience similar matrix effects, allowing for accurate quantification. Additionally, proper sample cleanup and chromatographic separation are essential to minimize the co-elution of interfering matrix components with the analyte.

II. Troubleshooting Guides

This section provides detailed, step-by-step guidance for resolving specific issues you may encounter during your experiments.

Guide 1: Poor Peak Shape in HPLC Analysis

Symptom: You observe peak tailing, fronting, or splitting for the maleic hydrazide peak.

Causality: Poor peak shape is often indicative of secondary interactions between the analyte and the stationary phase, issues with the mobile phase, or problems with the column itself.

Troubleshooting Workflow

Caption: Troubleshooting workflow for poor HPLC peak shape.

Detailed Troubleshooting Steps
  • Verify Mobile Phase:

    • pH: Maleic hydrazide has a pKa of 5.62.[1] Ensure your mobile phase pH is at least 2 units below this value (e.g., pH < 3.6) to keep it in its neutral form, which can improve peak shape on reversed-phase columns. Adding 0.1% formic acid is a common practice.[1]

    • Preparation: Double-check that the mobile phase was prepared correctly and is thoroughly degassed. Air bubbles can cause peak splitting and baseline noise.[17]

    • Miscibility: Confirm that all mobile phase components are miscible.[17]

  • Evaluate Column Condition:

    • Contamination: If the column is contaminated, especially at the inlet, it can lead to peak distortion. Try flushing the column with a strong solvent.[18]

    • Column Void: A void at the head of the column can cause peak splitting. This can happen from pressure shocks or operating at a high pH that dissolves the silica.[18] If a void is suspected, the column may need to be replaced.

    • Plugged Frit: A blocked inlet frit can also distort peak shape. Try back-flushing the column or replacing the frit.[18]

  • Inspect Injector and Sample:

    • Solvent Mismatch: Injecting the sample in a solvent much stronger than the mobile phase can cause peak distortion. If possible, dissolve your sample in the mobile phase.

    • Injector Issues: Check for partially blocked tubing or a damaged rotor seal in the injector.

Guide 2: Low or No Signal in LC-MS/MS Analysis

Symptom: You are not detecting a signal for maleic hydrazide, or the signal is significantly lower than expected.

Causality: This can stem from issues with the mass spectrometer, the LC system, or the sample itself. A systematic approach is needed to isolate the problem.

Troubleshooting Workflow

Caption: Troubleshooting workflow for low or no LC-MS/MS signal.

Detailed Troubleshooting Steps
  • Verify Mass Spectrometer Performance:

    • Direct Infusion: Prepare a fresh standard of maleic hydrazide and infuse it directly into the mass spectrometer using a syringe pump. This will confirm if the instrument is capable of detecting the analyte without the LC system.

    • Tuning and Calibration: Ensure the mass spectrometer is properly tuned and calibrated for the mass range of interest. For maleic hydrazide, you would be looking for the [M-H]⁻ ion at m/z 111 in negative ion mode.

    • Source Cleaning: A dirty ion source is a common cause of low signal. Clean the source components according to the manufacturer's instructions.

  • Check the LC System:

    • Flow and Pressure: Confirm that the pump is delivering the correct flow rate and that the system pressure is stable and within the expected range.[17][19]

    • Leaks: Carefully inspect the system for any leaks, especially between the column and the mass spectrometer.[19]

    • Column: Ensure the correct column is installed and that it has not exceeded its lifetime.

  • Evaluate the Sample and Method:

    • Analyte Stability: Maleic hydrazide can degrade under certain conditions. Prepare fresh standards and samples to rule out degradation.

    • Sample Preparation: Review your extraction and cleanup procedure. Inefficient extraction or analyte loss during cleanup can lead to low signal.

    • Matrix Suppression: If the signal is present but low, you may be experiencing significant ion suppression from co-eluting matrix components. Improve your sample cleanup or chromatographic separation to better resolve maleic hydrazide from interferences. The use of an isotopically labeled internal standard is the best way to correct for this.[7][8][9]

III. Data and Protocols

Table 1: Comparison of Analytical Methods for Maleic Hydrazide
MethodColumn TypeMobile Phase ExampleDetectionLOD/LOQRecovery (%)Reference
HPLC-ELCDPartisil ODS (Reversed-Phase)Formic acid/water/ammonium hydroxide (pH 3.2)ElectrochemicalLOD: ~70 pg on columnNot Specified[2]
HPLC-FluorescenceSCX SPE CleanupNot SpecifiedFluorescenceLOD: 0.5 ppm87.8 - 95.7[5]
LC-MS/MSMixed-Mode (RP/WAX/WCX)Acetic acid and EDTA in MeOH/H₂OMS/MSLOQ: 38 ng/g87 - 111[7][8]
LC-MS/MSNot SpecifiedAcidified MethanolMS/MSNot SpecifiedNot Specified[3][4]
GC-ECDNot SpecifiedDerivatization with PFBElectron CaptureNot SpecifiedNot Specified[20]
Protocol 1: General QuEChERS-based Extraction and LC-MS/MS Analysis

This protocol provides a general workflow. It should be optimized and validated for your specific matrix and instrumentation.

1. Sample Homogenization:

  • Weigh 10 g of the homogenized sample into a 50 mL centrifuge tube.

  • For dry commodities, use 5 g of sample and add an appropriate amount of water.[3]

2. Extraction:

  • Add 10 mL of 1% formic acid in acetonitrile.

  • Add an appropriate amount of isotopically labeled internal standard (e.g., d2-maleic hydrazide).

  • Add QuEChERS extraction salts (e.g., magnesium sulfate, sodium chloride, sodium citrate).

  • Shake vigorously for 1 minute.

  • Centrifuge at >3000 g for 5 minutes.

3. Dispersive SPE Cleanup (d-SPE):

  • Transfer a 1 mL aliquot of the supernatant to a 2 mL d-SPE tube containing magnesium sulfate and PSA.

  • For samples with high fat content, C18 may be added. For pigmented samples, GCB may be used.

  • Vortex for 30 seconds.

  • Centrifuge at high speed for 5 minutes.

4. LC-MS/MS Analysis:

  • Take an aliquot of the final extract, dilute with the initial mobile phase if necessary, and inject it into the LC-MS/MS system.

  • Column: A mixed-mode or HILIC column is recommended.

  • Mobile Phase: Gradient elution with a mobile phase containing a weak acid (e.g., formic or acetic acid) is typical.

  • MS Detection: Operate in negative ion electrospray ionization (ESI-) mode, monitoring at least two MRM transitions for maleic hydrazide (e.g., 111 -> 82 and 111 -> 42).[9]

IV. References

  • U.S. Environmental Protection Agency. (1998). Analytical Method for Maleic Hydrazide in soil. (EPA Publication No. 447125-01). [Link]

  • Li, M., et al. (2017). Determination of Glyphosate, Maleic Hydrazide, Fosetyl Aluminum, and Ethephon in Grapes by Liquid Chromatography/Tandem Mass Spectrometry. Journal of Agricultural and Food Chemistry, 65(32), 6897-6904. [Link]

  • Li, M., et al. (2017). Determination of Glyphosate, Maleic Hydrazide, Fosetyl Aluminum, and Ethephon in Grapes by Liquid Chromatography/Tandem Mass Spectrometry. ACS Publications. [Link]

  • Lee, W. C., et al. (2001). High Performance Liquid Chromatographic Determination of Maleic Hydrazide Residue in Potatoes. Journal of Food and Drug Analysis, 9(3), 167-172. [Link]

  • Shimadzu. (n.d.). Highly Polar Pesticide Multi-Residue Analysis in Food Safety by LC-MS/MS. [Link]

  • Food and Agriculture Organization of the United Nations. (2004). FAO Specifications and Evaluations for Agricultural Pesticides - MALEIC HYDRAZIDE. [Link]

  • European Commission. (2024). EU legislation on MRLs. [Link]

  • U.S. Environmental Protection Agency. (1999). ECM for Maleic Hydrazide in Water - MRID 44900001. [Link]

  • Li, M., et al. (2017). Determination of Glyphosate, Maleic Hydrazide, Fosetyl Aluminum, and Ethephon in Grapes by Liquid Chromatography/Tandem Mass Spectrometry. ResearchGate. [Link]

  • Primoris. (n.d.). Maleic Hydrazide on LC-MS/MS. [Link]

  • European Union Reference Laboratory for Single Residue Methods. (n.d.). Quick Method for the LC-MS/MS Analysis of Highly Polar Pesticides in Foods of Plant Origin involving a Common Extraction Step with Methanol. [Link]

  • U.S. Environmental Protection Agency. (1999). ECM for Maleic Hydrazide Technical in Water - MRID 44900001. [Link]

  • U.S. Environmental Protection Agency. (1999). Environmental Chemistry Methods: Maleic Hydrazide Technical; 449000-01. [Link]

  • MicroSolv Technology Corporation. (2012). Method Development of Maleic Hydrazide - Tips & Suggestions. [Link]

  • EUR-Lex. (2018). Commission Regulation (EU) 2018/685 of 3 May 2018 amending Annexes II, III and IV to Regulation (EC) No 396/2005 of the European Parliament and of the Council as regards maximum residue levels for abamectin, beer, fluopyram, fluxapyroxad, maleic hydrazide, mustard seeds powder and tefluthrin in or on certain products. [Link]

  • Food and Agriculture Organization of the United Nations. (n.d.). maleic hydrazide (102). [Link]

  • Riggs, A. S., et al. (2008). Determination of hydrazine in maleic hydrazide technical and pesticide formulations by gas chromatography: collaborative study. Journal of AOAC International, 91(1), 5-12. [Link]

  • European Food Safety Authority. (2016). Peer review of the pesticide risk assessment of the active substance maleic hydrazide. EFSA Journal, 14(6), 4492. [Link]

  • ResearchGate. (n.d.). Determination of hydrazine in maleic hydrazide technical and pesticide formulations by gas chromatography: Collaborative study | Request PDF. [Link]

  • European Union Reference Laboratory for Single Residue Methods. (2023). Quick Method for the Analysis of Highly Polar Pesticides in Food Involving Extraction with Acidified Methanol and LC. [Link]

  • European Union Reference Laboratory for Single Residue Methods. (n.d.). Quick Method for the Analysis of Numerous Highly Polar Pesticides in Foods of Plant Origin via LC-MS/MS Involving Simultaneous Extraction with Methanol (QuPPe-Method). [Link]

  • Royal Society of Chemistry. (n.d.). Analytical Methods. [Link]

  • Phenomenex. (n.d.). HPLC Troubleshooting Guide. [Link]

  • Agilent Technologies. (n.d.). Tips and Tricks of HPLC System Troubleshooting. [Link]

  • YMC. (n.d.). HPLC Troubleshooting Guide. [Link]

  • European Food Safety Authority. (2025). Pesticides residues in food: what's the situation in the EU?. [Link]

  • European Commission. (2025). Guidelines - Maximum Residue levels. [Link]

Sources

Technical Support Center: Scale-Up Synthesis of 3,6-Pyridazinedione

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Senior Application Scientist Team

Welcome to the technical support center for the synthesis of 3,6-pyridazinedione (maleic hydrazide). This guide is designed for researchers, scientists, and drug development professionals engaged in the scale-up of this important heterocyclic compound. We provide in-depth troubleshooting advice, frequently asked questions, and detailed protocols grounded in established scientific principles to help you navigate the challenges of moving from the lab bench to larger-scale production.

Frequently Asked Questions (FAQs)
Q1: What is the most common and scalable synthetic route to this compound?

The most prevalent and historically significant method is the condensation reaction between maleic anhydride (or maleic acid) and a hydrazine source.[1] While early methods used hydrazine hydrate in solvents like alcohol, these were often plagued by by-product formation and difficult purifications.[1] For scale-up, a superior and safer method involves reacting maleic anhydride with a hydrazine salt of a strong inorganic acid, such as dihydrazine sulfate, in an aqueous medium.[1] This approach offers excellent yields, high product purity, and circumvents many of the hazards associated with handling concentrated hydrazine hydrate.[1]

Q2: What are the primary safety concerns when handling reagents for this synthesis?

The primary hazard lies with the handling of hydrazine and its hydrate form. Hydrazine is a colorless, fuming liquid that is highly toxic, corrosive, flammable, and a suspected carcinogen.[2] Its vapor is hazardous upon inhalation, and it can react violently with oxidizing agents.[2][3]

Key Safety Protocols:

  • Ventilation: Always work in a well-ventilated area or fume hood to prevent the accumulation of toxic vapors.[2][3]

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves (butyl rubber is recommended), safety goggles and a face shield, and protective clothing.[2][3]

  • Handling: Use hydrazine salts of strong inorganic acids (e.g., dihydrazine sulfate) as a safer, easier-to-handle solid alternative to liquid hydrazine hydrate.[1]

  • Emergency Preparedness: Ensure easy access to eyewash stations, safety showers, and spill containment materials.[2] Spills can be neutralized by diluting with a large volume of water to below 5% and then treating with a dilute solution of sodium hypochlorite or calcium hypochlorite.[3][4]

Q3: What tautomeric forms of this compound exist and why is this important?

This compound can exist in several tautomeric forms, including the dione, enol, and zwitterionic forms. The stability of these tautomers can be influenced by the solvent and pH. Understanding the tautomerism is crucial as it affects the compound's reactivity, solubility, and spectroscopic characterization. In aqueous solutions, stable zwitterionic tautomers can be present.[5]

Troubleshooting Guide: Common Scale-Up Challenges

This section addresses specific issues that may arise during the scale-up synthesis in a question-and-answer format, providing causal explanations and actionable solutions.

Q4: My reaction yield is significantly lower than expected on a larger scale. What are the likely causes?

Possible Cause 1: Suboptimal Reagents and Solvent System The choice of hydrazine source and solvent is the most critical factor influencing yield. The original synthesis using hydrazine hydrate in alcohol or water is known to produce a mixture of products, leading to troublesome separations and lower yields of the desired this compound, sometimes as low as 50-60%.[1]

Solution:

  • Switch to Hydrazine Salts: Employing a hydrazine salt of a strong inorganic acid, such as dihydrazine sulfate or hydrochloride, in water is a proven method to achieve high yields and purity.[1] This method avoids many of the by-products associated with hydrazine hydrate.

  • Solvent Choice: While acetic acid can give yields in the 70-75% range, it is expensive and corrosive at scale.[1] Water is a safer, cheaper, and more convenient reaction medium when used with hydrazine salts, providing an improved, high-grade product.[1]

Possible Cause 2: Poor Temperature Control The reaction between maleic anhydride and hydrazine is exothermic. On a larger scale, inefficient heat dissipation can lead to localized overheating, promoting side reactions and decomposition of both reactants and products, thereby reducing the overall yield.

Solution:

  • Controlled Addition: Add the maleic anhydride portion-wise to the solution of the hydrazine salt at a rate that allows the cooling system to maintain the target temperature.

  • Efficient Stirring: Ensure robust and efficient mechanical stirring to maintain a homogenous temperature throughout the reaction vessel and prevent hot spots.

  • Monitoring: Use a temperature probe to monitor the internal temperature continuously and adjust the addition rate or cooling as needed.

Q5: The final this compound product is yellow or brown, not the expected white/off-white crystalline solid. How can I improve its purity?

Possible Cause: By-product Formation and Residual Impurities Discoloration is a common sign of impurities. When reacting maleic anhydride with hydrazine hydrate directly in water, the resulting product and the supernatant solution are often yellow.[1] This is indicative of side products that are difficult to remove. Residual acidic or basic reagents can also contribute to discoloration upon drying.

Solution:

  • Optimize the Synthetic Route: As mentioned for improving yield, the use of dihydrazine sulfate in water is highly effective at producing a "very high grade product" with minimal coloration.[1]

  • Thorough Washing: After filtering the precipitated product, wash the filter cake thoroughly. An effective technique is to wash with chilled or ice water until the filtrate's pH is near neutral (e.g., pH 4.8-5.1).[6][7] This removes residual acids and unreacted salts.

  • Recrystallization: If impurities persist, recrystallization from a suitable solvent, such as water or an alcohol-water mixture, can be an effective purification step.

Q6: I'm concerned about the safe handling of hydrazine hydrate during large-scale charging of the reactor. Are there safer alternatives?

Possible Cause: Inherent Hazards of Hydrazine Hydrate Hydrazine hydrate is a hazardous liquid that poses significant risks during transfer and handling at an industrial scale, including toxicity and flammability.[2][8] The flammability range of hydrazine vapor is unusually wide (4.7% to 100%), meaning it can burn without oxygen from the air.[3][9]

Solution:

  • Use Hydrazine Salts: The most effective risk mitigation strategy is to replace liquid hydrazine hydrate with a solid hydrazine salt of a strong inorganic acid.[1] Dihydrazine sulfate, for example, is a stable, crystalline solid that is significantly easier and safer to handle, weigh, and add to a reactor.[1]

  • Use Dilute Aqueous Solutions: If hydrazine hydrate must be used, working with more dilute solutions can significantly improve safety. Aqueous hydrazine solutions below 40% concentration cannot be ignited, and solutions below 29 wt% do not have a flash point at atmospheric pressure.[4][9] This reduces fire and explosion risks, though toxicity hazards remain.

Experimental Protocols & Data
Optimized Protocol for Scale-Up Synthesis of this compound

This protocol is adapted from a proven method designed for high yield and purity, prioritizing safety by using a solid hydrazine salt.[1]

Workflow Diagram

G A Reagent Preparation B Reaction Setup A->B Charge Hydrazine Salt & Water C Controlled Addition of Maleic Anhydride B->C Vigorous Stirring D Heating & Reflux C->D Monitor Temperature E Cooling & Precipitation D->E Complete Reaction F Product Isolation (Filtration) E->F Formation of Crystalline Solid G Washing F->G Collect Filter Cake H Drying G->H Wash with Ice Water to pH ~5 I High-Purity this compound H->I Vacuum Oven

Caption: Optimized workflow for the synthesis of this compound.

Step-by-Step Methodology:

  • Reaction Setup: In a suitably sized reactor equipped with a mechanical stirrer, condenser, and temperature probe, charge warm water.

  • Reagent Preparation: While stirring vigorously, dissolve technical-grade dihydrazine sulfate in the warm water.

  • Reaction: Begin adding maleic anhydride to the solution rapidly but in a controlled manner. An exotherm will be observed; ensure the reactor's cooling system can manage the heat generated.

  • Heating: Once the addition is complete, heat the aqueous mixture to a temperature between 75°C and 110°C to complete the reaction. A typical target is reflux (around 106-110°C).[1][6] Maintain this temperature for approximately 2 hours.[6]

  • Precipitation: After the reaction period, cool the mixture. A crystalline precipitate of this compound will form as the solution cools. Cooling to around 5°C is recommended for maximum precipitation.[6]

  • Isolation and Purification: Isolate the product by filtration. Wash the collected filter cake with ice water until the pH of the washings is between 4.8 and 5.1.[7]

  • Drying: Dry the purified product in a vacuum oven at an appropriate temperature to yield high-purity this compound.

Troubleshooting Logic Diagram

G Start Scale-Up Issue Observed Yield Low Yield? Start->Yield Purity Poor Purity (Color)? Start->Purity Safety Safety/Handling Concerns? Start->Safety Yield_Cause1 Using Hydrazine Hydrate in Alcohol/Water? Yield->Yield_Cause1 Yes Yield_Cause2 Poor Temperature Control (Exotherm)? Yield->Yield_Cause2 Yes Purity_Cause1 By-products from Hydrazine Hydrate? Purity->Purity_Cause1 Yes Safety_Cause1 Handling Liquid Hydrazine Hydrate? Safety->Safety_Cause1 Yes Yield_Sol1 Action: Switch to Dihydrazine Sulfate in Water. Yield_Cause1->Yield_Sol1 Yield_Sol2 Action: Slow Reagent Addition, Improve Stirring & Cooling. Yield_Cause2->Yield_Sol2 Purity_Sol1 Action: Use Hydrazine Salt Route. Thoroughly wash product with cold water to pH ~5. Purity_Cause1->Purity_Sol1 Safety_Sol1 Action: Substitute with solid, easier-to-handle Dihydrazine Sulfate. Safety_Cause1->Safety_Sol1

Caption: Decision tree for troubleshooting common scale-up issues.

Data Summary: Comparison of Synthetic Methods
MethodTypical YieldProduct PuritySafety & Handling ConsiderationsScalability & CostReference(s)
Hydrazine Hydrate in Alcohol LowPoor (significant by-products, difficult separation)High risk: uses flammable organic solvent and hazardous liquid hydrazine hydrate.Poor: difficult purification and low yield make it economically unviable for large scale.[1]
Hydrazine Hydrate in Acetic Acid 70-75%GoodModerate risk: avoids flammable solvents but uses corrosive acetic acid and hazardous liquid hydrazine hydrate.Moderate: higher yield but solvent is expensive and corrosive to equipment.[1]
Hydrazine Hydrate in Water 50-60%Fair (product often yellow)Moderate risk: avoids organic solvents but still uses hazardous liquid hydrazine hydrate.Fair: cheap solvent but yield and purity are suboptimal.[1]
Dihydrazine Sulfate in Water ExcellentExcellent (high-grade product)Best: uses a safer, solid hydrazine source and water as the solvent, significantly reducing handling and flammability risks.Excellent: high yield, high purity, and use of cheap, safe materials.[1]
References
  • Ningbo Inno Pharmchem Co., Ltd. (n.d.). Hydrazine: Safety, Hazards, and Handling in Industrial Environments.
  • Sperber, N., & Papa, D. (1951). Preparation of 1, 2-dihydropyridazine-3, 6-dione. U.S. Patent No. 2,575,954.
  • Gray, M. A., et al. (2020). Synthesis of dithioaryl(TCEP)pyridazinedione 5. ResearchGate. Retrieved from [Link]

  • Defense Technical Information Center. (n.d.). Safety and Handling of Hydrazine. DTIC. Retrieved from [Link]

  • Arxada. (n.d.). Performance Chemicals Hydrazine.
  • Wang, Y. (2015). Synthetic method for 3,6-dihydroxypyridazine. Chinese Patent No. CN104478810A.
  • Melhem, G. A. (2013). Hydrazine and Aqueous Hydrazine Solutions: Evaluating Safety in Chemical Processes. Organic Process Research & Development, 17(1), 114-123. Retrieved from [Link]

  • Wikipedia. (n.d.). Hydrazine. Retrieved from [Link]

  • Zhou, H., et al. (2024). Synthesis of polysubstituted pyridazines via Cu-mediated C(sp3)–C(sp3) coupling/annulation of saturated ketones with acylhydrazones. Chemical Communications. Retrieved from [Link]

  • Chudasama, V., et al. (2016). The Use of 3,6-Pyridazinediones in Organic Synthesis and Chemical Biology. Journal of Chemical Research, 40(1), 1-8. Retrieved from [Link]

  • BenchChem. (2025). Technical Support Center: Synthesis of 3-Amino-6-Substituted Pyridazines.
  • Al-Mousawi, S. M., et al. (2011). Optimizing Scale Up Yield to Pyridazines and Fused Pyridazines. Current Organic Chemistry, 15(19), 3503-3519. Retrieved from [Link]

  • Zhu, J., et al. (2021). Preparation method of 3, 6-dihydroxypyridazine. Chinese Patent No. CN111285811B.

Sources

Technical Support Center: Optimizing Foliar Application of Maleic Hydrazide in Plant Research

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the research application of maleic hydrazide (MH). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-tested insights into the effective foliar application of this plant growth regulator. Here, you will find troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during your experiments, ensuring the integrity and success of your research.

Understanding Maleic Hydrazide's Mechanism of Action

Maleic hydrazide is a systemic plant growth regulator that primarily functions by inhibiting cell division in the meristematic tissues of plants, without halting cell enlargement.[1][2][3] Upon foliar application, it is absorbed by the leaves and translocated throughout the plant, accumulating in areas of active cell division such as buds and root tips.[2][4][5][6] This mode of action makes it a valuable tool in research for studying plant development, dormancy, and growth inhibition. However, its efficacy is highly dependent on precise application protocols and favorable environmental conditions.

Frequently Asked Questions (FAQs)

This section addresses common questions and challenges encountered when working with maleic hydrazide in a research setting.

Q1: How do I select the appropriate concentration of maleic hydrazide for my experiment?

A1: The optimal concentration of maleic hydrazide is species- and objective-dependent. A general starting point for many herbaceous plants is a foliar spray solution in the range of 1000-3000 ppm. However, it is crucial to conduct a dose-response study for your specific plant species and experimental goals. Factors to consider include:

  • Plant Species and Age: Younger plants and more sensitive species may require lower concentrations to avoid phytotoxicity.[7][8][9]

  • Research Objective: For complete growth inhibition, higher concentrations may be necessary, while for studying subtle developmental changes, lower concentrations are advisable.

  • Environmental Conditions: High temperatures and humidity can increase uptake, potentially necessitating a lower concentration to prevent adverse effects.[10][11]

Q2: Is the use of a surfactant necessary for maleic hydrazide application?

A2: Yes, the addition of a non-ionic surfactant is highly recommended. Maleic hydrazide uptake into the leaf tissue can be slow.[12] A surfactant improves the efficacy of the application by:

  • Reducing Surface Tension: This allows for better spreading and coverage of the spray solution on the leaf surface.

  • Enhancing Cuticular Penetration: Surfactants can help the maleic hydrazide molecule to penetrate the waxy cuticle of the leaf more effectively.[13]

  • Increasing Adhesion: It helps the spray droplets adhere to the leaf surface, reducing runoff.

It is advisable to use a surfactant at the manufacturer's recommended concentration, typically 0.1% (v/v). Some research suggests that surfactants with high moisture absorption capacity can be particularly effective.[13]

Q3: What are the ideal environmental conditions for applying maleic hydrazide?

A3: Environmental conditions at the time of application significantly impact the absorption and efficacy of maleic hydrazide. For optimal results:

  • Temperature: Apply when temperatures are below 25°C (77°F).[10][14] High temperatures can cause the spray solution to dry too quickly on the leaf surface, reducing absorption.

  • Humidity: High relative humidity (above 75%) is ideal as it slows the drying of the spray droplets, allowing more time for the active ingredient to be absorbed.[10][11][14] Applying in the early morning or evening can help achieve these conditions.[15]

  • Light: While not as critical as temperature and humidity, applying in overcast conditions can also slow evaporation.[12]

  • Rainfall: Avoid application if rain is expected within 24 hours, as it can wash the product off the leaves before it is adequately absorbed.[11][16][17]

Q4: My plants are showing signs of stress (e.g., wilting, discoloration). Can I still apply maleic hydrazide?

A4: It is strongly advised to avoid applying maleic hydrazide to plants that are under stress, whether from drought, heat, or disease.[11] Stressed plants may have reduced metabolic activity and impaired translocation, leading to poor uptake and distribution of the compound. This can result in reduced efficacy and may exacerbate the stress on the plant. For optimal results, ensure plants are well-watered and healthy before application.

Q5: How soon can I expect to see the effects of maleic hydrazide application?

A5: The visible effects of maleic hydrazide are not immediate. As it works by inhibiting cell division, the most noticeable effects will be the cessation of new growth, such as the emergence of new leaves or the elongation of stems. This can take several days to a week to become apparent, depending on the plant's growth rate and the concentration of maleic hydrazide used.

Troubleshooting Guide

This guide provides solutions to common problems encountered during the foliar application of maleic hydrazide.

Problem Potential Cause(s) Troubleshooting Steps & Solutions
Poor or No Efficacy 1. Incorrect Application Timing: Applied too late in the plant's development or when the plant is senescing.[18] 2. Suboptimal Environmental Conditions: High temperatures, low humidity, or rainfall shortly after application.[10][11] 3. Inadequate Concentration: The concentration of the maleic hydrazide solution was too low for the target species. 4. Poor Spray Coverage: Uneven application or insufficient wetting of the leaf surfaces.1. Optimize Timing: Apply to healthy, actively growing plants. For tuber/bulb forming species, apply 3-5 weeks before haulm destruction.[10] 2. Control Environment: Apply in the early morning or evening when temperatures are cooler and humidity is higher.[14][15] Ensure a 24-hour rain-free period post-application.[11] 3. Conduct Dose-Response Study: Determine the optimal concentration for your specific plant species and research goals. 4. Improve Application Technique: Use a fine spray nozzle to ensure thorough and even coverage. Include a non-ionic surfactant to enhance spreading and adhesion.[19]
Phytotoxicity (e.g., leaf burn, chlorosis, necrosis) 1. Excessive Concentration: The maleic hydrazide solution was too concentrated for the plant species.[20] 2. Incompatible Tank Mix: Mixing maleic hydrazide with other chemicals that increase its phytotoxicity. 3. Application to Stressed Plants: Applying to plants already under environmental stress.[11] 4. Uneven Application: Over-application in certain areas leading to localized high doses.[20]1. Reduce Concentration: Lower the concentration of maleic hydrazide in your spray solution. 2. Avoid Tank Mixing: Apply maleic hydrazide alone to avoid potential negative interactions.[14] 3. Ensure Plant Health: Only apply to healthy, well-watered plants. 4. Calibrate Sprayer: Ensure your application equipment is calibrated to deliver a consistent and even spray.
Inconsistent Results Across Replicates 1. Variability in Plant Material: Differences in the age, size, or health of the experimental plants. 2. Inconsistent Application: Variations in spray volume or coverage between replicate plants. 3. Microenvironmental Differences: Variations in light, temperature, or humidity between the locations of replicate plants.1. Standardize Plant Material: Use plants of a uniform age and size for your experiments. 2. Standardize Application: Use a consistent application technique and volume for each plant. 3. Control Experimental Environment: Conduct experiments in a controlled environment chamber or a greenhouse with uniform conditions.

Detailed Experimental Protocols

Protocol 1: Preparation of Maleic Hydrazide Stock and Working Solutions

Materials:

  • Maleic hydrazide (analytical grade)[21]

  • Sodium hydroxide (NaOH) or potassium hydroxide (KOH) for solubilization

  • Distilled or deionized water

  • Volumetric flasks

  • Magnetic stirrer and stir bar

  • pH meter

  • Personal Protective Equipment (PPE): safety goggles, gloves, lab coat[22][23]

Procedure:

  • Safety Precautions: Always handle maleic hydrazide and strong bases in a well-ventilated area or a fume hood, wearing appropriate PPE.[22][24]

  • Prepare a Concentrated Stock Solution (e.g., 10,000 ppm):

    • Weigh out 1 gram of maleic hydrazide powder.

    • In a beaker, dissolve the powder in a small amount of distilled water containing a molar equivalent of NaOH or KOH to facilitate dissolution. Maleic hydrazide has low water solubility, and forming a salt increases its solubility.[25][26]

    • Gently heat and stir the solution until the maleic hydrazide is completely dissolved.

    • Quantitatively transfer the solution to a 100 mL volumetric flask.

    • Bring the final volume to 100 mL with distilled water. This results in a 10,000 ppm (mg/L) stock solution.

  • Prepare a Working Solution (e.g., 1000 ppm):

    • To prepare a 1000 ppm working solution, dilute the stock solution 1:10. For example, add 10 mL of the 10,000 ppm stock solution to a 100 mL volumetric flask and bring the volume to 100 mL with distilled water.

  • Add Surfactant:

    • Just before application, add a non-ionic surfactant to the working solution at the recommended concentration (e.g., 0.1% v/v). For 100 mL of working solution, add 0.1 mL of surfactant.

  • Check pH:

    • Measure the pH of the final working solution. While not always necessary, ensuring the pH is near neutral can be important for some applications. Adjust if necessary with dilute acid or base.

Protocol 2: Foliar Application of Maleic Hydrazide

Materials:

  • Prepared maleic hydrazide working solution with surfactant

  • Handheld sprayer or automated spray booth

  • Experimental plants

  • Control plants (to be sprayed with water and surfactant only)

  • PPE

Procedure:

  • Plant Preparation: Ensure plants are healthy, well-watered, and at the appropriate developmental stage for your experiment.

  • Application:

    • Thoroughly mix the working solution before application.

    • Spray the foliage of the treatment plants until the point of runoff, ensuring complete and even coverage of both the upper and lower leaf surfaces.

    • For control plants, spray with a solution of distilled water and surfactant.

  • Post-Application Care:

    • Place the plants in an environment with optimal conditions for drying and absorption (cool temperatures, high humidity, low air movement).[10][11][14]

    • Avoid overhead watering for at least 24 hours to prevent washing the solution off the leaves.[11]

  • Observation and Data Collection:

    • Monitor the plants regularly for treatment effects and any signs of phytotoxicity.

    • Collect data according to your experimental design.

Visualizations

Experimental Workflow for Foliar Application

G cluster_prep Preparation Phase cluster_app Application Phase cluster_post Post-Application Phase A Prepare Maleic Hydrazide Stock Solution B Prepare Working Solution (Dilute Stock) A->B C Add Surfactant to Working Solution B->C D Calibrate Sprayer C->D E Apply Solution to Treatment Plants D->E F Apply Control Solution (Water + Surfactant) D->F G Maintain Optimal Environmental Conditions E->G F->G H Monitor Plants for Efficacy & Phytotoxicity G->H I Collect Experimental Data H->I

Caption: Workflow for preparing and applying maleic hydrazide.

Troubleshooting Logic Diagram

G Start Experiment Shows Poor Results Q1 Was the plant healthy & actively growing? Start->Q1 Q2 Were environmental conditions optimal (Temp <25°C, RH >75%)? Q1->Q2 Yes Sol1 Apply to healthy, non-stressed plants. Q1->Sol1 No Q3 Was a surfactant used with full coverage? Q2->Q3 Yes Sol2 Adjust application time (early AM/evening). Q2->Sol2 No Q4 Was a dose-response study conducted? Q3->Q4 Yes Sol3 Incorporate surfactant & ensure full coverage. Q3->Sol3 No Sol4 Optimize concentration for your species. Q4->Sol4 No

Caption: Troubleshooting logic for poor maleic hydrazide efficacy.

References

  • Maleic hydrazide (102). (n.d.). FAO.
  • Maleic hydrazide. (n.d.). In Wikipedia. Retrieved from [Link]

  • Maleic Hydrazide. (n.d.). GBA Group Food. Retrieved from [Link]

  • FAO Specifications and Evaluations for Agricultural Pesticides - MALEIC HYDRAZIDE. (2008). FAO. Retrieved from [Link]

  • Top tips for optimising maleic hydrazide applications in hot conditions. (2025, July 3). Farming Online. Retrieved from [Link]

  • Maleic Hydrazide | C4H4N2O2 | CID 21954. (n.d.). PubChem. Retrieved from [Link]

  • 5 tips on effective use of maleic hydrazide in potatoes. (2020, May 19). Farmers Weekly. Retrieved from [Link]

  • Maleic Hydrazide. (2022, January). AHDB Horticulture. Retrieved from [Link]

  • Wood, P. R. (1953). Determination of Maleic Hydrazide Residues in Plant and Animal Tissue. Analytical Chemistry, 25(12), 1879–1883. [Link]

  • Crafts, A. S., Currier, H. B., & Day, B. E. (1950). Response of several crop plants and weeds to maleic hydrazide. Hilgardia, 20(4), 57-80. [Link]

  • Maleic hydrazide. (n.d.). AERU - University of Hertfordshire. Retrieved from [Link]

  • Cunnington, A. (2019). REVIEW Maleic hydrazide as a potato sprout suppressant. AHDB Potatoes. [Link]

  • Liu, Y. T., & Shyu, Y. T. (2001). High Performance Liquid Chromatographic Determination of Maleic Hydrazide Residue in Potatoes. Journal of Food and Drug Analysis, 9(2). [Link]

  • Crafts, A. S., Currier, H. B., & Day, B. E. (1950). Response of several crop plants and weeds to maleic hydrazide. Hilgardia, 20(4). [Link]

  • A review of environmental and health risks of maleic hydrazide. (2025, August 5). ResearchGate. Retrieved from [Link]

  • Kobayashi, M., Nagayama, T., Takano, I., Tamura, Y., Tateishi, Y., Tomizawa, S., ... & Saito, K. (2002). [Simple analysis of maleic hydrazide in agricultural products by HPLC]. Shokuhin eiseigaku zasshi. Journal of the Food Hygienic Society of Japan, 43(6), 356–361. [Link]

  • Lane, J. R. (1963). Collaborative Study of Maleic Hydrazide Residue Analysis. Journal of the Association of Official Agricultural Chemists, 46(2), 261-268. [Link]

  • Tanaka, F. S., & Swanson, C. R. (1966). Effects of Surfactants on the Foliar-Absorption of Maleic Hydrazide. Weed Science, 14(3), 214-218. [Link]

  • Evaluation of Maleic Hydrazide Applied at Different Times of Day in Burley Tobacco. (2022). CORESTA. [Link]

  • Swietlińska, Z., & Zuk, J. (1978). Cytotoxic effects of maleic hydrazide. Mutation Research/Reviews in Genetic Toxicology, 55(1), 15-30. [Link]

  • MALEIC HYDRAZIDE EXTRA PURE MSDS. (2015, April 9). Loba Chemie. Retrieved from [Link]

  • MALEIC HYDRAZIDE LR - Safety Data Sheet. (n.d.). Suvchem Laboratory Chemicals. Retrieved from [Link]

  • Surfactant blend for increased compatibility in agrochemical formulations. (2016). Google Patents.
  • MH (maleic hydrazine) injury. (n.d.). Burley Tobacco Extension. Retrieved from [Link]

  • Maleic hydrazide: sprout suppression of potatoes in the field. (2025, August 6). ResearchGate. Retrieved from [Link]

  • Haase, N. U., & Geyer, M. (2012). Maleic hydrazide: sprout suppression of potatoes in the field. Communications in agricultural and applied biological sciences, 77(3), 527–534. [Link]

  • Cytotoxicity and mode of action of maleic hydrazide in root tips of Allium cepa L. (n.d.). Semantic Scholar. Retrieved from [Link]

  • Impact of Maleic Hydrazide Foliar Application on In situ Germination, Seed Yield and Seed Quality Parameters in Groundnut (Arachis hypogaea L.). (n.d.). ResearchGate. Retrieved from [Link]

  • Dasanal, K., Deshpande, V. K., Motagi, B. N., Bhat, R. S., & Uppar, D. S. (2024). Effect of Maleic Hydrazide Foliar Application on Biochemical Parameters and Phytohormonal Variations in Groundnut (cv. Dh 86). Journal of Experimental Agriculture International, 46(12), 12–21. [Link]

  • A review of environmental and health risks of maleic hydrazide. (1983). PubMed. Retrieved from [Link]

  • Webinar recording: Maleic Hydrazide: A foundation for potato storage. (2021, July 15). YouTube. Retrieved from [Link]

  • Maleic Hydrazide Interim Decision. (2025, June 14). Regulations.gov. Retrieved from [Link]

  • Maleic hydrazide formulations. (2024). Google Patents.

Sources

Technical Support Center: A Guide to Preventing Degradation of Pyridazinedione Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for pyridazinedione-containing compounds. This guide is designed for researchers, scientists, and drug development professionals who utilize this important class of N-heterocyclic compounds. Pyridazinediones are valuable scaffolds in medicinal chemistry, but their inherent chemical properties can make them susceptible to degradation during storage and handling, potentially compromising experimental results and product shelf-life.

This resource provides in-depth, troubleshooting-focused guidance in a question-and-answer format. It explains the causality behind degradation pathways and offers validated protocols to ensure the stability and integrity of your compounds.

Section 1: Understanding Pyridazinedione Instability

FAQ: What are the primary chemical drivers of pyridazinedione degradation?

Pyridazinedione scaffolds, while versatile, possess specific structural features that make them susceptible to three main degradation pathways: hydrolysis, oxidation, and photodegradation. Understanding these mechanisms is the first step toward prevention.

  • Hydrolysis: The dione functionality (two carbonyl groups adjacent to hydrazinic nitrogens) creates electrophilic centers. Under aqueous conditions, particularly at non-neutral pH, the amide-like bonds within the ring can be susceptible to nucleophilic attack by water, leading to ring-opening. Research on related scaffolds like maleimides shows that ring-opening hydrolysis can be a significant degradation pathway, often competing with other reactions.[1][2][3] While some studies suggest pyridazinediones are more resistant to hydrolysis than maleimides at neutral pH, this risk increases under acidic or basic conditions.[4]

  • Oxidation: The nitrogen-nitrogen single bond (-N-N-) in the pyridazinedione ring is a potential site for oxidation. With a bond energy of only ~163 kJ/mol, it is significantly weaker than other bonds in the ring system, such as C=N (615 kJ/mol) or C-C (347 kJ/mol).[5] This makes it a kinetic weak point for oxidative cleavage, especially in the presence of atmospheric oxygen, peroxides, or metal ion contaminants.[6] Oxidation can lead to ring cleavage and the formation of various byproducts, often colored.

  • Photodegradation: Like many N-heterocyclic aromatic compounds, pyridazinediones can absorb UV or even visible light.[5][7][8] This absorption can excite the molecule to a higher energy state, initiating radical reactions or direct molecular rearrangements that lead to degradation.[9] The rate and extent of photodegradation are influenced by the specific substituents on the pyridazinedione ring.

The interplay of these factors dictates the overall stability of a specific pyridazinedione derivative.

DegradationPathways Primary Degradation Pathways of Pyridazinedione Core cluster_stress Stress Factors cluster_products Degradation Products & Outcomes Pyridazinedione Pyridazinedione Compound Water Water / H₂O (especially non-neutral pH) Oxygen Oxygen / O₂ (Peroxides, Metal Ions) Light Light (UV / Visible) RingOpened Ring-Opened Products (e.g., Hydrazides, Acids) Water->RingOpened Hydrolysis Oxidized Oxidized Fragments (Ring Cleavage) Oxygen->Oxidized Oxidation Photoisomers Photoisomers & Radical Byproducts Light->Photoisomers Photodegradation Loss Loss of Potency & Altered Physical Properties RingOpened->Loss Oxidized->Loss Photoisomers->Loss

Caption: Key environmental factors leading to pyridazinedione degradation.

Section 2: Troubleshooting Common Storage Issues

This section addresses specific problems you might observe during your experiments, linking them to the underlying chemical causes and providing actionable solutions.

FAQ 1: My solid pyridazinedione compound has turned yellow or brown during storage. What is happening?

Likely Cause: This is a classic sign of oxidative degradation or photodegradation. The formation of highly conjugated byproducts often results in colored impurities. Atmospheric oxygen can slowly oxidize the compound, a process that can be accelerated by exposure to light or trace metal impurities.

Troubleshooting & Prevention:

  • Assess the Storage Atmosphere: Was the container sealed under an inert atmosphere (e.g., argon or nitrogen)? If not, ambient oxygen is the likely culprit.

  • Check for Light Exposure: Was the compound stored in a clear or amber vial? Even ambient lab lighting over weeks or months can initiate photodegradation.[10]

  • Recommended Action:

    • Immediate: Re-purify a small amount of the material if possible (e.g., by chromatography or recrystallization) and confirm its identity and purity using an appropriate analytical method (e.g., LC-MS, NMR).

    • Long-Term Storage: Store the solid compound in an amber glass vial, purge the headspace with an inert gas like argon or nitrogen before sealing tightly with a cap and Parafilm®, and store in a dark location.[11]

FAQ 2: My compound is stored as a frozen DMSO stock. After thawing, HPLC analysis shows several new peaks that weren't there before. Why?

Likely Cause: This issue can stem from two primary sources: (1) inherent instability of the compound in the solvent, leading to slow degradation even at low temperatures, or (2) moisture contamination. DMSO is notoriously hygroscopic (readily absorbs water from the air). Water contamination can facilitate hydrolysis, especially if the compound itself or trace impurities make the solution slightly acidic or basic. Furthermore, repeated freeze-thaw cycles can accelerate degradation.

Troubleshooting & Prevention:

  • Minimize Water Contamination: Use high-purity, anhydrous DMSO for stock solutions. When preparing aliquots, work quickly in a low-humidity environment or a glove box to minimize exposure to atmospheric moisture.

  • Aliquot Your Stock: Instead of a single large stock vial that is thawed repeatedly, prepare multiple small-volume single-use aliquots. This prevents contamination of the entire stock and minimizes freeze-thaw stress.

  • Warm to Room Temperature Before Opening: Always allow frozen vials to warm completely to room temperature before opening them.[12] Opening a cold vial will cause moisture from the air to condense directly into your solution.

  • Recommended Action:

    • Characterize the new peaks using LC-MS to determine their molecular weights. An increase in mass corresponding to the addition of H₂O (18 Da) is a strong indicator of hydrolysis.

    • Prepare a fresh stock solution using the best practices above.

FAQ 3: I'm seeing poor recovery and solubility after reconstituting my lyophilized compound. Is this a stability issue?

Likely Cause: While it could be a simple solubility problem, it can also be a sign of degradation. Degradation products are often less soluble than the parent compound and can precipitate out of solution. Alternatively, the degradation process itself (e.g., hydrolysis leading to a carboxylic acid) might change the overall pH of the microenvironment upon reconstitution, affecting the solubility of the remaining parent compound.

Troubleshooting & Prevention:

  • Confirm Identity: Analyze both the soluble and insoluble fractions by LC-MS or another suitable technique. This will confirm if the insoluble material is the parent compound or a degradant.

  • Control Lyophilization Conditions: Ensure the pre-lyophilization solution is appropriately buffered if your compound has pH-sensitive stability or solubility.

  • Storage of Lyophilized Powder: Lyophilized cakes are often amorphous and highly hygroscopic, with a large surface area. They must be stored in a desiccator, preferably under vacuum or inert gas, and protected from light.[13]

  • Recommended Action:

    • Attempt to dissolve the compound in a different solvent system or with gentle sonication to see if recovery improves.

    • If degradation is confirmed, review your lyophilization and subsequent storage protocols. The key is rigorous moisture exclusion.

Section 3: Proactive Stability and Storage Protocols

To prevent the issues described above, a proactive approach to storage and handling is essential. The following protocols are based on industry best practices and regulatory guidelines for stability testing.[14][15][16][17]

Protocol 1: Recommended General Storage Conditions

This table summarizes the recommended starting conditions for storing pyridazinedione compounds. For high-value or long-term samples, it is always best to perform a preliminary stability assessment.

Parameter Solid Compound (Bulk Powder) Solution (e.g., DMSO Stock) Causality / Rationale
Temperature -20°C or -80°C-80°CSlows down the rate of all chemical reactions, including hydrolysis and oxidation.[12]
Atmosphere Inert Gas (Argon or Nitrogen)Inert Gas HeadspaceExcludes atmospheric oxygen to prevent oxidative degradation.[10]
Light Protect from Light (Amber Vial)Protect from Light (Amber Vial)Prevents initiation of photochemical reactions and photodegradation.[18]
Moisture Store in a DesiccatorUse Anhydrous Solvent; AliquotPrevents hydrolysis by minimizing contact with water.[13][19]
Container Glass Vial with PTFE-lined CapGlass Vial or Polypropylene TubesChemically inert materials prevent leaching and potential catalytic degradation.
Protocol 2: Step-by-Step Guide for Inert Atmosphere Aliquoting

This workflow is critical for preserving the integrity of oxygen- and moisture-sensitive compounds.

  • Preparation: Place the bulk compound vial, new amber vials for aliquots, pipettes/spatulas, and anhydrous solvent in a vacuum desiccator for at least 4 hours to remove surface moisture.

  • Inert Environment: Transfer all materials into a nitrogen- or argon-filled glove box. If a glove box is unavailable, use a Schlenk line or a steady stream of inert gas directed into the container during manipulation.

  • Dispensing: Weigh the desired amount of solid compound into each new vial or dispense the required volume of a stock solution.

  • Purging: Before sealing, flush the headspace of each new aliquot vial with inert gas for 10-15 seconds.

  • Sealing: Immediately and tightly cap each vial. For long-term storage, wrap the cap-vial interface with Parafilm® as an extra barrier.

  • Storage: Place the newly prepared aliquots in the appropriate temperature- and light-controlled environment (e.g., a -80°C freezer box).

AliquotingWorkflow Inert Atmosphere Aliquoting Workflow cluster_prep Preparation cluster_handling Handling (Inert Environment) cluster_storage Final Storage A 1. Place materials (vials, compound) in vacuum desiccator B 2. Transfer to Glove Box / Inert Gas A->B Dry Materials C 3. Dispense solid or solution into aliquots B->C Minimize Exposure D 4. Flush headspace of each aliquot with N₂/Ar C->D Remove O₂ E 5. Tightly seal vial and wrap with Parafilm® D->E Isolate from Environment F 6. Store at recommended temperature, protected from light E->F Preserve Integrity

Caption: Workflow for aliquoting sensitive compounds.

Protocol 3: Performing a Quick Forced Degradation Study

A forced degradation (or stress testing) study is the most reliable way to understand your specific compound's liabilities.[20][21] It involves intentionally exposing the compound to harsh conditions to predict its long-term stability and identify potential degradants.[22]

  • Prepare Samples: Prepare identical solutions of your compound (e.g., 1 mg/mL in acetonitrile/water) in separate, clearly labeled vials. Include a "control" vial stored under ideal conditions (-80°C, dark).

  • Apply Stress Conditions (Choose at least two):

    • Acid Hydrolysis: Add HCl to a final concentration of 0.1 M.

    • Base Hydrolysis: Add NaOH to a final concentration of 0.1 M.

    • Oxidation: Add H₂O₂ to a final concentration of 3%.

    • Thermal: Place a vial in an oven at 60°C.

    • Photostability: Place a vial in a photostability chamber (or expose to direct sunlight for a controlled period).

  • Incubate: Let the reactions proceed at room temperature (or as specified) for a set time (e.g., 24 hours). The goal is to achieve 5-20% degradation of the parent compound, not complete destruction.[20]

  • Analysis: Quench the reactions if necessary (e.g., neutralize acid/base). Analyze all samples, including the control, by a stability-indicating method like RP-HPLC with UV and MS detection.

  • Evaluation:

    • Compare the chromatograms. Note the retention times and mass-to-charge ratios (m/z) of new peaks.

    • The conditions that produce the most degradation products reveal your compound's primary vulnerabilities. This knowledge allows you to tailor your storage strategy with precision.

Section 4: Analytical Methods for Stability Assessment

A robust analytical method is required to validate your storage protocols.

Primary Technique: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) coupled with Mass Spectrometry (MS) and UV detection is the gold standard.

  • Why it's effective: A good HPLC method can separate the parent compound from its degradation products.[23] UV detection quantifies the amount of each, while MS provides the molecular weight, offering crucial clues to the degradant's identity.[24][25][26]

Common Degradation Signatures:

Degradation Pathway Expected Analytical Signature (LC-MS) Example
Hydrolysis Appearance of a peak with M+18 Da. The new peak is often more polar (earlier retention time).C₁₀H₈N₂O₂ (M=188.2) → C₁₀H₁₀N₂O₃ (M=206.2)
Oxidation Appearance of a peak with M+16 Da (hydroxylation) or M+32 Da (peroxidation). May also involve fragmentation.Cleavage of the N-N bond would result in two smaller fragments.
Dimerization Appearance of a peak with 2M Da.Two molecules of the parent compound reacting to form a dimer.

By proactively applying these principles and protocols, you can significantly mitigate the risk of compound degradation, ensuring the accuracy, reproducibility, and success of your research and development efforts.

References

  • Title: Photocatalytic degradation of N-heterocyclic aromatics-effects of number and position of nitrogen atoms in the ring Source: PubMed URL: [Link]

  • Title: ICH Guidelines: Drug Stability Testing Essentials Source: AMSbiopharma URL: [Link]

  • Title: Q1A(R2) Guideline Source: ICH URL: [Link]

  • Title: ICH Q1A (R2) Stability testing of new drug substances and drug products - Scientific guideline Source: European Medicines Agency (EMA) URL: [Link]

  • Title: Q1A (R2) A deep dive in Stability Studies Source: YouTube URL: [Link]

  • Title: FDA Guidance for Industry: Q1A(R2)Stability Testing of New Drug Substances and Products Source: ECA Academy URL: [Link]

  • Title: Photocatalytic degradation of N-heterocyclic aromatics-effects of number and position of nitrogen atoms in the ring Source: ResearchGate URL: [Link]

  • Title: Recent Advancements in Photocatalytic Synthesis of Five Membered Nitrogen Heterocycles and Their Derivatives Source: MDPI URL: [Link]

  • Title: Use of pyridazinediones as extracellular cleavable linkers through reversible cysteine conjugation Source: Chemical Communications (RSC Publishing) URL: [Link]

  • Title: Use of pyridazinediones as extracellular cleavable linkers through reversible cysteine conjugation Source: UCL Discovery - University College London URL: [Link]

  • Title: Use of pyridazinediones for tuneable and reversible covalent cysteine modification applied to peptides, proteins and hydrogels Source: NIH URL: [Link]

  • Title: Use of Pyridazinediones as Extracellular Cleavable Linkers Through Reversible Cysteine Conjugation Source: ResearchGate URL: [Link]

  • Title: Hydrogel Cross-Linking via Thiol-Reactive Pyridazinediones Source: ACS Publications URL: [Link]

  • Title: Organizing and Protecting Long-Term Chemical Compounds Source: Buckhorn Cliffs URL: [Link]

  • Title: Is there a practical and efficient way to protect hygroscopic compounds from water uptake? Source: ResearchGate URL: [Link]

  • Title: Hygroscopic material packing Source: ResearchGate URL: [Link]

  • Title: Use of pyridazinediones for tuneable and reversible covalent cysteine modification applied to peptides, proteins and hydrogels Source: Chemical Science (RSC Publishing) URL: [Link]

  • Title: Degradation pathways of a peptide boronic acid derivative, 2-Pyz-(CO)-Phe-Leu-B(OH)(2) Source: Journal of Pharmaceutical Sciences URL: [Link]

  • Title: Keeping moisture-sensitive chemicals dry Source: Physics Forums URL: [Link]

  • Title: How to Store Reagents Source: University of Rochester, Department of Chemistry URL: [Link]

  • Title: Forced Degradation Study an Essential Approach to Develop Stability Indicating Method Source: Jacobs Publishers URL: [Link]

  • Title: Microbial Degradation of Pyridine: a Complete Pathway in Arthrobacter sp. Strain 68b Deciphered Source: PubMed URL: [Link]

  • Title: Development of forced degradation and stability indicating studies of drugs—A review Source: NIH URL: [Link]

  • Title: Forced Degradation – A Review Source: Biomedical Journal of Scientific & Technical Research URL: [Link]

  • Title: Forced Degradation Studies for Biopharmaceuticals Source: BioPharm International URL: [Link]

  • Title: Use of pyridazinediones as extracellular cleavable linkers through reversible cysteine conjugation Source: Chemical Communications (RSC Publishing) URL: [Link]

  • Title: Synthesis and Photophysical Studies of Nitrogen Heterocycles Containing Benzothiazines, Benzothiazoles, Indoles and Quinolines Source: DigitalCommons@UMaine URL: [Link]

  • Title: Forced degradation studies of biopharmaceuticals: Selection of stress conditions Source: PubMed URL: [Link]

  • Title: Analytical methodologies for discovering and profiling degradation-related impurities Source: ResearchGate URL: [Link]

  • Title: Oxidation of Threonine and Serine Residues on Solid-Phase: Pyrazine Formation by Dess-Martin Periodinane Oxidation Source: ResearchGate URL: [Link]

  • Title: Identification of Degradation Products and a Stability-Indicating RP-HPLC Method for the Determination of Flupirtine Maleate in Pharmaceutical Dosage Forms Source: NIH URL: [Link]

  • Title: Small Molecule Development Analytical Methods for Faster Time to Market Source: Hovione URL: [Link]

  • Title: Parikh-Doering Oxidation Source: YouTube URL: [Link]

  • Title: Mechanisms and consequences of protein cysteine oxidation: the role of the initial short-lived intermediates Source: PubMed URL: [Link]

  • Title: Characterization of Forced Degradation Impurities of Glucagon-Like Peptide-1 Agonists by LC/Q-TOF Mass Spectrometry Source: Agilent URL: [Link]

  • Title: Force-induced ring-open hydrolysis strengthens the maleimide-thiol adducts for stable protein-polymer conjugates Source: Research Communities URL: [Link]

  • Title: Mechanisms and consequences of protein cysteine oxidation: The role of the initial short-lived intermediates Source: ResearchGate URL: [Link]

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troubleshooting unexpected side products in pyridazine synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for pyridazine synthesis. This guide is designed for researchers, medicinal chemists, and process development scientists who encounter challenges in the synthesis of pyridazine cores. Instead of a generic overview, we will address specific, frequently encountered problems in a practical question-and-answer format, grounded in mechanistic principles and supported by actionable protocols.

Introduction: The Challenge of the N-N Bond

The synthesis of the pyridazine ring, a 1,2-diazine, is fundamental to the development of numerous pharmaceuticals and agrochemicals.[1][2] Its unique electronic properties, stemming from the adjacent nitrogen atoms, impart a high dipole moment and robust hydrogen-bonding capacity, making it a valuable pharmacophore.[3] However, the very features that make pyridazines desirable also present synthetic challenges. The condensation of hydrazine with a 1,4-dicarbonyl compound—the most common entry point—is a multi-step process involving hydrazone formation, cyclization, and dehydration/aromatization.[4][5] Each step is an opportunity for side reactions, incomplete conversion, and the formation of challenging impurity profiles.

This guide provides in-depth troubleshooting strategies to help you navigate these challenges, improve yields, and achieve high purity for your target pyridazine derivatives.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Issue 1: Low or No Yield of the Desired Pyridazine

Question: My reaction has run to completion according to TLC (starting material consumed), but the yield of my pyridazine is very low. What are the most likely causes?

Answer: Low yield, despite the consumption of starting material, typically points to one of three issues: formation of a stable, non-cyclized intermediate; formation of soluble or difficult-to-isolate side products; or product degradation.

Causality & Troubleshooting Steps:
  • Incomplete Cyclization: The Hydrazone Intermediate Trap

    • Why it Happens: The initial reaction between a carbonyl group and hydrazine rapidly forms a hydrazone.[6][7] The subsequent intramolecular cyclization and dehydration to form the stable aromatic pyridazine ring is often the rate-limiting step. If conditions are not optimal to overcome the activation energy for this step, the hydrazone can be the major isolated product.

    • How to Diagnose:

      • 1H NMR: Look for characteristic broad N-H protons that would be absent in the final aromatic pyridazine. The proton signals of the carbon backbone will also differ significantly from the aromatic protons of the target compound.

      • Mass Spectrometry (MS): The hydrazone intermediate will have a mass corresponding to the dicarbonyl starting material + hydrazine - one molecule of water (for a monohydrazone) or two molecules of water (for a bishydrazone). The desired pyridazine has a mass of dicarbonyl + hydrazine - two molecules of water.

      • TLC: The hydrazone is typically more polar than the final pyridazine. If you see a new spot that is major by crude NMR/MS but has a lower Rf than expected for the product, it is likely the intermediate.

    • How to Fix: The key is to drive the reaction to completion.

      • Thermal Push: Increase the reaction temperature. Refluxing in a higher-boiling solvent like toluene or xylene is often sufficient.

      • Acid Catalysis: The dehydration step is acid-catalyzed. Adding a catalytic amount of acetic acid or p-toluenesulfonic acid (pTSA) can dramatically accelerate the final ring closure.

      • Water Removal: The cyclization/dehydration is an equilibrium process. Actively removing water using a Dean-Stark apparatus will drive the reaction toward the product according to Le Châtelier's principle.[8][9] (See Protocol 1 for setup).

  • N-N Bond Cleavage under Harsh Conditions

    • Why it Happens: While the N-N bond in the final pyridazine is relatively stable, the hydrazone intermediate or the hydrazine reactant itself can be susceptible to cleavage under overly harsh conditions (e.g., very high temperatures in the presence of certain metals or strong oxidizing/reducing agents).[10] This leads to a complex mixture of degradation products.

    • How to Diagnose: A complex crude NMR with multiple unidentifiable signals and the presence of many spots on the TLC plate are indicators of degradation.

    • How to Fix: Reduce the reaction temperature and ensure the reaction environment is inert if sensitive functional groups are present. If you suspect this is an issue, run the reaction at the lowest temperature that still allows for the consumption of the starting material in a reasonable timeframe.

Troubleshooting Workflow for Low Yield

low_yield_workflow start Low Yield of Pyridazine check_sm Is Starting Material (SM) Consumed (by TLC/LCMS)? start->check_sm sm_present SM Remains check_sm->sm_present No sm_gone SM Consumed check_sm->sm_gone Yes optimize_cond Increase Temperature Add Acid Catalyst Check Reagent Purity sm_present->optimize_cond end_ok Improved Yield optimize_cond->end_ok analyze_crude Analyze Crude Product (NMR, MS) sm_gone->analyze_crude is_hydrazone Is Hydrazone Intermediate the Major Product? analyze_crude->is_hydrazone force_cyclization Resubmit Crude to Reaction Conditions: - Increase Temperature - Add Acid Catalyst - Use Dean-Stark Trap is_hydrazone->force_cyclization Yes is_degradation Complex Mixture/ Degradation Products? is_hydrazone->is_degradation No force_cyclization->end_ok reduce_severity Reduce Reaction Temperature Use Milder Catalyst Ensure Inert Atmosphere is_degradation->reduce_severity Yes end_fail Re-evaluate Strategy is_degradation->end_fail No reduce_severity->end_ok

Caption: Troubleshooting decision tree for low pyridazine yield.

Issue 2: Multiple Product Spots on TLC - The Regioisomer Problem

Question: My reaction with an unsymmetrical 1,4-dicarbonyl compound gives two product spots on TLC with the same mass. How can I control the regioselectivity?

Answer: The formation of regioisomers is a classic challenge when using unsymmetrical dicarbonyls. The two carbonyl groups (e.g., a ketone and an ester, or two electronically different ketones) exhibit different reactivities. The initial nucleophilic attack by hydrazine can occur at either carbonyl, leading to two different hydrazone intermediates and, ultimately, two isomeric pyridazine products.

Mechanism of Regioisomer Formation

regioisomer_mechanism sub Unsymmetrical 1,4-Dicarbonyl hydrazine + H₂N-NH₂ path_a Attack at C1 sub->path_a k₁ path_b Attack at C4 sub->path_b k₂ int_a Intermediate A (Hydrazone 1) path_a->int_a int_b Intermediate B (Hydrazone 2) path_b->int_b prod_a Regioisomer 1 int_a->prod_a Cyclize & Aromatize prod_b Regioisomer 2 int_b->prod_b Cyclize & Aromatize

Caption: Formation of regioisomers from an unsymmetrical precursor.

Strategies for Controlling Regioselectivity:

Controlling the ratio of k1 to k2 is the key. This can be influenced by several factors:

  • Electronic Effects: A more electrophilic carbonyl will react faster. For example, in a keto-ester, the ketone is generally more reactive towards nucleophiles than the ester.

  • Steric Hindrance: A less sterically hindered carbonyl will be more accessible for attack.

  • Solvent Choice:

    • Protic Solvents (e.g., Ethanol, Acetic Acid): Can solvate the transition state and may favor thermodynamic product distribution.

    • Aprotic Solvents (e.g., Toluene, THF, Dioxane): Less likely to participate in hydrogen bonding, which can sometimes enhance the intrinsic reactivity differences between the carbonyls, potentially leading to higher selectivity.

  • Temperature: Lowering the reaction temperature often favors the kinetically controlled product, which may be formed with higher selectivity.

Troubleshooting Protocol:

  • Step 1 (Baseline): Run the reaction in refluxing ethanol or acetic acid, as this is a common starting point. Analyze the product ratio by 1H NMR or HPLC.

  • Step 2 (Aprotic Switch): If selectivity is poor, switch to an aprotic solvent like toluene. Run the reaction at the same temperature (e.g., reflux) and re-analyze the ratio.

  • Step 3 (Kinetic Control): If a mixture is still obtained, repeat the reaction in the best solvent from the previous steps but at a lower temperature (e.g., room temperature or 0 °C) for a longer duration. This favors the product formed from the fastest initial attack.

  • Step 4 (Purification): If a mixture is unavoidable, separation by column chromatography or preparative HPLC is the final recourse. Regioisomers often have slightly different polarities, making chromatographic separation feasible. (See Protocol 2).

Issue 3: An Unexpectedly Stable Side Product - Pyridazine N-oxide

Question: I've isolated my pyridazine, but I have a persistent impurity with a mass of [M+16]. My NMR is also slightly off. What could this be?

Answer: An [M+16] peak is the classic mass spectrometry signature of an oxidation event. In pyridazines, the most likely culprit is the formation of a pyridazine N-oxide .

Causality & Identification:
  • Why it Happens: The lone pair of electrons on a pyridazine nitrogen is nucleophilic and can be oxidized. While this is unlikely to occur during the main condensation reaction (which is reductive), it can happen during workup or storage, especially if strong oxidizing agents are used (e.g., during a subsequent reaction step) or upon prolonged exposure to air.[11] Some reagents, like hydrogen peroxide used in certain older protocols, can directly lead to N-oxides.[12][13]

  • How to Diagnose:

    • MS: A clear [M+16] peak for the parent ion.

    • 1H NMR: The formation of the N-oxide deshields the protons on the pyridazine ring, particularly those alpha to the oxidized nitrogen. Expect a downfield shift of these protons compared to the parent pyridazine.

    • Physical Properties: N-oxides are significantly more polar than their parent pyridazines. This impurity will have a much lower Rf on TLC and a longer retention time on reverse-phase HPLC.

Mitigation & Removal:
  • Prevention:

    • Avoid unnecessary exposure to strong oxidants.

    • Store the final pyridazine product under an inert atmosphere (nitrogen or argon) if it proves to be particularly sensitive to air oxidation.

  • Removal (Deoxygenation): If N-oxide formation is unavoidable, it can be chemically removed.

    • Phosphorus Reagents: Treatment with triphenylphosphine (PPh3) or phosphorus trichloride (PCl3) at elevated temperatures can effectively deoxygenate the N-oxide, regenerating the parent pyridazine. The byproduct, triphenylphosphine oxide, can then be removed by chromatography.

    • Catalytic Hydrogenation: Standard hydrogenation conditions (e.g., H2, Pd/C) can also reduce the N-oxide back to the parent heterocycle.

Experimental Protocols

Protocol 1: General Procedure for Pyridazine Synthesis using a Dean-Stark Trap

This protocol is designed to maximize yield by actively removing water during the condensation reaction.

  • Apparatus Setup:

    • Equip a round-bottom flask with a magnetic stir bar, a Dean-Stark trap, and a reflux condenser.[8][9] Ensure all glassware is oven-dried.

    • The top of the condenser should be fitted with a nitrogen or argon inlet to maintain an inert atmosphere.

    • Wrap the arm of the Dean-Stark trap in glass wool or aluminum foil to ensure efficient condensation and collection of water.

  • Reaction:

    • Charge the flask with the 1,4-dicarbonyl compound (1.0 eq) and a suitable aprotic solvent (e.g., toluene, xylene) to create a ~0.2-0.5 M solution.

    • Begin stirring and add hydrazine hydrate or a substituted hydrazine (1.0-1.1 eq).

    • Optional: Add a catalytic amount of pTSA or acetic acid (0.01-0.05 eq).

    • Fill the Dean-Stark trap with the solvent by adding it directly through the top of the condenser.

    • Heat the reaction mixture to reflux using an oil bath.

  • Monitoring:

    • Water will begin to collect in the bottom of the Dean-Stark trap as an azeotrope with the solvent forms, condenses, and separates.

    • Monitor the reaction progress by TLC or LCMS until the starting material is consumed. The theoretical volume of water should be collected upon completion.

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Wash the organic solution with saturated sodium bicarbonate solution (to quench the acid catalyst) and then with brine.

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

Protocol 2: General Strategy for Chromatographic Separation of Regioisomers
  • Analytical TLC:

    • Dissolve the crude mixture in a small amount of dichloromethane or ethyl acetate.

    • Spot the mixture on a silica gel TLC plate.

    • Develop the plate using a series of eluents with varying polarity. Start with a non-polar system (e.g., 9:1 Hexane:Ethyl Acetate) and gradually increase the polarity (e.g., 4:1, 1:1, 1:4 Hexane:EtOAc).

    • Identify an eluent system that provides good separation (ΔRf > 0.15) between the two isomer spots.

  • Column Chromatography:

    • Prepare a silica gel column using the optimal eluent system identified in the previous step.

    • Dissolve the crude product in a minimal amount of the eluent or a stronger solvent like dichloromethane and adsorb it onto a small amount of silica gel.

    • Dry the silica-adsorbed sample and carefully load it onto the top of the column.

    • Elute the column with the chosen solvent system, collecting fractions.

    • Analyze the fractions by TLC to identify and combine those containing the pure, separated isomers.

    • Concentrate the combined fractions to yield the purified regioisomers.

Data Summary & Characterization

The following table provides a guide to distinguishing the desired pyridazine product from common intermediates and side products using standard analytical techniques.

Compound Type 1H NMR Spectroscopy Mass Spectrometry (MS) IR Spectroscopy (cm-1) TLC (Silica Gel)
Desired Pyridazine Aromatic protons (typically δ 7.0-9.0). Absence of N-H signals. Sharp, well-defined peaks.[14]Expected molecular ion peak [M]+.C=N and C=C stretches in the aromatic region (1500-1650). Absence of C=O and N-H stretches.Medium polarity (Rf typically 0.4-0.7 in 1:1 Hex:EtOAc).
Hydrazone Intermediate May show both aliphatic and olefinic protons. Broad, exchangeable N-H signals (δ can vary widely).[15][M+H2]+ or [M+2H2]+ relative to product.Strong C=N stretch (~1620-1650). May have C=O stretch (~1680-1720) if only one carbonyl reacted. Broad N-H stretch (~3200-3400).More polar than pyridazine (Lower Rf).
Pyridazine N-oxide Aromatic protons are deshielded (shifted downfield) compared to the parent pyridazine.[11][M+16]+.Strong N-O stretch (~1250-1300).Significantly more polar than pyridazine (Much lower Rf).
1,4-Dicarbonyl (SM) Aliphatic protons. May have aldehyde proton (δ 9-10).Mass of starting material.Strong C=O stretch(es) (~1680-1740).Polarity varies based on structure.

References

  • Organic Syntheses Procedure. (n.d.). 3 - Organic Syntheses. Retrieved January 7, 2026, from [Link]

  • Organic Syntheses Procedure. (n.d.). A 300-mL, three-necked, flame-dried, round-bottomed flask equipped with a Teflon-coated stir bar (3 cm), two septa (Necks 1 and 3) and a Dean-Stark trap (20 mL, Neck 2) wrapped in aluminum foil and fitted with a reflux condenser (20 cm), and a nitrogen gas inlet adaptor. Retrieved January 7, 2026, from [Link]

  • Zheng, M., & Zhang, X. (2025). Insights into the NO removal mechanism by hydrazine. Progress in Reaction Kinetics and Mechanism, 50. [Link]

  • Wikipedia. (n.d.). Hydrazine. Retrieved January 7, 2026, from [Link]

  • Hobbs, W. J. (2022). Synthesis and Characterization of Unique Pyridazines. Liberty University. [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of pyridazines. Retrieved January 7, 2026, from [Link]

  • MDPI. (2022). Synthetic Pathways to Pyrido[3,4-c]pyridazines and Their Polycyclic Derivatives. Retrieved January 7, 2026, from [Link]

  • Universidade do Minho. (n.d.). Synthesis of pyridazine and pyridopyridazine derivatives. Results and Discussion. Retrieved January 7, 2026, from [Link]

  • ChemTube3D. (n.d.). Synthesis of Pyridazine. Retrieved January 7, 2026, from [Link]

  • Organic Chemistry Portal. (n.d.). Pyridine synthesis. Retrieved January 7, 2026, from [Link]

  • Knowledge UChicago. (n.d.). Bridging the pyridine-pyridazine synthesis gap by skeletal editing. Retrieved January 7, 2026, from [Link]

  • Khan Academy. (n.d.). Formation of oximes and hydrazones. Retrieved January 7, 2026, from [Link]

  • Hobbs, W. (2022). Synthesis and Characterization of Unique Pyridazines. [Link]

  • Chemistry LibreTexts. (2025). 19.9: Nucleophilic Addition of Hydrazine - The Wolff-Kishner Reaction. Retrieved January 7, 2026, from [Link]

  • Lirias. (n.d.). Strategy for the synthesis of pyridazine heterocycles and its derivatives. Retrieved January 7, 2026, from [Link]

  • Thieme. (2012). Pyridopyridazines (Update 2012). Retrieved January 7, 2026, from [Link]

  • Wikipedia. (n.d.). Pyridazine. Retrieved January 7, 2026, from [Link]

  • ResearchGate. (2015). Pyridazine and its Related Compounds. Part 16.1 Synthesis and Some Reactions of 3-Hydrazino-1H-pyrazolo [3, 4-c] pyridazine. Retrieved January 7, 2026, from [Link]

  • INDO GLOBAL JOURNAL OF PHARMACEUTICAL SCIENCES. (n.d.). Exploring Potential, Synthetic Methods and General Chemistry of Pyridazine and Pyridazinone: A Brief Introduction. Retrieved January 7, 2026, from [Link]

  • INDO GLOBAL JOURNAL OF PHARMACEUTICAL SCIENCES. (2015). A Review on Synthetic Protocols of Pyridazine and Pyridazone Analogues. Retrieved January 7, 2026, from [Link]

  • MDPI. (n.d.). Hydrazine Oxidation in Aqueous Solutions I: N4H6 Decomposition. Retrieved January 7, 2026, from [Link]

  • PubMed. (2013). Strategy for the synthesis of pyridazine heterocycles and its derivatives. Retrieved January 7, 2026, from [Link]

  • PubMed Central. (n.d.). Synthesis, HPLC Enantioresolution, and X-ray Analysis of a New Series of C5-methyl Pyridazines as N-Formyl Peptide Receptor (FPR) Agonists. Retrieved January 7, 2026, from [Link]

  • Organic Chemistry Portal. (2021). Synthesis of Pyridazine Derivatives via Aza-Diels-Alder Reactions of 1,2,3-Triazine Derivatives and 1-Propynylamines. Retrieved January 7, 2026, from [Link]

  • MDPI. (n.d.). Synthesis, Spectroscopic Characterization, Antibacterial Activity, and Computational Studies of Novel Pyridazinone Derivatives. Retrieved January 7, 2026, from [Link]

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Technical Support Center: Optimization of Diels-Alder Reactions Using 3,6-Pyridazinediones

Author: BenchChem Technical Support Team. Date: January 2026

From the desk of the Senior Application Scientist

Welcome to the technical support center for Diels-Alder cycloadditions utilizing 3,6-pyridazinedione systems. This guide is designed for researchers, chemists, and drug development professionals who are leveraging this powerful reaction to construct complex nitrogen-containing heterocyclic scaffolds. 3,6-Pyridazinediones are potent dienophiles, particularly in inverse-electron-demand Diels-Alder reactions, due to the electron-withdrawing nature of the adjacent nitrogen atoms.[1][2][3] This guide moves beyond standard protocols to provide in-depth troubleshooting and optimization strategies based on mechanistic principles and empirical data.

Part 1: Frequently Asked Questions (FAQs)

This section addresses foundational questions regarding the use of 3,6-pyridazinediones in [4+2] cycloadditions.

Q1: What are 3,6-pyridazinediones, and what makes them effective in Diels-Alder reactions?

A1: 3,6-Pyridazinediones are six-membered heterocyclic compounds containing two adjacent nitrogen atoms and two ketone functionalities. Their key feature is the electron-deficient π-system, which makes them highly reactive dienophiles, especially when paired with electron-rich dienes in what is known as an inverse-electron-demand Diels-Alder reaction.[2][3][4] This reactivity allows for the construction of complex pyridazine derivatives, which are valuable scaffolds in medicinal chemistry and materials science.[4][5]

Q2: What is the general mechanism for this reaction?

A2: The reaction is a concerted, pericyclic [4+2] cycloaddition.[2][6] In a single, thermally allowed step, the 4 π-electrons of the diene and the 2 π-electrons of the pyridazinedione's double bond reorganize through a cyclic transition state to form a new six-membered ring containing two new carbon-carbon sigma bonds.[3][6]

Diels_Alder_Mechanism cluster_reactants Reactants cluster_ts Concerted Transition State cluster_product Product Diene Electron-Rich Diene Dienophile This compound (Electron-Poor Dienophile) TS [4πs + 2πs] Cyclic Electron Flow Diene->TS Dienophile->TS Adduct Cycloadduct TS->Adduct New σ-bonds form

Caption: General mechanism of the Diels-Alder reaction.

Q3: What are the most critical parameters I need to control for successful optimization?

A3: The success of these reactions hinges on the careful control of four key parameters:

  • Temperature: Influences reaction rate versus thermal decomposition (retro-Diels-Alder).[7][8]

  • Solvent: Can dramatically accelerate the reaction and influence selectivity.[9][10]

  • Catalysis: Lewis acids can improve both reaction rate and stereochemical outcomes.[11][12][13]

  • Reactant Stoichiometry and Concentration: Affects reaction kinetics and can minimize side reactions.[14]

Part 2: Troubleshooting Guide

This section is structured to address specific experimental failures in a question-and-answer format.

Issue 1: Low or No Product Yield

Q: My reaction shows very low conversion to the desired adduct, even after extended reaction times. What are the likely causes and how can I fix this?

A: This is a common issue that can typically be traced back to reaction conditions or fundamental reactant incompatibility. Let's break down the potential causes.

  • Potential Cause 1: Suboptimal Reaction Temperature

    • Why it happens: The Diels-Alder reaction is an equilibrium process. While higher temperatures increase the initial reaction rate, excessively high temperatures can favor the reverse (retro-Diels-Alder) reaction, leading to a low yield of the adduct at equilibrium.[15] Conversely, a temperature that is too low will result in impractically slow reaction kinetics.

    • Solution:

      • Systematic Screening: Begin your reaction at a moderate temperature (e.g., 40-60 °C) and monitor by TLC or LC-MS. If the reaction is slow, incrementally increase the temperature by 20 °C.

      • Consider Microwave Chemistry: For rapid optimization, microwave-assisted synthesis can be highly effective. It allows for rapid heating to precise temperatures, often reducing reaction times from days to hours or even minutes.[7][15][16] A good starting point for microwave conditions is often 5-10 minutes at 125-150 °C.[7][15]

      • Low Temperature for Exothermic Reactions: If the reaction is highly exothermic, excessive heat can lead to side products. In such cases, running the reaction at 0 °C or even lower may be necessary.[8]

  • Potential Cause 2: Inappropriate Solvent Choice

    • Why it happens: Solvent polarity and its ability to form hydrogen bonds can significantly influence the reaction rate. Polar solvents can stabilize the polarized transition state, accelerating the reaction.[9] In some cases, water has been shown to provide dramatic rate acceleration due to a combination of hydrophobic effects and hydrogen bonding.[9][13]

    • Solution:

      • Solvent Screening: Test a range of solvents with varying polarities. Non-polar solvents like toluene or hexane may be a good baseline, but polar aprotic solvents (e.g., DMF, Acetonitrile) or even aqueous mixtures should be explored.

      • Deep Eutectic Solvents (DESs): These can act as effective media, sometimes outperforming conventional solvents, and can often be recycled.[9]

Solvent Typical Effect on Rate Rationale Citation(s)
Toluene, HexaneBaseline / SlowNon-polar, minimal transition state stabilization.[10]
DichloromethaneModerateModerately polar.[9]
Acetonitrile, DMFFastPolar aprotic, stabilizes the polarized transition state.[13]
Water / Aqueous MixturesVery FastHydrophobic effects and H-bonding enhance rate and selectivity.[9][13]
Deep Eutectic SolventsFast / Very FastHigh viscosity and polarity can provide significant rate enhancement.[9]
  • Potential Cause 3: Poor Electronic Matching of Reactants

    • Why it happens: As an electron-poor dienophile, this compound requires an electron-rich diene for an efficient inverse-electron-demand Diels-Alder reaction.[3][17] If your diene possesses strong electron-withdrawing groups (e.g., -NO2, -CN), the HOMO (Highest Occupied Molecular Orbital) of the diene will be too low in energy to effectively interact with the LUMO (Lowest Unoccupied Molecular Orbital) of the pyridazinedione, resulting in a large activation barrier and low yield.[18]

    • Solution:

      • Modify the Diene: If possible, use a diene with electron-donating groups (e.g., -OR, -NR2, alkyl groups).

      • Switch to a Normal-Demand System: If modifying the diene is not an option, consider if the pyridazinedione can be modified to be electron-rich to react with an electron-poor diene, though this is less common for this scaffold.

Issue 2: Formation of Multiple Products (Poor Selectivity)

Q: My reaction produces a mixture of isomers (regio- or stereoisomers) that are difficult to separate. How can I improve the selectivity?

A: Poor selectivity is often a sign of an uncatalyzed reaction proceeding under thermal conditions where multiple transition states are accessible. Introducing a catalyst is the most powerful solution.

  • Potential Cause: Absence of Catalysis

    • Why it happens: The uncatalyzed reaction relies solely on the intrinsic orbital interactions of the reactants, which may not strongly favor one orientation (regiochemistry) or one facial approach (endo/exo stereochemistry) over another.

    • Solution: Employ Lewis Acid Catalysis

      • Mechanism of Action: Lewis acids coordinate to a carbonyl oxygen on the this compound. This coordination powerfully withdraws electron density, further lowering the energy of the dienophile's LUMO and increasing the energy difference between the frontier molecular orbitals.[11][12] This not only accelerates the reaction but also amplifies the electronic and steric differences between possible transition states, leading to higher selectivity.[19][20]

      • Choosing a Lewis Acid: Start with common, moderately strong Lewis acids. The choice can influence the outcome, so screening is recommended.

Lewis Acid Catalyst Typical Loading (mol%) Common Solvents Notes Citation(s)
ZnCl₂, Cu(OTf)₂10 - 20 mol%CH₂Cl₂, AcetonitrileGood starting points, tolerate some functional groups.[13]
AlCl₃, TiCl₄10 mol% - 1 eq.CH₂Cl₂ (anhydrous)Very strong, highly activating but can promote side reactions. Requires strictly anhydrous conditions.[20]
Ca(OTf)₂10 mol%DichloromethaneAn environmentally benign and effective option.[12]
  • Controlling Endo/Exo Selectivity:

    • Why it happens: The endo adduct is often the kinetic product, favored at lower temperatures due to stabilizing secondary orbital interactions in the transition state. The exo adduct is often the more thermodynamically stable product and may be favored at higher temperatures.[3]

    • Solution: To favor the kinetic endo product, run the reaction at the lowest possible temperature that allows for a reasonable reaction rate, often in conjunction with a Lewis acid catalyst.

Part 3: Experimental Protocols & Workflow

General Protocol for a Catalyzed Diels-Alder Reaction

This protocol provides a validated starting point for optimization.

  • Preparation: To an oven-dried round-bottom flask under an inert atmosphere (N₂ or Argon), add the this compound (1.0 eq).

  • Solvent and Catalyst Addition: Add anhydrous solvent (e.g., CH₂Cl₂, 0.1 M concentration) via syringe. Cool the solution to the desired temperature (e.g., 0 °C). Add the Lewis acid catalyst (e.g., ZnCl₂, 0.15 eq) portion-wise. Stir for 15 minutes.

  • Diene Addition: Add the electron-rich diene (1.1 - 1.5 eq) dropwise to the stirred solution. Using a slight excess of the more volatile or readily available reactant can drive the reaction to completion.

  • Reaction Monitoring: Allow the reaction to stir at the set temperature. Monitor the consumption of the limiting reagent by Thin Layer Chromatography (TLC) or LC-MS at regular intervals (e.g., every 1-2 hours).

  • Quenching: Once the reaction is complete, quench by slowly adding a saturated aqueous solution of NaHCO₃ or a mild chelating agent (e.g., Rochelle's salt) to decompose the Lewis acid.

  • Workup: Transfer the mixture to a separatory funnel, extract with an organic solvent (e.g., ethyl acetate, 3x). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo at low temperature to avoid retro-Diels-Alder reaction.

  • Purification: Purify the crude adduct via flash column chromatography or recrystallization.[21]

Troubleshooting Workflow Diagram

Troubleshooting_Workflow start_node start_node problem_node problem_node check_node check_node solution_node solution_node start Start Experiment problem Low Yield or Poor Selectivity? start->problem check_temp Temperature Optimized? problem->check_temp Yes optimize_temp Screen Temps (e.g., 25°C to 100°C) Consider Microwave check_temp->optimize_temp No check_solvent Solvent Screened? check_temp->check_solvent Yes optimize_temp->check_solvent optimize_solvent Test Polar Aprotic (MeCN, DMF) or Aqueous Media check_solvent->optimize_solvent No check_catalyst Lewis Acid Used? check_solvent->check_catalyst Yes optimize_solvent->check_catalyst add_catalyst Add Catalyst (e.g., 10-20 mol% ZnCl₂) Run at lower temp check_catalyst->add_catalyst No check_electronics Reactant Electronics Match? check_catalyst->check_electronics Yes success Successful Reaction add_catalyst->success modify_reactants Use Electron-Rich Diene (-OR, -Alkyl groups) check_electronics->modify_reactants No check_electronics->success Yes modify_reactants->start Re-design

Caption: A decision-making workflow for troubleshooting common issues.

References

  • Microwave-assisted synthesis of 3,6-di(pyridin-2-yl)pyridazines: unexpected ketone and aldehyde cycloadditions. PubMed.
  • The Use of 3,6-Pyridazinediones in Organic Synthesis and Chemical Biology. ResearchGate.
  • Optimization of reaction conditions for Diels-Alder reaction between... ResearchGate.
  • Temperature and Time Optimization of Diels-Alder Reactions in the CEM Microwave. MDPI.
  • Lewis Acid‐Catalyzed Diels‐Alder Reactions: Reactivity Trends across the Periodic Table. Wiley Online Library.
  • Effect of solvent motions on the dynamics of the Diels-Alder reaction. Lirias.
  • Diels–Alder Cycloaddition Reactions in Sustainable Media. PMC.
  • Synthesis of Pyridazine Derivatives via Aza-Diels-Alder Reactions of 1,2,3-Triazine Derivatives and 1-Propynylamines. Organic Chemistry Portal.
  • Does pyridazine undergo Diels-Alder reactions? Quora.
  • Temperature and Time Optimization of Diels-Alder Reactions in the CEM Microwave. ResearchGate.
  • Lewis acid catalyzed and self-assembled diels-alder reactions (LACASA-DA). University of Saskatchewan Library.
  • [3 + n] Cycloaddition Reactions: A Milestone Approach for Elaborating Pyridazine of Potential Interest in Medicinal Chemistry and Optoelectronics. MDPI.
  • Lewis acid catalyst system for Diels–Alder reaction. Indian Academy of Sciences.
  • Lewis acid catalysis of a Diels-Alder reaction in water. University of Groningen.
  • Solvent-Mediated Rate Deceleration of Diels–Alder Reactions for Enhanced Selectivity: Quantum Mechanical Insights. MDPI.
  • How Lewis Acids Catalyze Diels–Alder Reactions. PMC.
  • Substituent and solvent effects on the Diels–Alder reactions of triazolinediones. Royal Society of Chemistry.
  • Influence of temperature on the Diels-Alder reaction. ResearchGate.
  • SOLVENT EFFECTS IN THE DIELS ALDER REACTION. Texas Tech University.
  • Diels–Alder reaction. Wikipedia.
  • Diels-Alder Reaction. Organic Chemistry Portal.
  • Diels Alder Reaction in Organic Synthesis Practice Problems. Chemistry Steps.
  • Progress in Lewis-Acid-Templated Diels–Alder Reactions. MDPI.
  • The Diels-Alder Reaction. Master Organic Chemistry.
  • What may be causing a low yield in my Diels-Alder between 9-Nitroanthracene and maleic anhydride? Quora.
  • 14.4: The Diels-Alder Cycloaddition Reaction. Chemistry LibreTexts.
  • Diels Alder Reaction Experiment Part 2, Reflux and Isolation. YouTube.

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Validation & Comparative

A Comparative Guide to Validating the Anticancer Activity of Novel 3,6-Pyridazinedione Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to validate the anticancer activity of new 3,6-pyridazinedione derivatives. It offers a comparative analysis against established anticancer agents, supported by detailed experimental protocols and mechanistic insights.

Introduction: The Emerging Potential of this compound Derivatives in Oncology

The pyridazine scaffold, a six-membered heterocyclic ring containing two adjacent nitrogen atoms, has garnered significant attention in medicinal chemistry due to its diverse biological activities. Among its derivatives, the this compound core represents a promising pharmacophore for the development of novel anticancer agents. Recent studies have highlighted the potential of these compounds to target various hallmarks of cancer, including uncontrolled proliferation, evasion of apoptosis, and angiogenesis.

Unlike traditional cytotoxic agents that indiscriminately target rapidly dividing cells, many novel this compound derivatives exhibit targeted mechanisms of action. These include the specific inhibition of key signaling proteins that are frequently dysregulated in cancer, such as Cyclin-Dependent Kinases (CDKs) and stress-activated protein kinases like c-Jun N-terminal kinase (JNK).[1][2] This targeted approach promises greater efficacy and a more favorable safety profile.

This guide will focus on a comparative validation of two promising, structurally distinct this compound derivatives, designated herein as Compound 9e (a JNK1 pathway inhibitor) and Compound 11m (a CDK2 inhibitor), based on compounds described in recent literature.[1][2] Their performance will be benchmarked against the multi-kinase inhibitor Sorafenib and standard-of-care chemotherapeutic agents: Doxorubicin , Paclitaxel , and Gemcitabine .

Comparative Validation Strategy: A Multi-Faceted Approach

A robust validation of a novel anticancer compound requires a multi-pronged approach, progressing from broad cytotoxicity screening to detailed mechanistic studies and culminating in in vivo efficacy assessment. The following sections outline the experimental workflow designed to rigorously evaluate our lead this compound derivatives.

G cluster_0 Phase 1: In Vitro Screening cluster_1 Phase 2: Mechanistic Elucidation cluster_2 Phase 3: In Vivo Validation cluster_3 Phase 4: Comparative Analysis a Cell Line Panel Selection (Breast, NSCLC, Renal) b MTT Cytotoxicity Assay a->b Determine IC50 c Cell Cycle Analysis (Propidium Iodide Staining) b->c Investigate Mechanism d Apoptosis Assay (Annexin V-FITC/PI Staining) b->d Investigate Mechanism e Western Blot Analysis (Key Protein Expression) b->e Investigate Mechanism f Xenograft Tumor Model (Athymic Nude Mice) c->f Confirm In Vivo Activity d->f Confirm In Vivo Activity e->f Confirm In Vivo Activity g Efficacy & Toxicity Assessment f->g h Benchmark against: - Sorafenib - Doxorubicin - Paclitaxel - Gemcitabine g->h Evaluate Relative Performance G cluster_0 JNK1-Mediated Apoptosis stress Cellular Stress (e.g., Drug Treatment) jnkk JNKK stress->jnkk jnk1 JNK1 jnkk->jnk1 bcl2 Bcl-2 (Anti-apoptotic) jnk1->bcl2 Phosphorylates & Inactivates bax Bax (Pro-apoptotic) jnk1->bax Activates mito Mitochondrion bcl2->mito bax->mito Permeabilizes Membrane cyto_c Cytochrome c mito->cyto_c Release casp9 Caspase-9 cyto_c->casp9 casp3 Caspase-3 casp9->casp3 apoptosis Apoptosis casp3->apoptosis comp9e Compound 9e comp9e->jnk1 Inhibition of negative regulators or direct activation

Caption: Simplified JNK1 signaling pathway leading to apoptosis.

CDK2, in complex with Cyclin E, is a master regulator of the G1 to S phase transition in the cell cycle. [3]Its activity is essential for the phosphorylation of proteins like retinoblastoma (Rb), which in turn releases the E2F transcription factor to activate genes required for DNA replication. Inhibiting CDK2 prevents entry into the S phase, thus arresting cell proliferation. [4]

G cluster_0 CDK2-Mediated G1/S Transition gf Growth Factors cyclinD_cdk46 Cyclin D-CDK4/6 gf->cyclinD_cdk46 Phosphorylates cyclinE Cyclin E cyclinD_cdk46->cyclinE Induces Expression rb Rb cyclinD_cdk46->rb Phosphorylates cyclinE_cdk2 Cyclin E-CDK2 (Active Complex) cyclinE->cyclinE_cdk2 cdk2 CDK2 cdk2->cyclinE_cdk2 cyclinE_cdk2->rb Hyperphosphorylates e2f E2F rb->e2f Binds & Inhibits s_phase_genes S-Phase Genes e2f->s_phase_genes Activates Transcription s_phase_entry S-Phase Entry s_phase_genes->s_phase_entry comp11m Compound 11m comp11m->cdk2 Inhibits

Caption: Role of CDK2 in the G1/S cell cycle transition.

Conclusion and Future Directions

This guide outlines a systematic and robust methodology for validating the anticancer activity of novel this compound derivatives. By employing a combination of in vitro and in vivo assays, researchers can build a comprehensive profile of their lead compounds, encompassing potency, mechanism of action, and preliminary efficacy.

The comparative approach, benchmarking against both targeted therapies like Sorafenib and standard chemotherapeutics, is crucial for contextualizing the potential advantages of new derivatives. Our hypothetical data suggests that Compounds 9e and 11m exhibit potent and selective anticancer activities through distinct mechanisms—apoptosis induction and cell cycle arrest, respectively. This differentiation is a hallmark of a promising drug development program, as it opens avenues for treating different cancer types or for use in combination therapies.

Future work should focus on pharmacokinetic and pharmacodynamic (PK/PD) studies, comprehensive toxicity profiling, and evaluation in orthotopic or patient-derived xenograft (PDX) models to more closely mimic the human disease environment. The validation framework presented here provides the essential foundation for advancing promising this compound derivatives toward clinical development.

References

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The 3,6-Pyridazinedione Scaffold: A Comparative Analysis Against Established Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

A Technical Guide for Researchers in Oncology Drug Discovery

In the landscape of modern oncology, the relentless pursuit of novel small molecule inhibitors targeting protein kinases remains a cornerstone of drug discovery. Protein kinases, as crucial regulators of cellular signaling, are frequently dysregulated in cancer, making them prime therapeutic targets. Among the myriad of heterocyclic scaffolds explored for kinase inhibition, the 3,6-pyridazinedione core has emerged as a versatile and promising platform. This guide provides a comprehensive comparative analysis of this compound-based inhibitors against other well-established kinase inhibitors, offering field-proven insights and supporting experimental data for researchers, scientists, and drug development professionals.

Introduction: The Rationale for Kinase Inhibitor Scaffolds

The development of effective kinase inhibitors hinges on the identification of chemical scaffolds that can be readily synthesized and functionalized to achieve high potency and selectivity for the target kinase. The this compound scaffold has garnered significant attention due to its synthetic tractability and its ability to engage in key hydrogen bonding interactions within the ATP-binding pocket of various kinases. This guide will delve into a comparative study of this compound derivatives targeting Cyclin-Dependent Kinase 2 (CDK2) and c-Jun N-terminal Kinase (JNK1), and will also explore the broader potential of the pyridazine core against other critical cancer-related kinases such as Vascular Endothelial Growth Factor Receptor (VEGFR), Src family kinases, and Abl kinase, drawing comparisons with established drugs like Sorafenib, Sunitinib, and Bosutinib.

Comparative Analysis of Kinase Inhibition Profiles

The efficacy of a kinase inhibitor is defined by its potency against the intended target and its selectivity across the kinome. High selectivity is crucial to minimize off-target effects and associated toxicities. This section presents a comparative overview of the inhibitory activities of this compound derivatives and established kinase inhibitors.

Cyclin-Dependent Kinase 2 (CDK2) Inhibition

CDK2 is a key regulator of cell cycle progression, particularly the G1/S phase transition. Its aberrant activation is a hallmark of several cancers, making it an attractive target for therapeutic intervention.[1][2] Several 3,6-disubstituted pyridazine derivatives have demonstrated potent inhibitory activity against CDK2.[3][4]

Compound/DrugPrimary Target(s)IC50 (nM) against Primary Target(s)Reference(s)
Pyridazine Derivative 11m CDK220.1[3][4]
Pyridazine Derivative 11h CDK243.8[3][4]
Pyridazine Derivative 11l CDK255.6[3][4]
Roscovitine CDK2450[5]
Milciclib (PHA-848125) CDK245[1][2]

Table 1: Comparative IC50 values of this compound derivatives and other CDK2 inhibitors.

c-Jun N-terminal Kinase (JNK1) Inhibition

JNK1 is a member of the mitogen-activated protein kinase (MAPK) family and is involved in cellular responses to stress, inflammation, and apoptosis. Its role in cancer is complex, with both pro-tumorigenic and anti-tumorigenic functions reported.[3][6] The development of selective JNK1 inhibitors is an active area of research.

Compound/DrugPrimary Target(s)IC50 (nM) against Primary Target(s)Reference(s)
Pyridazine Derivative 9e JNK1Downregulates JNK1 expression[7]
SP600125 JNK1, JNK2, JNK340 (JNK1), 40 (JNK2), 90 (JNK3)[8]
CC-401 JNKPotent JNK inhibitor[9]

Table 2: Comparative activity of a this compound derivative and other JNK inhibitors. Note: The study on derivative 9e focused on downregulation of JNK1 expression rather than direct enzymatic inhibition IC50.

Broader Kinase Selectivity Profile: A Comparison with Multi-Kinase Inhibitors

To understand the selectivity of the this compound scaffold, it is essential to compare its activity with that of multi-kinase inhibitors that are established cancer therapeutics. Sorafenib, Sunitinib, and Bosutinib are known for their broad-spectrum activity against various tyrosine kinases.

DrugPrimary TargetsIC50 (nM) against selected kinasesReference(s)
Sorafenib VEGFR-2, PDGFR-β, Raf-1, B-Raf90 (VEGFR-2), 57 (PDGFR-β), 6 (Raf-1), 22 (B-Raf)[10][11]
Sunitinib VEGFR-2, PDGFR-β, c-KIT80 (VEGFR-2), 2 (PDGFR-β), Potent c-KIT inhibitor[12][13]
Bosutinib Src, Abl<10 (for all Src Family Kinases), ~1 (Abl)[14]

Table 3: Kinase inhibition profiles of established multi-kinase inhibitors.

While current research on 3,6-pyridazinediones has primarily focused on CDKs and JNKs, the broader pyridazine scaffold has shown promise against other kinases. For instance, pyridazinone derivatives have been identified as inhibitors of C-terminal Src Kinase (CSK), a negative regulator of Src family kinases.[15][16] Furthermore, various pyridazine-based compounds have been developed as potent VEGFR-2 inhibitors.[17][18] This suggests that the this compound core could be further elaborated to target a wider range of clinically relevant kinases.

Mechanistic Insights and Signaling Pathways

Understanding the mechanism of action of these inhibitors requires a closer look at the signaling pathways they modulate.

CDK2 in the Cell Cycle

CDK2, in complex with Cyclin E or Cyclin A, drives the cell from the G1 phase into the S phase. Inhibition of CDK2 leads to cell cycle arrest at the G1/S checkpoint, preventing DNA replication and cell division.

CDK2_Pathway cluster_G1_S_Transition G1/S Transition Growth Factors Growth Factors Ras/Raf/MEK/ERK Ras/Raf/MEK/ERK Growth Factors->Ras/Raf/MEK/ERK Activates Cyclin D Cyclin D Ras/Raf/MEK/ERK->Cyclin D Upregulates CDK4/6 CDK4/6 Cyclin D->CDK4/6 Activates Rb Rb CDK4/6->Rb Phosphorylates (inactivates) E2F E2F Rb->E2F Inhibits Cyclin E Cyclin E E2F->Cyclin E Promotes transcription CDK2 CDK2 Cyclin E->CDK2 Activates CDK2->Rb Further phosphorylates S-Phase Entry S-Phase Entry CDK2->S-Phase Entry Promotes This compound Inhibitor This compound Inhibitor This compound Inhibitor->CDK2 Inhibits

Caption: CDK2 signaling pathway and the point of inhibition by this compound derivatives.

JNK1 Stress Response Pathway

The JNK1 pathway is activated by various cellular stressors and plays a role in apoptosis and inflammation. Its inhibition can have context-dependent effects on cancer cell survival.

JNK1_Pathway cluster_JNK_Cascade JNK Signaling Cascade Stress Stimuli (UV, Cytokines) Stress Stimuli (UV, Cytokines) MAP3Ks MAP3Ks Stress Stimuli (UV, Cytokines)->MAP3Ks Activate MKK4/7 MKK4/7 MAP3Ks->MKK4/7 Phosphorylate JNK1 JNK1 MKK4/7->JNK1 Phosphorylate c-Jun c-Jun JNK1->c-Jun Phosphorylates AP-1 Transcription Factor AP-1 Transcription Factor c-Jun->AP-1 Transcription Factor Forms Gene Expression (Apoptosis, Inflammation) Gene Expression (Apoptosis, Inflammation) AP-1 Transcription Factor->Gene Expression (Apoptosis, Inflammation) Regulates Pyridazine Inhibitor Pyridazine Inhibitor Pyridazine Inhibitor->JNK1 Inhibits

Caption: JNK1 signaling pathway and the point of inhibition by pyridazine-based inhibitors.

Experimental Protocols for Comparative Efficacy Testing

To ensure the trustworthiness and reproducibility of findings, standardized and well-validated experimental protocols are paramount. The following are detailed step-by-step methodologies for key assays used in the comparative evaluation of kinase inhibitors.

In Vitro Kinase Inhibition Assay (ADP-Glo™ Format)

This assay quantifies the amount of ADP produced during a kinase reaction, which is directly proportional to kinase activity.

Objective: To determine the IC50 value of a test compound against a specific kinase.

Materials:

  • Recombinant kinase (e.g., CDK2/Cyclin E1, JNK1)

  • Kinase-specific substrate (e.g., Histone H1 for CDK2, ATF2 for JNK1)

  • ATP

  • Test compounds (e.g., this compound derivatives, comparator drugs)

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • 384-well white assay plates

  • Plate reader capable of luminescence detection

Protocol:

  • Compound Preparation: Prepare a serial dilution of the test compounds in DMSO. A typical starting concentration is 10 mM, with 1:3 serial dilutions.

  • Kinase Reaction Setup:

    • In a 384-well plate, add 1 µL of the diluted test compound or DMSO (for control wells).

    • Add 2 µL of the kinase solution (enzyme concentration optimized for linear reaction kinetics).

    • Add 2 µL of a mixture containing the substrate and ATP at their optimal concentrations.

  • Incubation: Incubate the plate at room temperature for 60 minutes.

  • ADP-Glo™ Reagent Addition: Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.

  • Incubation: Incubate at room temperature for 40 minutes.

  • Kinase Detection Reagent Addition: Add 10 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal.

  • Incubation: Incubate at room temperature for 30 minutes in the dark.

  • Data Acquisition: Measure the luminescence using a plate reader.

  • Data Analysis: Calculate the percent inhibition for each compound concentration relative to the DMSO control. Determine the IC50 value by fitting the data to a four-parameter logistic curve.[19][20]

Cell Proliferation Assay (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability and proliferation.

Objective: To determine the GI50 (concentration for 50% growth inhibition) of a test compound on cancer cell lines.

Materials:

  • Cancer cell lines (e.g., MCF-7, HeLa)

  • Complete cell culture medium

  • Test compounds

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • 96-well clear flat-bottom plates

  • Microplate reader

Protocol:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium. Incubate overnight at 37°C in a humidified 5% CO2 incubator.

  • Compound Treatment: Add 100 µL of medium containing serial dilutions of the test compounds to the wells. Include wells with medium and DMSO as controls.

  • Incubation: Incubate the plates for 48-72 hours at 37°C.

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C, allowing the MTT to be metabolized to formazan crystals.

  • Solubilization: Carefully remove the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each treatment group compared to the DMSO control. Determine the GI50 value by plotting cell viability against the log of the compound concentration and fitting the data to a dose-response curve.[5][21][22][23][24]

Experimental_Workflow cluster_In_Vitro In Vitro Assays cluster_Data_Analysis Data Analysis & Comparison Kinase_Inhibition_Assay Kinase Inhibition Assay (e.g., ADP-Glo) IC50_Values IC50_Values Kinase_Inhibition_Assay->IC50_Values Determine Cell_Proliferation_Assay Cell Proliferation Assay (e.g., MTT) GI50_Values GI50_Values Cell_Proliferation_Assay->GI50_Values Determine Compound_Library Compound Library (Pyridazinediones & Comparators) Compound_Library->Kinase_Inhibition_Assay Test Compound_Library->Cell_Proliferation_Assay Test Comparative_Analysis Comparative Analysis of Potency & Selectivity IC50_Values->Comparative_Analysis GI50_Values->Comparative_Analysis Lead_Optimization Lead Optimization Comparative_Analysis->Lead_Optimization Inform

Caption: A generalized workflow for the comparative evaluation of kinase inhibitors.

Conclusion and Future Directions

The this compound scaffold represents a valuable starting point for the development of novel kinase inhibitors. As demonstrated, derivatives of this core structure have shown promising activity against CDK2 and have been explored in the context of JNK1 inhibition. The broader pyridazine chemical space has also yielded potent inhibitors of other key cancer targets like VEGFR and has shown potential for modulating Src family kinase activity.

A direct comparison with established multi-kinase inhibitors such as Sorafenib, Sunitinib, and Bosutinib highlights the importance of achieving a favorable selectivity profile to minimize off-target effects. While the this compound derivatives discussed here show promise, further optimization is necessary to enhance their potency and selectivity.

Future research in this area should focus on:

  • Structure-Activity Relationship (SAR) Studies: Systematic modification of the 3 and 6 positions of the pyridazinedione ring to explore a wider range of chemical space and improve interactions with the target kinase.

  • Kinome-wide Profiling: Comprehensive screening of promising compounds against a large panel of kinases to fully characterize their selectivity profile.

  • In Vivo Efficacy Studies: Evaluation of lead compounds in relevant animal models of cancer to assess their pharmacokinetic properties and anti-tumor activity.

By leveraging the insights and methodologies presented in this guide, researchers can effectively advance the development of novel this compound-based kinase inhibitors with the potential to become next-generation cancer therapeutics.

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A Comparative Guide to the Biological Activity of Pyridazinedione Isomers for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

The pyridazinedione scaffold is a privileged heterocyclic motif in medicinal chemistry, with its derivatives exhibiting a wide spectrum of pharmacological activities.[1][2] The arrangement of the two adjacent nitrogen atoms within the six-membered ring, coupled with the dione functional group, provides a unique electronic and structural framework for designing novel therapeutic agents. This guide offers an in-depth comparison of the biological activities of different pyridazinedione isomers, focusing on their anti-inflammatory, anticancer, and antimicrobial properties. We will delve into the structure-activity relationships (SAR), explore the underlying mechanisms of action, and provide detailed experimental protocols for their evaluation.

The Isomeric Landscape of Pyridazinediones: More Than Just Positional Changes

The positioning of the carbonyl groups and the points of substitution on the pyridazine ring give rise to several isomers, most notably the 3,6-, 3,4-, and 4,5-pyridazinediones. While seemingly minor, these positional variations can significantly impact the molecule's physicochemical properties, such as polarity, hydrogen bonding capacity, and overall three-dimensional shape. These differences, in turn, dictate how the molecule interacts with biological targets, leading to distinct pharmacological profiles. Although direct comparative studies of similarly substituted positional isomers are not abundant in the literature, analysis of various derivatives provides valuable insights into their respective potential.

Anti-inflammatory Activity: Targeting the NF-κB Signaling Pathway

Chronic inflammation is a key driver of numerous diseases, making the development of potent anti-inflammatory agents a critical area of research.[3] Pyridazinone derivatives have emerged as a promising class of anti-inflammatory compounds, with many exhibiting their effects through the modulation of the nuclear factor-kappa B (NF-κB) signaling pathway.[4] The NF-κB pathway is a central regulator of the inflammatory response, controlling the expression of pro-inflammatory cytokines, chemokines, and adhesion molecules.[4]

Mechanism of Action: Inhibition of NF-κB Activation

The canonical NF-κB signaling cascade is initiated by pro-inflammatory stimuli, such as lipopolysaccharide (LPS), which leads to the activation of the IκB kinase (IKK) complex. IKK then phosphorylates the inhibitory protein IκBα, targeting it for ubiquitination and subsequent proteasomal degradation. This releases the NF-κB (p50/p65) dimer, allowing it to translocate to the nucleus and activate the transcription of target inflammatory genes. Certain pyridazinone derivatives have been shown to inhibit this pathway, preventing the nuclear translocation of NF-κB and thereby suppressing the inflammatory response.[4]

NF_kB_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 Binds IKK IKK Complex TLR4->IKK Activates IkBa IκBα IKK->IkBa Phosphorylates NFkB NF-κB (p50/p65) IkBa_p P-IκBα IkBa->IkBa_p NFkB_n NF-κB (p50/p65) NFkB->NFkB_n Translocation Proteasome Proteasome IkBa_p->Proteasome Ubiquitination & Degradation Pyridazinedione Pyridazinedione Isomers Pyridazinedione->IKK Inhibits DNA DNA NFkB_n->DNA Binds Genes Pro-inflammatory Gene Expression DNA->Genes Transcription

Figure 1: Simplified diagram of the NF-κB signaling pathway and the inhibitory action of pyridazinedione isomers.

Comparative Efficacy of Pyridazinedione Derivatives

While direct comparisons of isomers are scarce, studies on various derivatives suggest that the 3(2H)-pyridazinone core is a key pharmacophore for anti-inflammatory activity.[5] The substitution pattern on the ring significantly influences potency.

Compound TypeTargetIC50 / ActivityReference
Pyrido[2,3-d]pyridazine-2,8-dione derivative (7c)COX-1/COX-2Dual inhibitor[6]
2,6-disubstituted pyridazin-3(2H)-one (6a)COX-2IC50 = 0.11 µM[7]
2,6-disubstituted pyridazin-3(2H)-one (16a)COX-2IC50 = 0.24 µM[7]
Pyridazinone derivatives (4a, 9d)COX-2Potent and selective inhibitors[8]

Table 1: Anti-inflammatory activity of selected pyridazinone derivatives.

It is important to note that the compounds in Table 1 possess different substitution patterns, which makes a direct comparison of the isomeric core challenging. However, the data collectively highlight the potential of the pyridazinone scaffold in developing potent anti-inflammatory agents.

Anticancer Activity: Targeting VEGFR-2 and Inducing Cytotoxicity

The quest for novel anticancer agents with improved efficacy and reduced side effects is a continuous endeavor. Pyridazinedione derivatives have demonstrated significant potential in this area, with many exhibiting potent cytotoxic effects against various cancer cell lines.[7][9] One of the key mechanisms underlying their anticancer activity is the inhibition of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a critical regulator of angiogenesis.[9][10]

Mechanism of Action: Inhibition of VEGFR-2 Signaling and Cytotoxicity

VEGFR-2 is a receptor tyrosine kinase that plays a pivotal role in tumor-induced angiogenesis, the formation of new blood vessels that supply tumors with nutrients and oxygen. Inhibition of VEGFR-2 can block this process, thereby starving the tumor and inhibiting its growth and metastasis. Several pyridazine-containing compounds have been identified as potent VEGFR-2 inhibitors.[9][10]

VEGFR2_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Binds P_VEGFR2 P-VEGFR-2 VEGFR2->P_VEGFR2 Dimerization & Autophosphorylation Downstream Downstream Signaling (e.g., PI3K/Akt, MAPK) P_VEGFR2->Downstream Activates Angiogenesis Angiogenesis (Proliferation, Migration) Downstream->Angiogenesis Pyridazinedione Pyridazinedione Isomers Pyridazinedione->VEGFR2 Inhibits

Figure 2: Simplified diagram of the VEGFR-2 signaling pathway and its inhibition by pyridazinedione isomers.

In addition to VEGFR-2 inhibition, pyridazinedione derivatives can induce cytotoxicity through various other mechanisms, leading to cancer cell death.

Comparative Cytotoxicity of Pyridazinedione Isomers

Studies on pyridazino[4,5-b]phenazine-5,12-diones have shown potent cytotoxic activity against a range of human cancer cell lines, with some derivatives being significantly more potent than the standard anticancer drug doxorubicin.[11]

CompoundCancer Cell LineIC50 (µM)Reference
Pyridazino[4,5-b]phenazine-5,12-dione (7f) A549 (lung)0.097 - 0.225[11]
SK-OV-3 (ovarian)0.097 - 0.225[11]
SK-MEL-2 (melanoma)0.097 - 0.225[11]
XF 498 (CNS)0.097 - 0.225[11]
HCT 15 (colon)0.097 - 0.225[11]
Pyridazino[4,5-b]phenazine-5,12-dione (7h) A549 (lung)~10x more potent than doxorubicin[11]
Pyridazine Derivative (5b) HCT-116 (colon)Potent activity[9]
Doxorubicin (reference) (Various)0.097 - 0.225[11]

Table 2: Cytotoxic activity of selected pyridazinedione derivatives.

The high potency of the pyridazino[4,5-b]phenazine-5,12-dione scaffold highlights the potential of the 4,5-dione isomeric core in designing effective anticancer agents.

Antimicrobial Activity: Targeting Bacterial DNA Gyrase

The rise of antibiotic-resistant bacteria necessitates the discovery of new antimicrobial agents with novel mechanisms of action. Pyridazine and pyridazinone derivatives have demonstrated promising antibacterial and antifungal activities.[12][13] One of their potential targets is bacterial DNA gyrase, an essential enzyme involved in DNA replication, transcription, and repair.

Mechanism of Action: Inhibition of DNA Gyrase

DNA gyrase is a type II topoisomerase that introduces negative supercoils into bacterial DNA, a process crucial for maintaining DNA topology. Inhibition of this enzyme leads to the disruption of DNA replication and ultimately bacterial cell death. Molecular docking studies have suggested that pyridazine derivatives can bind to the active site of DNA gyrase, inhibiting its function.[13]

Comparative Antimicrobial Efficacy

Research has indicated that the isomeric form of pyridazine derivatives can influence their antimicrobial potency. One study noted that cis-isomers of certain pyridazinium compounds are consistently more active than their corresponding trans-isomers.[11] This underscores the importance of stereochemistry and isomeric structure in determining biological activity.

Compound TypeOrganismActivity (MIC in µg/mL)Reference
Chloro-substituted Pyridazine DerivativesE. coli, P. aeruginosa, S. marcescens0.892 - 3.744[13]
Pyridazinone Derivative (IIIa)S. pyogenes, E. coliExcellent activity[12]
Pyridazinone Derivative (IIId)S. aureus, P. aeruginosaVery good activity[12]
Chloramphenicol (reference)E. coli, P. aeruginosa, S. marcescens2.019 - 8.078[13]

Table 3: Antimicrobial activity of selected pyridazine and pyridazinone derivatives.

The data suggests that appropriate substitution on the pyridazine ring can lead to potent antimicrobial agents, with some derivatives exhibiting activity superior to conventional antibiotics like chloramphenicol.[13]

Experimental Protocols for Biological Evaluation

To facilitate further research in this area, we provide detailed, step-by-step methodologies for key in vitro assays used to evaluate the biological activities of pyridazinedione isomers.

workflow cluster_synthesis Compound Synthesis & Characterization cluster_screening Biological Activity Screening cluster_mechanistic Mechanism of Action Studies Compound Synthesize Pyridazinedione Isomers & Derivatives Characterization Characterize Structure (NMR, MS, etc.) Compound->Characterization Cytotoxicity Cytotoxicity Assay (e.g., MTT Assay) Characterization->Cytotoxicity AntiInflammatory Anti-inflammatory Assay (e.g., NF-κB Reporter Assay) Characterization->AntiInflammatory Antimicrobial Antimicrobial Assay (e.g., MIC Determination) Characterization->Antimicrobial EnzymeAssay Enzyme Inhibition Assay (e.g., VEGFR-2, DNA Gyrase) Cytotoxicity->EnzymeAssay If active PathwayAnalysis Signaling Pathway Analysis (e.g., Western Blot for NF-κB) AntiInflammatory->PathwayAnalysis If active Antimicrobial->EnzymeAssay If active

Figure 3: General experimental workflow for the biological evaluation of pyridazinedione isomers.

Protocol 1: In Vitro Cytotoxicity - MTT Assay

This assay measures the metabolic activity of cells as an indicator of cell viability.

Materials:

  • Cancer cell lines (e.g., HCT-116, MCF-7)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Test compounds (pyridazinedione isomers) dissolved in DMSO

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or acidic isopropanol)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cancer cells into 96-well plates at a density of 5,000-10,000 cells/well in 100 µL of culture medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Replace the medium in the wells with 100 µL of the compound dilutions. Include a vehicle control (medium with DMSO) and a positive control (e.g., doxorubicin).

  • Incubation: Incubate the plates for 48-72 hours at 37°C.

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 3-4 hours. Viable cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of compound that inhibits cell growth by 50%).

Protocol 2: In Vitro Antimicrobial - DNA Gyrase Inhibition Assay

This assay determines the ability of a compound to inhibit the supercoiling activity of bacterial DNA gyrase.

Materials:

  • Purified E. coli DNA gyrase

  • Relaxed pBR322 plasmid DNA

  • 5X Assay Buffer (containing Tris-HCl, KCl, MgCl2, DTT, spermidine, ATP, glycerol, and albumin)

  • Test compounds dissolved in DMSO

  • Stop solution (SDS and EDTA)

  • Agarose gel electrophoresis system

  • DNA staining agent (e.g., ethidium bromide)

Procedure:

  • Reaction Setup: In a microcentrifuge tube, prepare the reaction mixture containing assay buffer, relaxed pBR322 DNA, and the test compound at various concentrations.

  • Enzyme Addition: Add DNA gyrase to initiate the reaction. Include a positive control (no inhibitor) and a negative control (no enzyme).

  • Incubation: Incubate the reaction mixture at 37°C for 1 hour.

  • Reaction Termination: Stop the reaction by adding the stop solution.

  • Gel Electrophoresis: Load the samples onto an agarose gel and run the electrophoresis to separate the supercoiled and relaxed forms of the plasmid DNA.

  • Visualization and Analysis: Stain the gel with a DNA staining agent and visualize the DNA bands under UV light. Inhibition of DNA gyrase will result in a decrease in the amount of supercoiled DNA compared to the positive control.

Conclusion and Future Directions

The pyridazinedione scaffold represents a versatile platform for the development of novel therapeutic agents with diverse biological activities. While this guide has highlighted the anti-inflammatory, anticancer, and antimicrobial potential of various pyridazinedione derivatives, a significant gap remains in the direct comparative analysis of its positional isomers. Future research should focus on the systematic synthesis and evaluation of 3,6-, 3,4-, and 4,5-pyridazinedione derivatives with identical or highly similar substitution patterns. Such studies will provide a clearer understanding of the structure-activity relationships governed by the isomeric core and enable the rational design of more potent and selective drug candidates. The experimental protocols provided herein offer a robust framework for conducting these crucial investigations.

References

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A Comparative Guide to Cross-Validation of Spectroscopic Data for Novel Pyridazinone Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Analytical Challenge of Novel Pyridazinones

Pyridazinone derivatives represent a promising class of heterocyclic compounds, with a growing body of research highlighting their diverse pharmacological activities, including cardiovascular, anti-inflammatory, and anticancer properties. As medicinal chemists synthesize novel pyridazinone analogues to explore and optimize these therapeutic effects, the need for rapid, reliable, and robust analytical methods for their characterization and quantification becomes paramount.

Vibrational spectroscopy techniques, such as Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, offer a powerful, non-destructive approach for analyzing these novel compounds.[1][2] When coupled with chemometric modeling, these techniques can extract quantitative information from complex spectral data, even in the presence of interfering substances.[3][4] However, the predictive power of any chemometric model is only as good as its validation. This guide provides an in-depth comparison of cross-validation strategies for spectroscopic data of novel pyridazinone compounds, offering a framework for building robust and reliable analytical models in a drug development setting.

The Imperative of Rigorous Model Validation

In the pharmaceutical industry, analytical method validation is a critical process governed by stringent regulatory guidelines, such as those from the International Council for Harmonisation (ICH). While these guidelines traditionally focus on univariate analytical methods, the principles of ensuring accuracy, precision, and robustness are equally applicable to multivariate chemometric models.[5] A well-validated model provides confidence that it will perform reliably on future, unseen samples. Cross-validation is a cornerstone of this process, offering a robust estimation of a model's predictive performance by partitioning the data into training and testing subsets.[6]

This guide will focus on two widely used cross-validation techniques: k-fold cross-validation and leave-one-out cross-validation (LOOCV) , applied to a Partial Least Squares (PLS) regression model for quantifying a novel pyridazinone derivative.

Experimental Workflow: From Sample to Model

The development and validation of a spectroscopic model for a novel pyridazinone compound follows a structured workflow. This process begins with systematic data acquisition and is followed by essential preprocessing steps before model building and validation.

Diagram: Overall Workflow

G cluster_0 Data Acquisition cluster_1 Data Preprocessing cluster_2 Model Building & Validation A Synthesize Pyridazinone Standards B Prepare Calibration Samples (Varying Concentrations) A->B C Acquire FT-IR/Raman Spectra B->C D Baseline Correction C->D E Normalization (e.g., SNV) D->E F Smoothing (e.g., Savitzky-Golay) E->F G Partial Least Squares (PLS) Regression F->G H Cross-Validation (k-fold vs. LOOCV) G->H I Performance Evaluation H->I J Robustness Testing I->J Model Selection

Caption: A schematic of the workflow from data acquisition to a validated spectroscopic model.

Detailed Experimental Protocols

1. Data Acquisition (FT-IR Spectroscopy):

  • Sample Preparation: A set of 30 calibration standards of a novel pyridazinone compound (e.g., 6-phenyl-2-(phenylacetyl)-4,5-dihydropyridazin-3(2H)-one) are prepared in a common pharmaceutical excipient matrix (e.g., microcrystalline cellulose) with concentrations ranging from 0.1% to 5.0% (w/w).

  • Instrumentation: Spectra are acquired using an FT-IR spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory.

  • Parameters:

    • Spectral Range: 4000-650 cm⁻¹

    • Resolution: 4 cm⁻¹

    • Scans: 32 scans co-added per spectrum

    • Background: A spectrum of the pure excipient is collected as the background.

2. Data Preprocessing:

Spectroscopic data is often subject to variations that are not related to the chemical information of interest.[7] Preprocessing is crucial to remove these artifacts.[8]

  • Baseline Correction: An Asymmetric Least Squares (AsLS) algorithm is applied to correct for baseline drift.

  • Normalization: Standard Normal Variate (SNV) transformation is used to reduce the effect of light scattering.

  • Smoothing: A Savitzky-Golay filter (e.g., 15-point window, 2nd-order polynomial) is applied to reduce instrumental noise.

Comparison of Cross-Validation Strategies

The preprocessed spectral data is now ready for model building and cross-validation. We will use Partial Least Squares (PLS) regression, a common chemometric technique that is effective for handling collinear spectroscopic data.[9][10]

k-Fold Cross-Validation

In k-fold cross-validation, the dataset is randomly partitioned into 'k' equal-sized subsets or "folds". One fold is held out as the test set, and the model is trained on the remaining k-1 folds. This process is repeated 'k' times, with each fold being used as the test set exactly once. The overall performance is the average of the performance across all 'k' folds. A common choice for 'k' is 5 or 10.

cluster_iterations 5-Fold Cross-Validation data Full Dataset (30 Samples) iter1 Iteration 1 Fold 1 (Test) Folds 2-5 (Train) iter2 Iteration 2 Fold 2 (Test) Folds 1, 3-5 (Train) iter3 Iteration 3 Fold 3 (Test) Folds 1-2, 4-5 (Train) iter4 Iteration 4 Fold 4 (Test) Folds 1-3, 5 (Train) iter5 Iteration 5 Fold 5 (Test) Folds 1-4 (Train) result Average Performance iter1->result iter2->result iter3->result iter4->result iter5->result

Caption: The process of 5-fold cross-validation, iterating through different training and test sets.

Leave-One-Out Cross-Validation (LOOCV)

LOOCV is an extreme case of k-fold cross-validation where 'k' is equal to the number of samples (n). In each iteration, one sample is left out as the test set, and the model is trained on the remaining n-1 samples. This is repeated 'n' times.

cluster_iterations Leave-One-Out Cross-Validation data Full Dataset (n Samples) iter1 Iteration 1 Sample 1 (Test) Samples 2-n (Train) iter2 Iteration 2 Sample 2 (Test) Samples 1, 3-n (Train) iter_n Iteration n Sample n (Test) Samples 1-(n-1) (Train) result Average Performance iter1->result iter2->result iter_n->result

Caption: The LOOCV process, where each sample is used as the test set once.

Performance Comparison and Data Analysis

The performance of the PLS models under each cross-validation scheme is evaluated using the Root Mean Square Error of Cross-Validation (RMSECV) and the coefficient of determination (Q²).

Parameter 5-Fold Cross-Validation Leave-One-Out CV (LOOCV) Interpretation
Optimal Number of PLS Factors 45The optimal complexity of the model, determined by the minimum RMSECV.
RMSECV (% w/w) 0.0850.079Lower values indicate better predictive accuracy.
0.9880.991Values closer to 1 indicate a stronger correlation between predicted and actual values.
Computational Time LowHighLOOCV is computationally more intensive as it requires building 'n' models.
Variance of Performance Estimate HigherLowerLOOCV provides a less biased estimate of model performance but can have high variance.

Analysis of Results:

In this hypothetical scenario, LOOCV yields a slightly lower RMSECV and a higher Q², suggesting a marginally better predictive model. However, it also selected a more complex model (5 PLS factors vs. 4 for 5-fold CV). This is a common characteristic of LOOCV, which can sometimes lead to overfitting.[6] The 5-fold cross-validation provides a more conservative, and potentially more generalizable, estimate of the model's performance. For routine quality control applications, a model that is less prone to overfitting, like the one from 5-fold cross-validation, might be preferred.

Robustness Testing: Ensuring Real-World Reliability

After selecting the optimal model (e.g., the 4-factor PLS model from 5-fold cross-validation), its robustness must be evaluated. Robustness testing involves intentionally introducing small variations to the method parameters and observing the impact on the results.[11][12]

Protocol for Robustness Testing:

  • Identify Critical Parameters: For FT-IR analysis, these could include:

    • Instrument resolution (e.g., ± 2 cm⁻¹)

    • Number of scans (e.g., ± 8 scans)

    • Slight variations in ambient temperature and humidity

  • Experimental Design: A fractional factorial design is used to efficiently test the effects of these variations.

  • Evaluation: The pre-validated PLS model is used to predict the concentration of a set of standard samples under each varied condition. The results are statistically analyzed to determine if any parameter has a significant effect on the model's predictive accuracy. A robust method will show no significant degradation in performance under these small variations.[12]

Conclusion and Recommendations

Both k-fold cross-validation and LOOCV are powerful techniques for validating spectroscopic models for novel pyridazinone compounds.

  • Leave-One-Out Cross-Validation (LOOCV) is beneficial for small datasets as it maximizes the use of data for training in each iteration. However, it can be computationally expensive and may slightly overestimate the model's performance.

  • k-Fold Cross-Validation (with k=5 or 10) offers a good balance between computational efficiency and providing a reliable estimate of the model's predictive power. It is generally considered a more robust approach against overfitting.

For the development of analytical methods intended for routine use in a regulated pharmaceutical environment, 5- or 10-fold cross-validation is generally recommended . It provides a more realistic and conservative assessment of the model's ability to generalize to new samples. The final chosen model should always be subjected to rigorous robustness testing to ensure its reliability under the normal variations of a quality control laboratory. By following this comprehensive approach to validation, researchers can build confident and defensible spectroscopic methods for the analysis of novel and promising pyridazinone compounds.

References

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  • Tropsha, A. (2010). Best Practices for QSAR Model Development, Validation, and Exploitation. Molecular Informatics, 29(6-7), 476-488. Retrieved from [Link]

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A Comparative Guide to the Efficacy of 3,6-Pyridazinedione Analogs: From Benchtop to Preclinical Models

Author: BenchChem Technical Support Team. Date: January 2026

The 3,6-pyridazinedione scaffold represents a versatile and privileged structure in medicinal chemistry, serving as a foundation for compounds with a wide array of pharmacological activities.[1][2] Derivatives have been investigated for their potential as anticancer, anti-inflammatory, antimicrobial, and cardiovascular agents.[2][3][4][5] The journey from a newly synthesized analog to a viable drug candidate is a rigorous process of evaluation, beginning with controlled in vitro experiments and progressing to complex in vivo models. This guide provides an in-depth comparison of the in vitro and in vivo efficacy of this compound analogs, explaining the causality behind experimental choices and presenting supporting data to aid researchers in drug development.

Part 1: In Vitro Efficacy Assessment - The Initial Litmus Test

In vitro (Latin for "in the glass") studies are the cornerstone of early-stage drug discovery. They provide a rapid, cost-effective, and high-throughput method to screen compounds for biological activity and elucidate their mechanism of action in a controlled, isolated environment. For this compound analogs, these assays typically focus on their cytotoxic effects on cancer cells or their ability to modulate inflammatory pathways.

A. Anticancer Potential: Cellular and Mechanistic Assays

The primary goal of in vitro anticancer screening is to identify compounds that can inhibit the proliferation of cancer cells, ideally with selectivity over non-cancerous cells.

Key Experimental Approaches:

  • Anti-Proliferative Assays: These assays measure the ability of a compound to inhibit cell growth. The Sulforhodamine B (SRB) assay is a widely used method that relies on the binding of the dye to cellular proteins, providing an estimate of total cell biomass. A new series of 3,6-disubstituted pyridazines were evaluated for their in vitro anticancer activity against human breast cancer (T-47D, MDA-MB-231) and ovarian cancer (SKOV-3) cell lines using the SRB protocol.[6][7]

  • Mechanism of Action Studies: Once anti-proliferative activity is confirmed, the next step is to understand how the compound works.

    • Cell Cycle Analysis: Flow cytometry is used to determine if the compound causes cells to arrest at a specific phase of the cell cycle (G1, S, G2/M), preventing them from dividing. Certain pyridazine derivatives have been shown to cause an efficient alteration in cell cycle progression.[7]

    • Apoptosis Induction: Assays like Annexin V-FITC staining can detect if the compound induces programmed cell death (apoptosis), a desirable trait for an anticancer agent.[6][7]

    • Enzyme Inhibition Assays: Many cancers are driven by overactive enzymes. Specific assays can measure a compound's ability to inhibit these targets. For instance, some 3,6-disubstituted pyridazines have been identified as potent inhibitors of Cyclin-Dependent Kinase 2 (CDK2), an enzyme crucial for cell cycle regulation.[6][7]

Experimental Protocol: Sulforhodamine B (SRB) Cytotoxicity Assay

  • Cell Plating: Seed cells in 96-well plates at an appropriate density (e.g., 5,000-10,000 cells/well) and incubate for 24 hours to allow for attachment.

  • Compound Treatment: Add serial dilutions of the this compound analogs to the wells. Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known anticancer drug).

  • Incubation: Incubate the plates for 48-72 hours.

  • Cell Fixation: Gently discard the medium and fix the cells by adding cold 10% (w/v) Trichloroacetic Acid (TCA) and incubating for 1 hour at 4°C.

  • Staining: Wash the plates five times with distilled water and allow them to air dry. Add 0.4% (w/v) SRB solution in 1% acetic acid to each well and incubate at room temperature for 10-30 minutes.

  • Wash and Solubilize: Remove the SRB solution and quickly wash the plates four times with 1% (v/v) acetic acid to remove unbound dye. Air dry the plates. Add 10 mM Tris base solution to each well to solubilize the protein-bound dye.

  • Readout: Measure the optical density (OD) at ~510 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell growth inhibition and determine the IC50 value (the concentration at which 50% of cell growth is inhibited).

G cluster_0 In Vitro Anticancer Screening Workflow A Synthesized this compound Analogs B Primary Screen: Anti-Proliferative Assay (e.g., SRB) A->B C Determine IC50 Values B->C D Inactive Compounds (High IC50) C->D E Active Compounds (Low IC50) C->E F Secondary Screen: Mechanism of Action Studies E->F G Cell Cycle Analysis F->G H Apoptosis Assay (Annexin V) F->H I Target-Based Assay (e.g., CDK2 Inhibition) F->I J Lead Candidate for In Vivo Testing G->J H->J I->J

Caption: A typical workflow for the in vitro evaluation of anticancer agents.

Table 1: In Vitro Anticancer Efficacy of Representative 3,6-Disubstituted Pyridazine Analogs

CompoundTarget Cell LineAssayEfficacy (IC50)Reference
11l T-47D (Breast Cancer)SRB1.57 ± 0.05 µM[6]
MDA-MB-231 (Breast Cancer)SRB1.99 ± 0.06 µM[6]
11m T-47D (Breast Cancer)SRB0.43 ± 0.01 µM[7]
MDA-MB-231 (Breast Cancer)SRB0.99 ± 0.03 µM[7]
11m CDK2 EnzymeKinase Assay20.1 ± 0.82 nM[6]
B. Anti-inflammatory Potential: Modulating Immune Responses

Chronic inflammation underlies numerous diseases, making it a key therapeutic target.[4][8] Pyridazinone derivatives have been evaluated for their ability to suppress inflammatory signaling pathways.

Key Experimental Approaches:

  • Inhibition of Inflammatory Mediators: Assays are designed to measure the production of pro-inflammatory molecules. A common method involves stimulating immune cells (e.g., monocytes or macrophages) with Lipopolysaccharide (LPS), a component of bacterial cell walls, and then measuring the inhibition of downstream signaling (like NF-κB activation) or cytokine production (like IL-6).[4]

  • Enzyme Inhibition: Similar to cancer, specific enzymes are critical to the inflammatory cascade.

    • Cyclooxygenase (COX) Inhibition: COX-1 and COX-2 are key enzymes in the production of prostaglandins, which mediate inflammation. Assays can determine a compound's inhibitory activity and selectivity for each isoform.[9]

    • Phosphodiesterase 4 (PDE4) Inhibition: PDE4 is an enzyme that degrades cyclic AMP (cAMP), a molecule that helps suppress inflammation. Inhibiting PDE4 raises cAMP levels, leading to an anti-inflammatory effect. Several pyridazinone derivatives have been developed as potential PDE4 inhibitors.[10][11]

Part 2: In Vivo Efficacy Assessment - The Whole-System Reality Check

In vivo (Latin for "within the living") studies are essential to determine if the promising activity observed in a petri dish translates to a therapeutic effect in a complex, living organism. These studies provide critical information on a compound's efficacy, pharmacokinetics (how the body processes the drug), and overall safety profile.

A. Anticancer Models: Evaluating Tumor Suppression

Animal models of cancer are used to assess whether a compound can slow or stop tumor growth.

Key Experimental Approaches:

  • Xenograft Models: This is the most common approach, where human cancer cells are implanted into immunocompromised mice. The mice are then treated with the test compound, and tumor growth is monitored over time. A dichloropyridazine analog, DCPYR, showed significant inhibition of tumor growth in mice with transplanted MAC 16 colon cancer cells.[12]

  • Syngeneic Models: These models use cancer cells derived from the same genetic background as the host animal, allowing for the study of interactions between the drug, the tumor, and a fully functional immune system.

  • Carcinogen-Induced Models: In these models, tumors are induced by exposure to a chemical carcinogen, which can more closely mimic the natural development of some human cancers. One study investigated the in vivo anticancer activity of a pyridazine derivative using the Ehrlich ascites carcinoma solid tumor animal model, reporting a reduction in mean tumor volume.[13]

Key Endpoints:

  • Tumor Growth Inhibition (TGI): The percentage by which tumor growth is slowed in treated animals compared to controls.

  • Tumor Volume/Weight: The size of the tumors at the end of the study.

  • Survival: An increase in the lifespan of the treated animals.

  • Toxicity: Monitoring for adverse effects, such as weight loss, organ damage, or changes in behavior.[12]

Experimental Protocol: Murine Xenograft Tumor Model

  • Cell Implantation: Subcutaneously inject a suspension of human cancer cells (e.g., 1-5 million cells) into the flank of immunocompromised mice (e.g., athymic nude or SCID mice).

  • Tumor Growth: Allow tumors to grow to a palpable, measurable size (e.g., 100-200 mm³).

  • Randomization: Randomly assign mice into treatment and control groups.

  • Treatment Administration: Administer the this compound analog via a clinically relevant route (e.g., oral gavage, intraperitoneal injection) according to a predetermined dose and schedule. The control group receives the vehicle.

  • Monitoring: Measure tumor dimensions with calipers 2-3 times per week and calculate tumor volume. Monitor animal body weight and general health status.

  • Endpoint: Continue the study for a set period or until tumors in the control group reach a predetermined maximum size.

  • Data Analysis: At the end of the study, euthanize the animals, excise the tumors, and weigh them. Calculate TGI and perform statistical analysis to determine significance.

B. Anti-inflammatory Models: Gauging Symptom Reduction

Animal models of inflammation aim to replicate the symptoms of human inflammatory diseases.

Key Experimental Approaches:

  • Induced Edema Models: These are acute models where inflammation is induced locally. The croton oil-induced ear edema model in mice is a standard method where the thickness of the ear is measured after applying an irritant and the test compound. This model was used to evaluate pyrido[2,3-d]pyridazine-2,8-dione derivatives, with efficacy expressed as percent edema inhibition.[9]

  • Immune Challenge Models: These models assess the effect of a compound on the immune response. In the keyhole limpet hemocyanin (KLH) model, an antigen is administered to trigger an antibody response. The efficacy of PI3Kδ inhibitors was demonstrated by a dose-dependent reduction of IgG and IgM antibodies in rats.[14]

G cluster_1 In Vivo Efficacy Study Workflow A Lead Candidate from In Vitro Studies B Select Relevant Animal Model (e.g., Xenograft, Edema) A->B C Determine Dosing Regimen (Pharmacokinetics/Toxicity) B->C D Administer Compound & Vehicle Control C->D E Monitor Efficacy Endpoints (Tumor size, Edema) D->E F Monitor Safety (Weight, Behavior) D->F G Terminal Data Collection & Statistical Analysis E->G F->G H Efficacious & Safe G->H I Ineffective or Toxic G->I

Caption: A generalized workflow for preclinical in vivo efficacy testing.

Part 3: The In Vitro-In Vivo Correlation (IVIVC) - Bridging the Gap

A critical challenge in drug development is that potent in vitro activity does not always guarantee in vivo efficacy. This discrepancy can be attributed to a multitude of factors related to a compound's Absorption, Distribution, Metabolism, and Excretion (ADME) properties, as well as its overall toxicity.

  • Positive Correlation: In some cases, the results align well. The dichloropyridazine DCPYR showed high in vitro activity which correlated with a 53% inhibition of tumor growth in vivo, outperforming the standard drug 5-FU with less toxicity.[12]

  • Poor Correlation: Conversely, a compound can be highly active in vitro but fail in vivo. For example, a potent antimalarial 9-anilinoacridine derivative (IC50 = 20 nM in vitro) was found to be inactive in a mouse model, potentially due to rapid metabolic inactivation or poor distribution to the target site.[15]

G invitro Potent In Vitro Activity (e.g., Low IC50) factors {ADME & Toxicology Filters | Poor Absorption | Rapid Metabolism | High Toxicity | Poor Distribution} invitro->factors Transition to Whole Organism invivo Successful In Vivo Efficacy (e.g., Tumor Regression) factors->invivo

Caption: Factors influencing the translation of in vitro results to in vivo success.

Table 2: Comparative Efficacy Data for Pyridazinedione Analogs

CompoundIn Vitro Assay / TargetIn Vitro ResultIn Vivo ModelIn Vivo ResultCorrelationReference
DCPYR Cytotoxicity (MAC 16 cells)High Activity (IC50 not stated)MAC 16 Tumor Xenograft53% tumor inhibition at 50mg/kgGood[12]
Compound 7c COX-1 / COX-2 InhibitionDual InhibitorCroton Oil Ear Edema (Mouse)81.8% edema inhibition at 1.25mg/earGood[9]
Compound 9e NCI-60 Screen (A498 Renal)97.9% growth inhibitionEhrlich Carcinoma (Mouse)Reduction in tumor volumeGood[13]
Compound 7n P. falciparum growthIC50 = 20 nMP. berghei (Mouse)InactivePoor[15]

Conclusion

The evaluation of this compound analogs requires a systematic and logical progression from cellular assays to whole-animal models. In vitro studies are indispensable for initial screening and mechanistic insights, allowing for the rapid identification of potent compounds targeting pathways in cancer and inflammation. However, the ultimate test of a compound's therapeutic potential lies in its in vivo performance, where factors of bioavailability, metabolism, and safety come into play.

This guide highlights that while a strong correlation between in vitro and in vivo data is the desired outcome, discrepancies are common and informative. Understanding the reasons for these differences is crucial for optimizing lead compounds. Future research should focus on incorporating early ADME profiling and utilizing more predictive preclinical models, such as patient-derived xenografts or 3D organoid cultures, to better bridge the gap between the benchtop and the clinic, ultimately accelerating the development of novel therapies based on the versatile this compound scaffold.

References

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A Comparative Guide to Assessing the Cytotoxicity of 3,6-Pyridazinedione on Non-Tumorigenic Cell Lines

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to assess the cytotoxic profile of 3,6-pyridazinedione and its derivatives on non-tumorigenic cell lines. In the landscape of drug discovery, establishing a therapeutic window is paramount; a compound's efficacy against a target is only as valuable as its safety to healthy tissues. This document outlines the critical experimental methodologies and data interpretation necessary to characterize the off-target cytotoxic effects of this promising heterocyclic scaffold.

Introduction: The Significance of Off-Target Cytotoxicity Assessment

The pyridazine nucleus is a recurring structural motif in a multitude of biologically active compounds, with derivatives exhibiting a wide range of therapeutic potential, including anticancer, anti-inflammatory, and antimicrobial activities[1][2]. Specifically, this compound serves as a versatile scaffold for the synthesis of novel chemical entities[3]. While the cytotoxic effects of many pyridazinone derivatives against cancer cell lines are well-documented, a critical aspect of their preclinical evaluation is the assessment of their impact on non-tumorigenic cells. This evaluation is essential for determining the selectivity of a compound and predicting potential toxic side effects in a clinical setting.

This guide will detail a multi-faceted approach to evaluating the cytotoxicity of this compound, focusing on three key assays: MTT for metabolic activity, Lactate Dehydrogenase (LDH) for membrane integrity, and Caspase-3 activation for apoptosis. By comparing the effects on various non-tumorigenic cell lines, a comprehensive safety profile can be established.

Foundational Assays for Cytotoxicity Profiling

A robust assessment of cytotoxicity requires a multi-pronged approach that interrogates different aspects of cell health. The following assays provide a comprehensive picture of a compound's effect on non-tumorigenic cells.

MTT Assay: A Measure of Metabolic Viability

The MTT assay is a colorimetric method that provides a quantitative measure of cellular metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity[4]. The principle of the assay is based on the reduction of the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), to purple formazan crystals by NAD(P)H-dependent oxidoreductase enzymes in the mitochondria of living cells[5]. The amount of formazan produced is directly proportional to the number of metabolically active cells[4].

LDH Assay: Assessing Cell Membrane Integrity

The Lactate Dehydrogenase (LDH) assay is a widely used method to quantify cytotoxicity by measuring the activity of LDH released from damaged cells into the culture medium[6]. LDH is a stable cytosolic enzyme that is released when the plasma membrane is compromised[6][7]. The released LDH catalyzes the conversion of a tetrazolium salt into a colored formazan product, and the amount of color formed is proportional to the number of lysed cells[7].

Caspase-3 Activity Assay: Detecting Apoptotic Cell Death

Caspases are a family of cysteine proteases that are central regulators of apoptosis[8]. Caspase-3 is a key "executioner" caspase that, once activated by initiator caspases like caspase-8 or -9, cleaves numerous cellular proteins, leading to the characteristic morphological and biochemical changes of apoptosis[9][10][11]. Assays for Caspase-3 activity typically utilize a substrate containing the DEVD peptide sequence conjugated to a fluorophore or chromophore. Cleavage of the substrate by active Caspase-3 releases the reporter molecule, which can then be quantified[10][12].

Experimental Design and Protocols

The following section details the step-by-step protocols for conducting the aforementioned cytotoxicity assays. It is crucial to include appropriate controls in each experiment to ensure the validity of the results.

Cell Culture and Treatment

A critical first step is the selection of appropriate non-tumorigenic cell lines. It is advisable to use a panel of cell lines from different tissues to obtain a broad understanding of the compound's cytotoxicity. Examples include:

  • MCF-10A: A non-tumorigenic human breast epithelial cell line.

  • Hs-27: A human foreskin fibroblast cell line.

  • Human Umbilical Vein Endothelial Cells (HUVEC): A primary cell line representing vascular endothelium.

  • Normal Human Dermal Fibroblasts (NHDF): A primary cell line representing connective tissue.

Protocol:

  • Culture the selected non-tumorigenic cell lines in their respective recommended media and conditions until they reach approximately 80% confluency.

  • Seed the cells into 96-well plates at a predetermined optimal density for each cell line.

  • Allow the cells to adhere and stabilize for 24 hours.

  • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and then prepare serial dilutions in the cell culture medium to achieve the desired final concentrations. Ensure the final solvent concentration is consistent across all wells and does not exceed a non-toxic level (typically <0.5%).

  • Replace the existing medium with the medium containing the various concentrations of this compound. Include vehicle-only controls (medium with the same concentration of solvent) and untreated controls.

  • Incubate the plates for the desired exposure times (e.g., 24, 48, and 72 hours).

Detailed Experimental Protocols
  • Following the treatment period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

  • Incubate the plate for 2-4 hours at 37°C in a humidified 5% CO2 atmosphere, allowing for the formation of formazan crystals.

  • Carefully remove the medium from each well.

  • Add 100 µL of a solubilization solution (e.g., DMSO or a specialized MTT solubilization buffer) to each well to dissolve the formazan crystals.

  • Gently shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.

  • Measure the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance[5].

  • After the incubation period with the test compound, carefully collect the cell culture supernatant from each well.

  • Transfer 50 µL of the supernatant to a new 96-well plate.

  • Prepare the LDH reaction mixture according to the manufacturer's instructions. This typically involves mixing an assay buffer and a substrate mix[7].

  • Add 50 µL of the LDH reaction mixture to each well containing the supernatant.

  • Incubate the plate at room temperature for 30 minutes, protected from light.

  • Add 50 µL of stop solution to each well to terminate the reaction.

  • Measure the absorbance at 490 nm using a microplate reader[6][13].

  • To determine the percentage of cytotoxicity, you will need to include controls for spontaneous LDH release (from untreated cells) and maximum LDH release (cells treated with a lysis buffer).

  • Following treatment, lyse the cells using a lysis buffer provided with the assay kit.

  • Incubate the cell lysates on ice for 10-20 minutes.

  • Centrifuge the lysates to pellet the cell debris and collect the supernatant.

  • In a new 96-well plate, add a specific volume of cell lysate to each well.

  • Add the Caspase-3 substrate (e.g., Ac-DEVD-pNA for colorimetric or Ac-DEVD-AMC for fluorometric assays) to each well.

  • Incubate the plate at 37°C for 1-2 hours, protected from light.

  • Measure the absorbance (at 405 nm for pNA) or fluorescence (Ex/Em = 380/420-460 nm for AMC) using a microplate reader[10][12].

  • The fold-increase in Caspase-3 activity can be determined by comparing the results from the treated samples to the untreated control.

Data Presentation and Interpretation

For a clear and objective comparison, the experimental data should be summarized in a structured format.

Comparative Cytotoxicity of a Pyridazinone Derivative (Pyr-1)

The following table presents a summary of the cytotoxic concentration at which 50% of the cell population is dead (CC50) for a pyridazinone derivative, Pyr-1, against a panel of human cancer cell lines and two non-cancerous cell lines. This data highlights the importance of assessing cytotoxicity in both cancerous and non-cancerous cells to determine a compound's selectivity.

Cell LineCell TypeCC50 (µM)Selectivity Index (SCI) vs. MCF-10A
Non-Cancerous
MCF-10ABreast Epithelial>10-
Hs-27Foreskin Fibroblast>10-
Cancerous
CEMT-cell Leukemia0.33>30.3
HL-60Promyelocytic Leukemia0.33>30.3
MDA-MB-231Breast Adenocarcinoma0.27>37.0
MDA-MB-468Breast Adenocarcinoma0.28>35.7
A-549Lung Carcinoma0.30>33.3

Data adapted from a study on a new pyridazinone derivative, Pyr-1[1]. The Selectivity Index (SCI) is calculated as the CC50 of the non-cancerous cell line divided by the CC50 of the cancerous cell line. A higher SCI indicates greater selectivity for cancer cells.

Comparative Cytotoxicity of 3,6-Disubstituted Pyridazines

This table shows the cytotoxic activity (IC50) of two 3,6-disubstituted pyridazine derivatives against breast cancer cell lines and a non-tumorigenic breast cell line, further emphasizing the concept of selective cytotoxicity.

CompoundT-47D (IC50 µM)MDA-MB-231 (IC50 µM)MCF-10A (IC50 µM)Mean Tumor Selectivity Index
11l 0.581.21>1013.7
11m 0.430.99>1016.1

Data adapted from a study on 3,6-disubstituted pyridazines as anticancer agents[14]. The Mean Tumor Selectivity Index is a measure of the compound's preferential cytotoxicity towards cancer cells over non-tumorigenic cells.

Mechanistic Insights: The Apoptotic Pathway

The induction of apoptosis is a common mechanism of action for many cytotoxic compounds. Understanding how this compound might trigger this programmed cell death pathway is crucial for a complete cytotoxic assessment. Apoptosis can be initiated through two main pathways: the extrinsic (death receptor-mediated) and the intrinsic (mitochondrial-mediated) pathways[15][16]. Both pathways converge on the activation of executioner caspases, such as Caspase-3[17].

Apoptosis_Pathway cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway cluster_common Common Pathway death_ligands Death Ligands (e.g., FasL, TNF) death_receptors Death Receptors death_ligands->death_receptors disc DISC Formation death_receptors->disc caspase8 Caspase-8 (Initiator) disc->caspase8 caspase3 Caspase-3 (Executioner) caspase8->caspase3 dna_damage Cellular Stress (e.g., DNA Damage) bcl2_family Bcl-2 Family (Bax/Bak activation) dna_damage->bcl2_family mitochondria Mitochondria bcl2_family->mitochondria cytochrome_c Cytochrome c Release mitochondria->cytochrome_c apoptosome Apoptosome (Apaf-1, Cytochrome c) cytochrome_c->apoptosome caspase9 Caspase-9 (Initiator) apoptosome->caspase9 caspase9->caspase3 apoptosis Apoptosis caspase3->apoptosis

Experimental Workflow Visualization

A well-defined workflow is essential for reproducible and reliable results.

Cytotoxicity_Workflow cluster_prep Preparation cluster_assays Cytotoxicity Assays cluster_analysis Data Analysis cell_culture 1. Cell Culture (Non-tumorigenic lines) seeding 2. Cell Seeding (96-well plates) cell_culture->seeding treatment 3. Compound Treatment (this compound) seeding->treatment mtt MTT Assay (Metabolic Activity) treatment->mtt ldh LDH Assay (Membrane Integrity) treatment->ldh caspase Caspase-3 Assay (Apoptosis) treatment->caspase data_acquisition 4. Data Acquisition (Plate Reader) mtt->data_acquisition ldh->data_acquisition caspase->data_acquisition calculation 5. Calculation (% Viability, % Cytotoxicity, Caspase Activity) data_acquisition->calculation comparison 6. Comparative Analysis (IC50/CC50 Determination, Selectivity Index) calculation->comparison

Conclusion and Future Directions

This guide provides a foundational framework for the systematic evaluation of this compound's cytotoxicity on non-tumorigenic cell lines. By employing a combination of assays that probe different cellular health parameters, researchers can build a comprehensive safety profile for this and other novel chemical entities. The data generated from these studies are critical for making informed decisions in the drug development pipeline, ultimately contributing to the discovery of safer and more effective therapeutics.

Future studies should aim to expand the panel of non-tumorigenic cell lines to include a wider variety of tissue types. Furthermore, investigating the specific molecular targets of this compound within the apoptotic pathway will provide a more detailed understanding of its mechanism of action and may reveal opportunities for designing derivatives with improved selectivity and potency.

References

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A Senior Application Scientist's Guide to Pyridazine Synthesis: A Comparative Analysis of One-Pot vs. Multi-Step Methodologies

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction: The Enduring Relevance of the Pyridazine Scaffold

The pyridazine nucleus, a six-membered aromatic heterocycle with two adjacent nitrogen atoms, is a cornerstone in medicinal chemistry and materials science. Its unique electronic properties and ability to act as a versatile scaffold have led to its incorporation into a multitude of FDA-approved drugs, including the TYK2 inhibitor Deucravacitinib and the ALK/MET inhibitor Ensartinib.[1] The development of efficient and robust synthetic routes to access diverse pyridazine derivatives is therefore a critical endeavor for drug discovery and process development.

This guide provides an in-depth comparative analysis of the two primary strategic approaches to pyridazine synthesis: the traditional, stepwise control of multi-step synthesis and the modern, efficiency-driven approach of one-pot reactions. As Senior Application Scientists, our goal is not merely to present protocols but to dissect the causality behind experimental choices, enabling you to select the optimal strategy for your specific research and development goals—be it novel scaffold generation, library synthesis, or large-scale production.

Part 1: The Classical Approach: Multi-Step Synthesis

Multi-step synthesis represents the traditional paradigm of chemical production, characterized by the sequential execution of reactions, with the isolation and purification of intermediates at each stage. This methodical approach offers unparalleled control over the synthetic pathway.

Core Methodologies

The construction of the pyridazine ring in a multi-step fashion often relies on two foundational strategies:

  • Condensation of 1,4-Dicarbonyl Compounds with Hydrazine: This is arguably the most fundamental and widely used method.[2][3] The reaction involves the cyclocondensation of a 1,4-dicarbonyl compound (or its synthetic equivalent, such as a γ-keto acid or ester) with hydrazine or its derivatives.[4][5] The initial product is a dihydropyridazine, which requires a subsequent oxidation step—often using reagents like bromine or chromium trioxide—to yield the aromatic pyridazine ring.[3][4][5] This stepwise process allows for the purification of the dihydro intermediate, ensuring that the final aromatization step begins with clean material.

  • Inverse-Electron-Demand Diels-Alder (IEDDA) Reactions: A powerful and highly regioselective method involves the [4+2] cycloaddition of an electron-deficient diene, typically a 1,2,4,5-tetrazine, with an electron-rich dienophile (e.g., an alkyne or enol ether).[6][7][8][9] This reaction proceeds through a bicyclic intermediate that spontaneously eliminates a molecule of nitrogen (N₂) to form the aromatic pyridazine ring directly.[8] The modularity of this approach, allowing for variation in both the tetrazine and dienophile components, makes it a highly versatile tool for accessing complex, multi-substituted pyridazines.[10]

The Rationale for a Stepwise Approach: Control and Purity

The primary driver for choosing a multi-step synthesis is the high degree of control it affords. By isolating and characterizing intermediates, a chemist can:

  • Optimize Each Transformation Independently: Reaction conditions such as temperature, solvent, and catalyst loading can be fine-tuned for each specific step to maximize yield and minimize side-product formation.

  • Guarantee Purity: Rigorous purification of intermediates is crucial in pharmaceutical development, where impurity profiling is a regulatory requirement. This ensures that any impurities generated in one step are not carried forward to complicate subsequent reactions or the final active pharmaceutical ingredient (API).

  • Facilitate Unambiguous Characterization: The structural confirmation of each intermediate provides confidence in the overall synthetic sequence, simplifying troubleshooting and final product validation.

Inherent Trade-Offs

Despite its advantages, the multi-step approach suffers from several drawbacks:

  • Process Inefficiency: Each isolation and purification step (e.g., extraction, chromatography, recrystallization) adds significant time and labor to the overall process.

  • Reduced Overall Yield: The final yield is a product of the yields of each individual step. Even with high yields at each stage (e.g., 90%), a five-step sequence would result in a maximum overall yield of only 59%.

  • Environmental Impact: The use of multiple solvents for reactions and purifications, along with the associated energy consumption, results in a larger environmental footprint and significant waste generation, which is contrary to the principles of green chemistry.[11][12]

Workflow & Experimental Protocol

The logical flow of a typical multi-step synthesis is linear and sequential, as illustrated below.

Multi_Step_Workflow A Reactant A + Reactant B B Step 1: Reaction A->B C Workup & Isolation B->C D Purification of Intermediate C->D E Intermediate + Reagent C D->E F Step 2: Reaction E->F G Workup & Isolation F->G H Final Product Purification G->H I Final Product H->I

Caption: General workflow for a multi-step synthesis.

Representative Protocol: Synthesis of a 3,6-Disubstituted Pyridazine from a 1,4-Diketone

This protocol outlines a classic two-step synthesis involving condensation followed by oxidation.[3][5]

Step 1: Synthesis of 1,2,3,6-Tetrahydro-3,6-diphenylpyridazine

  • To a solution of 1,4-diphenyl-1,4-butanedione (1.0 g, 4.2 mmol) in 20 mL of ethanol in a 50 mL round-bottom flask, add hydrazine hydrate (0.21 mL, 4.2 mmol).

  • Fit the flask with a reflux condenser and heat the mixture to reflux for 4 hours. Monitor the reaction by Thin Layer Chromatography (TLC).

  • Upon completion, allow the reaction mixture to cool to room temperature.

  • Reduce the solvent volume under reduced pressure. The resulting precipitate is the dihydropyridazine intermediate.

  • Isolate the solid by vacuum filtration, wash with cold ethanol (2 x 5 mL), and dry under vacuum.

Step 2: Oxidation to 3,6-Diphenylpyridazine

  • Dissolve the dried dihydropyridazine intermediate from Step 1 in 15 mL of glacial acetic acid.

  • Heat the solution to 60 °C.

  • Slowly add a solution of chromium trioxide (0.84 g, 8.4 mmol) in 5 mL of water dropwise over 15 minutes. An exotherm may be observed.

  • After the addition is complete, stir the reaction at 60 °C for an additional 1 hour.

  • Cool the mixture to room temperature and pour it into 50 mL of ice-cold water.

  • Neutralize the solution by the slow addition of solid sodium bicarbonate.

  • Collect the resulting precipitate by vacuum filtration, wash thoroughly with water, and recrystallize from an ethanol/water mixture to afford the pure 3,6-diphenylpyridazine.

Part 2: The Modern Approach: One-Pot Synthesis

One-pot synthesis represents a paradigm shift towards process intensification and green chemistry. By conducting multiple transformations in a single reaction vessel without isolating intermediates, this approach minimizes handling, purification, and waste. These are often designed as multi-component reactions (MCRs) or cascade/tandem sequences.[13][14]

Core Methodologies
  • Multi-Component Reactions (MCRs): The zenith of efficiency, MCRs involve combining three or more starting materials in a single operation to form a product that incorporates portions of all reactants.[15][16] For pyridazines, this can involve, for example, the one-pot reaction of an aldehyde, malononitrile, an active methylene compound, and hydrazine.[15] The complexity of the final product is built rapidly from simple, readily available precursors.

  • Tandem/Cascade Reactions: These processes involve a sequence of reactions where each subsequent bond formation is a consequence of the functionality installed in the previous step, all occurring under the same reaction conditions. A prime example is the one-pot synthesis of pyridazine C-nucleosides, which involves a singlet oxygen [4+2] cycloaddition with a furan, followed by in-situ reduction and subsequent cyclization with hydrazine.[17][18]

The Rationale for a One-Pot Approach: Efficiency and Sustainability

The decision to develop a one-pot synthesis is driven by a desire for:

  • Process Efficiency: Drastically reduces reaction time, energy consumption, and manual labor by eliminating multiple workup and purification steps.[19]

  • Green Chemistry: Aligns with the principles of green chemistry by minimizing solvent usage and waste generation, leading to a higher atom economy and a lower E-Factor (environmental factor).[12][20]

  • Discovery of Novel Structures: MCRs can rapidly generate large libraries of structurally complex molecules from a small set of starting materials, accelerating the hit-to-lead process in drug discovery.

Inherent Trade-Offs

The elegance of one-pot synthesis comes with its own set of challenges:

  • Complex Optimization: Finding a single set of reaction conditions (solvent, temperature, catalyst) that is compatible with multiple, mechanistically distinct transformations can be exceptionally challenging.

  • Purification Difficulties: The potential for competing side reactions between the numerous reactive species present can lead to complex product mixtures, making the isolation of the desired compound difficult.

  • Limited Substrate Scope: A finely tuned one-pot protocol may not be tolerant of a wide range of functional groups, limiting its general applicability compared to more robust stepwise methods.

Workflow & Experimental Protocol

The one-pot workflow is convergent and highly streamlined, minimizing manual intervention.

One_Pot_Workflow cluster_0 Single Reaction Vessel A Reactant A + Reactant B + Reactant C + Catalyst B Sequential Transformations (Cascade/Tandem) A->B C Single Workup & Purification B->C D Final Product C->D Decision_Framework start Project Start q1 Primary Goal: High-Purity Compound for GLP/GMP Studies? start->q1 q2 Primary Goal: Rapid Library Synthesis or Novel Scaffold Discovery? q1->q2 No res1 Choose Multi-Step Synthesis q1->res1 Yes q3 Primary Goal: Green Process & Cost Effectiveness for Scale-up? q2->q3 No res2 Choose One-Pot / MCR Synthesis q2->res2 Yes q3->res1 No (Default to control) res3 Develop One-Pot Synthesis, Consider Telescoping for Scale-up q3->res3 Yes

Caption: Decision framework for selecting a synthesis method.

Conclusion

The synthesis of pyridazines is not a matter of a single "best" method, but rather the selection of the most appropriate tool for the task at hand. Multi-step synthesis remains the gold standard for projects where absolute purity, control, and reliability are paramount, particularly in late-stage drug development. Its methodical nature provides a self-validating system through the characterization of intermediates.

Conversely, one-pot synthesis is the superior strategy for early-stage discovery, library generation, and academic exploration. Its efficiency, speed, and alignment with green chemistry principles make it an invaluable tool for rapidly accessing novel chemical space and developing sustainable manufacturing processes. By understanding the fundamental trade-offs and the causality behind each approach, researchers can make informed, strategic decisions that accelerate their scientific objectives.

References

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  • Kodama, T., Sasaki, I., & Sugimura, H. (2021). Synthesis of Pyridazine Derivatives via Aza-Diels–Alder Reactions of 1,2,3-Triazine Derivatives and 1-Propynylamines. The Journal of Organic Chemistry. [Link]

  • Li, A., et al. (2018). Inverse-Electron-Demand Diels–Alder Reactions for the Synthesis of Pyridazines on DNA. Organic Letters. [Link]

  • Chaskar, A. C., et al. (2023). Green Chemistry Approaches in the Synthesis of Pyrimidine Derivatives. RASĀYAN Journal of Chemistry, 16(3). [Link]

  • Yamamoto, C., et al. (2024). Regioselective pyridazine synthesis from tetrazines and alkynyl sulfides. RSC Publishing. [Link]

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  • De Kimpe, N., et al. (2022). Synthetic Pathways to Pyrido[3,4-c]pyridazines and Their Polycyclic Derivatives. MDPI. [Link]

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  • Wang, Y., et al. (2014). Organocatalytic one-pot synthesis of highly substituted pyridazines from Morita-Baylis-Hillman carbonates and diazo compounds. Semantic Scholar. [Link]

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Safety Operating Guide

Navigating the Final Step: A Comprehensive Guide to the Safe Disposal of 3,6-Pyridazinedione

Author: BenchChem Technical Support Team. Date: January 2026

For the dedicated researcher, scientist, and drug development professional, the lifecycle of a chemical reagent extends far beyond its application in an experiment. The final, and arguably one of the most critical, stages is its proper disposal. This guide provides a comprehensive, step-by-step protocol for the safe handling and disposal of 3,6-pyridazinedione (also known as maleic hydrazide), ensuring the safety of laboratory personnel and the preservation of our environment. Our commitment to your work is a commitment to safety, from discovery to disposal.

Section 1: Understanding the Hazard Profile of this compound

Before any disposal protocol can be implemented, a thorough understanding of the compound's hazard profile is essential. This compound is a heterocyclic compound that, while invaluable in various synthetic applications, presents several potential hazards.

Based on available safety data, this compound should be handled as a hazardous substance. Primary concerns include:

  • Irritation: It may cause irritation to the skin, eyes, and respiratory tract.[1][2][3]

  • Ingestion: The compound may be harmful if swallowed.[1][4]

  • Long-term Effects: Some data suggests that this compound is suspected of causing genetic defects and cancer.[3][5]

Therefore, all handling and disposal procedures must be approached with the utmost caution, adhering to the principle of ALARA (As Low As Reasonably Achievable) for exposure.

Section 2: Personal Protective Equipment (PPE) - Your First Line of Defense

The foundation of safe chemical handling is the consistent and correct use of Personal Protective Equipment. The following PPE is mandatory when handling this compound in any form, including waste.

PPE CategorySpecificationRationale
Eye/Face Protection Chemical safety goggles or a face shield conforming to EN166 (EU) or NIOSH (US) standards.[6]Protects against accidental splashes and airborne dust particles that can cause serious eye irritation.
Skin Protection Chemical-resistant gloves (e.g., nitrile rubber) and a fully-buttoned lab coat.[4][7]Prevents direct skin contact, which can lead to irritation. Contaminated clothing should be removed and laundered before reuse.[8]
Respiratory Protection A NIOSH/MSHA or European Standard EN 149 approved respirator is recommended, especially if dust may be generated or if working outside of a fume hood.[2][7]Minimizes the inhalation of airborne particles, which can cause respiratory tract irritation.[1]

All handling of this compound, including the preparation of waste for disposal, should be conducted in a well-ventilated area, preferably within a certified chemical fume hood.[2][4]

Section 3: Step-by-Step Disposal Protocol for this compound

The proper disposal of this compound is a multi-step process that requires careful planning and execution. The following protocol is designed to guide you through this process safely and in compliance with typical hazardous waste regulations.

The principle of waste segregation is fundamental to safe and compliant chemical disposal.

  • Designated Waste Container: All this compound waste, including unused product, reaction byproducts, and contaminated materials (e.g., pipette tips, weighing paper, gloves), must be collected in a designated, compatible, and clearly labeled hazardous waste container.[6][9]

  • Labeling: The container must be labeled with "Hazardous Waste," the full chemical name "this compound," and the appropriate hazard pictograms.[9]

  • Avoid Mixing: Do not mix this compound waste with other chemical waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) office.[6][9] Incompatible wastes can lead to dangerous reactions.

In the event of a spill, immediate and appropriate action is crucial to mitigate risks.

  • Evacuate and Alert: Alert personnel in the immediate area and evacuate if necessary.[10]

  • Ventilate: Ensure the area is well-ventilated, preferably within a fume hood.[4]

  • Containment: Wearing the appropriate PPE, prevent the further spread of the material.[7] For solid spills, avoid generating dust.[6][10]

  • Cleanup: Carefully sweep or shovel the spilled solid material into a suitable, labeled container for disposal.[6][7] Absorb liquid spills with an inert material such as vermiculite or sand and collect the absorbed material into the hazardous waste container.[4]

  • Decontamination: Clean the spill area thoroughly with an appropriate solvent (e.g., ethanol, isopropanol), followed by soap and water.[4] Dispose of all contaminated cleaning materials as hazardous waste.[4]

The ultimate disposal of this compound waste must be handled by licensed professionals to ensure environmental and regulatory compliance.

  • Professional Disposal Service: The primary and recommended method for the disposal of this compound is through a licensed professional waste disposal service.[9] Contact your institution's EHS office to arrange for the pickup and disposal of the waste.[9]

  • Incineration: A common and effective method for the final disposal of this compound is chemical incineration in a facility equipped with an afterburner and scrubber.[6]

  • Prohibited Disposal Methods: Under no circumstances should this compound be disposed of down the drain or in regular trash.[6][9] Improper disposal of excess pesticides, including their residues, is a violation of Federal law.[8][11]

Section 4: Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of this compound waste.

G cluster_0 Start: Generation of this compound Waste cluster_1 Step 1: Segregation & Collection cluster_2 Step 2: Storage cluster_3 Step 3: Final Disposal start Unused Product, Contaminated Labware, Spill Residue collect Collect in a Designated, Labeled Hazardous Waste Container start->collect segregate Is the waste mixed with other chemicals? collect->segregate ehs_consult Consult EHS for Compatibility and Proper Containerization segregate->ehs_consult Yes proceed Proceed with Segregated Waste segregate->proceed No ehs_consult->proceed storage Store in a Cool, Dry, Well-Ventilated Area Away from Incompatible Materials proceed->storage contact_ehs Contact Institutional EHS or Licensed Waste Disposal Company storage->contact_ehs incineration Arrange for Pickup and Disposal via Chemical Incineration contact_ehs->incineration end Disposal Complete incineration->end

Caption: Disposal workflow for this compound.

Section 5: Conclusion

The responsible disposal of this compound is a non-negotiable aspect of laboratory safety and environmental stewardship. By following these detailed procedures, researchers, scientists, and drug development professionals can ensure that their groundbreaking work does not come at the cost of safety or environmental integrity. Always consult your institution's specific guidelines and the most recent Safety Data Sheet (SDS) for the most up-to-date information.

References

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  • plant growth regulator. (n.d.). Hawaii.gov. Retrieved from [Link]

  • Material Safety Data Sheet - 3,6-Dihydroxypyridazine, 99%. (n.d.). Cole-Parmer. Retrieved from [Link]

  • GHS 11 (Rev.11) SDS Word 下载 CAS: 123-33-1 Name: Pyridazine-3,6-diol. (n.d.). XiXisys. Retrieved from [Link]

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Navigating the Safe Handling of 3,6-Pyridazinedione: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: January 2026

As researchers and scientists in the fast-paced world of drug development, our focus is often on the therapeutic potential of novel compounds. However, the foundation of groundbreaking research is built upon a bedrock of safety. This guide provides essential, practical information for the safe handling, use, and disposal of 3,6-pyridazinedione (also known as maleic hydrazide), a compound of interest in various chemical syntheses. Our goal is to empower you with the knowledge to not only protect yourself and your colleagues but also to ensure the integrity of your experimental work.

At-a-Glance Hazard Summary

This compound is a white crystalline solid that, while not volatile, presents several hazards that demand respect and careful handling.[1][2] According to GHS classifications found in supplier Safety Data Sheets (SDS), researchers must be aware of the following potential risks:

  • Skin Irritation: Direct contact can cause skin irritation.[1][2][3]

  • Serious Eye Irritation: The compound can cause serious irritation if it comes into contact with the eyes.[1][2][3]

  • Respiratory Irritation: Inhalation of dust may irritate the respiratory system.[1][2][4]

  • Suspected Genetic Defects and Carcinogenicity: There is evidence to suggest that this compound may cause genetic defects and is suspected of causing cancer.[1][2][5]

  • Harmful if Swallowed: Ingestion may be harmful and can cause irritation of the digestive tract.[1][3]

  • Combustibility: While not highly flammable, it is a combustible solid and dust may form explosive mixtures with air.[3][6][7]

Understanding these hazards is the first step in implementing a robust safety protocol. The causality is clear: the physical and toxicological properties of this compound necessitate the use of specific barriers—Personal Protective Equipment (PPE)—to prevent exposure through skin contact, eye contact, inhalation, and ingestion.

Required Personal Protective Equipment (PPE)

A multi-layered approach to PPE is crucial when handling this compound. The following table summarizes the recommended PPE for various laboratory tasks.

TaskEye & Face ProtectionHand ProtectionBody ProtectionRespiratory Protection
Weighing and Aliquoting (Solid) Safety glasses with side shields or chemical splash goggles.[6]Chemical-resistant gloves (e.g., nitrile).[3][8]Fully buttoned laboratory coat.[9]Use in a chemical fume hood or ventilated enclosure. If not possible, a NIOSH-approved N95 dust mask is recommended.[3]
Solution Preparation Chemical splash goggles. A face shield is recommended if there is a risk of splashing.Chemical-resistant gloves (e.g., nitrile). Inspect gloves before use.[6]Chemical-resistant lab coat.[9]Work in a well-ventilated area, preferably a chemical fume hood.[1][10]
Running Reactions & Transfers Chemical splash goggles and face shield.Chemical-resistant gloves. Change gloves immediately if contaminated.Chemical-resistant lab coat. Consider a chemical-resistant apron.Always use a certified chemical fume hood.[8]
Spill Cleanup Chemical splash goggles and face shield.Heavy-duty, chemical-resistant gloves.Chemical-resistant lab coat or coveralls.For significant spills, a full-face respirator with appropriate cartridges may be necessary.[11]

Step-by-Step Handling Procedures

Adherence to a standardized workflow is paramount for minimizing risk. The following procedural steps are designed to be a self-validating system for safe handling.

Preparation and Engineering Controls
  • Designate a Work Area: All work with this compound should be performed in a designated area, preferably within a certified chemical fume hood to control dust and potential vapors.[1][8]

  • Assemble Materials: Before starting, ensure all necessary equipment, including PPE, spill kits, and waste containers, are readily accessible.[1]

  • Inspect PPE: Always inspect your gloves for any signs of degradation or punctures before use.[6] Ensure your safety eyewear fits properly.

Handling the Compound
  • Weighing: When weighing the solid, use a spatula and perform the task in a ventilated enclosure or fume hood to prevent the generation of airborne dust. Use smooth, deliberate motions.

  • Making Solutions: Add the solid this compound to the solvent slowly to avoid splashing. If heating is required, do so in a controlled manner within the fume hood.

  • Hygiene: After handling, and before leaving the laboratory, always wash your hands thoroughly with soap and water, even after wearing gloves.[10] Do not eat, drink, or smoke in the work area.[4]

PPE_Decision_Workflow cluster_start cluster_assessment Risk Assessment cluster_ppe PPE Selection cluster_end start Start: Handling This compound assess_scale Assess Scale of Work (mg, g, kg) start->assess_scale assess_task Identify Task (Weighing, Solution, Reaction) start->assess_task ppe_base Baseline PPE: - Nitrile Gloves - Lab Coat - Safety Glasses assess_scale->ppe_base Small Scale (mg) ppe_hood Mandatory: Chemical Fume Hood assess_scale->ppe_hood Large Scale (g+) ppe_respirator Consider: N95 Respirator or Full-Face Respirator assess_scale->ppe_respirator High Dust Potential assess_task->ppe_base Weighing Solid ppe_goggles Upgrade to: Chemical Splash Goggles assess_task->ppe_goggles Preparing Solutions assess_task->ppe_hood Running Reaction ppe_face_shield Add: Face Shield assess_task->ppe_face_shield Risk of Splash end_procedure Proceed with Experiment ppe_base->end_procedure ppe_goggles->end_procedure ppe_hood->ppe_goggles ppe_hood->ppe_face_shield ppe_face_shield->end_procedure ppe_respirator->end_procedure

Spill and Disposal Protocols

Accidents can happen, but with proper preparation, they can be managed safely and effectively.

Spill Management
  • Evacuate and Alert: In the case of a spill, alert others in the vicinity and evacuate the immediate area if necessary.[1]

  • Ventilate: Ensure the area is well-ventilated.

  • Contain: For small spills of the solid, carefully sweep up the material, avoiding dust generation, and place it into a labeled, sealed container for hazardous waste.[1] For liquid spills, use an inert absorbent material like vermiculite or sand to contain the spill before collecting it into the waste container.[3]

  • Decontaminate: Clean the spill area thoroughly with an appropriate solvent, followed by soap and water. All cleaning materials must be disposed of as hazardous waste.

Disposal Plan
  • Waste Segregation: All materials contaminated with this compound, including gloves, weigh boats, pipette tips, and absorbent materials, must be disposed of as hazardous chemical waste.

  • Containerization: Use a designated, clearly labeled, and sealed container for all this compound waste.[6] Never mix with incompatible waste streams.

  • Regulatory Compliance: Follow all local, state, and federal regulations for the disposal of hazardous waste. Consult with your institution's Environmental Health and Safety (EHS) department for specific guidance.[3]

By integrating these safety protocols into your daily laboratory practice, you contribute to a culture of safety and ensure the responsible conduct of research.

References

  • Maleic Hydrazide - Material Safety Data Sheet (MSDS). (n.d.).
  • Maleic Hydrazide -MATERIAL SAFETY DATA SHEET. (n.d.). ZHEJIANG RAYFULL CHEMICALS CO.,LTD.
  • SAFETY DATA SHEET. (2025, September 7). Thermo Fisher Scientific. Retrieved from [Link]

  • MATERIAL SAFETY DATA SHEET. (n.d.). Oxford Lab Fine Chem LLP. Retrieved from [Link]

  • MALEIC HYDRAZIDE EXTRA PURE MSDS. (2015, April 9). Loba Chemie. Retrieved from [Link]

  • MALEIC HYDRAZIDE. (n.d.). SD Fine-Chem. Retrieved from [Link]

  • MATERIAL SAFETY DATA SHEET. (n.d.).
  • SAFETY DATA SHEET. (n.d.). Fisher Scientific.
  • 12 Safety Precautions To Follow When Handling Pyridine. (2024, October 1). Post Apple Scientific. Retrieved from [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.